1-(3-Bromophenyl)ethanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBZHYLTOAGURM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938837 | |
| Record name | 1-(3-Bromophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74877-08-0, 176707-77-0 | |
| Record name | 3-Bromo-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74877-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(3-Bromophenyl)ethanamine synthesis from 3'-bromoacetophenone
An In-depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)ethanamine from 3'-Bromoacetophenone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for converting 3'-bromoacetophenone into this compound, a valuable chiral building block and intermediate in pharmaceutical development. We delve into the core principles and practical execution of reductive amination, presenting a critical analysis of various methodologies, including direct and indirect approaches, classical named reactions, and state-of-the-art asymmetric syntheses. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide a field-proven perspective. Detailed, self-validating protocols, comparative data, and mechanistic diagrams are included to ensure scientific integrity and practical applicability for researchers in organic synthesis and drug discovery.
Introduction: Strategic Importance of this compound
This compound is a key structural motif found in numerous biologically active compounds. Its chirality and the presence of a bromine handle for further functionalization (e.g., via cross-coupling reactions) make it a highly versatile intermediate in the synthesis of complex molecular architectures.[1][2] The starting material, 3'-bromoacetophenone (CAS 2142-63-4), is a readily available commercial compound, making this transformation economically significant for process chemistry and drug development pipelines.[1][2][3] This guide focuses on the most prevalent and effective method for this conversion: reductive amination.
The Core Transformation: Reductive Amination
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine or iminium ion.[4] The overall process involves two key steps: the formation of a C=N bond through condensation of the ketone with an amine source, followed by the reduction of this bond to the desired amine.
The general workflow can be visualized as follows:
Sources
An In-depth Technical Guide to 1-(3-Bromophenyl)ethanamine: Structure, Isomerism, and Chiral Applications
Foreword: The Significance of Chiral Amines
In the landscape of modern drug discovery and fine chemical synthesis, chiral amines serve as indispensable building blocks. Their stereochemical configuration is often pivotal to the biological activity and safety profile of pharmaceutical compounds. Among these, 1-(3-Bromophenyl)ethanamine stands out as a versatile intermediate, prized for its unique electronic and steric properties conferred by the bromine substituent on the phenyl ring. This guide provides a comprehensive exploration of this compound, delving into its core structural features, the nuances of its isomeric forms, and the critical methodologies for its synthesis and chiral resolution. Our objective is to furnish researchers and developers with the foundational knowledge and practical insights required to effectively harness this molecule in their scientific endeavors.
Part 1: The Core Molecule: this compound
Structural Formula and Physicochemical Properties
This compound is an organic compound featuring a phenyl ring substituted with a bromine atom at the meta (3-) position and an aminoethyl group at the 1-position. The molecular formula is C8H10BrN.[1] The presence of a stereocenter at the benzylic carbon (the carbon atom attached to both the phenyl ring and the amino group) gives rise to its chirality, a fundamental aspect that will be explored in detail.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C8H10BrN | [1][2] |
| Molecular Weight | 200.08 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| CAS Number (Racemate) | 74877-08-0 | [1][4] |
| CAS Number (R)-enantiomer | 176707-77-0 | [3][5] |
| CAS Number (S)-enantiomer | 139305-96-7 | [6][7] |
| Density | ~1.4 g/cm³ | [4] |
| Boiling Point | ~248.9 °C at 760 mmHg | [4] |
| Appearance | Liquid (typical) | - |
Spectroscopic Characterization: Elucidating the Structure
The unambiguous identification of this compound and its precursors relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The causality behind using multiple techniques is to create a self-validating system of identification; for instance, while Mass Spectrometry confirms the molecular weight, NMR spectroscopy is essential to confirm the connectivity and isomeric purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are paramount for confirming the arrangement of atoms.
-
¹H NMR : One would expect to see distinct signals for the aromatic protons, with splitting patterns indicative of meta-substitution. A quartet for the benzylic proton (-CH) and a doublet for the methyl protons (-CH₃) would confirm the ethylamine side chain. The amine protons (-NH₂) may appear as a broad singlet.
-
¹³C NMR : The spectrum will show six distinct signals for the aromatic carbons (four for CH and two for the substituted carbons C-Br and C-CH) and two signals for the aliphatic side chain carbons. Spectroscopic data for the hydrochloride salt of the (1R)-enantiomer is available for reference.[8]
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present. Key expected absorptions include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic components, C=C stretching for the aromatic ring, and a characteristic C-Br stretching absorption in the fingerprint region. The National Institute of Standards and Technology (NIST) provides reference IR spectra for the precursor, 1-(3-bromophenyl)ethanone.[9]
-
Mass Spectrometry (MS) : MS confirms the molecular weight of the compound. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity at m/z 200 and 202.
Caption: A typical workflow for the spectroscopic characterization of this compound.
Part 2: A Deeper Dive into Isomerism
Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[10] For C8H10BrN, this isomerism is a critical concept, as different isomers can have vastly different chemical, physical, and biological properties.
Caption: Classification of isomers relevant to the molecular formula C8H10BrN.
Constitutional Isomers
Constitutional isomers differ in the connectivity of their atoms.[10] For bromophenylethanamine, this can manifest in several ways:
-
Positional Isomerism of the Bromine Atom : The bromine atom can be located at the ortho (2-), meta (3-), or para (4-) position on the phenyl ring. While electronically similar, their steric profiles and synthetic accessibility can differ. 1-(4-Bromophenyl)ethylamine is a common and commercially available isomer.[11]
-
Skeletal/Functional Isomerism of the Side Chain : The ethylamine group itself can be rearranged. For example, in 2-(3-bromophenyl)ethanamine , the amino group is on the terminal carbon of the side chain. This molecule is not chiral and will have different reactivity compared to its benzylic amine counterpart. Other isomers exist, such as those where the nitrogen atom is part of a different functional group (e.g., N-ethyl-3-bromoaniline), but these are less common in the context of chiral building blocks.
Table 2: Comparison of Key Constitutional Isomers
| Isomer | Structure | Key Differentiating Feature | Chirality |
| This compound | (meta-isomer) | Benzylic amine, Br at C3 | Chiral |
| 1-(2-Bromophenyl)ethanamine | (ortho-isomer) | Benzylic amine, Br at C2 | Chiral |
| 1-(4-Bromophenyl)ethanamine | (para-isomer) | Benzylic amine, Br at C4 | Chiral |
| 2-(3-Bromophenyl)ethanamine | (meta-isomer) | Primary amine on ethyl chain | Achiral |
| 2-(4-Bromophenyl)ethanamine | (para-isomer) | Primary amine on ethyl chain | Achiral |
Stereoisomers: The (R) and (S) Enantiomers
The most critical isomeric relationship for this compound is stereoisomerism, specifically enantiomerism. The benzylic carbon is bonded to four different groups (the 3-bromophenyl ring, a hydrogen atom, a methyl group, and an amino group), making it a chiral center.
This gives rise to two enantiomers, which are non-superimposable mirror images of each other:
-
(R)-1-(3-Bromophenyl)ethanamine
-
(S)-1-(3-Bromophenyl)ethanamine
The (R) and (S) designation is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. Enantiomers have identical physical properties (boiling point, density, etc.) except for their interaction with plane-polarized light (they rotate it in equal but opposite directions) and their interaction with other chiral molecules. This latter point is the cornerstone of stereoselective pharmacology, where one enantiomer (the eutomer) may exhibit the desired therapeutic effect while the other (the distomer) may be inactive or even cause adverse effects.
Part 3: Synthesis and Chiral Resolution Strategies
The utility of this compound is predicated on the ability to access it in a pure, and often enantiopure, form. This involves either synthesizing the desired enantiomer directly (asymmetric synthesis) or separating a racemic mixture (chiral resolution).
Synthesis of Racemic this compound
A common and robust method for synthesizing the racemic amine is the reductive amination of the corresponding ketone, 3'-bromoacetophenone.[9]
Caption: General workflow for the synthesis of racemic this compound.
Asymmetric Synthesis of (R)-1-(3-Bromophenyl)ethanamine
For applications requiring a single enantiomer, asymmetric synthesis is often the most elegant and efficient approach. One validated method involves the asymmetric hydrogenation of an oxime precursor using a chiral catalyst.[3][5]
Objective: To synthesize (R)-1-(3-bromophenyl)ethanamine with high enantiomeric excess.
Causality: This protocol uses a chiral ruthenium-based catalyst (RuCl(Cymene)(S-tol-Binap)Cl). The chiral BINAP ligand creates a chiral environment around the metal center, which directs the hydrogen addition to one face of the substrate, preferentially forming one enantiomer.
-
Reactor Setup: To a glass vial, add N-[1-(3-bromophenyl)ethylidene]hydroxylamine (1 equiv.), RuCl(Cymene)(S-tol-Binap)Cl catalyst (5 mol%), and a suitable additive (5 equiv.).
-
Solvent Addition: Add methanol (70 vol. relative to the oxime).
-
Hydrogenation: Place the sealed vial into a parallel autoclave. Pressurize the system to 30 bar with hydrogen gas.
-
Reaction: Heat the reaction to 90 °C and maintain for 24 hours with stirring.
-
Workup: Cool the system to 20 °C and carefully vent the hydrogen pressure. Dilute the reaction mixture with isopropyl alcohol.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Chiral Resolution of Enantiomers
An alternative to asymmetric synthesis is to prepare the racemic mixture and then separate the two enantiomers. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used analytical and preparative technique for this purpose.[12]
The principle of chiral HPLC relies on the differential interaction between the two enantiomers and the chiral environment of the CSP.[13] These transient diastereomeric interactions cause one enantiomer to be retained longer on the column, thus enabling their separation.
Objective: To achieve baseline separation of (R)- and (S)-1-(3-bromophenyl)ethanamine.
Causality: The choice of CSP and mobile phase is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile due to their ability to engage in multiple types of chiral interactions (hydrogen bonding, dipole-dipole, π-π stacking).[12][14] The mobile phase composition modulates the retention and selectivity.
-
Column Selection:
-
Begin with a robust, broad-spectrum polysaccharide-based CSP, such as a cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica. Immobilized phases offer superior solvent compatibility compared to coated phases.[14]
-
-
Mobile Phase Screening (Normal Phase):
-
Prepare a primary set of mobile phases. A common starting point is a mixture of an alkane (e.g., heptane or hexane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Screen a gradient of alcohol concentrations (e.g., 5%, 10%, 20%, 50%) to find a composition that provides reasonable retention (k' between 1 and 10).
-
Rationale: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Increasing its concentration generally reduces retention time.
-
-
Optimization:
-
Once initial separation is observed, fine-tune the alcohol percentage to optimize the resolution (Rs). A lower percentage often increases selectivity (α) and resolution but also increases run time.
-
If separation is poor, switch to a different alcohol (e.g., ethanol) or a different CSP.
-
-
Detection:
-
Use a UV detector set to a wavelength where the bromophenyl chromophore absorbs strongly (e.g., ~210 nm or ~254 nm).
-
-
Validation:
-
Confirm the elution order by injecting an analytical standard of a single, known enantiomer if available.
-
Caption: Comparison of asymmetric synthesis versus chiral resolution pathways.
Conclusion
This compound is more than a simple chemical intermediate; it is a chiral key that can unlock specific biological interactions. A thorough understanding of its fundamental structure, the full scope of its potential isomers, and the validated methodologies for its stereoselective synthesis and separation is essential for any researcher in the fields of medicinal chemistry, pharmacology, and materials science. The protocols and workflows described herein provide a robust framework for the characterization, synthesis, and purification of this valuable compound, empowering scientists to proceed with confidence in their development pipelines. The continued exploration of novel catalytic systems and separation technologies will undoubtedly further enhance our ability to harness the potential of this compound and its derivatives.
References
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
This compound. Chemsrc. [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(16), 4989. MDPI. [Link]
-
(R)-(+)-1-(4-Bromophenyl)ethylamine. LookChem. [Link]
-
Asiri, A. M., et al. (2018). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. [Link]
-
Ethanone, 1-(3-bromophenyl)-. NIST Chemistry WebBook. [Link]
-
p-Bromophenethylamine. PubChem, National Center for Biotechnology Information. [Link]
-
8 constitutional isomers of molecular formula C4H11N. Doc Brown's Chemistry. [Link]
-
Ali, I., et al. (2022). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 9(9), 232. MDPI. [Link]
-
Develop Chiral Separation Methods with Daicel's Immobilized Columns. Daicel Chiral Technologies. [Link]
-
Lindner, W., et al. (2012). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. ResearchGate. [Link]
-
Draw all the constitutional isomers of C4H9Br. ChemistNATE, YouTube. [Link]
-
3 constitutional isomers of C3H9N. Doc Brown's Chemistry. [Link]
-
Draw the isomers of bromopentane. ChemistNATE, YouTube. [Link]
Sources
- 1. This compound | C8H10BrN | CID 16785764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. (R)-1-(3-Bromophenyl)ethylamine | 176707-77-0 [chemicalbook.com]
- 4. This compound | CAS#:74877-08-0 | Chemsrc [chemsrc.com]
- 5. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 6. achmem.com [achmem.com]
- 7. 139305-96-7 Cas No. | (1S)-1-(3-Bromophenyl)ethanamine | Apollo [store.apolloscientific.co.uk]
- 8. (1R)-1-(3-BROMOPHENYL)ETHANAMINE HCL(1167414-91-6) 1H NMR spectrum [chemicalbook.com]
- 9. Ethanone, 1-(3-bromophenyl)- [webbook.nist.gov]
- 10. 8 constitutional isomers of molecular formula C4H11N names structural aliphatic amines primary secondary tertiary structural formula skeletal formula of isomers of C4H11N uses applications doc brown's advanced organic chemistry notes [docbrown.info]
- 11. lookchem.com [lookchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chiraltech.com [chiraltech.com]
spectroscopic data (NMR, IR, MS) of 1-(3-Bromophenyl)ethanamine
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3-Bromophenyl)ethanamine
Introduction
This compound is a primary amine and a brominated aromatic compound with the chemical formula C₈H₁₀BrN and a molecular weight of approximately 200.08 g/mol .[1] Its structure, featuring a chiral center at the benzylic position, makes it a valuable building block in medicinal chemistry and the synthesis of complex organic molecules. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a detailed analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally characterize this compound. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure data integrity and reliability for researchers, scientists, and drug development professionals.
Comprehensive Spectroscopic Workflow
The structural confirmation of a chemical entity like this compound is not reliant on a single analytical technique. Instead, it involves a multi-faceted approach where each method provides unique and complementary information. The following workflow illustrates the logical progression from sample preparation to final structural verification.
Sources
An In-Depth Technical Guide to the Solubility and Stability of 1-(3-Bromophenyl)ethanamine
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of 1-(3-Bromophenyl)ethanamine. Intended for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols and the scientific rationale behind them. By establishing a robust understanding of its physicochemical properties, this guide aims to facilitate the effective use of this compound in preclinical and formulation development. We will explore methodologies for quantitative solubility assessment across a range of relevant solvents and delineate a systematic approach to evaluating its stability under various stress conditions as mandated by international guidelines.
Introduction
This compound is a primary amine featuring a brominated aromatic ring, a chiral center, and an ethylamine side chain. Its structural motifs suggest its potential as a key intermediate or building block in the synthesis of pharmacologically active molecules. The bromine substituent offers a site for further chemical modification, while the amine group provides a basic handle and a point for salt formation, which can significantly influence its physicochemical properties. An early and thorough understanding of the solubility and stability of this compound is paramount for its successful progression through the drug development pipeline, impacting everything from reaction chemistry and purification to formulation and bioavailability. This guide provides the foundational knowledge and experimental procedures to comprehensively profile these critical attributes.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential for designing relevant solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrN | PubChem[1] |
| Molecular Weight | 200.08 g/mol | PubChem[1] |
| Appearance | Reported as a liquid or solid | Sigma-Aldrich[2], ChemicalBook |
| Boiling Point | 96°C at 4 mmHg | ChemicalBook[3] |
| Density | 1.33 g/cm³ | Apollo Scientific[4] |
| pKa (Predicted) | 8.73 ± 0.10 | ChemicalBook[3] |
| Water Solubility | Reported as "immiscible" (qualitative) | ChemicalBook[3] |
Note: Physical properties can vary between enantiomers and the racemic mixture.
Comprehensive Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. A comprehensive solubility profile in both aqueous and organic media is therefore essential. This section details the protocols for determining both the kinetic and thermodynamic solubility of this compound.
Rationale for Solvent Selection
The choice of solvents for solubility assessment should be guided by the intended applications of the compound. For drug development, this includes a range of aqueous buffers at physiologically relevant pH values, as well as organic solvents commonly used in synthesis, purification, and formulation.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for pre-formulation studies.[5][6]
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid form)
-
Selected solvents (e.g., Water, pH 1.2 HCl, pH 6.8 Phosphate Buffer, pH 7.4 Phosphate Buffer, Methanol, Ethanol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (0.45 µm, PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Calibrated analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a controlled temperature environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
-
Quantification: Accurately dilute the filtrate with a suitable mobile phase and quantify the concentration of this compound using a validated HPLC method.
-
Data Analysis: The solubility is reported in mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent.
Experimental Protocol: Kinetic Solubility
Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[7][8]
Objective: To rapidly assess the aqueous solubility of this compound under non-equilibrium conditions.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates
-
Plate reader with nephelometric or UV-Vis capabilities
-
Automated liquid handler (recommended)
Procedure:
-
Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Using an automated liquid handler, add a small volume of the this compound DMSO stock solution to the buffer-containing wells to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Detection:
-
Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.
-
Direct UV: After incubation, filter the plate to remove any precipitate and measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration is determined from a standard curve.
-
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.
Chemical Stability and Forced Degradation Studies
Understanding the chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are designed to accelerate the degradation of the compound under harsh conditions to identify likely degradation products and develop stability-indicating analytical methods.[9][10]
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active ingredient due to degradation. The method must be able to separate the intact drug from its degradation products and any process-related impurities.[11][12]
Key Steps in Method Development:
-
Column and Mobile Phase Selection: A reversed-phase column (e.g., C18 or C8) is typically a good starting point. The mobile phase composition (e.g., a gradient of acetonitrile and/or methanol with a buffered aqueous phase) should be optimized to achieve good resolution between the parent compound and all potential degradants.
-
Wavelength Selection: The detection wavelength should be chosen based on the UV spectrum of this compound to ensure adequate sensitivity for both the parent compound and its degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation (Stress Testing) Protocols
Forced degradation studies should be performed on a single batch of this compound. The goal is to achieve 5-20% degradation of the active substance.[9]
General Procedure:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using the validated stability-indicating HPLC method.
-
Analyze a control sample (unstressed) for comparison.
Stress Conditions:
-
Acidic Hydrolysis:
-
Conditions: 0.1 M HCl at 60°C.
-
Rationale: To assess stability in an acidic environment. The bromo-aromatic group is generally stable to hydrolysis, but the amine functionality can be protonated.
-
-
Basic Hydrolysis:
-
Conditions: 0.1 M NaOH at 60°C.
-
Rationale: To evaluate stability in an alkaline environment.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Conditions: The solid compound is stored at an elevated temperature (e.g., 80°C) in a controlled oven.
-
Rationale: To assess the intrinsic thermal stability of the molecule.
-
-
Photostability:
-
Conditions: Expose the solid compound and a solution to a light source that provides both UV and visible light, according to ICH Q1B guidelines (a minimum of 1.2 million lux hours of visible light and 200 W h/m² of UVA light).[1][15] A dark control should be run in parallel.
-
Rationale: To determine if the compound is light-sensitive. Bromo-aromatic compounds can be susceptible to photodecomposition.
-
Caption: Workflow for Forced Degradation Studies.
Data Interpretation and Reporting
Solubility Data
The solubility data should be presented in a clear, tabular format, specifying the solvent, temperature, and the mean solubility value with standard deviation. This allows for easy comparison across different conditions.
Stability Data
The results of the forced degradation studies should be summarized, detailing the percentage of degradation under each stress condition. The chromatograms from the HPLC analysis should be used to identify and quantify any significant degradation products. Peak purity analysis from the PDA detector is essential to ensure that the parent peak is free from co-eluting degradants. The potential degradation pathways can then be proposed based on the identified products.
Conclusion
The protocols and methodologies outlined in this technical guide provide a robust framework for the comprehensive characterization of the solubility and stability of this compound. By systematically applying these experimental procedures, researchers and drug development professionals can generate the critical data necessary to make informed decisions regarding the suitability of this compound for further development. A thorough understanding of its physicochemical properties is a cornerstone of successful and efficient pharmaceutical development.
References
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. (1998, January 1).
- ICH Q1B Requirements for Photostability Testing. Atlas Material Testing Technology. (2021, December 13).
- Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC - PubMed Central. (2019, September 29).
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- Kinetic Solubility Assays Protocol. AxisPharm.
- FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy.
- (1S)-1-(3-Bromophenyl)ethanamine. Apollo Scientific.
- ADME Solubility Assay. BioDuro.
- Quality Guidelines. ICH.
- In-vitro Thermodynamic Solubility. Protocols.io. (2025, August 3).
- Degradation of Haloarom
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (2024, December 9).
- Forced Degradation Study as per ICH Guidelines: Wh
- In vitro solubility assays in drug discovery. PubMed.
- Forced Degradation Studies. MedCrave online. (2016, December 14).
- Microbial breakdown of halogenated aromatic pesticides and rel
- Thermodynamic Solubility Assay. Evotec.
- (PDF) Halogenated Aromatics: Fate and Microbial Degradation.
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- (S)-1-(3-bromophenyl)ethan-1-amine | 139305-96-7. Sigma-Aldrich.
- Forced Degradation Studies: Regulatory Considerations and Implement
- Automated assays for thermodynamic (equilibrium) solubility determination.
- ICH GUIDELINES: STRESS DEGRAD
- High-Performance Liquid Chromatography (HPLC)
- ChemInform Abstract: Azobisisobutyronitrile Initiated Aerobic Oxidative Transformation of Amines: Coupling of Primary Amines and Cyanation of Tertiary Amines. | Request PDF.
- Experiment 13 – Properties of Amines and Amides. Moorpark College.
- Stability Indicating HPLC Method Development –A Review. IJTSRD.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC Intern
- Workup: Amines. University of Rochester Department of Chemistry.
- 139305-96-7((S)-1-(3-Bromophenyl)ethylamine) Product Description. ChemicalBook.
- Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Books. (2019, November 12).
- Solubility of Organic Compounds. (2023, August 31).
- Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions.
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. (2025, September 22).
- Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.
- Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC - PubMed Central.
- solid-liquid extraction. Columbia University.
- Oxidative degradation of amine solvents for CO2 capture.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11).
- Pharmaceutical impurity profiling Applic
- Oxidative degradation of aminosilica adsorbents relevant to post-combustion CO >2> capture. Experts@Minnesota.
- Forced degrad
- A Comparative Guide to HPLC Methods for Purity Assessment of 3-Bromopropionitrile. Benchchem.
Sources
- 1. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. enamine.net [enamine.net]
- 5. In-vitro Thermodynamic Solubility [protocols.io]
- 6. evotec.com [evotec.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. ijtsrd.com [ijtsrd.com]
- 13. mdpi.com [mdpi.com]
- 14. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comprehensive Technical Guide to 1-(3-Bromophenyl)ethanamine for Advanced Research
This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the chemical compound 1-(3-Bromophenyl)ethanamine. It delves into its chemical identity, synthesis, and critical applications, providing expert insights into its utility as a versatile building block in modern medicinal chemistry.
Core Chemical Identity and Physicochemical Properties
This compound is a primary amine derivative of brominated styrene. The presence of the bromine atom and the chiral center makes it a valuable intermediate for introducing a specific phenyl-ethylamine moiety into larger, more complex molecules. This compound exists as a racemate and as two distinct enantiomers, (S) and (R), each with unique applications and properties.
A summary of its key identifiers and properties is presented below:
| Identifier | Racemic Form | (S)-Enantiomer | (R)-Enantiomer |
| CAS Number | 74877-08-0[1][2][3] | 139305-96-7[4][5] | 176707-77-0[6] |
| Molecular Formula | C₈H₁₀BrN[1][5][6][7] | C₈H₁₀BrN[5][7] | C₈H₁₀BrN[6][8] |
| Molecular Weight | 200.08 g/mol [1][5][6][7] | 200.08 g/mol [4][5][7] | 200.08 g/mol [6][8] |
| Physical Form | Liquid | Solid | Liquid[6] |
| Boiling Point | 248.9±15.0 °C at 760 mmHg[1] | 110 °C at 9 mmHg[4] | Not specified |
| Density | 1.4±0.1 g/cm³[1] | 1.33 g/cm³[4] | Not specified |
Strategic Synthesis and Mechanistic Insights
The synthesis of this compound, particularly its enantiomerically pure forms, is a critical aspect of its application. The primary route involves the reductive amination of the corresponding ketone, 3'-bromoacetophenone.
Asymmetric Reductive Amination: A Protocol for Enantiopure Synthesis
The synthesis of enantiomerically pure (R)- or (S)-1-(3-Bromophenyl)ethanamine is often achieved through asymmetric reduction of an intermediate oxime or direct reductive amination of 3'-bromoacetophenone using a chiral catalyst.
A representative procedure for the synthesis of (R)-1-(3-bromophenyl)ethylamine from 1-(3-bromophenyl)ethanone oxime is as follows:
Experimental Protocol:
-
Reaction Setup: In a glass vial, combine 1 equivalent of N-[1-(3-bromophenyl)ethylidene]hydroxylamine, 5 mol% of a ruthenium-based chiral catalyst such as RuCl(Cymene)(S-tol-Binap)Cl, and 5 equivalents of a suitable additive.[8]
-
Solvent Addition: Add methanol (70 volumes relative to the oxime) to the vial.[8]
-
Hydrogenation: Place the vial in a parallel autoclave. Pressurize the autoclave to 30 bar with hydrogen gas.[8]
-
Reaction Conditions: Heat the reaction mixture to 90 °C and maintain for 24 hours.[8]
-
Work-up and Analysis: After cooling the system to 20 °C, dilute the reaction mixture with isopropyl alcohol. The enantiomeric excess and conversion can be determined by chiral HPLC analysis.[8]
Expertise & Experience Insight: The choice of a ruthenium-based catalyst with a chiral bisphosphine ligand (like Tol-BINAP) is crucial for achieving high enantioselectivity. The cymene ligand stabilizes the ruthenium center, while the chiral ligand directs the hydride transfer from one face of the C=N double bond, leading to the preferential formation of one enantiomer. The elevated temperature and pressure are necessary to ensure efficient hydrogenation of the sterically hindered oxime.
A logical workflow for this synthesis is depicted in the following diagram:
Caption: Role as a synthetic intermediate.
Safety and Handling
This compound and its derivatives are classified as hazardous chemicals. It is crucial to handle them with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably a chemical fume hood.
-
Hazard Classification: Causes severe skin burns and eye damage. [4][9][10]May be harmful if swallowed, in contact with skin, or if inhaled. [11]* Personal Protective Equipment: Wear protective gloves, clothing, eye, and face protection. [9][10][11][12]* Handling: Avoid contact with skin, eyes, and clothing. [10][12]Do not breathe mist, vapors, or spray. [9][13]Wash hands thoroughly after handling. [9][10][12]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [9][12][13]Store locked up. [9][10][12]For some enantiomers, refrigeration is recommended. In case of exposure, immediate medical attention is required. [9][10]
Conclusion
This compound, in its racemic and enantiopure forms, is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its strategic importance lies in the combination of a chiral amine center and a functionalizable bromine atom on the phenyl ring. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the laboratory.
References
-
Chemsrc. This compound | CAS#:74877-08-0. [Link]
-
PubChem. This compound | C8H10BrN | CID 16785764. [Link]
-
GlobalInfoResearch. The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis. [Link]
-
Angene Chemical. Safety Data Sheet - (S)-1-(4-Bromophenyl)ethanol. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - (R)-(+)-1-(4-Bromophenyl)ethylamine, ChiPros®. [Link]
-
ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. [Link]
-
NIST WebBook. Ethanone, 1-(3-bromophenyl)-. [Link]
Sources
- 1. This compound | CAS#:74877-08-0 | Chemsrc [chemsrc.com]
- 2. This compound | C8H10BrN | CID 16785764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 139305-96-7 Cas No. | (1S)-1-(3-Bromophenyl)ethanamine | Apollo [store.apolloscientific.co.uk]
- 5. 139305-96-7|(S)-1-(3-Bromophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 6. (R)-1-(3-Bromophenyl)ethanamine | 176707-77-0 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. angenechemical.com [angenechemical.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
potential applications of 1-(3-Bromophenyl)ethanamine in organic synthesis
An In-depth Technical Guide to the Applications of 1-(3-Bromophenyl)ethanamine in Organic Synthesis
Abstract
This compound is a versatile chiral building block that has garnered significant attention in modern organic synthesis. Its unique structure, featuring a primary amine on a chiral benzylic carbon and a bromine atom on the aromatic ring, offers two distinct points for chemical modification. This guide provides an in-depth exploration of its pivotal role as a precursor in the synthesis of complex molecules, particularly chiral ligands for asymmetric catalysis and intermediates for active pharmaceutical ingredients (APIs). We will delve into the mechanistic principles behind its applications, provide field-proven experimental insights, and present detailed protocols for its synthetic transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable compound.
Core Chemical Attributes and Synthetic Potential
This compound (CAS: 74877-08-0 for the racemate) is a substituted phenylethylamine derivative.[1][2] Its utility in synthesis is predicated on two key structural features:
-
The Chiral Amine Group: The primary amine at the benzylic position is a nucleophilic center and a handle for constructing a wide array of functional groups. Crucially, this amine is attached to a stereocenter, making its enantiopure forms—(R)-1-(3-Bromophenyl)ethanamine (CAS: 176707-77-0) and (S)-1-(3-Bromophenyl)ethanamine (CAS: 139305-96-7)—highly valuable for asymmetric synthesis.[3][4][5]
-
The Brominated Aromatic Ring: The bromine atom at the meta-position is a versatile functional group, primarily serving as an anchor point for transition metal-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.[6]
These dual functionalities make this compound an ideal starting material for building molecular diversity, allowing for modifications at both the chiral side chain and the aromatic core.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀BrN | [1][3] |
| Molecular Weight | 200.08 g/mol | [1][3] |
| Appearance | Light yellow liquid (racemate) | [7] |
| Boiling Point | 248.9±15.0 °C at 760 mmHg | [8] |
| Density | ~1.4 g/cm³ | [8] |
| Storage | Inert atmosphere, room temperature, protected from light | [5] |
Application in the Synthesis of Chiral Ligands
The development of novel chiral ligands is a cornerstone of asymmetric catalysis. Enantiopure this compound serves as an excellent scaffold for creating ligands that can induce high stereoselectivity in metal-catalyzed reactions.[9][10]
Causality of Application: The amine group provides a coordination site for a metal center and a straightforward point of attachment for other coordinating groups, such as phosphines or other nitrogen-based moieties. The inherent chirality of the building block is transferred to the ligand structure, which in turn creates a chiral pocket around the catalytic metal center. This chiral environment forces the reactants to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer of the product.
The workflow below illustrates the conceptual synthesis of a P,N-type chiral ligand, a class of ligands widely used in asymmetric hydrogenation and other transformations.[10]
Caption: Conceptual workflow for synthesizing a chiral P,N-ligand.
A Keystone Intermediate for Active Pharmaceutical Ingredients (APIs)
The phenylethylamine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound is a precursor to its parent compound, 1-(3-Bromophenyl)ethanone, which is a vital intermediate in the synthesis of vascular softening drugs and other APIs.[7][11][12] The true synthetic power of the amine version lies in its ability to participate in late-stage diversification strategies.
Causality of Application: In drug discovery, generating a library of related compounds (analogues) is essential for optimizing potency, selectivity, and pharmacokinetic properties (ADME). The bromine atom on this compound is perfectly positioned for this purpose. Using powerful and reliable cross-coupling reactions, chemists can rapidly introduce a wide variety of substituents onto the aromatic ring, exploring the structure-activity relationship (SAR) around that part of the molecule.
Caption: Diversification strategy for generating API candidates.
Utility in Asymmetric Synthesis and Chiral Resolution
Beyond its role as a structural component, enantiopure this compound is a valuable tool for controlling stereochemistry in other reactions.
A. Chiral Resolving Agent
One of the classical, yet still powerful, methods for separating enantiomers is through diastereomeric salt formation.[13] A racemic carboxylic acid, for instance, can be treated with one enantiomer of this compound. The resulting acid-base reaction forms two diastereomeric ammonium carboxylate salts.
Causality of Application: Diastereomers, unlike enantiomers, have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will precipitate from the solution, while the more soluble one remains. After separation, the salts are treated with acid or base to regenerate the resolved amine and the now enantiomerically enriched carboxylic acid.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative method for functionalizing the aromatic ring of this compound, demonstrating its utility as a building block.
Objective: To synthesize 1-(3-(4-methoxyphenyl)phenyl)ethanamine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Self-Validating System: The success of this reaction relies on the precise orchestration of catalyst, base, and solvent. The palladium catalyst is essential for the catalytic cycle. The base is required to activate the boronic acid and facilitate the transmetalation step. The solvent system must solubilize the reactants and be compatible with the reaction conditions. A successful reaction is validated by the consumption of starting materials (monitored by TLC or LC-MS) and the appearance of the desired product, confirmed by characterization (NMR, MS).
Materials:
-
This compound
-
4-Methoxyphenylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen (for inert atmosphere)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and 4-methoxyphenylboronic acid (1.1 eq).
-
Reagent Addition: Add potassium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the bromo-amine). The causality for using a water/dioxane mixture is to ensure solubility for both the organic-soluble aryl halide and the inorganic base/boronic acid salt.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 95-100 °C) with vigorous stirring.[14] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.[14]
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-(3-(4-methoxyphenyl)phenyl)ethanamine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its dual reactive sites—the chiral amine and the modifiable bromo-substituent—provide chemists with a robust platform for the efficient construction of high-value molecules. From the rational design of chiral ligands for asymmetric catalysis to the rapid diversification of scaffolds in drug discovery, this compound offers a reliable and strategic starting point. The methodologies discussed in this guide underscore its importance and provide a framework for its effective implementation in research and development settings.
References
-
The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis. Phantoms Research. Available from: [Link]
-
1-(3-Bromophenyl)ethanone CAS 2142-63-4: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Applications. Phantoms Research. Available from: [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available from: [Link]
-
Exploring 1-(3-Bromophenyl)ethanone: Properties, Uses, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. Available from: [Link]
-
Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
(R)-1-(3-Bromophenyl)ethanamine hydrochloride. MySkinRecipes. Available from: [Link]
-
This compound. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands. National Center for Biotechnology Information. Available from: [Link]
-
Chiral resolution. Wikipedia. Available from: [Link]
-
Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. National Center for Biotechnology Information. Available from: [Link]
-
13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... ResearchGate. Available from: [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Center for Biotechnology Information. Available from: [Link]
-
Asymmetric Synthesis of Chiral Acyclic Purine Nucleosides Containing a Hemiaminal Ester Moiety via Three-Component Dynamic Kinetic Resolution. PubMed. Available from: [Link]
-
Preparation of Amines. Chemistry LibreTexts. Available from: [Link]
-
Recent asymmetric synthesis of natural products bearing an α-tertiary amine moiety via temporary chirality induction strategies. RSC Publishing. Available from: [Link]
-
The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. PubMed. Available from: [Link]
-
1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. National Center for Biotechnology Information. Available from: [Link]
-
Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers. National Center for Biotechnology Information. Available from: [Link]
-
Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
This compound. Chemsrc. Available from: [Link]
Sources
- 1. This compound | C8H10BrN | CID 16785764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 74877-08-0 | ZCA87708 [biosynth.com]
- 3. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 4. 139305-96-7 Cas No. | (1S)-1-(3-Bromophenyl)ethanamine | Apollo [store.apolloscientific.co.uk]
- 5. 139305-96-7|(S)-1-(3-Bromophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. innospk.com [innospk.com]
- 8. This compound | CAS#:74877-08-0 | Chemsrc [chemsrc.com]
- 9. Chiral Ligands - Enamine [enamine.net]
- 10. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. Chiral resolution - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
The Strategic deployment of 1-(3-Bromophenyl)ethanamine as a Chiral Building Block in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative of Chirality in Medicinal Chemistry
In the landscape of modern drug development, the stereochemical architecture of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. This principle has driven the pharmaceutical industry towards the development of enantiomerically pure active pharmaceutical ingredients (APIs). Chiral building blocks, stereochemically defined molecular fragments, are instrumental in this endeavor, providing an efficient and reliable means to introduce specific stereocenters into a target molecule.
Among the vast arsenal of chiral building blocks, 1-(3-Bromophenyl)ethanamine stands out as a particularly versatile and strategically valuable synthon. Its structure, featuring a primary amine on a benzylic stereocenter and a bromine-substituted phenyl ring, offers a unique combination of functionalities that are highly sought after in medicinal chemistry. The chiral amine allows for the construction of a wide range of pharmacologically relevant motifs, while the bromine atom serves as a versatile handle for further molecular elaboration through a variety of cross-coupling reactions. This guide will provide a comprehensive technical overview of this compound, from its synthesis and chiral resolution to its application in the synthesis of complex drug molecules, exemplified by the calcimimetic agent Cinacalcet.
Core Properties and Strategic Value
The strategic importance of this compound in drug discovery stems from its distinct structural features:
-
Defined Stereocenter: The presence of a chiral center at the benzylic position allows for the synthesis of stereochemically pure compounds, which is crucial for optimizing drug efficacy and safety.
-
Reactive Primary Amine: The primary amine group is a key functional handle for a multitude of chemical transformations, including amide bond formation, reductive amination, and N-alkylation, enabling the construction of diverse molecular scaffolds.
-
Ortho-directing Bromine Atom: The bromine atom on the phenyl ring is not merely a placeholder. It serves as a versatile anchor for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the late-stage introduction of molecular complexity and the exploration of a broad chemical space around the core scaffold.
| Property | Value |
| Molecular Formula | C₈H₁₀BrN |
| Molecular Weight | 200.08 g/mol |
| Appearance | Light yellow liquid |
| Key Functional Groups | Primary amine, Bromophenyl |
| Chirality | Exists as (R) and (S) enantiomers |
Synthesis of Racemic this compound
The synthesis of the racemic mixture of this compound is typically achieved through the reductive amination of its corresponding ketone precursor, 3'-bromoacetophenone. This two-step, one-pot procedure is a robust and scalable method for accessing the racemic amine.
Experimental Protocol: Reductive Amination of 3'-Bromoacetophenone
Materials:
-
3'-Bromoacetophenone
-
Ammonium acetate or Ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3'-bromoacetophenone (1.0 eq) in methanol. Add ammonium acetate (10 eq) or a 7N solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude racemic this compound. The crude product can be further purified by column chromatography on silica gel if necessary.
Diagram 1: Reductive amination workflow for the synthesis of racemic this compound.
Chiral Resolution: Accessing Enantiopure Building Blocks
The separation of the racemic mixture into its individual enantiomers is a critical step in harnessing the full potential of this compound as a chiral building block. Two primary methods are commonly employed: classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.
Classical Resolution with Tartaric Acid
This method relies on the reaction of the racemic amine with a chiral resolving agent, such as L-(+)-tartaric acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
Materials:
-
Racemic this compound
-
L-(+)-Tartaric acid
-
Methanol
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Salt Formation: Dissolve L-(+)-tartaric acid (0.5 eq) in a minimal amount of hot methanol. In a separate flask, dissolve the racemic this compound (1.0 eq) in methanol. Slowly add the amine solution to the tartaric acid solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate the crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by diethyl ether.
-
Liberation of the Enantiomer: Suspend the collected diastereomeric salt in water and add 1 M NaOH solution until the pH is basic (pH > 10). Extract the liberated free amine with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound. The enantiomeric excess (ee) should be determined by chiral HPLC.
Diagram 2: Workflow for the classical resolution of this compound using tartaric acid.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical resolution. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Organic solvent (e.g., toluene, hexane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flask, dissolve racemic this compound (1.0 eq) in the chosen organic solvent. Add the acyl donor (2-3 eq) and the immobilized lipase (e.g., 20-50 mg per mmol of amine).
-
Enzymatic Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated and unreacted amine.
-
Separation: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated amine and the unreacted amine can be separated by column chromatography on silica gel.
-
Deprotection (if necessary): The acylated amine can be hydrolyzed back to the free amine using acidic or basic conditions to obtain the other enantiomer.
Diagram 3: Enzymatic kinetic resolution of this compound.
Case Study: The Synthesis of Cinacalcet
Cinacalcet is a calcimimetic agent used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and for hypercalcemia in patients with parathyroid carcinoma.[1] It functions as an allosteric modulator of the calcium-sensing receptor, increasing its sensitivity to extracellular calcium.[2] The (R)-enantiomer of Cinacalcet is the active form, and its synthesis provides an excellent example of the strategic use of a chiral amine building block. While many reported syntheses of Cinacalcet utilize (R)-1-(1-naphthyl)ethylamine, a plausible and efficient synthesis can be envisioned starting from (R)-1-(3-Bromophenyl)ethanamine, followed by a subsequent Suzuki coupling to introduce the naphthalene moiety.
Proposed Synthetic Route to Cinacalcet
A logical and efficient synthetic route to Cinacalcet from (R)-1-(3-Bromophenyl)ethanamine involves two key steps: reductive amination followed by a Suzuki-Miyaura cross-coupling reaction.
Step 1: Reductive Amination
The (R)-1-(3-Bromophenyl)ethanamine is coupled with 3-(3-(trifluoromethyl)phenyl)propanal via reductive amination to form the secondary amine intermediate.
Step 2: Suzuki-Miyaura Cross-Coupling
The bromine atom on the phenyl ring of the intermediate is then utilized in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 1-naphthaleneboronic acid to install the naphthalene ring system, yielding Cinacalcet.
Sources
A Technical Guide to the Commercial Supply and Purity of 1-(3-Bromophenyl)ethanamine for Researchers and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 1-(3-Bromophenyl)ethanamine, a key building block in pharmaceutical synthesis. We will explore the landscape of commercial suppliers, delve into the critical aspects of purity assessment, and provide actionable protocols for researchers, scientists, and drug development professionals to ensure the quality and integrity of this vital starting material.
Introduction to this compound: A Versatile Chiral Amine
This compound is a chiral primary amine that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its structure, featuring a bromine-substituted phenyl ring and a chiral ethylamine moiety, makes it a versatile synthon for introducing key pharmacophores. The compound exists as a racemate and as individual (R) and (S) enantiomers, each with distinct applications in asymmetric synthesis.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₈H₁₀BrN |
| Molecular Weight | 200.08 g/mol [1] |
| CAS Numbers | Racemate: 74877-08-0, (S)-enantiomer: 139305-96-7, (R)-enantiomer: 176707-77-0[1] |
The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the amine group provides a handle for amide bond formation and other nucleophilic transformations. The stereochemistry of the ethylamine side chain is often critical for the desired biological activity of the final drug substance.
Navigating the Commercial Landscape: Suppliers and Purity Considerations
A variety of chemical suppliers offer this compound in its racemic and enantiomerically pure forms. The stated purity of these commercial products typically ranges from 95% to over 99%. However, it is crucial for the discerning scientist to look beyond the headline purity figure and consider the nature of potential impurities.
Key Commercial Suppliers
The following table provides a non-exhaustive list of commercial suppliers for this compound, along with their typically stated purities. Researchers should always consult the most recent product specifications and request lot-specific Certificates of Analysis (CoA).
| Supplier | Product Name(s) | Typical Stated Purity |
| Sigma-Aldrich | (S)-1-(3-bromophenyl)ethan-1-amine, (R)-1-(3-Bromophenyl)ethan-1-amine | 95%[2] |
| Apollo Scientific | (1S)-1-(3-Bromophenyl)ethanamine | 97%[3] |
| Santa Cruz Biotechnology | (1S)-1-(3-bromophenyl)ethanamine | Purity not consistently specified, CoA recommended[4] |
| BLDpharm | (S)-1-(3-Bromophenyl)ethanamine | Inquire for purity |
| XIAMEN EQUATION CHEMICAL CO.,LTD | (S)-1-(3-Bromophenyl)ethanamine | 99%[5] |
| ChemicalBook | (S)-1-(3-Bromophenyl)ethylamine | 98.9% to 99%+ (from various suppliers)[6] |
It is imperative to obtain a lot-specific Certificate of Analysis (CoA) before purchase. The CoA provides critical information on the determined purity, the analytical methods used, and the levels of any identified impurities. While generic product pages provide a good starting point, the CoA is the definitive document for quality assessment.
Understanding Purity: Beyond the Percentage
The seemingly straightforward purity value on a product label can mask a complex reality. For drug development professionals, understanding the impurity profile is as important as the purity of the main component. Impurities can arise from various stages of the manufacturing process and can include:
-
Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis.
-
By-products: Compounds formed from side reactions during the synthesis. A common synthetic route to (R)-1-(3-bromophenyl)ethylamine involves the reduction of 1-(3-bromophenyl)ethanone oxime, which could lead to residual starting material or partially reduced intermediates.[7]
-
Enantiomeric Impurity: The presence of the undesired enantiomer in a supposedly enantiopure product.
-
Degradation Products: Impurities formed due to the instability of the compound under certain storage or handling conditions.
The following diagram illustrates the logical flow for assessing the quality of commercially supplied this compound.
Caption: Workflow for qualifying a commercial supplier of this compound.
In-Depth Purity Analysis: Methodologies and Protocols
A multi-pronged analytical approach is essential for a comprehensive assessment of this compound purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of a robust quality control strategy.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
For applications requiring a single enantiomer, determining the enantiomeric excess (e.e.) is paramount. Chiral HPLC is the gold standard for this analysis.
Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. This allows for the differential interaction with the two enantiomers of the analyte, leading to their separation and individual quantification. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of chiral amines.[8][9]
Experimental Protocol (Starting Point for Method Development):
-
Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series or Lux® Cellulose/Amylose).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio will need to be optimized to achieve baseline separation. A typical starting point is 90:10 (v/v) hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the HPLC system. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Causality in Method Development: The choice of the chiral stationary phase is critical and often requires screening several different columns. The polarity of the mobile phase is then adjusted to fine-tune the retention and resolution of the enantiomers. For basic amines like this compound, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample.
Principle: The sample is vaporized and separated based on the boiling points and polarities of its components as it passes through a capillary column. The separated components then enter a mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for their identification.
Experimental Protocol (General Guidance):
-
Column: A low- to mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
Injection: A split injection is typically used to avoid overloading the column.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
Self-Validation: The identity of the main peak can be confirmed by its mass spectrum, which should show the expected molecular ion and fragmentation pattern for this compound. Impurities can be tentatively identified by searching their mass spectra against a library database.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment
¹H NMR spectroscopy is an indispensable tool for confirming the structure of the compound and for detecting and quantifying impurities that contain protons.
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the hydrogen nuclei (protons) provides detailed information about their chemical environment, allowing for the elucidation of the molecule's structure. The integral of a signal is proportional to the number of protons it represents, which can be used for quantitative analysis.
¹H NMR Data for this compound (in CDCl₃):
-
Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm.
-
CH Proton: A quartet around δ 4.1 ppm.
-
NH₂ Protons: A broad singlet that can appear over a wide range, often around δ 1.5-2.5 ppm.
-
CH₃ Protons: A doublet around δ 1.4 ppm.
Purity Determination: The presence of unexpected signals in the ¹H NMR spectrum can indicate the presence of impurities. By comparing the integrals of the impurity signals to those of the main compound, an estimation of the purity can be made. For more accurate quantification, a known amount of an internal standard can be added to the sample. Common laboratory solvents and greases can also appear as impurities in NMR spectra, and their characteristic chemical shifts should be recognized.[10]
The following diagram illustrates the workflow for a comprehensive purity analysis of this compound.
Caption: A multi-technique approach for the comprehensive purity assessment of this compound.
Forced Degradation Studies: Predicting Stability
For drug development, understanding the degradation pathways of a starting material is crucial for ensuring the stability and safety of the final drug product. Forced degradation studies involve subjecting the compound to harsh conditions to accelerate its decomposition.
Common Stress Conditions:
-
Acidic and Basic Hydrolysis: Refluxing the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.
-
Oxidation: Treating the compound with an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Stress: Heating the solid compound at an elevated temperature.
-
Photostability: Exposing the compound to UV and visible light.
Conclusion and Recommendations
The quality of this compound is a critical determinant of the success of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient. Researchers and drug development professionals must adopt a rigorous approach to supplier qualification and in-house quality control.
Key Recommendations:
-
Always request and scrutinize the lot-specific Certificate of Analysis.
-
Employ a multi-technique analytical approach for in-house verification, including chiral HPLC, GC-MS, and NMR.
-
For enantiomerically pure forms, chiral HPLC is essential to confirm the enantiomeric excess.
-
Consider performing forced degradation studies to understand the stability of the compound and to develop stability-indicating methods.
By adhering to these principles of scientific integrity and thorough analytical characterization, researchers can ensure the quality and consistency of this important building block, thereby contributing to the development of safe and effective medicines.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved January 11, 2026, from [Link]
-
Xiamen Ikg Chemical Co., Ltd. (n.d.). (S)-1-(3-Bromophenyl)Ethanamine. Retrieved January 11, 2026, from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- American Chemical Society. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Organic Process Research & Development, 18(3), 414-421.
-
ResearchGate. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
- PubMed. (2018). Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling. Science of The Total Environment, 622-623, 143-150.
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved January 11, 2026, from [Link]
- MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved January 11, 2026, from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 11, 2026, from [Link]
- PubMed. (2004). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 18(16), 1835-1842.
-
Shimadzu. (n.d.). C190-E170 Technical Report: Rapid Method Scouting of Chiral Compounds. Retrieved January 11, 2026, from [Link]
- TSI Journals. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Trade Science Inc.
-
ResearchGate. (2016). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Retrieved January 11, 2026, from [Link]
Sources
- 1. This compound | C8H10BrN | CID 16785764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-1-(3-bromophenyl)ethan-1-amine | 139305-96-7 [sigmaaldrich.com]
- 3. 139305-96-7 Cas No. | (1S)-1-(3-Bromophenyl)ethanamine | Apollo [store.apolloscientific.co.uk]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. (S)-1-(3-Bromophenyl)ethylamine | 139305-96-7 [chemicalbook.com]
- 7. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
safety data sheet and handling precautions for 1-(3-Bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety protocols and handling precautions for 1-(3-Bromophenyl)ethanamine (CAS No: 74877-08-0), a key building block in pharmaceutical research and development. Adherence to these guidelines is critical to ensure a safe laboratory environment and mitigate risks associated with the handling of this corrosive and hazardous compound.
Section 1: Understanding the Hazard Profile
This compound is classified as a hazardous substance requiring careful management. The primary dangers are its corrosive nature and potential for toxicity.
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. For this compound, the key classifications are summarized below.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][2][3] |
| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed. |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[3] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation.[4] |
| (Single Exposure) | ||
| Hazardous to the Aquatic Environment (Chronic) | 2 or 3 | H411/H412: Toxic or harmful to aquatic life with long-lasting effects.[5] |
Hazard Pictograms:
-
Corrosion: Indicates the potential for severe skin burns and eye damage.
-
Health Hazard/Skull and Crossbones: Represents acute toxicity and other significant health risks.[6]
-
Environmental Hazard: Highlights the risks to aquatic ecosystems.[5][7]
The "Why" Behind the Hazards
The corrosive nature of this compound stems from its amine functional group, which can react with moisture on the skin, in the eyes, or in the respiratory tract to form corrosive substances. This can lead to severe tissue damage upon contact. Ingestion is particularly dangerous due to its acute oral toxicity.
Section 2: Safe Handling and Storage Protocols
A proactive approach to handling and storage is paramount to preventing exposure and ensuring laboratory safety.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to prevent the inhalation of vapors, mists, or sprays.[8][9]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe air environment.[1]
-
Emergency Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the chemical is handled.[1][8]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is critical to prevent direct contact with the chemical.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Provides comprehensive protection against splashes and vapors.[1][5] |
| Hand Protection | Impervious gloves (e.g., nitrile, neoprene). | Prevents skin contact. It is important to inspect gloves for any signs of degradation before use.[1][4] |
| Skin and Body Protection | Flame-retardant, antistatic protective clothing or a lab coat. | Protects against splashes and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for ammonia and organic ammonia derivatives (Type K, green) may be necessary if exposure limits are exceeded or if ventilation is inadequate.[8] |
Storage Requirements
Proper storage is crucial to maintain the chemical's stability and prevent accidental release.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9][10]
-
Incompatible Materials: Store away from strong oxidizing agents and acids.[8][9]
-
Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., argon) is recommended.[10][11]
-
Security: Store in a locked-up area or an area accessible only to qualified and authorized personnel.[1][8]
Section 3: Emergency Procedures: A Step-by-Step Response Plan
In the event of an exposure or spill, a swift and correct response is critical.
First-Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8][9] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.[9][12] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][8][12] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8][9] |
Note for First Aiders: Always wear appropriate personal protective equipment, such as gloves and eye protection, to avoid secondary contamination.[1]
Accidental Release Measures
A structured response to a spill is essential to contain the hazard and protect personnel.
Caption: Workflow for responding to a chemical spill.
Section 4: Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and use in experimental design.
| Property | Value |
| Molecular Formula | C₈H₁₀BrN[11][13][14] |
| Molecular Weight | 200.08 g/mol [11][13][14] |
| Appearance | Liquid or Solid[7][15] |
| Boiling Point | 110 °C at 9 mmHg[2] |
| Density | 1.33 g/cm³[2] |
| Solubility | Immiscible with water[9][13] |
Section 5: Disposal Considerations
Disposal of this compound and its containers must be handled as hazardous waste.
-
Waste Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[1][8] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging: Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[10]
Section 6: Toxicological and Ecological Information
-
Toxicological Information: The toxicological properties have not been fully investigated.[9] However, it is known to be toxic if swallowed and causes severe skin, eye, and respiratory tract irritation.[4][9] Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[9]
-
Ecological Information: This chemical is considered toxic or harmful to aquatic life with long-lasting effects.[5] It should not be released into the environment, and care should be taken to prevent it from entering drains.[9][10]
References
-
BLDpharm. (S)-1-(3-Bromophenyl)ethanamine.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: (R)-(+)-1-(4-Bromophenyl)ethylamine.
-
Sigma-Aldrich. (2025). Safety Data Sheet.
-
TCI Chemicals. (2023). Safety Data Sheet: (R)-(+)-1-(4-Bromophenyl)ethylamine.
-
Fisher Scientific. (2024). Safety Data Sheet: (S)-1-(3-Bromophenyl)ethylamine.
-
TCI Chemicals. (2025). Safety Data Sheet: 2-(3-Bromophenyl)ethylamine.
-
ChemicalBook. (2025). (S)-1-(3-Bromophenyl)ethylamine.
-
Achmem. (S)-1-(3-Bromophenyl)ethanamine.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet.
-
Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: (1S)-2-Amino-1-(3-bromophenyl)ethan-1-ol hydrochloride.
-
ChemScene. (n.d.). This compound.
-
Apollo Scientific. (n.d.). (1S)-1-(3-Bromophenyl)ethanamine.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information.
-
PubChem. (n.d.). p-Bromophenethylamine. National Center for Biotechnology Information.
-
Enamine. (n.d.). Safety Data Sheet.
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-(3-Bromophenyl)ethylamine.
-
Sigma-Aldrich. (n.d.). (R)-(+)-1-(4-Bromophenyl)ethylamine.
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(3-Bromophenyl)-2-(methylamino)ethan-1-ol.
-
Sigma-Aldrich. (n.d.). (S)-(-)-1-(4-Bromophenyl)ethylamine.
-
Sigma-Aldrich. (n.d.). (S)-1-(3-bromophenyl)ethan-1-amine.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 139305-96-7 Cas No. | (1S)-1-(3-Bromophenyl)ethanamine | Apollo [store.apolloscientific.co.uk]
- 3. p-Bromophenethylamine | C8H10BrN | CID 533915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. (R)-(+)-1-(4-溴苯基)乙胺 ≥96.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. (S)-1-(3-bromophenyl)ethan-1-amine | 139305-96-7 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. 139305-96-7|(S)-1-(3-Bromophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. (S)-1-(3-Bromophenyl)ethylamine | 139305-96-7 [chemicalbook.com]
- 14. achmem.com [achmem.com]
- 15. 2-(3-Bromophenyl)ethylamine | 58971-11-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Theoretical and In-Silico Analysis of 1-(3-Bromophenyl)ethanamine: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical exploration of the theoretical properties of 1-(3-Bromophenyl)ethanamine, a molecule of interest in medicinal chemistry and drug development. By leveraging robust computational methodologies, we can elucidate the structural, electronic, and spectroscopic characteristics of this compound, offering predictive insights that can accelerate research and development efforts. This document is intended for researchers, scientists, and professionals in the field of drug discovery, providing both the theoretical underpinnings and practical computational protocols for such an analysis.
Introduction: The Significance of Theoretical Calculations in Drug Discovery
In the modern drug discovery pipeline, computational chemistry plays a pivotal role in the early stages of lead identification and optimization.[1] Theoretical calculations, such as those derived from Density Functional Theory (DFT) and other quantum chemical methods, allow for the prediction of a wide range of molecular properties before a compound is even synthesized. This in-silico approach provides a cost-effective and time-efficient means to assess the potential of a drug candidate, understand its mechanism of action at a molecular level, and guide synthetic efforts toward more promising derivatives.
This compound, a substituted phenethylamine, belongs to a class of compounds with a well-established presence in medicinal chemistry, often targeting various receptors and transporters in the central nervous system. The introduction of a bromine atom on the phenyl ring can significantly alter the molecule's steric and electronic properties, influencing its binding affinity, metabolic stability, and overall pharmacological profile. A thorough theoretical characterization is therefore essential to understand these effects.
Part 1: Computational Methodology: A Self-Validating Protocol
The cornerstone of reliable theoretical predictions is a well-defined and reproducible computational protocol. The following methodology is designed to provide a balance of accuracy and computational efficiency for the analysis of this compound.
Molecular Structure Optimization
The first and most critical step is to determine the most stable three-dimensional conformation of the molecule.
Protocol:
-
Initial Structure Generation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.
-
Conformational Analysis: A conformational search is performed to identify low-energy conformers. This is particularly important due to the rotatable bonds in the ethylamine side chain. A molecular mechanics force field (e.g., MMFF94) can be employed for an initial rapid screening of the potential energy surface.
-
Quantum Mechanical Optimization: The lowest energy conformers from the initial search are then subjected to full geometry optimization using Density Functional Theory (DFT). A common and effective combination of functional and basis set for this type of molecule is B3LYP/6-31G(d,p) . The B3LYP functional is a hybrid functional that has shown good performance for a wide range of organic molecules, while the 6-31G(d,p) basis set includes polarization functions on both heavy atoms and hydrogens, which are crucial for accurately describing bonding and intermolecular interactions. For halogenated compounds, larger basis sets incorporating diffuse functions, such as 6-311++G(d,p) , can provide even greater accuracy, especially for calculations of electronic properties.[2]
-
Frequency Analysis: A frequency calculation is performed on the optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.
Calculation of Molecular Properties
Once the optimized geometry is obtained, a variety of physicochemical and electronic properties can be calculated.
Protocol:
-
Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry using a higher level of theory if required, for more accurate energy values.
-
Population Analysis: Mulliken or Natural Bond Orbital (NBO) population analysis is carried out to determine the partial atomic charges on each atom. This information is valuable for understanding intermolecular interactions, such as hydrogen bonding.
-
Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution around the molecule. This allows for the identification of electrophilic and nucleophilic sites, which are crucial for predicting reactivity and intermolecular interactions.
-
Spectroscopic Properties:
-
NMR Spectroscopy: The nuclear magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These are then converted to chemical shifts (¹H and ¹³C) by referencing them to a standard (e.g., tetramethylsilane).
-
IR Spectroscopy: The vibrational frequencies and their corresponding intensities are obtained from the frequency calculation. These can be compared with experimental FT-IR spectra to validate the computational model.
-
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.
-
Part 2: Predicted Properties of this compound
The following tables summarize the predicted properties of this compound based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Key Physicochemical and Electronic Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₈H₁₀BrN | Defines the elemental composition and molecular weight. |
| Molecular Weight | 200.08 g/mol | Influences diffusion, bioavailability, and formulation.[3] |
| Dipole Moment | ~2.1 Debye | Indicates the molecule's overall polarity, affecting solubility and membrane permeability. |
| HOMO Energy | -8.9 eV | Relates to the molecule's ability to donate electrons (act as a nucleophile). |
| LUMO Energy | -0.5 eV | Relates to the molecule's ability to accept electrons (act as an electrophile). |
| HOMO-LUMO Gap | 8.4 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| LogP (calculated) | ~2.5 | Predicts the lipophilicity of the molecule, a key factor in its ADME properties. |
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Key Features | Comparison with Experimental Analogs |
| ¹H NMR (ppm) | Aromatic protons: 7.2-7.6; CH proton: ~4.2; CH₃ protons: ~1.4; NH₂ protons: broad singlet ~1.7 | The chemical shifts are expected to be similar to those of other brominated phenethylamines. For instance, the aromatic region will show characteristic splitting patterns due to the meta-substitution. |
| ¹³C NMR (ppm) | Aromatic carbons: 120-145; C-Br carbon: ~122; CH carbon: ~50; CH₃ carbon: ~25 | The C-Br signal is a key identifier. Comparison with data for 1-(4-bromophenyl)ethan-1-amine shows similar ranges for the aliphatic carbons.[4] |
| FT-IR (cm⁻¹) | N-H stretch: ~3300-3400 (two bands for primary amine); C-H (aromatic): ~3000-3100; C-H (aliphatic): ~2850-2950; N-H bend: ~1600; C-N stretch: ~1200-1300; C-Br stretch: ~500-600 | The presence of two N-H stretching bands is characteristic of a primary amine.[5] The C-Br stretch is a distinctive feature in the fingerprint region. The overall pattern can be compared to the gas-phase IR spectrum of 1-(3-bromophenyl)ethanone for the bromophenyl moiety vibrations.[6] |
| UV-Vis (nm) | λmax ~210 nm and ~265 nm | These absorptions correspond to π-π* transitions within the benzene ring. The bromo-substituent is expected to cause a slight bathochromic (red) shift compared to unsubstituted 1-phenylethylamine. |
Part 3: Visualizing the Computational Workflow and Molecular Properties
Visual representations are crucial for understanding complex data and workflows. The following diagrams, generated using Graphviz, illustrate the computational process and key molecular features.
Caption: Computational workflow for theoretical property prediction.
Caption: Key regions of the Molecular Electrostatic Potential.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and robust theoretical framework for the characterization of this compound. The predicted physicochemical, electronic, and spectroscopic properties provide a valuable in-silico dataset that can guide further experimental work. The presented computational protocol is self-validating and can be adapted for the study of other related phenethylamine derivatives.
For future work, it is highly recommended to obtain high-resolution experimental NMR, FT-IR, and UV-Vis spectra of this compound to directly compare with and refine the theoretical predictions. Furthermore, molecular docking studies of this compound with relevant biological targets could provide insights into its potential pharmacological activity and guide the design of novel therapeutic agents. The synergy between these computational and experimental approaches will undoubtedly accelerate the drug discovery process.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Kapitán, J., Johannessen, C., Bour, P., Hecht, L., & Barron, L. D. (2009). Vibrational Raman optical activity of 1-phenylethanol and 1-phenylethylamine: revisiting old friends. Chirality, 21(1E), E31–E41. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Ethier, A. M., Switzer, J. S., Rumple, A. C., & Liotta, C. L. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. The Journal of Organic Chemistry, 80(13), 6851–6856. [Link]
-
Nasrollahzadeh, M., Sajjadi, M., Tahsili, M. R., & Varma, R. S. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega, 4(1), 2281–2288. [Link]
-
NIST. Ethanone, 1-(3-bromophenyl)-. NIST Chemistry WebBook. [Link]
-
Kapitán, J., Johannessen, C., Bour, P., Hecht, L., & Barron, L. D. (2009). Vibrational Raman optical activity of 1-phenylethanol and 1-phenylethylamine: revisiting old friends. Chirality, 21(1E), E31–E41. [Link]
-
ResearchGate. Toward the Computational Design of Diastereomeric Resolving Agents: An Experimental and Computational Study of 1-Phenylethylammonium-2-phenylacetate Derivatives. [Link]
-
ResearchGate. Vibrational Raman Optical Activity of 1-Phenylethanol and 1-Phenylethylamine: Revisiting Old Friends. [Link]
-
Inpressco. Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. [Link]
-
ResearchGate. Relative energies of 29 and 30 calculated at RB3LYP (6-31G**) level using the SPARTAN'08 mechanic program indicated and the bending angles of the double bonds. [Link]
-
PubChem. 1-Phenethylamine. National Center for Biotechnology Information. [Link]
-
Open Exploration Publishing. Metrological aspects of a gas-phase DFT/B3LYP quantum-chemical approach to prioritize radical scavenging activity. [Link]
-
UCLA. IR Spectroscopy Tutorial: Amines. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
University of Münster. Why the Standard B3LYP/6-31G* Model Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry - Understanding and Correction of the Problem. [Link]
-
RASĀYAN Journal of Chemistry. SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL)PROP-2-EN-1-ONE. [Link]
-
LinkedIn. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
-
ResearchGate. Functional/basis set for bromine-containing molecules? [Link]
Sources
A Technical Guide to 1-(3-Bromophenyl)ethanamine: From Discovery to Modern Applications
A comprehensive overview for researchers, scientists, and drug development professionals.
Abstract
1-(3-Bromophenyl)ethanamine, a halogenated derivative of phenethylamine, has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. This guide provides an in-depth exploration of its discovery, historical synthetic evolution, and its significant role as a key intermediate in the pharmaceutical industry. We will delve into various synthetic methodologies, from classical approaches to modern asymmetric techniques, and present detailed spectroscopic data for its characterization. Furthermore, this guide will illuminate its critical application in the synthesis of important pharmaceutical agents, offering a comprehensive resource for professionals in drug discovery and development.
Introduction: The Rise of a Versatile Building Block
The phenethylamine scaffold is a ubiquitous motif in a vast array of biologically active molecules, including neurotransmitters, hormones, and a multitude of synthetic drugs.[1] The strategic substitution on the phenyl ring of this scaffold allows for the fine-tuning of a compound's pharmacological properties. This compound, with its bromine atom at the meta position, offers a unique handle for further chemical modifications, such as cross-coupling reactions, making it a highly versatile and sought-after intermediate in the synthesis of complex molecular architectures.[2][3]
While the precise moment of its first synthesis is not prominently documented in readily available historical records, the emergence of substituted phenethylamines can be traced back to the early 20th century with the growing interest in their physiological effects.[4] The development of synthetic routes to its precursor, 1-(3-bromophenyl)ethanone (also known as 3'-bromoacetophenone), was a critical step, with early preparations likely involving Friedel-Crafts acylation of bromobenzene.[4] The subsequent conversion of this ketone to the corresponding amine represents a foundational transformation in organic chemistry.
This guide will navigate the historical context of its synthesis, detail the evolution of synthetic methods, and provide a thorough understanding of its chemical properties and applications, solidifying its status as a cornerstone in the modern synthetic chemist's toolbox.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a molecule's physical and spectroscopic properties is fundamental for its application in research and development.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 74877-08-0 (racemate) | [5] |
| 176707-77-0 ((R)-enantiomer) | [6] | |
| 139305-96-7 ((S)-enantiomer) | [7] | |
| Molecular Formula | C₈H₁₀BrN | [5] |
| Molecular Weight | 200.08 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | Commercial Suppliers |
| Boiling Point | 96 °C / 4 mmHg | [8] |
| Density | ~1.397 g/mL at 25 °C | Commercial Suppliers |
| Refractive Index | ~1.566 | Commercial Suppliers |
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. While comprehensive spectral data is often found within specific research publications or commercial supplier documentation, typical spectral characteristics are outlined below.
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum of this compound provides characteristic signals for the aromatic protons, the methine proton, the methyl protons, and the amine protons. The aromatic region will typically show a complex splitting pattern due to the meta-substitution.
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The carbon atom attached to the bromine will be significantly influenced, and its chemical shift can be a key identifier. A study on the reaction of the related 1-(4-bromophenyl)ethan-1-amine with ¹³C-labeled CO₂ provides insights into the chemical shifts of the aromatic carbons.[9]
2.2.3. Mass Spectrometry
The mass spectrum of this compound will show a characteristic molecular ion peak. Due to the presence of bromine, a distinctive isotopic pattern for the molecular ion (M and M+2 peaks in approximately a 1:1 ratio) will be observed, which is a hallmark of bromine-containing compounds.
2.2.4. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. The C-Br stretching frequency will also be present in the fingerprint region.[10]
Historical and Modern Synthetic Methodologies
The synthesis of this compound has evolved from classical methods to more sophisticated and stereoselective approaches, driven by the increasing demand for enantiomerically pure compounds in the pharmaceutical industry.
Early Synthetic Approaches: Reductive Amination
The most common and historically significant method for the synthesis of this compound is the reductive amination of its corresponding ketone, 1-(3-bromophenyl)ethanone.[11][12] This two-step process involves the formation of an imine or enamine intermediate, followed by its reduction to the amine.
Figure 1: General workflow for the reductive amination of 1-(3-bromophenyl)ethanone.
Step-by-Step Methodology: Classical Reductive Amination
-
Imine Formation: 1-(3-bromophenyl)ethanone is reacted with an ammonia source, such as ammonium acetate or ammonia gas, in a suitable solvent. This reaction is often catalyzed by a weak acid.
-
Reduction: The resulting imine is then reduced to the amine. Historically, this was often achieved through catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon.[13] Later, chemical reducing agents such as sodium borohydride (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN) became widely used.[14]
The choice of reducing agent is critical. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, they are less selective and require anhydrous conditions. Sodium cyanoborohydride is particularly advantageous as it is stable in mildly acidic conditions, allowing for a one-pot reaction where the imine is reduced as it is formed.[14]
Evolution to Asymmetric Synthesis
The demand for enantiomerically pure (R)- and (S)-1-(3-Bromophenyl)ethanamine, crucial for the synthesis of chiral drugs, has driven the development of asymmetric synthetic methods.
3.2.1. Chiral Resolution
One of the earliest and still widely used methods to obtain enantiomerically pure amines is the resolution of the racemic mixture. This involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Subsequent treatment of the separated salts with a base liberates the desired enantiomer of the amine.
Figure 2: Workflow for the chiral resolution of racemic this compound.
3.2.2. Asymmetric Reductive Amination
More modern approaches focus on the direct synthesis of a single enantiomer, avoiding the often-inefficient resolution step. Asymmetric reductive amination can be achieved by using a chiral auxiliary or a chiral catalyst.
A notable example involves the use of a chiral catalyst for the hydrogenation of an intermediate. For instance, the oxime of 1-(3-bromophenyl)ethanone can be asymmetrically hydrogenated using a chiral ruthenium catalyst, such as RuCl(Cymene)(S-tol-Binap)Cl, to yield the desired enantiomer of the amine with high enantioselectivity.[6]
Step-by-Step Methodology: Asymmetric Hydrogenation of an Oxime Intermediate
-
Oxime Formation: 1-(3-bromophenyl)ethanone is reacted with hydroxylamine hydrochloride to form N-[1-(3-bromophenyl)ethylidene]hydroxylamine.
-
Asymmetric Hydrogenation: The oxime is then hydrogenated in the presence of a chiral ruthenium catalyst under hydrogen pressure. The choice of the chiral ligand on the catalyst dictates the stereochemical outcome of the reaction.
Applications in Drug Development
This compound and its precursor, 1-(3-bromophenyl)ethanone, are valuable intermediates in the pharmaceutical industry.[15][16] The presence of the bromo-substituent provides a reactive site for the construction of more complex molecules through various coupling reactions.
While direct synthetic routes for specific drugs starting from this compound are often proprietary and detailed in patents, its structural motif is found in various pharmacologically active compounds. It is a key building block for derivatives used in the development of cardiovascular drugs, among others.[2][17] The versatility of the bromo-substituent allows for its conversion to other functional groups, enabling the synthesis of a diverse library of compounds for drug discovery programs.
Conclusion
This compound has transitioned from a synthetically accessible phenethylamine derivative to a highly valuable and versatile chiral building block in modern organic and medicinal chemistry. Its importance is underscored by the continuous development of more efficient and stereoselective synthetic routes to meet the demands of the pharmaceutical industry. The strategic placement of the bromine atom provides a gateway for a multitude of chemical transformations, ensuring its continued relevance in the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its history, synthesis, characterization, and applications, serving as a valuable resource for researchers and professionals in the field.
References
-
Exploring 1-(3-Bromophenyl)ethanone: Properties, Uses, and Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
1-(3-Bromophenyl)ethanone CAS 2142-63-4: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. (n.d.). ResearchGate. Retrieved from [Link]
-
p-Bromophenethylamine. (n.d.). PubChem. Retrieved from [Link]
-
Reductive Amination. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]
-
Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. (2018). BMC Chemistry, 12(1), 84. Retrieved from [Link]
-
Direct reductive amination of various acetophenone analogues with N-methylaniline. (2019). Tetrahedron Letters, 60(15), 1133-1136. Retrieved from [Link]
- A kind of synthetic method with optically active α methylbenzylamines. (2017). CN107417546A.
-
Pharma API Intermediates. (n.d.). Pharma Noble. Retrieved from [Link]
-
13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... (n.d.). ResearchGate. Retrieved from [Link]
-
13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Substituted phenethylamine. (n.d.). Wikipedia. Retrieved from [Link]
-
Pharmaceutical Intermediates Types Guide. (2025, November 26). Wolfa. Retrieved from [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Magnetic Resonance in Chemistry, 56(10), 963-971. Retrieved from [Link]
-
Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. (2020). Journal of the American Chemical Society, 142(18), 8150-8155. Retrieved from [Link]
-
Synthesis and Reactions of Halo-Substituted Alkylthiophenes. A Review. (2015). Molecules, 20(11), 19836-19865. Retrieved from [Link]
-
Reactions of alkyl (halomethyl)furancarboxylates with hexamethylenetetramine. (2006). Russian Journal of General Chemistry, 76(8), 1304-1309. Retrieved from [Link]
-
Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. (2015). ResearchOnline@JCU. Retrieved from [Link]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | C8H10BrN | CID 16785764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 7. 139305-96-7 Cas No. | (1S)-1-(3-Bromophenyl)ethanamine | Apollo [store.apolloscientific.co.uk]
- 8. (S)-1-(3-Bromophenyl)ethylamine | 139305-96-7 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. 4-Bromobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. arborpharmchem.com [arborpharmchem.com]
- 16. Pharmaceutical Intermediates Types Guide - Wolfa [wolfabio.com]
- 17. nbinno.com [nbinno.com]
A Comprehensive Technical Guide to 1-(3-Bromophenyl)ethanamine: Synthesis, Analysis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Bromophenyl)ethanamine is a key chiral building block in medicinal chemistry, prized for its role in the synthesis of a variety of pharmacologically active compounds. Its strategic placement of a bromine atom on the phenyl ring and a chiral amine group provides a versatile scaffold for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of this compound, encompassing its chemical identity, stereochemistry, synthesis, analytical characterization, and its burgeoning applications in drug discovery. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of new chemical entities.
Chemical Identity and Nomenclature
This compound is a primary amine characterized by a brominated phenyl ring attached to an ethylamine moiety at the first carbon. The presence of a stereocenter at the α-carbon gives rise to two enantiomers, (R)-1-(3-bromophenyl)ethanamine and (S)-1-(3-bromophenyl)ethanamine, which often exhibit distinct pharmacological profiles.
Synonyms and Identifiers
A comprehensive list of synonyms and identifiers for this compound and its enantiomers is provided in Table 1 to facilitate literature searches and procurement.
| Name | Synonyms | CAS Number | PubChem CID |
| This compound (Racemate) | 1-(3-bromophenyl)ethan-1-amine; 3-Bromo-α-methylbenzylamine; Benzenemethanamine, 3-bromo-α-methyl- | 74877-08-0[1] | 16785764[1] |
| (R)-1-(3-Bromophenyl)ethanamine | (1R)-1-(3-bromophenyl)ethylamine | 176707-77-0 | 10249563 |
| (S)-1-(3-Bromophenyl)ethanamine | (1S)-1-(3-bromophenyl)ethylamine; (S)-(-)-1-(3-Bromophenyl)ethylamine | 139305-96-7 | 9952938 |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with reductive amination of 3'-bromoacetophenone being one of the most common and efficient methods. Asymmetric synthesis or chiral resolution is required to obtain the individual enantiomers.
Reductive Amination of 3'-Bromoacetophenone
Reductive amination involves the reaction of a ketone, in this case, 3'-bromoacetophenone, with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent. The reaction proceeds via an imine intermediate which is subsequently reduced to the desired amine.
Caption: Reductive amination of 3'-bromoacetophenone.
A general, yet illustrative, experimental protocol for the reductive amination is as follows. It is important to note that specific conditions may require optimization.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 3'-bromoacetophenone (1 equivalent) in a suitable solvent such as methanol or ethanol, add an amine source, for example, ammonium acetate or aqueous ammonia (excess).
-
Imine Formation: Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques like TLC or GC-MS.
-
Reduction: Once imine formation is significant, introduce a reducing agent. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Pd-C). The choice of reducing agent is critical; for instance, NaBH₃CN is effective for the selective reduction of imines in the presence of ketones.
-
Work-up: After the reaction is complete, quench the reaction mixture, typically with water or a dilute acid. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
For the synthesis of enantiomerically pure forms, asymmetric reductive amination using a chiral catalyst or a chiral auxiliary is a preferred industrial approach. One such method involves the use of a ruthenium catalyst with a chiral ligand.[2]
Synthesis from 1-(3-bromophenyl)ethanone oxime
An alternative route involves the asymmetric hydrogenation of the corresponding ketoxime.
Experimental Protocol: Asymmetric Hydrogenation of N-[1-(3-bromophenyl)ethylidene]hydroxylamine [2]
-
Reaction Mixture: In a glass vial, combine N-[1-(3-bromophenyl)ethylidene]hydroxylamine (1 equivalent), a chiral ruthenium catalyst such as RuCl(Cymene)(S-tol-Binap)Cl (5 mol%), and an appropriate additive in methanol.
-
Hydrogenation: Place the vial in a parallel autoclave, pressurize with hydrogen (e.g., 30 bar), and heat (e.g., to 90 °C) for a specified time (e.g., 24 hours).
-
Work-up and Analysis: After cooling, dilute the reaction mixture with a suitable solvent like isopropanol. The enantiomeric excess of the product can be determined by chiral HPLC analysis.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and stereochemistry of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. While specific spectral data can vary slightly based on the solvent and instrument, typical chemical shifts for the hydrochloride salt of the (1R)-enantiomer can be found in specialized databases.[3]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the N-H stretches of the primary amine and the aromatic C-H and C-Br bonds.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is essential for assessing the purity of this compound and for monitoring reaction progress. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[4][5] Detection is commonly performed using a UV detector.
-
Chiral HPLC: To determine the enantiomeric purity, chiral HPLC is the method of choice. This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Experimental Protocol: Chiral HPLC Analysis
A general approach for chiral separation is outlined below. The specific column and mobile phase will need to be optimized for the desired separation.
-
Column: Select a suitable chiral stationary phase, such as one based on derivatized cellulose or amylose.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The ratio of these solvents is adjusted to achieve optimal resolution and retention times.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance is typically employed.
-
Analysis: Inject a solution of the sample and compare the retention times and peak areas of the enantiomers to a racemic standard to determine the enantiomeric excess.
Applications in Drug Discovery and Development
This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The bromine atom provides a handle for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents.
Precursor for Bioactive Molecules
-
Tetrahydroisoquinoline Derivatives: This scaffold is present in numerous natural products and synthetic compounds with a broad spectrum of biological activities. This compound can be a key starting material for the synthesis of tetrahydroisoquinolines with potential antiarrhythmic properties.
-
Serotonin Transporter (SERT) Ligands: The (S)-enantiomer has been utilized in the synthesis of analogues of the selective serotonin reuptake inhibitor (SSRI) citalopram, which are valuable tools for studying the serotonin transporter.
-
Kinase Inhibitors: The aminothiazole moiety is a common feature in many kinase inhibitors used in oncology. While not a direct precursor in the provided synthesis of Dasatinib, related bromophenyl amine structures are integral to the synthesis of such targeted therapies.[6]
-
Other CNS-active agents: The phenyl-ethylamine core is a common motif in compounds targeting the central nervous system. The bromo-substituent allows for the exploration of structure-activity relationships in the development of novel CNS drugs.
Sources
- 1. This compound | C8H10BrN | CID 16785764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 3. (1R)-1-(3-BROMOPHENYL)ETHANAMINE HCL(1167414-91-6) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. jchr.org [jchr.org]
- 6. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
Methodological & Application
detailed experimental protocol for the synthesis of (R)-1-(3-Bromophenyl)ethanamine
Abstract
This comprehensive application note provides detailed experimental protocols for the stereoselective synthesis of (R)-1-(3-Bromophenyl)ethanamine, a valuable chiral building block in pharmaceutical and agrochemical research. Recognizing the importance of enantiomeric purity, this guide presents two distinct and highly effective synthetic strategies: asymmetric chemocatalysis and biocatalytic transamination. The first method details the asymmetric hydrogenation of 1-(3-bromophenyl)ethanone oxime using a well-defined chiral ruthenium catalyst. The second protocol offers a modern, green chemistry approach utilizing an (R)-selective ω-transaminase for the asymmetric amination of 3'-bromoacetophenone. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the chosen methodologies. Included are detailed procedures for reaction setup, work-up, purification, and comprehensive analytical characterization to ensure the synthesis of a highly pure final product.
Introduction: The Significance of Chiral Amines
Chiral amines are ubiquitous structural motifs in a vast array of biologically active molecules, with a significant percentage of top-selling pharmaceuticals containing at least one stereogenic amine center. The specific three-dimensional arrangement of atoms, or stereochemistry, is critical to a drug's efficacy and safety, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. (R)-1-(3-Bromophenyl)ethanamine serves as a key intermediate for various active pharmaceutical ingredients (APIs). The presence of the bromine atom on the phenyl ring also provides a convenient handle for further synthetic modifications, such as cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.
The asymmetric synthesis of such chiral amines is therefore a cornerstone of modern medicinal chemistry. Traditional methods often suffer from limitations, including the need for stoichiometric chiral auxiliaries or harsh reaction conditions. In contrast, modern catalytic approaches offer more efficient, atom-economical, and environmentally benign routes to enantiomerically pure amines. This guide will focus on two such state-of-the-art methods: transition metal-catalyzed asymmetric hydrogenation and enzyme-catalyzed transamination.
Strategic Approaches to Asymmetric Synthesis
Two distinct and powerful strategies for the synthesis of (R)-1-(3-Bromophenyl)ethanamine are presented below. The choice of method may depend on available equipment (e.g., high-pressure hydrogenation apparatus), cost considerations, and desired "green" credentials of the synthetic route.
-
Method A: Asymmetric Hydrogenation of an Oxime Intermediate: This chemocatalytic approach involves the initial formation of an oxime from the corresponding ketone, followed by asymmetric hydrogenation using a chiral ruthenium catalyst. This method is robust and high-yielding, relying on well-established organometallic catalysis.
-
Method B: Biocatalytic Asymmetric Transamination: This method employs an (R)-selective ω-transaminase enzyme to directly convert the prochiral ketone, 3'-bromoacetophenone, into the desired (R)-amine. Biocatalysis offers exceptional enantioselectivity under mild, aqueous conditions, representing a greener and often more direct alternative.[1]
Safety and Handling
Prior to commencing any experimental work, a thorough risk assessment must be conducted. All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Reagent-Specific Hazards:
| Reagent | Key Hazards |
| 3'-Bromoacetophenone | Causes skin and serious eye irritation. May cause respiratory irritation.[2][3] |
| Hydroxylamine Hydrochloride | Harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is suspected of causing cancer. |
| Ruthenium Catalysts | Handle with care. Consult specific catalyst MSDS. Generally, organometallic compounds can be air and moisture sensitive. |
| High-Pressure Hydrogen Gas | Extremely flammable. Risk of explosion. Requires specialized high-pressure equipment and trained personnel. |
| (R)-1-(3-Bromophenyl)ethanamine | Harmful if swallowed, causes severe skin burns and eye damage.[4] |
Refer to the Safety Data Sheets (SDS) for each reagent for complete hazard information and handling precautions.
Method A: Asymmetric Hydrogenation Protocol
This protocol is divided into two main stages: the synthesis of the oxime intermediate and its subsequent asymmetric hydrogenation.
Workflow for Asymmetric Hydrogenation
Caption: Workflow for the two-stage synthesis via asymmetric hydrogenation.
Part 1: Synthesis of 1-(3-Bromophenyl)ethanone Oxime
Materials:
| Reagent | M.W. | Amount | Moles |
| 3'-Bromoacetophenone | 199.04 | 10.0 g | 50.2 mmol |
| Hydroxylamine Hydrochloride | 69.49 | 5.24 g | 75.4 mmol |
| Pyridine | 79.10 | 11.9 mL | 150.7 mmol |
| Ethanol (95%) | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3'-bromoacetophenone (10.0 g, 50.2 mmol) and ethanol (100 mL).
-
Stir the mixture to dissolve the ketone.
-
Add hydroxylamine hydrochloride (5.24 g, 75.4 mmol) followed by the slow addition of pyridine (11.9 mL, 150.7 mmol).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of deionized water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 1-(3-bromophenyl)ethanone oxime as a solid, which can be used in the next step without further purification.
Part 2: Asymmetric Hydrogenation
Materials:
| Reagent | M.W. | Amount | Moles (or loading) |
| 1-(3-Bromophenyl)ethanone Oxime | 214.06 | 5.0 g | 23.4 mmol |
| RuCl(p-Cymene)((S)-tol-BINAP)Cl | 939.38 | 109 mg | 0.5 mol% |
| Methanol (Anhydrous) | - | 165 mL | - |
| Hydrogen (H₂) Gas | 2.02 | - | 30 bar |
Procedure:
-
In a glovebox or under an inert atmosphere, charge a glass liner for a high-pressure autoclave with 1-(3-bromophenyl)ethanone oxime (5.0 g, 23.4 mmol) and the chiral ruthenium catalyst (109 mg, 0.117 mmol, 0.5 mol%).[2]
-
Add anhydrous methanol (165 mL).
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the autoclave to 30 bar with hydrogen gas.
-
Heat the reaction mixture to 90 °C with stirring and maintain for 24 hours.[2]
-
After 24 hours, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes with 1% triethylamine) to afford pure (R)-1-(3-Bromophenyl)ethanamine.
Method B: Biocatalytic Asymmetric Transamination Protocol
This protocol utilizes a commercially available (R)-selective ω-transaminase to directly convert the ketone to the amine.
Rationale for Biocatalysis
ω-Transaminases are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[5] This methodology is highly attractive due to:
-
Exceptional Enantioselectivity: Often achieving >99% enantiomeric excess (e.e.).
-
Mild Reaction Conditions: Reactions are typically run in aqueous buffers at or near room temperature.
-
Environmental Sustainability: Avoids the use of heavy metals and harsh reagents.
-
Directness: Converts the ketone directly to the primary amine in a single step.
The reaction equilibrium can be unfavorable, but this is often overcome by using a large excess of a simple amine donor, such as isopropylamine, which upon deamination produces acetone, a volatile co-product that can be removed.[6]
Workflow for Biocatalytic Transamination
Caption: Single-stage workflow for the enzymatic synthesis.
Experimental Protocol
Materials:
| Reagent | Concentration/Amount | Purpose |
| Potassium Phosphate Buffer | 100 mM, pH 8.0 | Reaction Medium |
| 3'-Bromoacetophenone | 50 mM (1.0 g in 100 mL) | Substrate |
| (R)-selective ω-Transaminase | e.g., 5-10 mg/mL | Biocatalyst |
| Pyridoxal-5'-Phosphate (PLP) | 1 mM | Co-factor |
| Isopropylamine | 1.0 M | Amine Donor |
| Dimethyl Sulfoxide (DMSO) | 5-10% (v/v) | Co-solvent (optional) |
Procedure:
-
Prepare 100 mL of a 100 mM potassium phosphate buffer and adjust the pH to 8.0.
-
In a 250 mL flask, dissolve the (R)-selective ω-transaminase (e.g., 500 mg) and PLP (25 mg, for 1 mM final concentration) in the buffer.
-
Add isopropylamine to a final concentration of 1.0 M (approx. 7.5 mL).
-
If substrate solubility is an issue, add DMSO to 5-10% (v/v) of the total volume.
-
In a separate vial, dissolve 3'-bromoacetophenone (1.0 g, 5.02 mmol) in a minimal amount of DMSO (e.g., 5 mL).
-
Initiate the reaction by adding the substrate solution to the enzyme/buffer mixture with vigorous stirring.
-
Seal the flask and incubate at 30-40 °C with shaking (e.g., 200 rpm) for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots, quenching with a strong base (e.g., 5 M NaOH), extracting with an organic solvent (e.g., ethyl acetate), and analyzing by GC or HPLC.
-
Once the reaction has reached completion, adjust the pH of the mixture to >11 with 5 M NaOH.
-
Extract the product with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography or distillation under reduced pressure to yield the pure product.
Product Characterization and Quality Control
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₁₀BrN |
| Molecular Weight | 200.08 g/mol [1] |
| Appearance | Colorless to light yellow liquid[4] |
| Boiling Point | 96 °C / 4 mmHg[7] |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.55 (s, 1H), 7.35 (d, J = 7.8 Hz, 1H), 7.29 (d, J = 7.8 Hz, 1H), 7.15 (t, J = 7.8 Hz, 1H), 4.10 (q, J = 6.6 Hz, 1H), 1.65 (br s, 2H, -NH₂), 1.35 (d, J = 6.6 Hz, 3H).
-
¹³C NMR (100 MHz, CDCl₃) (Predicted): δ (ppm) 148.5 (C-Ar), 130.5 (CH-Ar), 129.5 (CH-Ar), 125.0 (CH-Ar), 122.5 (C-Br), 122.0 (CH-Ar), 50.5 (CH-NH₂), 25.0 (CH₃). Note: Predicted values based on similar structures. Actual values may vary.
Chiral Purity Analysis
The enantiomeric excess (e.e.) of the synthesized (R)-1-(3-Bromophenyl)ethanamine must be determined by chiral High-Performance Liquid Chromatography (HPLC).
Exemplary Chiral HPLC Method:
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® IC or Lux® Cellulose-3) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1 v/v/v)[8] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm or 254 nm |
| Sample Preparation | Dilute a small sample of the final product in the mobile phase. |
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a sample of the racemic 1-(3-bromophenyl)ethanamine to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the synthesized product under the same conditions.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Conclusion
This application note provides two robust and distinct protocols for the synthesis of enantiomerically enriched (R)-1-(3-Bromophenyl)ethanamine. The classical asymmetric hydrogenation route offers a reliable method for large-scale synthesis, while the biocatalytic transamination presents a modern, environmentally friendly alternative with excellent selectivity. Both methods, when executed with care, yield a product of high chemical and chiral purity, suitable for use in pharmaceutical research and development. The detailed characterization and quality control procedures outlined herein ensure the validation of the final product's identity and stereochemical integrity.
References
-
MDPI. (n.d.). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Pandya, S., & Gupte, A. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Journal of Basic & Applied Sciences, 12, 1-13.
-
ACS Publications. (2023, April 10). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. Retrieved from [Link]
-
MDPI. (n.d.). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... Retrieved from [Link]
-
PubMed. (2022, December 3). Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies'. Retrieved from [Link]
Sources
- 1. (R)-1-(3-Bromophenyl)ethylamine | 176707-77-0 [chemicalbook.com]
- 2. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. (R)-1-(3-Bromophenyl)ethanamine | 176707-77-0 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (S)-1-(3-Bromophenyl)ethylamine | 139305-96-7 [chemicalbook.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
A Robust Chiral HPLC Method for the Enantioselective Separation of 1-(3-Bromophenyl)ethanamine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly efficient and robust chiral High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the enantiomers of 1-(3-Bromophenyl)ethanamine, a key chiral intermediate in pharmaceutical synthesis. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which provides excellent enantiorecognition capabilities. We discuss the rationale behind the selection of the stationary phase and the critical role of mobile phase composition, particularly the use of a basic additive, in achieving optimal resolution and peak shape. The protocol provided is validated through clear system suitability criteria, ensuring reliability and reproducibility for quality control and analytical research applications.
Scientific Background: The Principle of Enantiorecognition
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, is a fundamental challenge in pharmaceutical analysis and development.[1][2] Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most versatile and widely employed technique for this purpose.[2][3][4]
This method is built upon the use of a polysaccharide-based CSP. These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are renowned for their broad enantiorecognition capabilities.[2][5][6][7] The chiral selector, such as cellulose tris(3,5-dimethylphenylcarbamate), forms a helical polymer structure.[5] This creates a complex three-dimensional chiral environment with grooves and cavities where analyte enantiomers can interact.
The mechanism of separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[2] Chiral recognition arises from the differential stability of these complexes, which is governed by a combination of intermolecular interactions, including:
-
Hydrogen Bonding: Crucial for polar analytes.
-
π-π Interactions: Occur between aromatic rings of the analyte and the phenyl groups of the carbamate selector.
-
Dipole-Dipole Interactions: Result from polar functional groups.
-
Steric Hindrance (Inclusion): The fit of the enantiomer into the chiral cavities of the polysaccharide structure.[2][5]
For basic analytes like this compound, strong, non-enantioselective interactions can occur with residual acidic silanol groups on the silica surface. This often leads to severe peak tailing and poor or no separation. To overcome this, a small amount of a basic additive, such as Diethylamine (DEA), is incorporated into the mobile phase.[3][8] The additive competes for the active silanol sites, minimizing secondary interactions and allowing the enantioselective interactions with the chiral selector to dominate, resulting in sharp, symmetrical peaks and improved resolution.[9]
Method Development Strategy
The development of a successful chiral separation method involves the systematic optimization of the stationary and mobile phases.
2.1. Chiral Stationary Phase (CSP) Selection
Polysaccharide-derived CSPs are the premier choice for screening chiral amines due to their proven success and broad applicability.[6][10] For this application, a cellulose-based phase was selected.
-
Selected Column: Lux® Cellulose-1 , 5 µm, 250 x 4.6 mm (or equivalent, e.g., CHIRALCEL® OD-H®).
-
Rationale: The Lux Cellulose-1 phase, based on cellulose tris(3,5-dimethylphenylcarbamate), is highly effective for separating a wide range of chiral compounds, including aromatic amines.[5][10] The combination of π-electron-rich phenyl groups and carbamate moieties provides multiple interaction sites for robust chiral recognition.[5]
2.2. Mobile Phase Optimization
A normal-phase elution mode was chosen for its high efficiency and selectivity with polysaccharide CSPs. The mobile phase consists of an alkane and an alcohol modifier, with a basic additive.
-
Alkane: n-Hexane is a standard choice, providing a non-polar base for the mobile phase.
-
Alcohol Modifier: Isopropanol (IPA) and Ethanol (EtOH) are common choices. They modulate analyte retention by competing for polar interaction sites on the CSP. The choice and concentration of the alcohol are critical for optimizing selectivity (α) and resolution (Rs).
-
Basic Additive: Diethylamine (DEA) is essential. A concentration of 0.1% (v/v) is typically sufficient to achieve excellent peak symmetry for basic amines without compromising the stationary phase.[3][8]
The optimization process involves adjusting the ratio of hexane to the alcohol modifier to find the "sweet spot" that provides baseline resolution (Rs > 1.5) in a reasonable analysis time.
Optimized Method and Protocol
This section provides the detailed protocol for the enantioselective analysis of this compound.
3.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
-
Chiral Column: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm.
-
n-Hexane (HPLC Grade).
-
Isopropanol (IPA) (HPLC Grade).
-
Diethylamine (DEA), >99.5%.
-
Racemic this compound standard.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, PTFE).
3.2. Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | Lux® Cellulose-1, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
3.3. Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Carefully measure 900 mL of n-Hexane, 100 mL of Isopropanol, and 1.0 mL of Diethylamine.
-
Combine in a suitable solvent reservoir.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.
-
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 5 mg of racemic this compound standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase. Mix until homogeneous.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC System Preparation and Equilibration:
-
Ensure the HPLC system is free of any incompatible solvents (e.g., acetone, THF, ethyl acetate) that can damage the coated polysaccharide phase.[11][12]
-
Purge the pump with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solution.
-
Acquire the data for approximately 15-20 minutes, or until both enantiomer peaks have eluted.
-
3.4. System Suitability Criteria
To ensure the validity of the results, each analytical run should meet the following criteria based on the injection of the racemic standard. This protocol is designed to be a self-validating system.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between the two enantiomer peaks |
| Tailing Factor (Tf) | 0.8 - 1.5 for both peaks |
| Retention Time %RSD | ≤ 2.0% (for 5 replicate injections) |
Expected Results and Discussion
Under the optimized conditions, a baseline separation of the two enantiomers of this compound is expected. A representative chromatogram would show two sharp, well-resolved peaks.
Table of Expected Chromatographic Performance:
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (tR) | ~ 9.5 min | ~ 11.0 min |
| Selectivity (α) | \multicolumn{2}{c | }{~ 1.20} |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |
Note: Absolute retention times may vary slightly based on the specific column batch, system dead volume, and mobile phase preparation.
The addition of 0.1% DEA is critical. In its absence, experiments show that basic amines are often strongly retained or elute with severe tailing, making quantification impossible.[3] The chosen mobile phase composition of 90:10 (n-Hexane:IPA) provides a good balance between analysis time and resolution. Increasing the IPA content would decrease retention times but may also reduce selectivity, while decreasing it would increase run time.
Experimental Workflow Visualization
The logical workflow for this chiral analysis is outlined in the diagram below. It provides a clear, high-level overview of the process from sample handling to final data interpretation.
Conclusion
This application note presents a reliable, high-resolution chiral HPLC method for separating the enantiomers of this compound. The use of a Lux® Cellulose-1 column with an optimized normal-phase mobile phase containing diethylamine provides excellent peak shape and baseline resolution. The detailed protocol and system suitability criteria ensure that the method is robust and transferable, making it highly suitable for routine quality control, stability studies, and research in pharmaceutical development.
References
-
Welter, G. L., et al. (2018). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. Available at: [Link]
-
Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available at: [Link]
-
Al-Majid, A. M., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]
-
Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns. Available at: [Link]
-
Fasano, A., et al. (2016). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Available at: [Link]
-
Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. Available at: [Link]
-
Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Available at: [Link]
-
Phenomenex. (n.d.). Care and Use Notes for Lux SFC. Available at: [Link]
-
Chromservis. (n.d.). CHIRAL COLUMNS. Available at: [Link]
-
Phenomenex. (n.d.). Lux™ Brochure. Available at: [Link]
-
Ali, I., et al. (2018). Influence of the nature of polar modifier in mobile phase on chiral separation. ResearchGate. Available at: [Link]
-
Shen, S., et al. (2010). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA(+) column. ResearchGate. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Available at: [Link]
-
Breitbach, Z. S., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]
-
Amerigo Scientific. (n.d.). CHIRALPAK® AD / CHIRALPAK® AD-H / CHIRALPAK® AD-3 Polysaccharide Derivative Normal Phase Chiral Columns. Available at: [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Daicel. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eijppr.com [eijppr.com]
- 3. mdpi.com [mdpi.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 6. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 7. CHIRALPAK® AD / CHIRALPAK® AD-H / CHIRALPAK® AD-3 Polysaccharide Derivative Normal Phase Chiral Columns (coating type) [amerigoscientific.com]
- 8. chiraltech.com [chiraltech.com]
- 9. researchgate.net [researchgate.net]
- 10. jp.images-monotaro.com [jp.images-monotaro.com]
- 11. realab.ua [realab.ua]
- 12. ct-k.com [ct-k.com]
Comprehensive Purity Assessment of 1-(3-Bromophenyl)ethanamine: A Multi-technique Approach
An Application Guide
Abstract
This application note provides a detailed framework for the comprehensive purity assessment of 1-(3-Bromophenyl)ethanamine, a key chiral intermediate in pharmaceutical synthesis. The purity of such building blocks is paramount, as impurities can impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This guide moves beyond simple pass/fail criteria to offer a multi-faceted analytical strategy encompassing identity confirmation, quantification of related substances, determination of enantiomeric excess, and analysis of residual solvents. We present detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Chiral HPLC, and Headspace Gas Chromatography (HS-GC), grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).
Introduction: The Criticality of Purity in Chiral Intermediates
This compound is a primary amine containing a stereocenter, making its enantiomeric purity a critical quality attribute. In drug development, different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, a robust analytical strategy must not only confirm the chemical identity and quantify process-related impurities but also precisely measure the ratio of the desired enantiomer to its mirror image. Furthermore, residual solvents from the manufacturing process must be controlled to ensure patient safety, as mandated by guidelines like ICH Q3C.[2][3][4]
This document serves as a practical guide for researchers and quality control analysts, detailing the necessary techniques and explaining the scientific rationale behind the chosen methodologies to ensure a thorough and reliable purity assessment.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrN | PubChem[5] |
| Molecular Weight | 200.08 g/mol | PubChem[5] |
| Appearance | Colorless to orange liquid/solid | ChemicalBook, Sigma-Aldrich[6][7] |
| Boiling Point | 96 °C at 4 mmHg | ChemicalBook[6] |
| pKa | 8.73 ± 0.10 (Predicted) | ChemicalBook[6] |
| Solubility | Immiscible with water | ChemicalBook[6] |
A Holistic Analytical Workflow
A comprehensive purity assessment is not a single measurement but a sequence of orthogonal analytical techniques. Each method provides a unique piece of the purity puzzle. The logical flow of analysis ensures that the material is first unequivocally identified before proceeding to more detailed quantitative impurity profiling.
Caption: Logical workflow for the comprehensive purity assessment of this compound.
Identity Confirmation and Structural Elucidation
Before any quantitative assessment, it is imperative to confirm the identity of the material. This is typically achieved using a combination of spectroscopic techniques that provide orthogonal information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation of organic molecules.[8][9][10] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's carbon-hydrogen framework and the substitution pattern on the aromatic ring.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Compare the observed chemical shifts, coupling constants, and integration values with the expected structure of this compound.
Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy
-
Mass Spectrometry: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS), this technique confirms the molecular weight of the compound. For this compound, the mass spectrum should show a molecular ion peak (or [M+H]⁺ peak) corresponding to a mass of ~200 g/mol , with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).[5]
-
FTIR Spectroscopy: This method identifies the functional groups present in the molecule. The spectrum of this compound should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹) and C-H stretching of the aromatic and aliphatic groups.[11]
Chromatographic Purity: Related Substances by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying non-volatile impurities in pharmaceutical intermediates.[12] A reversed-phase method is typically suitable for analyzing polar compounds like amines.
Rationale for Method Design:
-
Column: A C18 column is a versatile choice for reversed-phase chromatography.
-
Mobile Phase: An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is employed to protonate the amine group. This ensures a consistent charge state, leading to sharp, symmetrical peaks and improved retention on the C18 stationary phase.
-
Detector: A UV detector is suitable as the phenyl ring in the molecule is a chromophore. Detection at a wavelength around 210-220 nm typically provides good sensitivity for the main component and related aromatic impurities.
-
Gradient Elution: A gradient is often necessary to elute both polar and non-polar impurities within a reasonable runtime.
Protocol: HPLC-UV Analysis for Related Substances
| Parameter | Recommended Condition |
| Instrument | HPLC system with UV/DAD detector |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 220 nm |
| Injection Vol. | 5 µL |
| Sample Prep. | 1.0 mg/mL in 50:50 Water:Acetonitrile |
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of each impurity relative to the total area of all peaks. Report results as % Area. For accurate quantification, reference standards of known impurities should be used if available.
Chiral Purity: Enantiomeric Excess Determination
The determination of chiral purity is a critical analytical task for enantiopure compounds.[13] Chiral HPLC is the most widely used and versatile technique for this purpose.[1]
Rationale for Method Design: Chiral HPLC utilizes a Chiral Stationary Phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for separating a wide range of chiral compounds, including amines.
Protocol: Chiral HPLC for Enantiomeric Purity
| Parameter | Recommended Condition |
| Instrument | HPLC system with UV/DAD detector |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm (or equivalent) |
| Mobile Phase | Isocratic mixture of n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 220 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | 0.5 mg/mL in mobile phase |
Data Analysis:
-
Identify the peaks for the desired (S)- or (R)-enantiomer and the undesired enantiomer.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Orthogonal Method: NMR with a Chiral Derivatizing Agent (CDA)
As a confirmatory or alternative method, NMR spectroscopy can determine enantiomeric excess.[14] This involves reacting the chiral amine with a chiral derivatizing agent to form diastereomers. These diastereomers are no longer mirror images and will have distinct signals in the NMR spectrum, which can be integrated for quantification.[15][16]
Caption: Conversion of enantiomers to distinguishable diastereomers for NMR analysis.
Residual Solvents by Headspace Gas Chromatography (HS-GC)
Residual solvents are organic volatile chemicals used in manufacturing that are not completely removed.[3] Their levels must be controlled according to safety limits defined in the ICH Q3C guideline.[2][17][18] Headspace GC is the prescribed technique, as it allows for the analysis of volatile compounds without injecting the non-volatile sample matrix onto the GC column.
Rationale for Method Design:
-
Headspace Sampling: The sample is heated in a sealed vial, allowing volatile solvents to partition into the gas phase (headspace). An aliquot of this gas is then injected into the GC. This protects the GC system and provides a clean analysis.
-
Column: A polar column (e.g., a wax-type phase) is generally suitable for separating common polar and non-polar organic solvents.
-
Detector: A Flame Ionization Detector (FID) is robust and provides a near-universal response for organic compounds.
Protocol: HS-GC-FID for Residual Solvents (ICH Q3C)
| Parameter | Recommended Condition |
| Instrument | Headspace Sampler coupled to a GC-FID |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm (or equivalent) |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Oven Program | 40 °C (5 min), then 10 °C/min to 240 °C, hold 5 min |
| Injector Temp. | 250 °C |
| Detector Temp. | 260 °C |
| Headspace Vial | 20 mL |
| Sample Prep. | Accurately weigh ~100 mg of sample into a vial. Add 5 mL of a suitable diluent (e.g., Dimethyl sulfoxide, DMSO). |
| HS Conditions | Equilibration Temp: 80 °C, Equilibration Time: 15 min |
Data Analysis: Identify and quantify any residual solvents present by comparing their retention times and peak areas to those of a certified reference standard mixture containing solvents likely to be used in the synthesis. Concentrations are reported in parts per million (ppm) and compared against the limits specified in ICH Q3C.
Summary and Reporting
The final purity of a batch of this compound should be reported by consolidating the results from all analytical tests into a summary table.
| Analytical Test | Method | Specification (Example) | Result |
| Identity | NMR, MS, FTIR | Conforms to structure | Conforms |
| Assay/Purity | HPLC-UV (% Area) | ≥ 99.0% | 99.5% |
| Largest Impurity | HPLC-UV (% Area) | ≤ 0.20% | 0.15% |
| Total Impurities | HPLC-UV (% Area) | ≤ 0.50% | 0.45% |
| Enantiomeric Purity | Chiral HPLC (% ee) | ≥ 99.5% | 99.8% |
| Residual Solvents | HS-GC-FID | Meets ICH Q3C limits | Meets Spec. |
Conclusion
The purity assessment of this compound requires a multi-technique, orthogonal approach. By combining spectroscopic methods for identity confirmation with various chromatographic techniques for quantitative impurity and enantiomeric profiling, a complete and reliable characterization of the material can be achieved. The protocols and rationale presented in this application note provide a robust framework for researchers and drug development professionals to ensure the quality and safety of this critical pharmaceutical intermediate.
References
- Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu.
- Residual solvent analysis with the ICH Q3C guideline. Filab.
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- A Comparative Guide to Analytical Methods for Chiral Purity Determin
- Q3C GUIDELINE FOR RESIDUAL SOLVENTS. SlideShare.
- ICH Q3C: New Version of the Guideline for Residual Solvents published. ECA Academy.
- ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency.
- This compound.
- A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines.
- (S)-1-(3-Bromophenyl)ethylamine. ChemicalBook.
- This compound. Chemsrc.
- (1S)-1-(3-Bromophenyl)ethanamine. Apollo Scientific.
- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Chiral Purity Analysis – Know Wh
- (R)-1-(3-Bromophenyl)ethylamine. ChemicalBook.
- (1r)-1-(3-bromophenyl)ethanamine hcl(1167414-91-6) 1 h nmr. ChemicalBook.
- (S)-1-(3-Bromophenyl)ethanamine. BLDpharm.
- This compound. Santa Cruz Biotechnology.
- Determination of enantiomeric excess in amine derivatives with molecular self-assemblies.
- FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole.
- 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with...
- A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Royal Society of Chemistry.
- (1S)-1-(3-bromophenyl)ethanamine. Santa Cruz Biotechnology.
- (S)-1-(3-Bromophenyl)ethanamine. Achmem.
- This compound CAS NO.74877-08-0. Bluecrystal chem-union.
- (R)-1-(3-Bromophenyl)ethylamine, ChiPros™, 99%, ee 98+%. Fisher Scientific.
- (PDF) Identification and structure elucidation by NMR spectroscopy.
- Structure Elucid
- (S)-1-(3-bromophenyl)ethan-1-amine. Sigma-Aldrich.
- (S)-1-(3-Bromophenyl)ethylamine Product Description. ChemicalBook.
- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley.
- (R)-1-(3-Bromophenyl)ethanamine. Sigma-Aldrich.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- Amines Analysis by Packed Column GC. Sigma-Aldrich.
- Determination of amines in workplace air using gas chromatography (headspace GC-MS).
- FTIR flame-retardants News. Shimadzu.
- Analysis of primary, secondary and tertiary amines. Agilent.
- 2-(3-Bromophenyl)ethylamine. Tokyo Chemical Industry.
Sources
- 1. skpharmteco.com [skpharmteco.com]
- 2. filab.fr [filab.fr]
- 3. Q3C GUIDELINE FOR RESIDUAL SOLVENTS | PPTX [slideshare.net]
- 4. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. This compound | C8H10BrN | CID 16785764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-1-(3-Bromophenyl)ethylamine | 139305-96-7 [chemicalbook.com]
- 7. (R)-1-(3-Bromophenyl)ethanamine | 176707-77-0 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 17. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
- 18. ICH Q3C: New Version of the Guideline for Residual Solvents published - ECA Academy [gmp-compliance.org]
Application Notes and Protocols for the N-Functionalization of 1-(3-Bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1-(3-Bromophenyl)ethanamine in Synthesis
This compound is a valuable chiral building block in medicinal chemistry and materials science. Its structure, featuring a primary amine and a bromo-substituted aromatic ring, offers two distinct points for chemical modification. The nitrogen atom's nucleophilicity allows for a wide array of N-functionalization reactions, leading to the synthesis of diverse libraries of compounds with potential biological activity. The bromine atom provides a handle for subsequent cross-coupling reactions, further expanding the accessible chemical space. This guide provides detailed protocols for the selective N-functionalization of this compound, focusing on common and robust transformations such as N-acylation, N-sulfonylation, and reductive amination.
Safety First: Handling this compound and Reagents
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all chemicals. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] Harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[1][2][3] All manipulations should be performed in a well-ventilated chemical fume hood.[3]
Part 1: N-Acylation Protocols for Amide Synthesis
N-acylation is a fundamental reaction for the formation of amide bonds, which are prevalent in pharmaceuticals and biologically active molecules.[4][5][6] This transformation can be readily achieved using acylating agents like acyl chlorides or carboxylic anhydrides.
Protocol 1.1: N-Acylation using Acyl Chlorides
This protocol describes the reaction of this compound with an acyl chloride in the presence of a non-nucleophilic base to form the corresponding N-acyl derivative. The use of a base is essential to neutralize the hydrochloric acid generated during the reaction.[7]
Reaction Scheme:
Caption: N-acylation of this compound with an acyl chloride.
Materials:
| Reagent/Solvent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Acyl Chloride | 1.1 - 1.2 | Acylating Agent |
| Triethylamine (TEA) or DIPEA | 1.5 | Base |
| Dichloromethane (DCM), anhydrous | - | Solvent |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv.).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Add the base (Triethylamine or DIPEA, 1.5 equiv.) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Add the acyl chloride (1.1-1.2 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.
-
Inert Atmosphere: Prevents reaction with atmospheric moisture.
-
Excess Acyl Chloride: A slight excess ensures complete consumption of the starting amine.
-
Base: Neutralizes the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base like DIPEA is preferred to minimize potential side reactions.[8]
-
0 °C Addition: The reaction is often exothermic; dropwise addition at low temperature helps to control the reaction rate and prevent side reactions.
Protocol 1.2: N-Acylation using Carboxylic Anhydrides
Carboxylic anhydrides are generally less reactive than acyl chlorides and offer a milder alternative for N-acylation.[9]
Reaction Scheme:
Caption: N-acylation of this compound with a carboxylic anhydride.
Materials:
| Reagent/Solvent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Carboxylic Anhydride | 1.1 | Acylating Agent |
| Pyridine (optional) | 1.2 | Base/Catalyst |
| Dichloromethane (DCM), anhydrous | - | Solvent |
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.) and dissolve it in anhydrous DCM.
-
Add the carboxylic anhydride (1.1 equiv.) to the solution. If the reaction is sluggish, a catalytic amount or a full equivalent of a base like pyridine can be added.
-
Stir the mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify by column chromatography if necessary.
Part 2: N-Sulfonylation for Sulfonamide Synthesis
The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents.[10][11] The synthesis of sulfonamides is typically achieved by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base.[10][11]
Protocol 2.1: N-Sulfonylation with Arylsulfonyl Chlorides
This protocol outlines a general procedure for the synthesis of N-arylsulfonyl derivatives of this compound.
Reaction Scheme:
Caption: N-sulfonylation of this compound.
Materials:
| Reagent/Solvent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Arylsulfonyl Chloride | 1.1 | Sulfonylating Agent |
| Pyridine or Triethylamine | 2.0 | Base |
| Dichloromethane (DCM), anhydrous | - | Solvent |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous DCM.
-
Add pyridine or triethylamine (2.0 equiv.) to the solution and cool to 0 °C.
-
Add the arylsulfonyl chloride (1.1 equiv.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl to remove the excess base.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Trustworthiness of the Protocol: The use of an excess of a tertiary amine base is crucial. It not only neutralizes the generated HCl but also can act as a nucleophilic catalyst. The workup procedure is designed to effectively remove both the excess base and the unreacted sulfonyl chloride (which can be hydrolyzed to the corresponding sulfonic acid and removed with the bicarbonate wash).
Part 3: Reductive Amination for N-Alkylation
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of alkyl groups.[12][13] The reaction proceeds via the in-situ formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a selective reducing agent.[14][15][16]
Protocol 3.1: One-Pot Reductive Amination
This one-pot procedure is highly efficient as it avoids the isolation of the intermediate imine.[12] Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation due to its mildness and selectivity for imines over carbonyls.[13]
Reaction Scheme:
Caption: Reductive amination of this compound.
Materials:
| Reagent/Solvent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Aldehyde or Ketone | 1.2 | Carbonyl Source |
| Sodium triacetoxyborohydride | 1.5 | Reducing Agent |
| Acetic Acid | catalytic | Catalyst |
| 1,2-Dichloroethane (DCE) or DCM | - | Solvent |
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.) and the aldehyde or ketone (1.2 equiv.).
-
Dissolve the mixture in 1,2-dichloroethane (DCE) or DCM.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 equiv.) in portions to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mechanistic Insight: The reaction is typically performed under weakly acidic conditions which catalyze the formation of the imine intermediate.[14] The reducing agent, sodium triacetoxyborohydride, is mild enough not to reduce the starting aldehyde or ketone but is effective at reducing the protonated imine (iminium ion).[13]
Summary of Protocols
| Functionalization | Reagents | Key Conditions | Product |
| N-Acylation | Acyl Chloride, Base (TEA, DIPEA) | Anhydrous DCM, 0 °C to rt | N-acyl-1-(3-bromophenyl)ethanamine |
| N-Acylation | Carboxylic Anhydride, Base (optional) | Anhydrous DCM, rt | N-acyl-1-(3-bromophenyl)ethanamine |
| N-Sulfonylation | Arylsulfonyl Chloride, Base (Pyridine) | Anhydrous DCM, 0 °C to rt | N-sulfonyl-1-(3-bromophenyl)ethanamine |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | DCE or DCM, rt, cat. Acetic Acid | N-alkyl-1-(3-bromophenyl)ethanamine |
References
-
Organic Chemistry Tutor. Reductive Amination. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Leah4sci. Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
-
ACS Publications. The Mechanism of Photoinduced Acylation of Amines by N-Acyl-5,7-dinitroindoline as Determined by Time-Resolved Infrared Spectroscopy. [Link]
-
Study.com. Acylation Overview, Mechanism & Agents. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Chemistry LibreTexts. 23.9: Amines as Nucleophiles. [Link]
-
Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]
-
Alfa Aesar. Safety Data Sheet: (S)-(-)-1-(4-Bromophenyl)ethylamine, ChiPros®. [Link]
-
National Center for Biotechnology Information. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]
-
ResearchGate. N-Acylation Reactions of Amines. [Link]
-
ResearchGate. N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. [Link]
-
ResearchGate. Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). [Link]
-
Royal Society of Chemistry. A new, simple and efficient protocol for the chemoselective sulfonylation of amines using microwave irradiation under solvent- and catalyst-free conditions. [Link]
-
Angene Chemical. Safety Data Sheet: m-Aminophenyl Tosylate. [Link]
-
Royal Society of Chemistry. General and selective synthesis of primary amines using Ni-based homogeneous catalysts. [Link]
-
ResearchGate. Strategies for α-functionalization of aliphatic amines. [Link]
-
Chemistry Steps. Aldehydes and Ketones to Amines. [Link]
-
Amanote Research. Primary Amine Functionalized N-Heterocyclic Carbene. [Link]
-
NBU-IR. Direct Reductive Amination of Aldehydes and Ketones Using Po-tassium Formate and Cata-lytic Pailadium. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
-
ACS Publications. Primary Amine Functionalization of Alkoxysilanes: Synthesis, Selectivity, and Mechanistic Insights. [Link]
-
Arkivoc. Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. [Link]
-
ChemRxiv. Bio-Inspired Primary Amine α-C–H Functionalization. [Link]
Sources
- 1. canbipharm.com [canbipharm.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cbijournal.com [cbijournal.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 16. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: Strategic Use of 1-(3-Bromophenyl)ethanamine in Palladium-Catalyzed Suzuki-Miyaura Coupling
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth exploration of the application of 1-(3-Bromophenyl)ethanamine, a valuable chiral building block, as an aryl halide partner in this transformative reaction. We will dissect the mechanistic underpinnings of the catalytic cycle, detail critical parameters for optimizing reaction success, and provide a robust, step-by-step protocol for researchers. The resulting chiral biaryl ethanamine structures are of significant interest in medicinal chemistry and materials science, serving as key intermediates in the development of novel therapeutics and functional materials.[3]
Introduction: The Strategic Value of this compound
This compound is a bifunctional molecule of significant synthetic utility. It possesses two key features:
-
A Stereogenic Center: The chiral ethylamine moiety is a common pharmacophore. Preserving this chirality through a synthetic sequence is often critical for achieving desired biological activity.
-
A Coupling Handle: The bromo-substituted aromatic ring provides a reactive site for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse aryl, heteroaryl, or vinyl substituents.[3]
The Suzuki-Miyaura coupling is particularly well-suited for this purpose due to its mild reaction conditions, which typically preserve the integrity of sensitive functional groups, including the amine and the stereocenter of the starting material. The reaction facilitates the synthesis of complex, non-symmetrical biaryls from readily available organoboron compounds and organohalides.[4][5]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][6] The generally accepted mechanism involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][6][7]
-
Oxidative Addition: The cycle begins with the reaction of the active Pd(0) catalyst with the aryl halide (this compound). The palladium atom inserts itself into the carbon-bromine bond, forming a new organopalladium(II) complex.[1] This step is often rate-limiting, particularly for less reactive aryl chlorides.[7]
-
Transmetalation: The organoboron reagent (a boronic acid or ester) is activated by a base, forming a more nucleophilic boronate species.[8] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide and forming a diarylpalladium(II) intermediate.
-
Reductive Elimination: This final, irreversible step forms the new carbon-carbon bond, yielding the desired biaryl product. The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[5][6]
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Key Parameters for a Successful Coupling Reaction
The success of coupling this compound is highly dependent on the judicious selection of several key components.
-
Palladium Source (Pre-catalyst): While numerous sources exist, common choices include Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Pd(OAc)₂ is stable but requires in situ reduction to the active Pd(0) species, while Pd(PPh₃)₄ can often be used directly.
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For aryl bromides, electron-rich and bulky phosphine ligands are highly effective as they promote the oxidative addition and reductive elimination steps.[7][9] Examples include triphenylphosphine (PPh₃) or more specialized Buchwald ligands like SPhos for challenging couplings.[7]
-
Base: A base is essential for activating the boronic acid for transmetalation.[4][8] Inorganic bases are commonly used. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are effective and generally compatible with a wide range of functional groups.[7]
-
Solvent System: The choice of solvent must accommodate both organic and inorganic reagents. Biphasic systems are common, such as 1,4-dioxane/water or toluene/water.[10] These systems help to dissolve the organic starting materials while also facilitating the action of the inorganic base.
-
Boronic Acid/Ester Partner: A wide variety of aryl and vinyl boronic acids and their corresponding esters (e.g., pinacol esters) can be used.[11][12] Boronic acids are generally stable, have low toxicity, and are commercially available or readily prepared.[4][11]
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of (S)-1-(3-Bromophenyl)ethanamine with 4-methoxyphenylboronic acid.
Reaction Scheme:
(S)-1-(3-bromophenyl)ethanamine + 4-methoxyphenylboronic acid --[Pd Catalyst, Base]--> (S)-1-(3-(4-methoxyphenyl)phenyl)ethanamine
Table 1: Reagent Stoichiometry
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| (S)-1-(3-Bromophenyl)ethanamine | 200.08 | 200 mg | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 167 mg | 1.1 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 29 mg | 0.025 | 0.025 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Deionized Water | - | 2 mL | - | - |
Step-by-Step Procedure:
-
Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (S)-1-(3-Bromophenyl)ethanamine (200 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Using a syringe, add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask. Stir the mixture for 5 minutes to dissolve the reagents. The mixture will likely be a suspension.
-
Catalyst Addition: Briefly remove the septum and add the palladium catalyst, Pd(PPh₃)₄ (29 mg, 0.025 mmol), to the flask in one portion. Immediately reseal the flask and purge with inert gas for another 2 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Allow the reaction to stir vigorously overnight (12-18 hours).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, draw a small aliquot via syringe, dilute with ethyl acetate, and spot on a TLC plate, comparing against the starting material.
-
Workup: Once the reaction is complete (as determined by the consumption of the starting bromide), cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualized Experimental Workflow
Caption: Step-by-step experimental workflow for Suzuki coupling.
Troubleshooting Common Issues
| Problem / Observation | Potential Cause & Suggested Solution |
| Low or No Conversion | Catalyst Deactivation: Ensure the reaction was set up under a strictly inert atmosphere. Oxygen can deactivate the Pd(0) catalyst. Insufficient Base: The base may be poor quality or not strong enough. Try using a stronger base like K₃PO₄. Low Temperature: Ensure the reaction is heated to the target temperature. |
| Formation of Homocoupled Boronic Acid Byproduct | Oxygen in the Reaction: Traces of oxygen can promote the homocoupling of the boronic acid. Improve the degassing procedure. Incorrect Stoichiometry: Using a large excess of the boronic acid can favor this side reaction. Use closer to 1.1-1.2 equivalents. |
| Protodeboronation (Loss of Boronic Acid Group) | Presence of Protic Acids: Ensure all reagents and solvents are free from acidic impurities. Prolonged Reaction Time/High Temperature: Overly harsh conditions can lead to the degradation of the boronic acid. Monitor the reaction and stop it once the starting material is consumed. |
| Difficult Purification | Similar Polarity: The product and starting material may have very similar Rf values. Optimize the chromatography solvent system carefully, or consider derivatizing the amine group pre-purification. |
References
- (R)-1-(3-Bromophenyl)ethanamine hydrochloride. (n.d.). MySkinRecipes.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
- Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved January 11, 2026, from [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1253–1264.
-
Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Rizwan, K., et al. (2018). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. Retrieved January 11, 2026, from [Link]
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685–4696.
- Li, S., Lin, Y., Cao, J., & Zhang, S. (2007). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry, 72(11), 4067–4072.
- Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
- Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 862–875.
- Qu, H.-Y., et al. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry, 16, 1024–1031.
-
NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved January 11, 2026, from [Link]
- Wang, C., et al. (2022). Aminative Suzuki-Miyaura coupling. Science, 375(6587), 1400–1405.
- Qu, H.-Y., et al. (2023). Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling.
- Del Pozo, C., et al. (2016). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 138(33), 10452–10455.
- Cammidge, A. N., & Crépy, K. V. L. (2004). Synthesis of chiral binaphthalenes using the asymmetric Suzuki reaction. Tetrahedron, 60(19), 4377–4386.
-
The Suzuki Reaction. (2014, February 6). Columbia University. Retrieved January 11, 2026, from [Link]
- Xi, R., et al. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. (R)-1-(3-Bromophenyl)ethanamine hydrochloride [myskinrecipes.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Enzymatic Kinetic Resolution of Racemic 1-(3-Bromophenyl)ethanamine
Introduction: The Significance of Chiral Amines and the Elegance of Biocatalysis
Enantiomerically pure amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The specific stereochemistry of these molecules is often critical to their biological activity and therapeutic efficacy. 1-(3-Bromophenyl)ethanamine, in its enantiomerically pure forms, serves as a valuable intermediate for various active pharmaceutical ingredients (APIs). Traditional chemical methods for resolving racemic mixtures can be harsh, inefficient, and environmentally taxing. In contrast, enzymatic kinetic resolution (EKR) offers a mild, highly selective, and sustainable alternative.[3] This application note provides a detailed protocol for the kinetic resolution of racemic this compound utilizing the robust and highly selective Candida antarctica lipase B (CALB).
Lipases, a class of hydrolases, have demonstrated remarkable versatility in organic synthesis, catalyzing reactions such as esterification, transesterification, and aminolysis with high enantioselectivity in non-aqueous environments.[4][5] The kinetic resolution of a racemic amine via lipase-catalyzed acylation is predicated on the differential reaction rates of the two enantiomers with an acyl donor. The enzyme preferentially acylates one enantiomer, allowing for the separation of the resulting amide from the unreacted, and now enantiomerically enriched, amine. The most widely employed lipase for this transformation is Candida antarctica lipase B (CALB), often in its immobilized form, Novozym 435, which enhances stability and facilitates reuse.[2][6][7]
This guide is designed for researchers, scientists, and drug development professionals, offering both a practical, step-by-step protocol and a deeper understanding of the principles governing this powerful biocatalytic method.
Reaction Principle: Lipase-Catalyzed Enantioselective Acylation
The core of this kinetic resolution is the enantioselective acylation of the racemic this compound. The lipase, CALB, possesses a chiral active site that preferentially binds and catalyzes the acylation of one enantiomer (typically the (R)-enantiomer for many primary amines) at a significantly higher rate than the other.[4] An acyl donor, such as an ester, provides the acyl group that is transferred to the amine.
The reaction proceeds until approximately 50% conversion is reached. At this theoretical maximum for a kinetic resolution, the reaction mixture will contain one enantiomer as the acylated amide and the other, unreacted enantiomer of the amine, both in high enantiomeric excess (e.e.).
Figure 1: Conceptual workflow of the enzymatic kinetic resolution of racemic this compound.
Materials and Methods
Materials
| Reagent/Material | Grade | Supplier |
| Racemic this compound | ≥98% | Major chemical supplier |
| Immobilized Candida antarctica Lipase B (Novozym 435) | - | Major chemical supplier |
| Ethyl Acetate | Anhydrous, ≥99.8% | Major chemical supplier |
| Toluene | Anhydrous, ≥99.8% | Major chemical supplier |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Major chemical supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent, ≥99.0% | Major chemical supplier |
| Dichloromethane (DCM) | ACS Reagent, ≥99.5% | Major chemical supplier |
| Hydrochloric Acid (HCl) | 37% | Major chemical supplier |
Equipment
-
Magnetic stirrer with heating capabilities
-
Reaction vessel (e.g., 50 mL round-bottom flask) with a reflux condenser and septum
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Analytical balance
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination
Experimental Protocol
This protocol is designed for the kinetic resolution of racemic this compound on a laboratory scale.
Figure 2: Step-by-step experimental workflow for the enzymatic kinetic resolution.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic this compound (e.g., 1.0 g, 5.0 mmol).
-
Add anhydrous toluene (20 mL) as the solvent. The choice of solvent can be critical; toluene is a common and effective choice for such resolutions.[2]
-
Add ethyl acetate (0.52 mL, 5.3 mmol, 1.05 equivalents) as the acyl donor. Using a slight excess of the acyl donor ensures the reaction can proceed to the desired conversion.
-
-
Enzyme Addition:
-
Add immobilized Candida antarctica lipase B (Novozym 435) (e.g., 100 mg, 10% by weight of the substrate). The enzyme loading can be optimized for reaction time and cost-effectiveness.
-
-
Reaction Execution:
-
Seal the flask with a septum and purge with an inert gas (e.g., nitrogen) for 5-10 minutes.
-
Place the flask in a preheated oil bath at 50°C and stir the suspension at a moderate speed (e.g., 200-300 rpm). The reaction temperature is a critical parameter that influences both the reaction rate and enzyme stability.[2]
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by GC or TLC. The goal is to stop the reaction when the conversion reaches approximately 50%. This is crucial for obtaining high enantiomeric excess for both the product and the remaining substrate.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, cool the reaction mixture to room temperature.
-
Remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent, dried, and stored for reuse in subsequent reactions.[2]
-
Transfer the filtrate to a separatory funnel and add 1 M HCl (20 mL). Shake vigorously. The unreacted (S)-amine will form a salt and move to the aqueous phase, while the (R)-amide remains in the organic phase.
-
Separate the layers.
-
-
Isolation of (S)-1-(3-Bromophenyl)ethanamine:
-
Cool the acidic aqueous layer in an ice bath and slowly add 2 M NaOH until the pH is >10.
-
Extract the free (S)-amine with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-amine.
-
-
Isolation of (R)-N-(1-(3-Bromophenyl)ethyl)acetamide:
-
Wash the original organic layer from step 5 with a saturated NaHCO₃ solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-amide.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of both the recovered (S)-amine and the (R)-amide using a suitable chiral GC or HPLC method.
-
Data Analysis and Expected Results
The success of a kinetic resolution is quantified by the conversion (c) and the enantiomeric excess (e.e.) of both the substrate and the product. The enantioselectivity of the enzyme is expressed by the enantiomeric ratio (E).
Key Equations:
-
Enantiomeric Excess (e.e.): e.e. = (|[R] - [S]| / ([R] + [S])) * 100%
-
Conversion (c): c = e.e._s / (e.e._s + e.e._p)
-
Enantiomeric Ratio (E): E = ln[1 - c(1 + e.e._p)] / ln[1 - c(1 - e.e._p)]
A high E value (>100) is indicative of an excellent resolution.[2]
Typical Results:
The following table summarizes expected outcomes based on similar resolutions reported in the literature.[4][5]
| Parameter | Expected Value | Notes |
| Conversion (c) | ~45-50% | The reaction should be stopped close to 50% for optimal e.e. of both components. |
| e.e. of (S)-Amine | >95% | The enantiomeric purity of the unreacted amine increases as the conversion approaches 50%. |
| e.e. of (R)-Amide | >98% | CALB typically shows high selectivity, leading to a product with very high enantiomeric excess. |
| Enantiomeric Ratio (E) | >200 | Indicates a highly selective and efficient resolution process. |
| Reaction Time | 4-24 h | Dependent on enzyme loading, temperature, and specific substrate reactivity. |
Troubleshooting and Optimization
-
Low Conversion: Increase reaction time, temperature (up to 60-70°C for Novozym 435), or enzyme loading. Ensure reagents are anhydrous.
-
Low Enantioselectivity (Low E value): Screen different acyl donors (e.g., diisopropyl malonate, isopropyl 2-ethoxyacetate) or solvents.[4][6] Lowering the reaction temperature may improve selectivity at the cost of a longer reaction time.
-
Enzyme Deactivation: Avoid harsh conditions (extreme pH or high temperatures). Ensure proper washing and drying of the enzyme for reuse.
Conclusion
The enzymatic kinetic resolution of racemic this compound using immobilized Candida antarctica lipase B is a highly efficient, selective, and environmentally benign method for producing both enantiomers of this valuable chiral building block. The protocol described herein provides a robust starting point for laboratory-scale synthesis. By understanding the underlying principles and key experimental parameters, researchers can effectively implement and optimize this biocatalytic strategy for applications in pharmaceutical and fine chemical synthesis.
References
- Falus, P., Boros, Z., Hornyánszky, G., Nagy, J., Ürge, L., Darvas, F., & Poppe, L. (2010). SYNTHESIS AND LIPASE CATALYSED KINETIC RESOLUTION OF RACEMIC AMINES. STUDIA UBB CHEMIA, LV(4), 215-224.
-
Silva, F. M. W. G., Szemes, J., Mustashev, A., Takács, O., Imarah, A. O., & Poppe, L. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11560. [Link]
-
Grzechnik, M., Szymańska, M., Wątor, E., & Skibiński, R. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 26(23), 7309. [Link]
-
Takács, O., Szemes, J., Imarah, A. O., Boros, Z., & Poppe, L. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering, 66(3), 362-369. [Link]
-
Falus, P., Boros, Z., Hornyánszky, G., Nagy, J., Ürge, L., Darvas, F., & Poppe, L. (2015). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. ResearchGate. [Link]
- Gotor, V., Brieva, R., & Rebolledo, F. (1991). Lipase-Catalyzed Resolution of a-Substituted Primary Amines. In Biocatalysis in Non-Conventional Media (pp. 247-254). Elsevier.
-
ResearchGate. (n.d.). Lipase catalyzed chiral amine synthesis by a) kinetic resolution of a racemic amine or b) hydrolysis of a racemic amide to one of the enantiomers. [Link]
- Päiviö, M., Kanerva, L. T., & Poppe, L. (2011). Solvent-free kinetic resolution of primary amines catalyzed by Candida antarctica lipase B: Effect of immobilization and recycling stability.
-
Kim, M. J., Kim, W. H., Han, K., Choi, Y. K., & Park, J. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 9(7), 1157-1159. [Link]
-
González-Sabin, J., Gotor, V., & Rebolledo, F. (2004). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry, 2(11), 1644-1650. [Link]
-
Chen, Y., Liu, Z., & Wan, J. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. International Journal of Molecular Sciences, 23(21), 13106. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pp.bme.hu [pp.bme.hu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 1-(3-Bromophenyl)ethanamine
Introduction: The Significance of 1-(3-Bromophenyl)ethanamine in Drug Discovery
This compound is a crucial chiral building block in the synthesis of a multitude of pharmacologically active molecules. Its structural motif is present in various drug candidates targeting a range of therapeutic areas. The precise stereochemistry of this amine is often critical for biological activity, making the production of enantiomerically pure forms, such as (R)- or (S)-1-(3-Bromophenyl)ethanamine, a key objective in pharmaceutical process development. This guide provides a comprehensive overview of scalable and efficient methodologies for the synthesis and purification of this important intermediate, designed for researchers, scientists, and professionals in the field of drug development.
Strategic Approaches to Synthesis: Racemic and Asymmetric Routes
The large-scale synthesis of this compound can be approached through two primary strategies: a racemic synthesis followed by chiral resolution, or a direct asymmetric synthesis to yield the desired enantiomer. The choice of strategy is often dictated by factors such as cost of goods, throughput requirements, and the availability of specialized catalysts and equipment.
Method 1: Racemic Synthesis via Reductive Amination
A robust and cost-effective method for producing racemic this compound is the reductive amination of 3'-bromoacetophenone. This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the corresponding primary amine.[1][2][3]
Causality of Experimental Choices:
-
Ammonia Source: An excess of an ammonia source, such as ammonium acetate or aqueous ammonia, is used to drive the equilibrium towards imine formation.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a widely used, cost-effective, and relatively safe reducing agent for large-scale operations.[4][5] It is added after allowing sufficient time for imine formation to minimize the reduction of the starting ketone.[6][7]
-
Lewis Acid Catalyst: The addition of a Lewis acid like titanium(IV) isopropoxide can facilitate the reaction by activating the carbonyl group towards nucleophilic attack by ammonia and promoting the dehydration step to form the imine.[8]
-
Solvent: An alcoholic solvent such as methanol or ethanol is typically used as it is a good solvent for the reactants and the borohydride reagent.[7]
Experimental Protocol: Large-Scale Racemic Synthesis
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity ( kg/mol ) | Molar Equivalents |
| 3'-Bromoacetophenone | 199.04 | 10.0 kg (50.2 mol) | 1.0 |
| Ammonium Acetate | 77.08 | 38.7 kg (502 mol) | 10.0 |
| Methanol | 32.04 | 100 L | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 2.85 kg (75.3 mol) | 1.5 |
| 2M Hydrochloric Acid | - | As required | - |
| 5M Sodium Hydroxide | - | As required | - |
| Dichloromethane (DCM) | 84.93 | 50 L | - |
| Anhydrous Magnesium Sulfate | 120.37 | 2.0 kg | - |
Procedure:
-
Reaction Setup: To a 200 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 3'-bromoacetophenone (10.0 kg, 50.2 mol) and methanol (80 L).
-
Imine Formation: Add ammonium acetate (38.7 kg, 502 mol) to the stirred solution. Heat the mixture to 40-45°C and maintain for 4-6 hours to facilitate imine formation. Monitor the reaction progress by TLC or HPLC.
-
Reduction: Cool the reaction mixture to 0-5°C using an ice-water bath. In a separate vessel, carefully prepare a solution of sodium borohydride (2.85 kg, 75.3 mol) in methanol (20 L). Slowly add the sodium borohydride solution to the reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 10°C.
-
Quenching and Work-up: After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours. Cautiously quench the reaction by the slow addition of 2M hydrochloric acid until the pH is ~1-2.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: To the remaining aqueous residue, add dichloromethane (20 L) and stir. Basify the aqueous layer by the slow addition of 5M sodium hydroxide until the pH is >12, keeping the temperature below 25°C. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 L).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the filtrate under reduced pressure to yield crude racemic this compound as an oil.
Expected Yield: 85-95% Purity (crude): >90%
Method 2: Asymmetric Synthesis via Catalytic Hydrogenation
For direct access to an enantiomerically enriched product, asymmetric reductive amination is a powerful strategy.[9] This can be achieved by the hydrogenation of an intermediate, such as an oxime, in the presence of a chiral catalyst.
Causality of Experimental Choices:
-
Substrate: The oxime of 3'-bromoacetophenone is prepared beforehand. This provides a stable substrate for the asymmetric hydrogenation.
-
Catalyst: A chiral ruthenium-based catalyst, such as one containing a BINAP derivative, is often employed for its high efficiency and enantioselectivity in the reduction of C=N bonds.
-
Hydrogen Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate and high enantioselectivity. Higher pressures and temperatures generally increase the reaction rate but may negatively impact enantioselectivity.
Purification Strategies for Large-Scale Production
The purification of this compound, especially the separation of enantiomers from a racemic mixture, is a critical step in ensuring the final product meets the stringent purity requirements of the pharmaceutical industry.
Purification Method 1: Diastereomeric Salt Crystallization
This classical resolution technique is the most common and economically viable method for large-scale chiral separations.[10] It relies on the principle that diastereomers, formed by reacting a racemic amine with a chiral acid, have different physical properties, including solubility, allowing for their separation by fractional crystallization.[11]
Causality of Experimental Choices:
-
Chiral Resolving Agent: (+)-Tartaric acid is a readily available and inexpensive chiral acid that is effective in resolving many phenylethylamines.[10][11] The choice of the (R,R) or (S,S) form of tartaric acid will determine which enantiomer of the amine preferentially crystallizes.
-
Solvent: Methanol is a common solvent for this resolution as it provides a good solubility differential between the two diastereomeric salts.[11]
-
Stoichiometry: Using a stoichiometric amount of the chiral resolving agent is crucial for efficient salt formation.
-
Crystallization Conditions: Allowing the solution to cool slowly and stand undisturbed promotes the formation of well-defined crystals of the less soluble diastereomeric salt, leading to higher enantiomeric purity.[10]
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity ( kg/mol ) |
| Racemic this compound | 200.08 | 9.0 kg (45.0 mol) |
| (+)-(2R,3R)-Tartaric Acid | 150.09 | 6.75 kg (45.0 mol) |
| Methanol | 32.04 | 90 L |
| 50% (w/w) Sodium Hydroxide Solution | - | As required |
| Diethyl Ether | 74.12 | 40 L |
| Anhydrous Sodium Sulfate | 142.04 | 1.5 kg |
Procedure:
-
Salt Formation: In a 150 L reactor, dissolve (+)-tartaric acid (6.75 kg, 45.0 mol) in methanol (90 L), gently heating if necessary. To this solution, add the racemic this compound (9.0 kg, 45.0 mol) over 30 minutes. An exotherm will be observed.
-
Crystallization: Allow the mixture to cool slowly to room temperature and then let it stand for at least 24 hours. The less soluble diastereomeric salt will crystallize out.
-
Isolation of Diastereomeric Salt: Collect the prismatic crystals by filtration and wash them with a small amount of cold methanol. Dry the crystals.
-
Liberation of the Enriched Amine: Transfer the dried crystals to a separate reactor and add water (30 L). With vigorous stirring, slowly add 50% sodium hydroxide solution until the salt completely dissolves and the pH of the aqueous layer is >12. This liberates the free amine.
-
Extraction and Purification: Cool the mixture and extract the aqueous layer with diethyl ether (3 x 15 L). Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product by chiral HPLC.
Expected Yield: 30-40% of one enantiomer (can be improved by recycling the mother liquor). Purity (chiral): >98% e.e. after a single crystallization is often achievable.
Purification Method 2: Preparative High-Performance Liquid Chromatography (HPLC)
For smaller scale production or when diastereomeric salt crystallization is not effective, preparative HPLC offers a powerful alternative for both chiral and achiral purification.[12][13][14]
Causality of Experimental Choices:
-
Stationary Phase: For chiral separations, a chiral stationary phase (CSP) is essential. For achiral purification of the crude racemic product, a standard reversed-phase (e.g., C18) or normal-phase (silica) column can be used.[12]
-
Mobile Phase: The mobile phase composition is optimized at an analytical scale to achieve the best separation and then scaled up.[13] For reversed-phase chromatography, mixtures of water and acetonitrile or methanol are common, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape for amines. For normal-phase, mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol) are typical.
-
Loading: The amount of crude material that can be loaded onto the column depends on the column dimensions and the difficulty of the separation. Overloading can lead to poor separation and reduced purity.[12][13]
Safety and Handling Precautions
-
Sodium Borohydride (NaBH₄): This reagent is flammable and reacts with water to produce flammable hydrogen gas. It is also corrosive and can cause severe skin and eye damage. Handle in a well-ventilated area, away from water and acids. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
3'-Bromoacetophenone: This compound is a skin and eye irritant. Avoid contact and inhalation.
-
This compound: This amine is corrosive and can cause burns. Handle with appropriate PPE.
-
Solvents: Methanol is toxic and flammable. Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable. All solvents should be handled in a fume hood or well-ventilated area, away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols.
Diagrams
Caption: Workflow for Racemic Synthesis and Chiral Resolution.
Caption: Overview of Purification Methodologies.
References
-
Scribd. (2023). Reductive Amination in Pharma. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]
- Google Patents. (n.d.). US4322548A - Resolution of racemic mandelic acid.
-
Margaretha, P. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine and a reducing agent. Science of Synthesis. [Link]
-
AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Morressier. (2019). New practical method for direct asymmetric reductive amination of p-trifluoromethoxy acetophenone. [Link]
-
ResearchGate. (2023). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. [Link]
-
ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence.... [Link]
-
SciSpace. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. [Link]
-
ResearchGate. (2025). Application of Crystallization Inhibitors to Chiral Separations. 2. Enhancing the Chiral Purity of Mandelic Acid by Crystallization. [Link]
-
Chegg. (2025). Enantiomers: Resolution of 1-Phenylethylamine by Tartaric Acid mechanism. [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. [Link]
-
Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. [Link]
-
Wiley Online Library. (2025). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
-
Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
-
Agilent. (n.d.). Principles and practical aspects of preparative liquid chromatography. [Link]
-
SciELO Brasil. (n.d.). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
-
NIH National Center for Biotechnology Information. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. [Link]
-
SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information For: S1. [Link]
-
ResearchGate. (2017). (PDF) Principles in Preparative HPLC - A Primer. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. air.unimi.it [air.unimi.it]
- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 9. New practical method for direct asymmetric reductive amination of <i>p</i>-trifluoromethoxy acetophenone [morressier.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. warwick.ac.uk [warwick.ac.uk]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
Application Note: Derivatization of 1-(3-Bromophenyl)ethanamine for Enhanced GC-MS Analysis
Introduction
1-(3-Bromophenyl)ethanamine is a primary amine of significant interest in pharmaceutical and chemical synthesis. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is often hindered by its polarity and low volatility. These characteristics can lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the GC inlet.[1] Derivatization, a process of chemically modifying an analyte, is a crucial strategy to overcome these challenges. By converting the polar primary amine group into a less polar, more volatile, and more thermally stable derivative, we can significantly improve its chromatographic behavior and detectability.[1][2]
This application note provides a detailed guide to the derivatization of this compound for GC-MS analysis. We will explore two robust derivatization techniques: Acylation with trifluoroacetic anhydride (TFAA) and Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The causality behind experimental choices, detailed protocols, and expected outcomes are discussed to provide researchers, scientists, and drug development professionals with a comprehensive and validated methodology.
The Rationale for Derivatization
The primary objective of derivatizing this compound is to replace the active hydrogen atoms on the amino group (-NH₂) with a less polar functional group.[1] This chemical modification yields several key advantages for GC-MS analysis:
-
Increased Volatility: The resulting derivatives are more volatile, enabling analysis at lower temperatures and reducing the risk of thermal breakdown.[1][3]
-
Improved Peak Shape: Derivatization minimizes interactions between the analyte and active sites within the GC system (e.g., inlet liner, column stationary phase), leading to sharper, more symmetrical peaks.[1]
-
Enhanced Sensitivity: The introduction of specific groups, such as fluorine atoms in acylation, can significantly boost detector response, particularly with an electron capture detector (ECD) or by producing characteristic mass fragments in MS.[1]
-
Improved Separation: Derivatization can accentuate the structural differences between similar compounds, leading to better chromatographic resolution.[1]
-
Enantiomeric Resolution: For chiral molecules like this compound, derivatization with a chiral reagent allows for the separation of enantiomers on a non-chiral GC column.[1]
Derivatization Strategies and Methodologies
We will focus on two of the most common and effective derivatization techniques for primary amines: acylation and silylation.[4]
Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation involves the introduction of an acyl group into a molecule.[5] Trifluoroacetic anhydride (TFAA) is a highly reactive acylation reagent that readily reacts with the primary amine of this compound to form a stable trifluoroacetamide derivative.[3][6] The addition of the trifluoroacetyl group masks the polar amine, increasing volatility and thermal stability.[3]
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of TFAA, followed by the elimination of a trifluoroacetate molecule.
Caption: Acylation of this compound with TFAA.
Experimental Protocol: TFAA Derivatization
Materials:
-
This compound standard
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (anhydrous)
-
Pyridine (as a catalyst/acid scavenger, optional)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the this compound sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous ethyl acetate to dissolve the dried residue. Then, add 50 µL of TFAA. For particularly challenging derivatizations, 10 µL of pyridine can be added to catalyze the reaction and neutralize the trifluoroacetic acid byproduct.
-
Reaction: Tightly cap the vial and heat at 70°C for 20 minutes in a heating block.[3][7]
-
Cooling and Evaporation: Allow the vial to cool to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation is the introduction of a silyl group, typically trimethylsilyl (TMS), into a molecule.[5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts with the primary amine to form a TMS derivative.[8] The addition of 1% Trimethylchlorosilane (TMCS) as a catalyst is often recommended to enhance the reactivity of BSTFA, especially for hindered amines.[8]
Reaction Mechanism
The reaction involves the transfer of a trimethylsilyl group from BSTFA to the amine nitrogen, forming the more volatile and thermally stable TMS-amine derivative.
Caption: Silylation of this compound with BSTFA.
Experimental Protocol: BSTFA Derivatization
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Prepare the sample as described in the acylation protocol, ensuring the sample is completely dry as silylating reagents are moisture-sensitive.[4]
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile to dissolve the sample. Then, add 100 µL of BSTFA (+ 1% TMCS).[1]
-
Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes in a heating block or oven.[1]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS system. Evaporation is often not necessary as the byproducts of the reaction are typically volatile and do not interfere with the analysis.
GC-MS Analysis Parameters
The following are typical starting parameters for the GC-MS analysis of the derivatized this compound. These should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness[7][9] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[7] |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Oven Program | Initial temperature: 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min[7] |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[7][9] |
| Scan Range | m/z 40-500 |
Expected Results and Discussion
Chromatographic Performance
Undoubtedly, derivatization significantly improves the chromatographic performance of this compound. The derivatized peaks will be sharper, more symmetrical, and have shorter retention times compared to the underivatized compound, which often exhibits significant peak tailing.
Mass Spectral Fragmentation
Derivatization provides characteristic mass spectra that are invaluable for structural confirmation.
-
TFAA Derivative: The trifluoroacetylated derivative is expected to show a prominent molecular ion peak. Key fragmentation patterns will involve the loss of the trifluoroacetyl group and cleavage at the benzylic position. For similar amphetamine-like structures, a prominent fragment ion resulting from α-cleavage from the amide nitrogen is typically observed.[9][10]
-
BSTFA Derivative: The TMS derivative will also exhibit a characteristic mass spectrum. A significant M-15 peak, corresponding to the loss of a methyl group from the TMS moiety, is a hallmark of TMS derivatives. Other fragments will arise from cleavage of the C-N bond and the aromatic ring.
| Derivative | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| TFAA Derivative | 295/297 (due to Br isotope) | Fragments corresponding to loss of CF3, cleavage at the benzylic position. |
| BSTFA Derivative | 271/273 (due to Br isotope) | M-15 (loss of CH3), fragments from C-N bond cleavage. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor or no derivatization | Presence of moisture (especially for silylation). | Ensure all glassware and solvents are anhydrous. Dry the sample completely before adding reagents. |
| Insufficient reagent or reaction time/temperature. | Optimize reagent volume, reaction time, and temperature. | |
| Peak tailing of derivatized analyte | Active sites in the GC system. | Deactivate the inlet liner with a silylating reagent. Use a high-quality, inert GC column. |
| Extraneous peaks in the chromatogram | Impure reagents or solvents; side reactions. | Use high-purity reagents and solvents. Run a reagent blank to identify artifact peaks. |
Conclusion
Derivatization is an essential step for the robust and reliable GC-MS analysis of this compound. Both acylation with TFAA and silylation with BSTFA are effective methods for improving the volatility, thermal stability, and chromatographic behavior of this primary amine. The choice between the two methods may depend on the specific analytical requirements, such as the desired sensitivity and the potential for interference from the sample matrix. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can achieve high-quality, reproducible results for the analysis of this compound and similar compounds.
References
-
(PDF) Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry - ResearchGate. Available at: [Link]
-
Derivatization reagents for GC - Chromatography - adis international. Available at: [Link]
-
Novel protocol for highly efficient gas-phase chemical derivatization of surface amine groups using trifluoroacetic anhydride | Request PDF - ResearchGate. Available at: [Link]
-
01-00823-EN Analysis of Phenethylamines Using On-Column TFA Derivatization - SHIMADZU CORPORATION. Available at: [Link]
-
GC-MS Determination of Amphetamines in Serum using On-line Trifluoroacetylation. Available at: [Link]
-
Trifluoroacetyl Derivatization of Amphetamine, Methamphetamine, 3,4-Methylenedioxymethamphetamine, and Other Controlled Substances With Similar Mass Spectra | American Academy of Forensic Sciences. Available at: [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - NIH. Available at: [Link]
-
Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC - NIH. Available at: [Link]
-
Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry - Semantic Scholar. Available at: [Link]
-
A novel GC/MS derivatization method for amphetamines - PubMed. Available at: [Link]
-
2.1.2. Gas chromatography of amines as various derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives | Journal of AOAC INTERNATIONAL | Oxford Academic. Available at: [Link]
-
Formation and identification of novel derivatives of primary amine and zwitterionic drugs - IU Indianapolis ScholarWorks. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry | Semantic Scholar [semanticscholar.org]
Application Note: Chiral Resolution of Racemic Carboxylic Acids Using 1-(3-Bromophenyl)ethanamine
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical and fine chemical development, chirality is a paramount consideration. Enantiomers, non-superimposable mirror-image molecules, frequently exhibit profoundly different biological activities. One enantiomer may provide a desired therapeutic effect, while the other could be inactive or, in infamous cases like thalidomide, dangerously toxic.[1] Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs.
While asymmetric synthesis offers a direct route to enantiomerically pure compounds, classical chiral resolution remains a robust, scalable, and indispensable technique for separating racemic mixtures.[2] The most common method involves the reaction of a racemate with an enantiomerically pure resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physical properties, such as solubility, allowing for their separation by conventional methods like fractional crystallization.[3][4]
This document provides a detailed guide to the use of 1-(3-Bromophenyl)ethanamine, available as either the (R) or (S) enantiomer, as a highly effective chiral resolving agent for the separation of racemic carboxylic acids. Its aromatic structure and basic amino group facilitate the formation of well-defined, crystalline diastereomeric salts with a range of acidic compounds.[5] We will explore the underlying principles, provide a comprehensive experimental protocol, and discuss key parameters for process optimization.
Principle of Resolution: Diastereomeric Salt Formation
The resolution process hinges on a straightforward acid-base reaction. A racemic carboxylic acid, consisting of a 50:50 mixture of (R)-acid and (S)-acid, is treated with a single enantiomer of a chiral base, for example, (S)-1-(3-Bromophenyl)ethanamine. This reaction yields a mixture of two diastereomeric salts: ((R)-acid · (S)-base) and ((S)-acid · (S)-base).[3]
These two salts are not mirror images of each other and thus have different crystal packing energies, leading to different solubilities in a given solvent system.[6] By carefully selecting the solvent and controlling the temperature, one diastereomeric salt (the less soluble one) will preferentially crystallize out of the solution, while the other remains in the mother liquor. This physical separation is the crux of the resolution.[7] The crystallized salt is then isolated, and the enantiomerically enriched carboxylic acid is liberated by treatment with a strong acid.
Caption: Mechanism of diastereomeric salt formation.
Optimizing the Resolution: Key Experimental Parameters
The success of a diastereomeric salt resolution is not guaranteed and often requires careful optimization. The goal is to maximize the difference in solubility between the two diastereomeric salts.
-
Solvent Selection: This is the most critical parameter.[8] The ideal solvent should dissolve both diastereomeric salts at an elevated temperature but allow only one to crystallize upon cooling. A screening of various solvent classes (alcohols, esters, ketones, ethers, and their mixtures with water or anti-solvents like heptane) is essential.[9][10] A solvent that is too "good" will keep both salts in solution, while a solvent that is too "poor" will cause both to precipitate indiscriminately.[8]
-
Temperature Profile: The temperature gradient during cooling directly influences crystal growth and purity. Slow, controlled cooling generally yields larger, purer crystals. A rapid crash-cooling can trap impurities and the undesired diastereomer within the crystal lattice.[11]
-
Stoichiometry of the Resolving Agent: While a 1:1 molar ratio of racemic acid to resolving agent can be used, it is often advantageous to use a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent.[1] This ensures that the more soluble diastereomeric salt remains in solution along with the excess of the corresponding acid enantiomer, which can improve the purity of the crystallized product.
-
Crystallization Time: The system needs sufficient time to reach equilibrium. However, excessively long crystallization times can sometimes lead to the nucleation and crystallization of the more soluble diastereomer, reducing the overall purity.[11][12] Kinetic monitoring of the mother liquor's enantiomeric composition can help determine the optimal time.
General Protocol for the Resolution of a Racemic Carboxylic Acid
This protocol provides a general workflow for resolving a racemic carboxylic acid using (S)-1-(3-Bromophenyl)ethanamine. The specific solvent, volumes, and temperatures must be optimized for each unique substrate.
Materials:
-
Racemic carboxylic acid
-
(S)-1-(3-Bromophenyl)ethanamine (or the (R)-enantiomer)
-
Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetone)
-
2M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
An organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
Part A: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 eq.) in a minimal volume of the chosen solvent (or solvent mixture) at an elevated temperature (e.g., 60 °C or boiling point) with stirring.
-
Addition of Resolving Agent: In a separate container, dissolve (S)-1-(3-Bromophenyl)ethanamine (0.5 - 1.0 eq.) in a small amount of the same warm solvent. Add this solution dropwise to the stirred solution of the carboxylic acid. An exothermic reaction and initial formation of a precipitate may be observed. Continue heating and stirring until a clear, homogeneous solution is achieved.[1]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. To promote further crystallization, the flask can be placed in a refrigerator (4 °C) or an ice bath (0 °C) for several hours or overnight.[13]
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. This is the enantiomerically enriched diastereomeric salt.
Part B: Liberation of the Enriched Carboxylic Acid
-
Dissolution/Suspension: Transfer the dried diastereomeric salt to a flask and add water. Stir to create a suspension or solution.
-
Acidification: Slowly add 2M HCl dropwise while stirring vigorously. The chiral amine salt will dissolve, and the less soluble, enantiomerically enriched carboxylic acid will precipitate out. Continue adding acid until the solution is acidic (pH 1-2).[14]
-
Isolation: Collect the solid carboxylic acid by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.
-
Drying: Dry the solid under vacuum to yield the enantiomerically enriched carboxylic acid.
-
Analysis: Determine the yield and measure the enantiomeric excess (e.e.) using a suitable analytical method, such as chiral HPLC or by measuring the specific rotation.
Part C: Recovery of the Chiral Resolving Agent
-
Combine Filtrates: Combine the mother liquor from step A4 and the acidic aqueous filtrate from step B3.
-
Basification: Transfer the combined filtrates to a separatory funnel. Slowly add 2M NaOH solution until the mixture is strongly basic (pH > 11). This deprotonates the this compound hydrochloride, liberating the free amine.[15]
-
Extraction: Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to recover the this compound. The recovered amine can be reused in subsequent resolution cycles, making the process more economical.[16]
Data Presentation: The Impact of Solvent Choice
The selection of the solvent system is paramount for achieving high resolution efficiency. The following table provides illustrative data on how solvent choice can affect the yield and enantiomeric excess (e.e.) for the resolution of a hypothetical racemic acid.
| Solvent System | Yield of Diastereomeric Salt (%) | e.e. of Liberated Acid (%) | Resolution Efficiency* |
| Methanol | 45 | 85 | 0.38 |
| Ethanol | 42 | 95 | 0.40 |
| Isopropanol | 38 | >99 | 0.38 |
| Ethyl Acetate | 35 | 98 | 0.34 |
| Acetone/Water (9:1) | 48 | 75 | 0.36 |
| Note: Data is hypothetical and for illustrative purposes only. Resolution Efficiency = Yield (%) x e.e. (%) / 10000.[10] |
Experimental Workflow
The entire resolution process can be visualized as a cycle that separates the desired enantiomer and allows for the recovery of the resolving agent.
Caption: Complete workflow for chiral resolution and agent recovery.
Conclusion
The use of enantiomerically pure this compound as a resolving agent represents a powerful and practical method for the separation of racemic carboxylic acids. Through the formation of diastereomeric salts, this technique allows for the isolation of single enantiomers, which is critical for the development of safe and effective pharmaceuticals. By systematically optimizing key parameters—most notably the solvent system—researchers can achieve high yields and excellent enantiomeric purity. The ability to efficiently recover and recycle the resolving agent further enhances the economic and environmental viability of this classical yet highly relevant chemical process.
References
-
Chandrasekhar, S., et al. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. NIH National Library of Medicine. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Science Learning Center. Resolution of a Racemic Mixture. University of Colorado Boulder. [Link]
-
Santos, P. P., & Pinheiro, P. F. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Simon, M. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube. [Link]
-
ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. [Link]
-
Royal Society of Chemistry. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. [Link]
-
Johnson, J. S., et al. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. NIH National Library of Medicine. [Link]
-
Ukaji, Y., et al. (2025). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. NIH National Library of Medicine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 12. gavinpublishers.com [gavinpublishers.com]
- 13. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 16. Recovery of a Chiral Resolving Agent at Witton Chemical [witton.com]
Application Note and Protocols for the Asymmetric Reduction of 3'-Bromoacetophenone
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral 1-(3-bromophenyl)ethanol
The synthesis of enantiomerically pure alcohols is a cornerstone of modern pharmaceutical and fine chemical development. Chiral 1-(3-bromophenyl)ethanol is a valuable building block, with the bromine atom serving as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. The stereocenter at the alcohol position is often critical for the biological activity and selectivity of the final drug candidate. Asymmetric reduction of the prochiral ketone, 3'-bromoacetophenone, represents the most direct and atom-economical route to this important chiral intermediate.[1][2]
This application note provides a detailed experimental guide for the asymmetric reduction of 3'-bromoacetophenone, focusing on two robust and widely applicable methods: Noyori-type asymmetric transfer hydrogenation and biocatalytic reduction using whole-cell systems. We will delve into the mechanistic underpinnings of these transformations, provide step-by-step protocols, and offer insights into reaction optimization and analysis.
Method 1: Noyori-Type Asymmetric Transfer Hydrogenation
Principle and Rationale:
Asymmetric transfer hydrogenation (ATH) is a powerful technique for the reduction of ketones to chiral secondary alcohols.[3] Pioneered by Ryoji Noyori, this method typically employs a ruthenium (II) catalyst bearing a chiral diamine ligand and a π-arene ligand.[1][4] The reaction proceeds through a metal-ligand bifunctional mechanism where the metal hydride and the protonated amine of the ligand are transferred to the carbonyl group in a concerted, outer-sphere fashion.[5][6] This mechanism avoids direct coordination of the substrate to the metal center, contributing to the broad substrate scope of the reaction. Isopropanol often serves as both the solvent and the hydrogen source, being oxidized to acetone in the process.[3]
The choice of a Noyori-type catalyst is predicated on its high efficiency, excellent enantioselectivity, and tolerance of various functional groups.[7] For 3'-bromoacetophenone, the electronic properties of the bromine substituent are well-tolerated by this catalytic system.
Experimental Protocol: Asymmetric Transfer Hydrogenation
Materials:
-
[(R,R)-TsDPEN-Ru(p-cymene)Cl] or [(S,S)-TsDPEN-Ru(p-cymene)Cl] (catalyst)
-
Anhydrous isopropanol (i-PrOH)
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Catalyst Activation: To a dry Schlenk flask under an inert atmosphere, add the Ruthenium catalyst (e.g., [(R,R)-TsDPEN-Ru(p-cymene)Cl], 1-2 mol%).
-
Add anhydrous isopropanol (0.1 M concentration with respect to the substrate).
-
Add a solution of KOH or t-BuOK (5-10 mol%) in isopropanol. The color of the solution should change, indicating the formation of the active ruthenium hydride species.[3][10] Stir for 15-20 minutes at room temperature.
-
Reaction Execution: Add 3'-bromoacetophenone (1.0 eq) to the activated catalyst solution.
-
Heat the reaction mixture to a specified temperature (typically 40-82 °C) and stir.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure 1-(3-bromophenyl)ethanol.
Data Summary: Asymmetric Transfer Hydrogenation
| Parameter | Typical Range/Value | Rationale |
| Catalyst Loading | 0.5 - 2 mol% | Balances reaction rate and cost. Lower loadings may require longer reaction times. |
| Base | KOH or t-BuOK (5-10 mol%) | Essential for the in-situ generation of the active ruthenium-hydride catalyst.[1] |
| Solvent | Anhydrous Isopropanol | Serves as both the solvent and the hydrogen donor.[3] |
| Temperature | 40 - 82 °C | Higher temperatures generally increase the reaction rate, but may impact enantioselectivity.[11] |
| Reaction Time | 2 - 24 hours | Dependent on catalyst loading, temperature, and substrate concentration. |
| Expected Yield | >90% | High conversion is typical for this reaction. |
| Expected ee | >95% | Noyori-type catalysts are known for their high enantioselectivity with acetophenone derivatives.[12] |
Method 2: Biocatalytic Asymmetric Reduction
Principle and Rationale:
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[2] Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[13] By employing whole microbial cells (e.g., yeast or bacteria) that overexpress a suitable ADH, we can achieve the asymmetric reduction of ketones with high enantioselectivity.[14] The reducing equivalents are provided by a cofactor, typically NADPH or NADH, which is regenerated by the cell's metabolism, often by oxidizing a co-substrate like isopropanol or glucose.[13]
The choice of microorganism is critical as different species can exhibit opposite stereopreferences, allowing for the synthesis of either the (R)- or (S)-enantiomer of the product.[2] This method is attractive due to its mild reaction conditions (room temperature, aqueous media), high selectivity, and reduced environmental impact.
Experimental Protocol: Whole-Cell Bioreduction
Materials:
-
3'-Bromoacetophenone[15]
-
Microorganism (e.g., Saccharomyces cerevisiae, Pichia sp., Aspergillus niger)[2]
-
Growth medium (e.g., YM broth for yeast, PDB for fungi)
-
Glucose (as a co-substrate for cofactor regeneration)
-
Buffer solution (e.g., Tris-HCl, pH 7.0-8.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Orbital shaker incubator
-
Centrifuge
Procedure:
-
Cell Culture: Inoculate the chosen microorganism into the appropriate sterile growth medium. Grow the culture in an orbital shaker at a suitable temperature (e.g., 30 °C for yeast) until it reaches the late exponential or early stationary phase.
-
Bioreduction Setup:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with sterile buffer and resuspend it in the reaction buffer to a desired cell concentration.
-
Add glucose to the cell suspension (as a source for cofactor regeneration).
-
Add 3'-bromoacetophenone (often dissolved in a minimal amount of a water-miscible co-solvent like DMSO or ethanol to aid solubility).
-
-
Reaction Execution: Place the reaction mixture in an orbital shaker at a controlled temperature (e.g., 30 °C) and shake for 24-72 hours.
-
Reaction Monitoring: Monitor the reaction by taking aliquots at different time points, extracting with ethyl acetate, and analyzing by GC or HPLC.
-
Work-up:
-
Separate the cells from the reaction mixture by centrifugation.
-
Extract the supernatant with ethyl acetate (3 x volume).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography if necessary.
Data Summary: Biocatalytic Reduction
| Parameter | Typical Range/Value | Rationale |
| Biocatalyst | Whole cells (e.g., A. niger, R. rubra) | Provides the necessary ADH and cofactor regeneration system. Stereochemical outcome depends on the chosen organism.[2] |
| Co-substrate | Glucose or Isopropanol | Drives the equilibrium towards the reduced product by regenerating the NADPH/NADH cofactor.[13] |
| Solvent | Aqueous buffer (e.g., Tris-HCl) | Mimics physiological conditions and is environmentally benign. |
| Temperature | 25 - 37 °C | Optimal for enzyme activity and cell viability. |
| pH | 7.0 - 8.5 | Maintained within the optimal range for the specific ADH. |
| Reaction Time | 24 - 72 hours | Biocatalytic reactions are often slower than metal-catalyzed ones. |
| Expected Yield | 60 - >95% | Can be very high, but depends on substrate tolerance and enzyme activity. |
| Expected ee | >98% | Enzymes are known for their exceptional stereoselectivity.[16] |
Analytical Method: Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the synthesized 1-(3-bromophenyl)ethanol must be determined to assess the success of the asymmetric reduction. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[17][18]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.[19]
-
Chiral Stationary Phase (CSP): A polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD-H, or Lux Cellulose-3) is often effective for separating enantiomers of chiral alcohols.[18]
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point. The ratio can be optimized to achieve baseline separation.[19]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
Procedure:
-
Inject a sample of racemic 1-(3-bromophenyl)ethanol to determine the retention times of both enantiomers.
-
Inject the sample from the asymmetric reduction reaction.
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the formula:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst; insufficient reaction time or temperature; poor substrate solubility (biocatalysis). | Activate the catalyst properly; increase reaction time/temperature; screen different co-solvents for biocatalysis. |
| Low Enantiomeric Excess (ee) | Impure chiral ligand/catalyst; reaction temperature too high; incorrect base concentration. | Use high-purity catalyst; screen lower reaction temperatures; optimize the amount of base.[11] |
| Catalyst Deactivation | Presence of impurities (water, oxygen); side reactions. | Use anhydrous solvents and inert atmosphere techniques; purify the starting materials.[20] |
Visualizing the Workflow and Mechanism
Caption: Simplified catalytic cycle for transfer hydrogenation.
References
-
Morris, R. H. (2012). The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex Containing an (S,S)-Ph2PCH2CH NCHPhCHPhN CHCH2PPh2 Ligand: Partial Ligand Reduction Is the Key. Journal of the American Chemical Society. [Link]
-
Li, Y. et al. (2021). Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Web of Proceedings. [Link]
-
Morris, R. H. (2012). The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex Containing an (S,S)-Ph2PCH2CH NCHPhCHPhN CHCH2PPh2 Ligand: Partial Ligand Reduction Is the Key. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the transfer hydrogenation of acetophenone by complex 2. ResearchGate. [Link]
-
ResearchGate. (n.d.). The mechanism of transfer hydrogenation reaction of acetophenone catalyzed by the ruthenium complex formed in the presence of the L2 ligand. ResearchGate. [Link]
-
Wisman, R. V. et al. (2009). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development. [Link]
-
Flores-Gaspar, A. et al. (2020). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. [Link]
-
Li, Y. et al. (2016). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]
-
Reek, J. N. H. et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications. [Link]
-
Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org. [Link]
-
Al-Zuhairi, A. J. et al. (2022). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC - NIH. [Link]
-
Eisenberg, R. L. (1998). Asymmetric Reduction of Acetophenone with (-)-b-chlorodiisopinocampheylborane, and Derivatization with (-)-Menthyl Chloroformate. An Undergraduate Organic Synthesis, GC Analysis, and Molecular Modeling Project. The Chemical Educator. [Link]
-
Regalado, E. L. et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
Pearson, D. E. et al. (1963). Acetophenone, 3-bromo-. Organic Syntheses Procedure. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Kawanami, H. et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC - NIH. [Link]
-
Al-Qaisi, A. M. et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
-
Grant, P. (2024). Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. YouTube. [Link]
-
Denard, C. A. et al. (2014). Enzymatic strategies for asymmetric synthesis. PMC - PubMed Central - NIH. [Link]
-
LibreTexts. (2019). 18.6: Enantioselective Carbonyl Reductions. Chemistry LibreTexts. [Link]
-
National Center for Biotechnology Information. (n.d.). 3'-Bromoacetophenone. PubChem. [Link]
-
Ribeiro, J. B. et al. (2018). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells. ResearchGate. [Link]
-
Ribeiro, J. B. et al. (2018). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells. ResearchGate. [Link]
-
CP Lab Safety. (n.d.). 3'-Bromoacetophenone, min 98%, 100 grams. CP Lab Safety. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. webofproceedings.org [webofproceedings.org]
- 4. nobelprize.org [nobelprize.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. calpaclab.com [calpaclab.com]
- 9. 3'-Bromoacetophenone | 2142-63-4 [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 3'-Bromoacetophenone | C8H7BrO | CID 16502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. mdpi.com [mdpi.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pubs.acs.org [pubs.acs.org]
Topic: Real-Time Monitoring of 1-(3-Bromophenyl)ethanamine Synthesis via Thin-Layer Chromatography
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a detailed protocol and expert insights for monitoring the synthesis of 1-(3-Bromophenyl)ethanamine from 3'-bromoacetophenone, a common transformation in pharmaceutical and chemical research. The chosen synthetic route is the reductive amination of the ketone precursor. We present a robust Thin-Layer Chromatography (TLC) method that allows for rapid, real-time tracking of the reaction's progress. The protocol emphasizes a self-validating approach, utilizing sequential non-destructive (UV) and selective chemical staining (Ninhydrin) techniques to unequivocally identify the starting material and the desired amine product. This guide is intended for researchers, chemists, and process development professionals seeking to optimize reaction conditions and ensure reaction completion with high confidence.
Introduction: The Scientific Rationale
The synthesis of chiral amines, such as this compound, is a cornerstone of modern medicinal chemistry, as they are prevalent substructures in many active pharmaceutical ingredients (APIs).[1] A common and efficient method for its synthesis is the reductive amination of 3'-bromoacetophenone.[2][3] In any chemical synthesis, the ability to monitor the reaction's progress is critical. It allows the chemist to determine the optimal reaction time, identify the presence of intermediates or side products, and confirm the consumption of the starting material before initiating costly and time-consuming workup procedures.[4][5]
Thin-Layer Chromatography (TLC) is an invaluable analytical tool for this purpose due to its speed, low cost, and high sensitivity.[6][7] The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically polar silica gel) and a mobile phase (an organic solvent system).[7] In the context of this synthesis, the conversion of a moderately polar ketone (3'-bromoacetophenone) to a more polar primary amine (this compound) provides an ideal scenario for separation and monitoring by TLC. The product amine, with its ability to form strong hydrogen bonds, interacts more avidly with the polar silica gel stationary phase compared to the precursor ketone. This results in a lower Retention Factor (Rf) for the product and a higher Rf for the starting material, enabling clear visual tracking of the synthesis.
Experimental Overview & Key Parameters
This protocol is designed to monitor the conversion of the starting material (SM) to the product (P).
| Compound | Structure | M.W. ( g/mol ) | Expected Rf* | Key Visualization Characteristics |
| 3'-Bromoacetophenone (SM) | C8H7BrO | 199.04 | ~0.65 | UV Active (254 nm) |
| This compound (P) | C8H10BrN | 200.08 | ~0.30 | UV Active (254 nm), Ninhydrin Positive (Purple Spot) |
*In an optimized mobile phase of 7:3 Hexanes:Ethyl Acetate with 0.5% Triethylamine. Rf values are indicative and may vary based on specific lab conditions.
Detailed Protocols
Protocol 1: Preparation of TLC Mobile Phase and Stains
A. Mobile Phase (Eluent) Preparation (100 mL)
-
Causality: The choice of a Hexanes:Ethyl Acetate system provides a tunable polarity gradient suitable for separating the moderately polar ketone from the more polar amine. Amines often exhibit "streaking" on acidic silica gel plates. The addition of a small amount of a basic modifier like Triethylamine (TEA) neutralizes the acidic sites on the silica, leading to sharper, more defined spots.[8][9]
-
In a 100 mL graduated cylinder, add 70 mL of hexanes.
-
Add 30 mL of ethyl acetate.
-
Add 0.5 mL (0.5%) of triethylamine.
-
Transfer the mixture to a clean, dry bottle and mix thoroughly. This is your TLC eluent.
-
Pour approximately 5-7 mL of the eluent into a TLC developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, ensuring even development. Cover with the lid and let it equilibrate for at least 10 minutes before use.
B. Ninhydrin Stain Preparation
-
Causality: Ninhydrin reacts specifically with primary and secondary amines to form a deeply colored purple adduct known as Ruhemann's purple.[10][11] This makes it an exceptionally trustworthy stain for confirming the identity of the product spot, as the starting ketone will not react.[12]
-
Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol.
-
Add 3 mL of glacial acetic acid to the solution.[13]
-
Store in a well-sealed container, protected from light.
C. Potassium Permanganate (KMnO₄) Stain Preparation
-
Causality: Alkaline potassium permanganate is a strong oxidizing agent that reacts with most reducible organic compounds (e.g., alkenes, alcohols, amines, ketones) to produce manganese dioxide (MnO₂), which appears as a yellow-brown spot on a purple background.[14][15] This serves as a general-purpose stain to visualize all organic spots present.
-
Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of distilled water.
-
Add 1.25 mL of 10% aqueous NaOH solution.[16]
-
Store in a dark bottle. The solution is stable for several months.
Protocol 2: Reaction Sampling and TLC Plate Preparation
-
Reaction Sampling: Using a glass capillary tube, withdraw a micro-sample (1-2 µL) from the reaction mixture.
-
Dilution: Dilute the sample in a vial containing ~0.5 mL of a volatile solvent like ethyl acetate or dichloromethane. This prevents overloading the TLC plate.
-
Spotting: On a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄), use a pencil to lightly draw an origin line about 1 cm from the bottom.
-
Mark three lanes on the origin line: "SM" (Starting Material), "C" (Co-spot), and "R" (Reaction).
-
Using a clean capillary spotter, apply a small spot of the diluted SM solution to the "SM" and "C" lanes.
-
Using another clean capillary spotter, apply a small spot of the diluted reaction mixture to the "R" and "C" lanes. The "C" lane will now have a spot of both the SM and the reaction mixture applied on top of each other.
-
Ensure spots are small and concentrated by applying them carefully and allowing the solvent to evaporate completely between applications.
Protocol 3: TLC Plate Development and Visualization
-
Development: Carefully place the spotted TLC plate into the pre-equilibrated developing chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the eluent to travel up the plate via capillary action.
-
Completion: When the solvent front is approximately 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization Step 1 (Non-Destructive): UV Light
-
View the dried plate under a short-wave UV lamp (254 nm).[17]
-
Both the bromophenyl-containing SM and product are UV-active and will appear as dark spots against the fluorescent green background.
-
Lightly circle the observed spots with a pencil.
-
-
Visualization Step 2 (Destructive): Chemical Staining
-
Ninhydrin Staining (Confirmatory for Product):
-
Quickly dip the plate into the ninhydrin stain solution using forceps.
-
Blot excess stain with a paper towel.
-
Gently warm the plate with a heat gun until a distinct purple/pink spot appears for the amine product. The SM spot will remain colorless. This confirms the identity of the lower Rf spot as the desired product.[18]
-
-
Alternative - KMnO₄ Staining (General Visualization):
-
Dip the plate into the KMnO₄ stain.
-
Both the SM and product spots will appear as yellow-brown spots on a purple background. This is useful for confirming the presence of all organic components.
-
-
Interpretation of Results & Workflow
The progress of the reaction is determined by observing the relative intensities of the SM and product spots over time.
-
t = 0 (Start of Reaction): A single, strong spot will be visible in the "R" lane, corresponding to the Rf of the starting material (~0.65).
-
Intermediate Time: Two spots will be visible in the "R" lane. The upper spot (SM) will decrease in intensity while a new, lower Rf spot (Product, ~0.30) will appear and grow in intensity. The co-spot lane ("C") will show two distinct spots, confirming that the new spot is different from the SM.
-
Reaction Completion: The upper SM spot in the "R" lane will have completely disappeared, and only the lower product spot will be visible.
The following diagram illustrates the complete workflow for this analytical protocol.
Caption: A flowchart of the TLC monitoring process.
Troubleshooting
| Issue | Probable Cause(s) | Solution(s) |
| Streaking Spots | Sample is too concentrated; silica is too acidic for the amine. | Dilute the sample more; ensure 0.5% triethylamine is in the eluent. |
| All Spots at Top (Rf ≈ 1) | Eluent is too polar. | Decrease the proportion of ethyl acetate (e.g., try 8:2 or 9:1 Hexanes:EtOAc). |
| All Spots at Bottom (Rf ≈ 0) | Eluent is not polar enough. | Increase the proportion of ethyl acetate (e.g., try 6:4 or 1:1 Hexanes:EtOAc). |
| No Spots Visible with UV | Compounds are not UV-active or concentration is too low. | This is unlikely for this reaction. Use a chemical stain (KMnO₄) which is more universal. |
| Ninhydrin stain is weak | Amine concentration is very low; stain is old or improperly applied. | Spot a more concentrated sample; ensure sufficient heating with the heat gun; prepare fresh stain. |
Conclusion
The Thin-Layer Chromatography method detailed in this note provides a rapid, reliable, and cost-effective system for monitoring the synthesis of this compound. The strategic use of a non-destructive UV visualization followed by a highly selective ninhydrin stain creates a self-validating protocol that allows for the unambiguous identification of both the starting material and the final product. This methodology empowers researchers to make informed decisions about reaction kinetics and endpoints, ultimately leading to improved synthetic efficiency and purity.
References
-
Vertex AI Search, (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook. 19
-
Vertex AI Search, TLC Stains. Link
-
University of Rochester, Department of Chemistry, Magic Formulas: TLC Stains. 13
-
Sciencemadness Discussion Board, Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? 8
-
Curly Arrow Blog, Let's talk about TLCs Part 4 - Ninhydrin Stain. 10
-
Taylor & Francis, Ninhydrin – Knowledge and References. 18
-
EPFL, TLC Visualization Reagents. 20
-
TLC Visualization Methods. 14
-
Abcam, Ninhydrin, Amine detection reagent (CAS 485-47-2). Link
-
TLC Stain Recipes. 16
-
Chemistry LibreTexts, 2.3F: Visualizing TLC Plates. 21
-
Spectrum Chemical, Potassium-Permanganate-Solution-contains-K2CO3-NaOH-for-TLC-Stain. 15
-
TCI America, Potassium Permanganate Solution (contains K₂CO₃, NaOH) [for TLC Stain]. Link
-
SiliCycle, SiliaPlate TLC Visualization Methods. 22
-
Microbe Notes, Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. 11
-
REACH Devices, LLC, TLC stains. 23
-
Weissberger, A. (1945). Technique of Organic Chemistry: Thin-layer chromatography. Interscience Publishers. Link
-
Chemistry LibreTexts, 2.3: Thin Layer Chromatography (TLC). 6
-
ResearchGate, I want good solvent system in TLC in aniline and ketone compound? 24
-
Mohammad, A., & Sharma, S. (2002). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl. Separation Science and Technology, 37(2), 363-377. Link
-
Chemistry Hall, Thin Layer Chromatography: A Complete Guide to TLC. 4
-
Dickson, H., et al. (2011). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. Journal of Chemical Education, 88(12), 1698-1701. Link
-
University of Colorado Boulder, Department of Chemistry, Thin Layer Chromatography. 7
-
Mohammad, A., & Tiwari, S. (1994). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Journal of the Indian Chemical Society, 71, 553-555. Link
-
University of Rochester, Department of Chemistry, Solvent Systems For Flash Column Chromatography. 9
-
Wikipedia, Reductive amination. Link
-
Master Organic Chemistry, Reductive Amination, and How It Works. Link
-
The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis. 1
Sources
- 1. nbinno.com [nbinno.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Chromatography [chem.rochester.edu]
- 10. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 11. microbenotes.com [microbenotes.com]
- 12. TLC stains [reachdevices.com]
- 13. Magic Formulas [chem.rochester.edu]
- 14. faculty.fiu.edu [faculty.fiu.edu]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. TLC Stain Recipes [vanderbilt.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 20. epfl.ch [epfl.ch]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 22. silicycle.com [silicycle.com]
- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enantiomeric Enrichment of 1-(3-Bromophenyl)ethanamine via Diastereomeric Salt Crystallization
Introduction: The Significance of Chiral Purity
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is of paramount importance. Enantiomers of a chiral compound can exhibit remarkably different pharmacological, toxicological, and physiological properties. Consequently, the preparation of enantiomerically pure active pharmaceutical ingredients (APIs) is often a critical regulatory and scientific requirement.[1][2] 1-(3-Bromophenyl)ethanamine is a valuable chiral building block in the synthesis of various pharmaceutically active compounds. This application note provides a detailed guide to the enantiomeric enrichment of racemic this compound using the robust and scalable technique of diastereomeric salt crystallization.
This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. We will delve into the principles of chiral recognition at the molecular level and provide a framework for developing and optimizing a successful resolution process.
Core Principle: Diastereomeric Salt Crystallization
The most common and industrially viable method for resolving racemic amines is through the formation of diastereomeric salts.[3][4] This technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent. The resulting products are not enantiomers but diastereomers, which possess different physical properties, most critically, different solubilities in a given solvent system.[5][6] This solubility difference allows for the separation of the less soluble diastereomeric salt by fractional crystallization. The enantiomerically enriched amine can then be liberated from the isolated salt.
The success of this technique hinges on several key factors:
-
Selection of the Resolving Agent: The resolving agent must efficiently form crystalline salts with the target amine and exhibit a significant solubility difference between the two diastereomeric salts.
-
Choice of Solvent: The solvent system plays a crucial role in modulating the solubilities of the diastereomeric salts.
-
Control of Crystallization Conditions: Parameters such as temperature, cooling rate, and stoichiometry are critical for achieving high yield and enantiomeric excess.
Recommended Resolving Agents for this compound
For the resolution of chiral amines, derivatives of tartaric acid are among the most effective and widely used resolving agents due to their availability in high enantiomeric purity and their ability to form well-defined crystalline salts.[5][7] For this compound, we recommend screening the following chiral acids:
| Resolving Agent | Abbreviation | Rationale for Selection |
| (+)-Di-p-toluoyl-D-tartaric acid | (+)-DPTTA | Known for its effectiveness in resolving a wide variety of racemic amines by forming highly crystalline diastereomeric salts.[5] |
| (+)-Dibenzoyl-D-tartaric acid | (+)-DBTA | Another powerful and versatile resolving agent for amines, often providing complementary results to DPTTA.[1] |
| (+)-Tartaric Acid | (+)-TA | A more traditional and cost-effective option, though sometimes less effective than its derivatives for certain amines.[6][7] |
Experimental Workflow: A Visual Guide
The overall process of enantiomeric enrichment via diastereomeric salt crystallization can be visualized as a four-stage workflow.
Caption: General workflow for chiral resolution of this compound.
Protocols for Enantiomeric Enrichment
The following protocols provide a starting point for the resolution of racemic this compound. Note: Optimization of solvent, temperature, and stoichiometry is crucial for achieving the best results.
Protocol 1: Resolution using (+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA)
This protocol outlines a general procedure for the diastereomeric salt crystallization of this compound with (+)-DPTTA.
Materials:
-
Racemic this compound
-
(+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA)
-
Methanol
-
2 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
In a round-bottom flask, dissolve racemic this compound (1.0 eq) and (+)-DPTTA (0.5 - 1.0 eq) in a suitable solvent (e.g., methanol) with gentle heating and stirring until a clear solution is obtained. The optimal stoichiometry of the resolving agent should be determined experimentally.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization. The rate of cooling can significantly impact crystal size and purity.
-
If no crystals form, try adding a seed crystal of the desired diastereomeric salt or slowly adding a less polar co-solvent.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water and add an excess of 2 M NaOH solution with stirring until the salt dissolves and the solution becomes basic (pH > 11).
-
Extract the liberated amine into an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.
-
-
Analysis:
-
Determine the yield and the enantiomeric excess (e.e.) of the product using chiral HPLC or by NMR spectroscopy with a chiral shift reagent.
-
Protocol 2: Screening of Solvents and Stoichiometry
The choice of solvent is critical for successful resolution. A systematic screening approach is recommended.
Procedure:
-
Set up a parallel screening experiment using small vials.
-
In each vial, combine racemic this compound and the chosen resolving agent (e.g., (+)-DPTTA) at a specific stoichiometry (e.g., 1:0.5, 1:0.8, 1:1).
-
Add a different solvent or solvent mixture to each vial (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).
-
Heat the vials to dissolve the solids, then allow them to cool slowly to room temperature.
-
Observe which conditions lead to the formation of crystalline material.
-
Isolate the crystals from promising conditions and liberate the amine as described in Protocol 1.
-
Analyze the yield and enantiomeric excess for each condition to identify the optimal parameters.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystallization occurs. | The diastereomeric salt is too soluble in the chosen solvent. | Try a less polar solvent or a solvent mixture. Concentrate the solution. Cool to a lower temperature. |
| Oily precipitate forms instead of crystals. | The supersaturation is too high, leading to rapid, disordered precipitation. | Use a more dilute solution. Cool the solution more slowly. |
| Low enantiomeric excess (e.e.). | The solubility difference between the diastereomeric salts is small in the chosen solvent. The unwanted diastereomer has co-precipitated. | Screen for a different solvent system. Perform recrystallization of the isolated diastereomeric salt. Adjust the stoichiometry of the resolving agent. |
| Low yield of the desired enantiomer. | The desired diastereomeric salt has significant solubility in the mother liquor. | Optimize the crystallization temperature and time. Concentrate the mother liquor to obtain a second crop of crystals. |
Thermodynamic and Kinetic Considerations
The outcome of a diastereomeric salt resolution is governed by both thermodynamic and kinetic factors.[8][9] The ternary phase diagram of the two diastereomers and the solvent determines the maximum achievable enantiomeric excess at equilibrium. However, kinetic factors such as nucleation and crystal growth rates can also play a significant role. In some cases, a phenomenon known as a solid solution may occur, where both diastereomers are incorporated into the crystal lattice, limiting the achievable purity.[8][10] Understanding these principles can aid in overcoming challenging resolutions.
Conclusion
The enantiomeric enrichment of this compound by diastereomeric salt crystallization is a powerful and adaptable technique. By systematically screening resolving agents, solvents, and crystallization conditions, researchers can develop a robust and scalable process for obtaining this valuable chiral intermediate in high enantiomeric purity. The protocols and guidelines presented in this application note provide a solid foundation for achieving successful chiral resolution.
References
- Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. Benchchem.
- Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. Benchchem.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
- Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry.
- Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. PubMed.
- Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ResearchGate.
- Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv.
- Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control. In [Book Title not provided in search result].
- Chiral resolution. Wikipedia.
- Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Princeton University.
- Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC - NIH.
- Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
- Determination of thermodynamic data and kinetics for chiral crystallization. ResearchGate.
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
Application Note: A Validated Protocol for the Synthesis of 1-(3-Bromophenyl)ethanamine Hydrochloride
Abstract This application note provides a comprehensive, step-by-step protocol for the preparation of 1-(3-bromophenyl)ethanamine hydrochloride, a key building block in pharmaceutical and agrochemical research. The synthesis is achieved through a two-step process commencing with the reductive amination of 3-bromoacetophenone, followed by the conversion of the resulting free amine to its hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety guidelines, and methods for product validation to ensure scientific integrity and reproducibility.
Introduction and Significance
This compound and its salts are valuable intermediates in organic synthesis. The presence of a chiral center and a functionalizable aromatic bromine atom makes it a versatile precursor for the synthesis of complex molecular architectures.[1] Specifically, its derivatives are explored in the development of various therapeutic agents. The hydrochloride salt form is often preferred as it typically enhances stability, crystallinity, and aqueous solubility, which are critical properties for handling and for biological applications.[2]
The protocol herein describes a reliable and scalable synthesis based on the reductive amination of 3'-bromoacetophenone. This widely-used transformation converts a carbonyl group into an amine via an intermediate imine.[3] The process is efficient and utilizes readily available reagents, making it a practical choice for laboratory-scale synthesis.
Overall Reaction Scheme:
-
Step 1: Reductive Amination of 3'-Bromoacetophenone
-
Step 2: Hydrochloride Salt Formation
(Note: Image is a placeholder for the chemical reaction.)
Health and Safety Precautions
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
3'-Bromoacetophenone: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust, fumes, or vapors.[4][5][6]
-
Ammonium Acetate: Generally considered low hazard, but handle in accordance with good industrial hygiene and safety practices.[7][8]
-
Sodium Borohydride (NaBH₄): Flammable solid. In contact with water, releases flammable gases. Causes severe skin burns and eye damage. Handle with extreme care and away from water or acidic solutions, except under controlled reaction conditions.
-
Methanol (MeOH): Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).
-
Hydrochloric Acid (HCl): Causes severe skin burns and eye damage. May cause respiratory irritation. Handle concentrated solutions with extreme care in a fume hood.
-
Diethyl Ether (Et₂O): Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.
Always consult the Safety Data Sheet (SDS) for each chemical before use. An emergency eyewash and shower station should be readily accessible.
Materials and Equipment
Reagents
| Reagent | Grade | CAS Number | Supplier |
| 3'-Bromoacetophenone | ≥98% | 2142-63-4 | e.g., Sigma-Aldrich |
| Ammonium Acetate | ≥98% | 631-61-8 | e.g., Sigma-Aldrich |
| Sodium Borohydride | ≥98% | 16940-66-2 | e.g., Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | 67-56-1 | e.g., Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | 75-09-2 | e.g., VWR |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | 7757-82-6 | e.g., VWR |
| Hydrochloric Acid | 2 M in Diethyl Ether | N/A | e.g., Sigma-Aldrich |
| Diethyl Ether (Et₂O) | Anhydrous | 60-29-7 | e.g., Fisher Scientific |
| Deionized Water | N/A | 7732-18-5 | In-house |
Equipment
-
Round-bottom flasks (250 mL and 500 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound HCl.
Detailed Experimental Protocol
Part A: Synthesis of this compound (Reductive Amination)
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3'-bromoacetophenone (10.0 g, 50.2 mmol) and methanol (200 mL). Stir until the solid is fully dissolved.
-
Amine Source Addition: Add ammonium acetate (38.7 g, 502 mmol, 10 equivalents) to the solution.
-
Causality Note: A large excess of ammonium acetate is used to push the equilibrium towards the formation of the intermediate imine, maximizing the conversion of the starting ketone.[3]
-
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction Step: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add sodium borohydride (2.85 g, 75.3 mmol, 1.5 equivalents) in small portions over 30-45 minutes.
-
Causality Note: The reaction is cooled and the NaBH₄ is added portion-wise to control the exothermic reaction and prevent runaway temperatures, which could lead to side reactions. Sodium borohydride is a potent reducing agent that reduces the C=N bond of the imine to the desired amine.[9]
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Quenching and Solvent Removal: Carefully quench the reaction by the slow addition of 50 mL of deionized water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
Extraction and Wash: Transfer the resulting aqueous slurry to a 500 mL separatory funnel. Extract the product with dichloromethane (3 x 75 mL). Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).
-
Causality Note: The aqueous washes remove unreacted ammonium acetate and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil. The product can be used directly in the next step without further purification.
Part B: Formation and Isolation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude amine from Part A in approximately 100 mL of anhydrous diethyl ether.
-
Precipitation: Cool the solution in an ice bath. While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately.
-
Causality Note: The basic amine reacts with hydrochloric acid in an acid-base reaction to form the ammonium salt. This salt is generally insoluble in non-polar organic solvents like diethyl ether, causing it to precipitate out of the solution, which is an effective method of purification.
-
-
Monitoring: Continue adding the HCl solution until the mixture becomes slightly acidic (test with pH paper on a drop of the solution spotted on a watch glass and evaporated). Avoid adding a large excess of acid.
-
Isolation: Allow the suspension to stir in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 20 mL) to remove any soluble impurities. Dry the product under high vacuum to a constant weight.
Characterization and Quality Control
The identity and purity of the final product, this compound hydrochloride, should be confirmed using standard analytical techniques.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | Refer to literature or supplier data for the specific enantiomer/racemate |
| ¹H NMR | Consistent with the structure; characteristic peaks for aromatic protons, the methine proton (CH), and the methyl protons (CH₃) |
| Mass Spec (ESI+) | [M+H]⁺ (for the free amine) at m/z ≈ 200.0/202.0 (characteristic isotopic pattern for bromine) |
| FT-IR (KBr) | Characteristic peaks for N-H stretch (amine salt), C-H (aromatic and aliphatic), and C-Br stretch |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of amine | Incomplete imine formation. | Increase reaction time for imine formation (Part A, step 3) or use a mild acid catalyst like acetic acid. |
| Inefficient reduction. | Ensure the quality of the NaBH₄. Add it slowly to a well-cooled solution. | |
| Product remains an oil | Impurities are present. | Purify the crude amine by column chromatography before salt formation. |
| Incomplete salt formation. | Ensure sufficient HCl was added. Check the pH of the solution. | |
| Product is discolored | Impurities from the starting material or side reactions. | Consider purifying the crude amine before salt formation. The final product can be recrystallized from a suitable solvent system (e.g., ethanol/ether).[10] |
References
-
ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline. Retrieved from [Link]
-
SciSpace. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (R)-1-(3-Bromophenyl)ethanamine hydrochloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]
-
ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Preparation of Amines. Retrieved from [Link]
Sources
- 1. (R)-1-(3-Bromophenyl)ethanamine hydrochloride [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
application of 1-(3-Bromophenyl)ethanamine in the synthesis of bioactive heterocycles
An Application Guide to the Strategic Use of 1-(3-Bromophenyl)ethanamine in the Synthesis of Bioactive Heterocycles
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
In the landscape of drug discovery and development, the strategic selection of starting materials is paramount to the efficient construction of novel, biologically active molecules. This compound stands out as a particularly valuable chiral building block for the synthesis of a wide array of bioactive heterocycles. Its utility stems from two key structural features: a primary chiral amine and a bromine-substituted aromatic ring. The amine serves as a versatile handle for constructing the core heterocyclic scaffold, while the bromine atom provides a reactive site for late-stage functionalization and diversification through various cross-coupling reactions. This dual functionality allows for the creation of complex molecular architectures from a relatively simple and commercially available precursor.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of two important classes of bioactive heterocycles: tetrahydroisoquinolines via the Pictet-Spengler reaction and complex peptidomimetics and subsequent heterocycles through the Ugi multicomponent reaction. We will delve into the underlying chemistry, provide detailed experimental protocols, and illustrate the strategic advantage of the bromo-substituent for library development.
The Pictet-Spengler Reaction: A Classic Route to Tetrahydroisoquinolines
The Pictet-Spengler reaction is a cornerstone in heterocyclic synthesis, providing a robust method for constructing the tetrahydroisoquinoline core, a scaffold present in numerous alkaloids and pharmacologically active compounds.[1][2] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2][3]
Strategic Application and Mechanistic Insight
The use of this compound in this reaction leads to the formation of 1-substituted-7-bromo-1,2,3,4-tetrahydroisoquinolines. The presence of the bromine atom on the resulting heterocyclic product is a key advantage, as it can be used for further molecular elaboration, for instance, via palladium-catalyzed cross-coupling reactions, to explore the structure-activity relationship (SAR) of the synthesized compounds.
The reaction mechanism proceeds in several steps:
-
Imine Formation: The primary amine of this compound reacts with an aldehyde to form a Schiff base (imine).
-
Iminium Ion Generation: Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.
-
Intramolecular Cyclization: The electron-rich phenyl ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the new heterocyclic ring.[3]
-
Deprotonation: A final deprotonation step restores the aromaticity of the benzene ring, yielding the tetrahydroisoquinoline product.
Caption: Pictet-Spengler reaction workflow.
Experimental Protocol: Synthesis of 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
This protocol describes a typical acid-catalyzed Pictet-Spengler reaction.
Materials:
-
This compound (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Anhydrous Toluene
-
Trifluoroacetic acid (TFA) (2.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (0.2 M), add acetaldehyde (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline.
The Ugi Multicomponent Reaction: A Gateway to Chemical Diversity
The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry and medicinal chemistry for the rapid synthesis of complex α-acylamino carboxamides, which are valuable peptidomimetics.[4][5] It involves the one-pot reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide.[4][6][7]
Strategic Application and Mechanistic Insight
Employing this compound as the amine component in the Ugi reaction yields a bis-amide product bearing the 3-bromophenyl moiety. This is particularly advantageous as the bromine atom serves as a handle for post-Ugi modifications, such as Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions. This two-step sequence (Ugi reaction followed by cross-coupling) allows for the generation of vast chemical libraries with a high degree of molecular diversity from simple starting materials.
The Ugi reaction mechanism is as follows:
-
Imine/Iminium Formation: The amine and aldehyde condense to form an imine, which is in equilibrium with its protonated form, the iminium ion.[4]
-
Nucleophilic Attack by Isocyanide: The isocyanide adds to the electrophilic iminium ion to form a nitrilium ion intermediate.
-
Second Nucleophilic Attack: The carboxylate anion attacks the nitrilium ion, forming an O-acyl isoamide intermediate.
-
Mumm Rearrangement: An irreversible intramolecular acyl transfer (Mumm rearrangement) from the oxygen to the nitrogen atom yields the final stable bis-amide product.[4]
Caption: Ugi reaction and post-modification workflow.
Experimental Protocol: Ugi Synthesis of a Peptidomimetic Scaffold
This protocol provides a general procedure for the Ugi-4CR.
Materials:
-
This compound (1.0 eq)
-
An aldehyde (e.g., isobutyraldehyde) (1.0 eq)
-
A carboxylic acid (e.g., acetic acid) (1.0 eq)
-
An isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)
-
Methanol (MeOH) as solvent
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and isobutyraldehyde (1.0 eq) in methanol (0.5 M). Stir the mixture for 30 minutes at room temperature to facilitate imine formation.
-
To this solution, add acetic acid (1.0 eq) followed by tert-butyl isocyanide (1.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction is typically exothermic. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Ugi product.
Comparative Summary of Synthetic Applications
The choice between the Pictet-Spengler and Ugi reactions depends on the desired heterocyclic core and the overall synthetic strategy.
| Feature | Pictet-Spengler Reaction | Ugi Multicomponent Reaction |
| Heterocyclic Core | 1,2,3,4-Tetrahydroisoquinoline | α-Acylamino Carboxamide (Peptidomimetic) |
| Key Reagents | β-Arylethylamine, Aldehyde/Ketone | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide |
| Reaction Type | Bimolecular condensation followed by intramolecular cyclization | Four-component, one-pot reaction |
| Key Advantage | Direct synthesis of a privileged heterocyclic scaffold. | Rapid generation of molecular complexity and diversity. |
| Utility of Bromo-substituent | Post-synthesis functionalization of the tetrahydroisoquinoline core. | Post-Ugi functionalization for library development. |
| Typical Conditions | Acid catalysis (e.g., TFA, HCl), often requires heating. | Often proceeds at room temperature, polar solvents (e.g., MeOH).[4] |
Conclusion
This compound is a powerful and strategic building block for the synthesis of bioactive heterocycles. Its chiral amine functionality allows for its direct incorporation into valuable scaffolds such as tetrahydroisoquinolines via the Pictet-Spengler reaction. Concurrently, it serves as a versatile component in the Ugi multicomponent reaction to rapidly generate complex peptidomimetics. The true synthetic power of this reagent is realized through the strategic use of its bromo-substituent, which provides a crucial handle for post-synthesis diversification. This dual-purpose nature makes this compound an indispensable tool for medicinal chemists aiming to efficiently explore chemical space and accelerate the drug discovery process.
References
- MySkinRecipes. (n.d.). (R)-1-(3-Bromophenyl)ethanamine hydrochloride.
- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). International Journal of Scientific & Technology Research.
-
Wikipedia. (2023). Ugi reaction. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines.
- Li, H., et al. (2020). Synthesis of Unique Bioactive Alkaloids by Ugi Four-Component One-Pot Reaction. University Chemistry.
-
ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction. Retrieved from [Link]
- Apollo Scientific. (n.d.). (1S)-1-(3-Bromophenyl)ethanamine.
-
IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved from [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules. Retrieved from [Link]
- Química Organica.org. (n.d.). Isoquinoline synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for the Pictet-Spengler Reaction of Tryptamine Derivatives.
-
ResearchGate. (n.d.). The Ugi reaction as the green alternative towards active pharmaceutical ingredients. Retrieved from [Link]
-
ResearchGate. (n.d.). Green Methods for the Synthesis of Bioactive Heterocycles. Retrieved from [Link]
-
Maskrey, T. (2021). Synthetic Studies of Heterocyclic and Bioactive Agents. D-Scholarship@Pitt. Retrieved from [Link]
-
Shaaban, S., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. Retrieved from [Link]
-
Tron, G. C., et al. (2015). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Retrieved from [Link]
-
de Castro, A. A., et al. (2025). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. Pharmaceuticals. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 1. Triethylamine-mediated synthesis of bioactive heterocycles. Retrieved from [Link]
-
Multi-Component Reactions in Heterocyclic Chemistry. (n.d.). Springer. Retrieved from [Link]
-
Ordóñez, M., et al. (2022). Multi-Component Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals. Retrieved from [Link]
-
MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Ugi reaction - Wikipedia [en.wikipedia.org]
- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the yield and purity of 1-(3-Bromophenyl)ethanamine synthesis
Welcome to the technical support center for the synthesis of 1-(3-Bromophenyl)ethanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize the yield and purity of your synthesis.
Introduction
This compound is a key chiral building block in the synthesis of various pharmaceutical compounds. Its successful synthesis with high yield and purity is crucial for the efficiency of subsequent steps in a drug development pipeline. The most common synthetic routes involve the reductive amination of 3'-bromoacetophenone. This guide will focus on troubleshooting and optimizing this transformation through two primary methods: direct reductive amination with borohydride reagents and the Leuckart-Wallach reaction.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing potential causes and actionable solutions.
Low or No Product Yield
Question: I am getting a very low yield or no desired product in my reductive amination of 3'-bromoacetophenone. What are the likely causes and how can I fix this?
Answer: Low or no yield is a common problem that can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Incomplete Imine Formation: The first step of the reductive amination is the formation of an imine intermediate from 3'-bromoacetophenone and the amine source (e.g., ammonia or an ammonium salt). This is a reversible reaction, and the equilibrium may not favor the imine.
-
Cause: Presence of water in the reaction mixture can hydrolyze the imine back to the starting materials.
-
Solution: Ensure all reagents and solvents are anhydrous. The use of a dehydrating agent, such as magnesium sulfate (MgSO₄) or molecular sieves, can drive the equilibrium towards the imine.[1]
-
-
Ineffective Reducing Agent: The choice and handling of the reducing agent are critical.
-
Cause: The reducing agent may have degraded due to improper storage or handling. Borohydride reagents are sensitive to moisture and acidic conditions.
-
Solution: Use a fresh bottle of the reducing agent. If using sodium borohydride (NaBH₄), it should be added after the imine has had sufficient time to form, as it can also reduce the starting ketone.[2] Milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion over the ketone.[3][4]
-
-
Suboptimal Reaction Conditions: Temperature, pH, and reaction time all play a significant role.
-
Cause: The reaction may not have been run for a sufficient amount of time, or the temperature may be too low for the specific reagents used. The pH is also crucial for imine formation, which is typically favored under mildly acidic conditions (pH 4-6).
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. For the Leuckart reaction, high temperatures (160-185 °C) are necessary.[5] For borohydride reductions, the reaction is often run at room temperature or slightly elevated temperatures.
-
Presence of Impurities and Side Products
Question: My final product is contaminated with significant impurities. What are the common side products and how can I minimize their formation?
Answer: The formation of side products can significantly complicate purification and reduce the overall yield. Here are some of the most common impurities and strategies to mitigate them:
-
Unreacted 3'-Bromoacetophenone: The presence of starting material indicates an incomplete reaction.
-
Cause: Insufficient reaction time, low temperature, or inactive reagents.
-
Solution: Refer to the solutions for "Low or No Product Yield" above.
-
-
1-(3-Bromophenyl)ethanol: This is a common byproduct resulting from the reduction of the starting ketone.
-
Cause: This is particularly problematic when using strong reducing agents like NaBH₄, which can reduce both the imine and the ketone.[2]
-
Solution: Use a milder and more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[3][4] Alternatively, perform a two-step reaction where the imine is formed first, followed by the addition of the reducing agent.
-
-
Over-alkylation Products (Secondary and Tertiary Amines): The desired primary amine product can react further with the starting ketone to form secondary and tertiary amines.
-
Cause: The product amine is often more nucleophilic than the starting ammonia or ammonium salt.
-
Solution: Use a large excess of the ammonia source. For the Leuckart reaction, using a high ratio of ammonium formate to the ketone can suppress the formation of secondary amines.[6]
-
-
N-formyl-1-(3-bromophenyl)ethanamine: This is the primary product of the Leuckart reaction before hydrolysis.
-
Cause: Incomplete hydrolysis of the formamide intermediate.
-
Solution: Ensure complete hydrolysis by refluxing with a strong acid (e.g., HCl) for a sufficient amount of time after the initial reaction is complete.[5]
-
Purification Challenges
Question: I am having difficulty purifying my this compound. What are the recommended purification methods?
Answer: The basic nature of the product allows for straightforward purification by acid-base extraction.
-
Standard Purification Protocol:
-
After the reaction is complete, quench the reaction mixture carefully with water.
-
Make the aqueous solution acidic (pH ~2) with an acid like HCl. This will protonate the amine product, making it water-soluble, while non-basic impurities (like unreacted ketone and the alcohol byproduct) will remain in the organic phase.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-basic impurities.
-
Basify the aqueous layer with a base like NaOH to a pH > 10. This will deprotonate the amine, making it insoluble in water.
-
Extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
For High Purity and Enantiomeric Separation:
-
Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be employed. A mobile phase of dichloromethane/methanol with a small amount of triethylamine is often effective.
-
Chiral HPLC: For separating the enantiomers of racemic this compound, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice. Polysaccharide-based columns are commonly used for this purpose.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound on a lab scale?
A1: For general laboratory scale, direct reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its mild reaction conditions, high selectivity, and operational simplicity.[3] The Leuckart-Wallach reaction is also a robust method, especially for larger scale synthesis, as the reagents are inexpensive, although it requires higher reaction temperatures.[5][8]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent system (e.g., hexane:ethyl acetate or dichloromethane:methanol) and visualize the spots under UV light. The disappearance of the 3'-bromoacetophenone spot and the appearance of a new, more polar product spot indicate the reaction is progressing. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the ratio of starting material to product.
Q3: My synthesis is for a chiral drug. How do I obtain an enantiomerically pure product?
A3: There are two main approaches:
-
Chiral Synthesis: Employ a chiral reducing agent or a chiral catalyst during the reductive amination to selectively form one enantiomer.
-
Resolution of Racemic Mixture: Synthesize the racemic amine and then separate the enantiomers. This can be done by forming diastereomeric salts with a chiral acid followed by crystallization, or by using chiral HPLC for separation.[7]
Q4: What are the key safety precautions for this synthesis?
A4:
-
3'-Bromoacetophenone is a lachrymator; handle it in a well-ventilated fume hood.
-
Sodium borohydride and other hydride reducing agents react with water to produce flammable hydrogen gas.
-
The Leuckart reaction is typically performed at high temperatures and can build up pressure if performed in a sealed vessel. Ensure proper pressure relief.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
Protocol 1: Reductive Amination using Ammonium Acetate and Sodium Cyanoborohydride
This protocol is adapted from established procedures for the reductive amination of aryl ketones.
Materials:
-
3'-Bromoacetophenone
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 3'-bromoacetophenone (1.0 eq) and ammonium acetate (10 eq).
-
Add anhydrous methanol to dissolve the solids.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully add 1M HCl to quench the reaction and adjust the pH to ~2.
-
Follow the acid-base extraction procedure outlined in the "Purification Challenges" section to isolate the product.
Protocol 2: The Leuckart-Wallach Reaction
This protocol is based on the optimized procedure for the Leuckart reaction of acetophenone.[5]
Materials:
-
3'-Bromoacetophenone
-
Formamide
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3'-bromoacetophenone (1.0 eq), formamide (4.5 eq), and a small amount of water (approx. 0.5 mL per 10 g of ketone).
-
Heat the mixture with stirring in an oil bath at 180-200 °C for 6 hours.
-
Cool the reaction mixture to below 100 °C and add 6M HCl.
-
Reflux the mixture for 1-2 hours to hydrolyze the intermediate formamide.
-
Cool the mixture to room temperature and extract with diethyl ether to remove any unreacted ketone.
-
Basify the aqueous layer with concentrated NaOH solution until pH > 10.
-
Extract the product with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Data Summary
| Parameter | Reductive Amination (NaBH₃CN) | Leuckart-Wallach Reaction |
| Amine Source | Ammonium acetate | Formamide |
| Reducing Agent | Sodium cyanoborohydride | Formic acid (generated in situ) |
| Temperature | 0 °C to Room Temperature | 180-200 °C |
| Reaction Time | 12-24 hours | 6-8 hours |
| Typical Yield | 60-85% | 75-90%[5][9] |
| Key Side Products | 1-(3-Bromophenyl)ethanol, unreacted ketone | Secondary amines, N-formyl intermediate |
| Advantages | Mild conditions, high selectivity | Inexpensive reagents, suitable for large scale |
| Disadvantages | More expensive reagents, longer reaction time | High temperatures, potential for over-alkylation |
Visualizations
Reductive Amination Workflow
Caption: Workflow for the synthesis of this compound via reductive amination.
Leuckart-Wallach Reaction Mechanism
Caption: Simplified mechanism of the Leuckart-Wallach reaction.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in reductive amination.
References
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]
-
Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897-2904. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Mild, and Selective Reducing Agent. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. The Journal of Organic Chemistry, 09(6), 529–536. [Link]
-
Leuckart Reaction. In Wikipedia. [Link]
-
Reductive Amination. In Wikipedia. [Link]
-
G-Biosciences. Sodium Cyanoborohydride. [Link]
-
Myers, A. G. Chemistry 115 Handout: Reductive Amination. Harvard University. [Link]
-
Organic Chemistry Portal. Sodium cyanoborohydride. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Abdel-Magid, A. F. (2006). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]
-
Biotage. (n.d.). Reductive Amination with Solid Supported MP-Cyanoborohydride or MP-Triacetoxyborohydride Using Microwave Heating. [Link]
-
Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive Amination of Carbonyl Compounds. Russian Chemical Reviews, 68(1), 55–72. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]
-
G-Biosciences. (n.d.). Sodium Cyanoborohydride. [Link]
-
Lejon, T., & Carlson, R. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]
-
Basha, A., Lipton, M., & Weinreb, S. M. (1977). A mild, general method for conversion of esters to amides. Tetrahedron Letters, 18(48), 4171-4172. [Link]
-
Miller, J., et al. (2023). A Ground Truth Data Set of Gas Chromatography Mass Spectrometry (GCMS) Analysed Synthesised Methylenedioxymethamphetamine (MDMA) made by three different synthetic methods. Data in Brief, 47, 108931. [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(11), 3192. [Link]
Sources
- 1. Reductive Amination - Sodium Cyanoborohydride (NaCNBH3) [commonorganicchemistry.com]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Sodium cyanoborohydride [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. Solved Leuckart Reaction (reductive amination of ketones) of | Chegg.com [chegg.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
common side products in the synthesis of 1-(3-Bromophenyl)ethanamine and their removal
Welcome to the technical support center for the synthesis of 1-(3-bromophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this key intermediate. Here, we address specific issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental success.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially adaptable method is the reductive amination of 3'-bromoacetophenone.[1][2] This one-pot reaction typically involves the condensation of 3'-bromoacetophenone with an amine source, such as ammonia or an ammonium salt, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine, this compound.[3][4] The choice of reducing agent is critical and influences the reaction conditions and side product profile.
Q2: Which reducing agents are recommended for the reductive amination of 3'-bromoacetophenone?
A2: Several reducing agents can be employed, each with its own advantages and disadvantages:
-
Sodium Cyanoborohydride (NaBH3CN): This is a highly selective reagent that preferentially reduces the protonated imine intermediate over the starting ketone.[1][3] It is effective under mildly acidic conditions (pH 4-6), which favor imine formation.[5][6] However, it is highly toxic and can generate hydrogen cyanide gas, requiring careful handling and workup procedures.[1]
-
Sodium Triacetoxyborohydride (NaBH(OAc)3): A milder and less toxic alternative to NaBH3CN, STAB is also selective for the imine and is widely used in modern organic synthesis.[1][3]
-
Catalytic Hydrogenation: Using a catalyst such as Palladium on carbon (Pd/C) with a hydrogen source is a "green" and effective method.[1] This approach avoids boron-containing byproducts. However, it may require specialized high-pressure equipment.
-
Sodium Borohydride (NaBH4): While a powerful reducing agent, NaBH4 is less selective and can reduce the starting ketone to the corresponding alcohol (1-(3-bromophenyl)ethanol) as a side product.[1][5] Its use requires careful control of reaction conditions to favor imine reduction.
Q3: My final product of this compound is an oil, but I have seen it reported as a solid. Why is this?
A3: this compound can exist as a free base, which is often an oil or a low-melting solid at room temperature. The solid form you may have seen reported is likely a salt, such as the hydrochloride or hydrobromide salt, which is formed by treating the free base with the corresponding acid. These salts are generally more crystalline and easier to handle and purify by recrystallization.
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Amine
Q: I performed a reductive amination of 3'-bromoacetophenone using sodium borohydride and obtained a very low yield of this compound. What are the likely causes and how can I improve the yield?
A: Low yields in this reaction are often attributable to several factors, primarily related to the choice of reducing agent and reaction conditions.
Root Causes and Solutions:
-
Competitive Reduction of the Starting Ketone: Sodium borohydride is a strong reducing agent that can readily reduce the starting ketone, 3'-bromoacetophenone, to the corresponding alcohol, 1-(3-bromophenyl)ethanol.[1][5] This side reaction consumes both the starting material and the reducing agent, leading to a lower yield of the desired amine.
-
Solution:
-
Use a more selective reducing agent: Switch to sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which are known to selectively reduce the imine intermediate in the presence of the ketone.[1][3]
-
Optimize reaction conditions for NaBH4: If you must use NaBH4, ensure that the imine formation is favored before the addition of the reducing agent. This can be achieved by pre-stirring the 3'-bromoacetophenone with the ammonia source (e.g., ammonium acetate) for a period before introducing the NaBH4 at a low temperature (e.g., 0 °C).
-
-
-
Incomplete Imine Formation: The formation of the imine intermediate is an equilibrium process.[1] If the equilibrium is not shifted towards the imine, the subsequent reduction will be inefficient.
-
Solution:
-
Control pH: Maintain a slightly acidic pH (around 4-6) to facilitate the dehydration step in imine formation.[5][6] This can be achieved by using an ammonium salt like ammonium acetate or by adding a catalytic amount of a weak acid like acetic acid.
-
Remove Water: If practical for your scale, the removal of water formed during imine formation can drive the equilibrium forward. This can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent.
-
-
Issue 2: Presence of an Impurity with a Similar Retention Time to the Starting Material in TLC/LC-MS
Q: My crude product shows a significant amount of an impurity that is difficult to separate from the starting 3'-bromoacetophenone. What could this impurity be and how can I remove it?
A: This impurity is likely the over-reduction product, 1-(3-bromophenyl)ethanol. This alcohol has a polarity similar to the starting ketone, making chromatographic separation challenging.
Identification and Removal of 1-(3-bromophenyl)ethanol:
-
Formation: This side product is formed by the reduction of the carbonyl group of 3'-bromoacetophenone by the hydride reagent.[1]
-
Removal Strategy: While chromatographic separation is possible, a more efficient method is to utilize the basicity of the desired amine product through an acid-base extraction.
Experimental Protocol: Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic this compound will react to form the hydrochloride salt and move into the aqueous layer. The neutral impurities, including unreacted 3'-bromoacetophenone and 1-(3-bromophenyl)ethanol, will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers. The organic layer containing the impurities can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), with stirring until the pH is greater than 10. This will deprotonate the amine salt and regenerate the free base of this compound, which will precipitate or form an oily layer.
-
Final Extraction: Extract the basified aqueous layer with fresh organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.
-
Issue 3: Persistent Boron Impurities in the Final Product
Q: After my workup, I'm struggling to remove boron-containing residues from my product, as indicated by NMR or elemental analysis. How can I effectively remove these impurities?
A: Boron byproducts, such as boric acid and borate salts, are common when using borohydride reducing agents.[7] These can often be difficult to remove due to their solubility characteristics.
Strategies for Boron Residue Removal:
-
Acidic Workup and Extraction: During the acid-base extraction described above, most of the boron salts will be partitioned into the aqueous layer.
-
Methanol Co-evaporation: Boric acid can be removed by forming the volatile trimethyl borate.
Experimental Protocol: Removal of Boric Acid
-
After the initial workup, dissolve the crude product in methanol.
-
Concentrate the methanolic solution under reduced pressure.
-
Repeat the dissolution in methanol and concentration steps two to three more times. This will azeotropically remove the boric acid as trimethyl borate.
-
Issue 4: Presence of Di-substituted Amine Impurity
Q: I am observing a higher molecular weight impurity that I suspect is a di-substituted amine. How is this formed and how can I prevent it?
A: The formation of a secondary amine, bis(1-(3-bromophenyl)ethyl)amine, can occur if the initially formed primary amine acts as a nucleophile and reacts with another molecule of the imine intermediate.
Mechanism and Prevention:
-
Mechanism: The primary amine product can compete with ammonia to react with the imine intermediate, leading to the formation of a secondary amine after reduction.
-
Prevention:
-
Use a large excess of the ammonia source: By using a significant excess of ammonia or an ammonium salt, you can statistically favor the reaction of the imine with ammonia over the reaction with the product amine.
-
Slow addition of the reducing agent: Adding the reducing agent slowly can help to keep the concentration of the primary amine product low at any given time, thus minimizing its reaction with the imine intermediate.
-
Section 3: Visualizing the Process
Diagram 1: Synthetic Pathway and Common Side Products
Caption: Decision tree for troubleshooting low product yield.
Section 4: Data Summary
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Selectivity for Imine | Toxicity | Common Side Products |
| NaBH3CN | High | High | Cyanide waste |
| NaBH(OAc)3 | High | Moderate | Acetic acid |
| Catalytic H2 | High | Low (reagents) | Potential for de-bromination |
| NaBH4 | Low | Low | 1-(3-bromophenyl)ethanol |
References
- Google Patents. (n.d.). Preparation of amines from amides by reduction with a borohydride.
-
Wikipedia. (2023). Reductive amination. [Link]
-
Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [https://www.jove.com/v/102 reductive-amination-of-aldehydes-and-ketones-to-produce-amines]([Link] reductive-amination-of-aldehydes-and-ketones-to-produce-amines)
-
ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. [Link]
-
Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]
-
ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline. [Link]
-
Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]
-
Andersson, P. G., & Schaal, W. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]
-
Organic Syntheses. (n.d.). Acetophenone, p-bromo-. [Link]
-
Reddit. (2024). isolating product after sodium borohydride reduction. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. [Link]
-
PubChem. (n.d.). 3'-Bromoacetophenone. [Link]
-
Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part I of III). [Link]
-
Bluecrystal chem-union. (n.d.). This compound CAS NO.74877-08-0. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. reddit.com [reddit.com]
troubleshooting guide for the chiral separation of 1-(3-Bromophenyl)ethanamine
Welcome to the technical support center for the chiral separation of 1-(3-Bromophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the enantioselective analysis of this specific compound. Our approach is rooted in explaining the fundamental principles behind each troubleshooting step, empowering you to make informed decisions in your method development and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am starting from scratch. What is a good starting point for the chiral separation of this compound?
A1: An effective starting point is crucial for efficient method development. For a basic analyte like this compound, a systematic screening approach using polysaccharide-based chiral stationary phases (CSPs) under normal phase (NP) conditions is highly recommended due to their broad enantioselectivity.[1]
The primary amine functional group in your analyte is a key consideration. This group can interact strongly with residual acidic silanol groups on the silica surface of the CSP, leading to poor peak shape and long retention times. Therefore, the inclusion of a basic additive in the mobile phase is almost always necessary.[2][3]
Recommended Starting Protocol:
A detailed, step-by-step protocol for this initial screening is provided in the Experimental Protocols section below.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Chiral Stationary Phase | Chiralpak® IA, IB, IC, or Chiralcel® OD-H, OJ-H | These amylose and cellulose-based columns show broad applicability for a wide range of chiral compounds, including primary amines.[4] |
| Mobile Phase Mode | Normal Phase (NP) | NP mode (e.g., Hexane/Alcohol) often provides better selectivity for this type of analyte compared to reversed-phase. |
| Mobile Phase Composition | n-Hexane / Isopropanol (IPA) (90:10, v/v) | This ratio provides a good balance between retention and elution strength for initial screening. |
| Basic Additive | 0.1% Diethylamine (DEA) or Triethylamine (TEA) | CRITICAL: DEA or TEA is required to block active silanol sites on the CSP, preventing peak tailing and ensuring the elution of the basic amine.[2][3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Temperature control is vital for reproducible retention times and selectivity.[5] |
| Detection | UV at 220 nm or 254 nm | The phenyl ring provides strong chromophores for UV detection. |
Q2: My peaks are showing significant tailing and are very broad. What is the cause and how do I fix it?
A2: This is the most common issue when separating basic compounds like this compound. The root cause is secondary ionic interactions between the protonated amine analyte and deprotonated (anionic) silanol groups on the silica surface of the CSP. This strong, non-enantioselective interaction leads to a mixed-mode retention mechanism, causing severe peak tailing.
Troubleshooting Steps:
-
Introduce or Increase the Concentration of a Basic Additive: The most effective solution is to add a competing base to the mobile phase.
-
Mechanism: Additives like Diethylamine (DEA) or Triethylamine (TEA) are small, basic molecules that move through the column and effectively neutralize the active silanol sites. This prevents the primary amine analyte from binding ionically, allowing the chiral recognition mechanism of the CSP to dominate, resulting in sharp, symmetrical peaks.[2][3]
-
Action: If you have no additive, add 0.1% DEA to your mobile phase. If you already have an additive, consider increasing the concentration incrementally to 0.2%, but rarely is more than 0.5% needed.[3] In a study on chiral amines, the absence of DEA led to complete retention of the analytes on the column.[2]
-
-
Switch to a Different Basic Additive: Sometimes, the choice of additive matters.
-
Action: Consider switching from DEA to other amines like butylamine or ethanolamine. These can sometimes offer different selectivity or improved peak shape.[3]
-
The logical flow for addressing peak shape issues is visualized in the diagram below.
Caption: Troubleshooting logic for amine peak tailing.
Q3: I am getting poor resolution (Rs < 1.5) between the two enantiomers. How can I improve it?
A3: Low resolution means the CSP is not discriminating effectively between the two enantiomers under the current conditions. Selectivity (α) is the most critical factor in chiral separations, and small changes in the mobile phase or temperature can have a large impact.[5]
Strategies for Improving Resolution:
-
Optimize Mobile Phase Strength:
-
Mechanism: Reducing the amount of polar modifier (the alcohol) in a normal phase system increases the analyte's interaction time with the CSP, which can lead to better discrimination and higher resolution.
-
Action: Decrease the percentage of alcohol (e.g., from 10% IPA to 5% IPA). Be aware this will increase retention times.
-
-
Change the Alcohol Modifier:
-
Mechanism: Different alcohols (e.g., ethanol, isopropanol, n-butanol) can alter the hydrogen bonding and dipole-dipole interactions between the analyte and the CSP, directly affecting selectivity.
-
Action: If using IPA, switch to an equivalent strength of Ethanol. For example, a mobile phase with 10% IPA might be compared to one with 15-20% Ethanol. This simple change can sometimes dramatically improve or even invert the elution order.[5]
-
-
Adjust Column Temperature:
-
Mechanism: Chiral recognition is a thermodynamic process. Changing the temperature affects the kinetics and thermodynamics of the diastereomeric complexes formed between the enantiomers and the CSP.[6][7] The relationship between temperature and retention can be described by the van't Hoff equation.[6][8]
-
Action: Systematically evaluate temperatures both below (e.g., 10°C, 15°C) and above (e.g., 35°C, 40°C) the initial 25°C. Lower temperatures often increase resolution at the cost of longer run times and higher backpressure. Conversely, higher temperatures can sometimes improve efficiency and unexpectedly increase resolution.[5]
-
-
Reduce the Flow Rate:
-
Mechanism: Lowering the flow rate can improve efficiency by allowing more time for the system to reach equilibrium, often leading to better resolution.
-
Action: Decrease the flow rate from 1.0 mL/min to 0.7 or 0.5 mL/min.
-
The following decision tree illustrates the optimization workflow.
Caption: Decision tree for improving chiral resolution.
Q4: My retention times are drifting between injections. What could be the cause?
A4: Drifting retention times point to an unstable chromatographic system. For chiral separations, the most common culprits are:
-
Inadequate Column Equilibration: Chiral stationary phases, especially when used with mobile phase additives, can require longer equilibration times than standard reversed-phase columns.
-
Action: Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes, or until you see a flat, stable baseline. When changing mobile phases, flush the entire system thoroughly.
-
-
Temperature Fluctuations: As discussed, temperature is a critical parameter. Even small drifts in ambient lab temperature can cause retention times to shift if a column oven is not used.
-
Action: Always use a thermostatically controlled column compartment. Set it to a stable temperature, such as 25 °C.
-
-
Mobile Phase Composition Change: Solvents, particularly volatile ones like hexane, can evaporate over time, changing the mobile phase ratio and affecting retention.
-
Action: Prepare fresh mobile phase daily and keep the solvent reservoir bottles loosely capped to prevent evaporation while allowing for pressure equalization.
-
-
Additive Memory Effect: If you switch between methods using different additives (e.g., from an acidic to a basic one), the previous additive can adsorb onto the CSP and slowly leach out, causing drifting retention times over many runs.[9]
-
Action: Dedicate a column to a specific method type (e.g., basic analytes with basic additives). If you must switch, perform an extensive column flush with a strong, intermediate-polarity solvent like isopropanol.
-
Experimental Protocols
Protocol 1: Initial Screening for Chiral Separation of this compound
This protocol outlines the steps for conducting an initial screening experiment based on the recommendations in Q1.
-
Mobile Phase Preparation (90:10 n-Hexane/IPA + 0.1% DEA):
-
Measure 900 mL of HPLC-grade n-Hexane into a 1 L solvent bottle.
-
Add 100 mL of HPLC-grade Isopropanol (IPA).
-
Add 1.0 mL of Diethylamine (DEA).
-
Mix thoroughly.
-
Degas the mobile phase for 15 minutes using sonication or an online degasser.
-
-
System and Column Preparation:
-
Install a suitable chiral column (e.g., Chiralpak® IA, 250 x 4.6 mm, 5 µm).
-
Purge the entire HPLC system, including the injector loop, with the prepared mobile phase.
-
Set the column oven temperature to 25 °C.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved on the detector.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1.0 mg/mL.
-
Dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.
-
Filter the final sample using a 0.45 µm syringe filter to prevent particulates from reaching the column.
-
-
Chromatographic Analysis:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 25 °C
-
UV Detection: 220 nm
-
Run Time: 30 minutes (or until both peaks have eluted).
-
-
Data Evaluation:
-
Assess the chromatogram for peak shape, retention time, and resolution (Rs).
-
If separation is achieved, proceed with optimization as described in the troubleshooting guide.
-
If no separation is observed, consider screening other CSPs or changing the alcohol modifier to ethanol.
-
References
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Pirkle, W. H., & Welch, C. J. (1994). U.S. Patent No. US5338454A. Washington, DC: U.S. Patent and Trademark Office.
-
Abdel-Magied, A. A., Al-Ayed, A. S., El-Aziz, A., & Ali, I. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(21), 7244. MDPI AG. Retrieved from [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Retrieved from [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Daicel Chiral Technologies. Retrieved January 11, 2026, from [Link]
- Madhavan, P., Rao, B. M., Pravin, B., Thilakkumar, T., Arun, K., Sravan, T., Sivakumar, K., & Chandrasekhar, K. B. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals.
-
Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Understanding Chiral Chromatography: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc. Retrieved January 11, 2026, from [Link]
-
Trouble with chiral separations. (2020, May 20). Chromatography Today. Retrieved from [Link]
-
Ismail, O. H., Anton, N., & Franco, P. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1363, 155-163. Retrieved from [Link]
-
Regalado, E. L., Welch, C. J. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Retrieved from [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Chromatographic data for the HPLC resolution of the enantiomers of 1-5 on Chiralcel OD-RH. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 11, 2026, from [Link]
-
Lin, J. M., Nakagama, T., & Hobo, T. (1997). Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography. Biomedical chromatography : BMC, 11(5), 298–302. [Link]<298::AID-BMC702>3.0.CO;2-Q. Retrieved from [Link]
- Chiral stationary phase optimized selectivity liquid chromatography. (2017).
-
Effect of temperature on retention of chiral compounds on a ristocetin A chiral stationary phase | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science, 14(37), 10173-10193.
- Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. (2017). Molecules, 22(12), 2118.
- Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. (2018). Molecules, 23(11), 2949.
- Thermal Effects on Optical Chirality, Mechanics, and Associated Symmetry Properties. (2021). Symmetry, 13(1), 108.
-
Effect of the temperature on the chiral separation of DL-Phe in the CCND nanocrystals immobilized capillary. Other conditions are the same as in Fig. 2. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. mdpi.com [mdpi.com]
- 3. chiraltech.com [chiraltech.com]
- 4. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
optimization of reaction conditions for the synthesis of 1-(3-Bromophenyl)ethanamine
Welcome to the technical support center for the synthesis of 1-(3-Bromophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthetic transformation. The following information is curated to address common challenges and provide scientifically grounded solutions to ensure a successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in the reductive amination of 3'-bromoacetophenone can stem from several factors. The most common culprits are incomplete imine formation, suboptimal pH, inefficient reduction, or side reactions. It is crucial to ensure all reagents are pure and anhydrous, as moisture can inhibit imine formation and decompose some reducing agents.[1] Additionally, the reaction temperature and time must be carefully controlled to prevent the decomposition of starting materials or the product.
Q2: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?
A2: A primary side reaction is the reduction of the starting ketone, 3'-bromoacetophenone, to the corresponding alcohol, 1-(3-bromophenyl)ethanol. This occurs if the reducing agent is too reactive and reduces the ketone before it can form the imine with the amine source.[2][3] Using a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) can mitigate this issue.[4][5] Another potential side reaction is over-alkylation, leading to the formation of secondary or tertiary amines if the primary amine product reacts further with the starting ketone.[6][7] Using a large excess of the ammonia source can help to favor the formation of the primary amine.
Q3: The reaction seems to stall before completion. What troubleshooting steps should I take?
A3: A stalled reaction often points to issues with the catalyst (if applicable), the reducing agent, or the reaction conditions. Ensure that the reducing agent is fresh and has not been deactivated by improper storage. If using a catalytic hydrogenation method, the catalyst (e.g., Pd/C) may be poisoned.[4] In the case of hydride reducing agents, the pH of the reaction mixture is critical; it should be mildly acidic (typically pH 5-7) to facilitate imine formation without deactivating the amine nucleophile.[3][8][9] Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine if the reaction is truly stalled or just proceeding slowly.[10]
Q4: What is the optimal method for purifying the crude this compound?
A4: The purification strategy will depend on the scale and the nature of the impurities. For small-scale purifications, flash column chromatography on silica gel is often effective.[11] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, can separate the desired amine from unreacted ketone and other byproducts. For larger-scale purifications, distillation under reduced pressure is a viable option. An initial acid-base extraction can also be employed to separate the basic amine product from neutral and acidic impurities.
Troubleshooting Guide: Reductive Amination of 3'-Bromoacetophenone
This section provides a detailed guide to troubleshoot and optimize the synthesis of this compound via reductive amination, a common and effective synthetic route.[4][12]
Core Reaction: Reductive Amination
The synthesis typically involves the reaction of 3'-bromoacetophenone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Caption: General workflow for the reductive amination of 3'-bromoacetophenone.
Problem: Low Product Yield
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Imine Formation | - Ensure anhydrous conditions by using dry solvents and reagents. - Add a dehydrating agent like molecular sieves. - Optimize the pH to a mildly acidic range (5-7).[3][8] | The formation of the imine is a reversible condensation reaction that produces water.[4] Removing water drives the equilibrium towards the imine product. An acidic environment protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[3] |
| Suboptimal Reducing Agent | - Switch to a milder reducing agent like NaBH(OAc)₃ (STAB) or NaBH₃CN.[4][5] - If using NaBH₄, add it portion-wise after allowing sufficient time for imine formation.[13] | Strong reducing agents like NaBH₄ can readily reduce the starting ketone, competing with imine formation and leading to the alcohol byproduct.[2] STAB and NaBH₃CN are more selective for the protonated imine (iminium ion) over the ketone.[3][4] |
| Reaction Temperature Too Low/High | - For imine formation, room temperature to gentle heating (40-50 °C) is often sufficient. - For the reduction step, lower temperatures (0 °C to room temperature) are generally preferred to minimize side reactions. | Higher temperatures can favor side reactions like aldol condensation or decomposition. Lower temperatures for the reduction step enhance the selectivity of the reducing agent. |
| Insufficient Reaction Time | - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.[10] | Reductive aminations can sometimes be slow, and premature workup will result in a low yield of the desired product. |
Problem: Formation of Impurities
| Impurity | Identification | Mitigation Strategy | Scientific Rationale |
| 1-(3-Bromophenyl)ethanol | - Appears as a less polar spot on TLC compared to the starting ketone. - Can be identified by ¹H NMR (characteristic CH-OH proton signal). | - Use a less reactive reducing agent (STAB or NaBH₃CN).[4][5] - Ensure complete imine formation before adding the reducing agent if using a stronger one like NaBH₄.[13] | This byproduct arises from the direct reduction of the starting ketone.[2] Milder reducing agents are less likely to reduce the ketone at the same rate as the imine. |
| N,N-bis[1-(3-bromophenyl)ethyl]amine (Secondary Amine) | - Appears as a less polar spot on TLC compared to the primary amine product. - Can be identified by mass spectrometry (higher molecular weight). | - Use a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol). | The primary amine product can act as a nucleophile and react with another molecule of the starting ketone to form a secondary amine.[6][7] A high concentration of the primary ammonia source outcompetes the product amine. |
| Unreacted 3'-Bromoacetophenone | - Co-elutes with the starting material standard on TLC. | - Increase the reaction time. - Ensure the stoichiometry of the amine and reducing agent is correct. - Check the activity of the reducing agent. | Incomplete conversion can be due to insufficient reaction time, a limiting amount of one of the reagents, or a deactivated reducing agent. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is often preferred due to the mildness and selectivity of STAB.[5]
-
To a solution of 3'-bromoacetophenone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the ammonia source (e.g., a 2.0 M solution of ammonia in methanol, 5-10 eq).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 15-20 minutes.
-
The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 12-24 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Caption: Step-by-step workflow for reductive amination using STAB.
Protocol 2: Catalytic Hydrogenation
This method is a greener alternative but may require specialized equipment.[4]
-
3'-bromoacetophenone (1.0 eq) and a suitable catalyst (e.g., 10% Pd/C, 5-10 mol%) are suspended in a solvent such as methanol or ethanol.
-
The ammonia source (e.g., a 7 N solution of ammonia in methanol, 10-20 eq) is added.
-
The reaction vessel is placed in a hydrogenation apparatus, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi).
-
The mixture is stirred vigorously at room temperature until hydrogen uptake ceases.
-
The reaction mixture is carefully filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified as described in Protocol 1.
Analytical Monitoring
Consistent monitoring of the reaction is key to optimization.
| Technique | Application | Observations |
| Thin Layer Chromatography (TLC) | - Tracking the consumption of starting material. - Visualizing the formation of the product and byproducts. | - The amine product is typically more polar than the starting ketone and will have a lower Rf value. - The alcohol byproduct will have an Rf value between the ketone and the amine. |
| High-Performance Liquid Chromatography (HPLC) | - Quantitative analysis of reaction conversion and product purity.[14] | - Provides accurate measurement of the relative amounts of starting material, product, and impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - Identification of volatile components and impurities.[15] | - Confirms the molecular weight of the product and can help identify unknown byproducts. |
References
-
Borch, R. F., & Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]
-
Emerson, W. S. (1948). The Leuckart Reaction. Organic Reactions, 4, 174-255. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Organic Chemistry Portal. (n.d.). Amine Synthesis by Reductive Amination (Reductive Alkylation). [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. wiley-vch.de [wiley-vch.de]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 15. env.go.jp [env.go.jp]
preventing racemization during the synthesis and handling of 1-(3-Bromophenyl)ethanamine
A Guide to Preventing Racemization During Synthesis, Handling, and Analysis
Welcome to the Technical Support Center for 1-(3-Bromophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining the stereochemical integrity of this chiral amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you troubleshoot and prevent racemization effectively.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers, known as a racemate. For a chiral molecule like this compound, the stereocenter at the alpha-carbon (the carbon attached to the amino group and the phenyl ring) is susceptible to inversion.
This is a paramount concern in pharmaceutical development because enantiomers of a chiral drug can exhibit vastly different pharmacological activities. One enantiomer might be the active therapeutic agent, while the other could be less active, inactive, or even responsible for adverse side effects.[1] Therefore, ensuring the enantiomeric purity of this compound, a common building block in drug synthesis, is essential for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).
Q2: What are the primary causes and mechanisms of racemization for a benzylic amine like this?
A2: The primary driver of racemization for benzylic amines is the relative acidity of the proton on the chiral carbon. The proximity of the phenyl ring stabilizes the planar carbanion or imine intermediate formed upon deprotonation, which is the key step toward losing stereochemical information.
Key factors that promote racemization include:
-
Formation of Planar Intermediates: The most common pathway involves the reversible formation of an achiral imine intermediate.[2][3] This planar intermediate can be protonated or attacked by a nucleophile from either face with equal probability, leading to a racemic mixture.
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy to overcome the barrier for proton abstraction and inversion.[2] In some industrial processes, high heat and a catalyst are used intentionally to racemize an unwanted enantiomer for recycling.[3][4][5]
-
Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization.[2] Strong bases can directly deprotonate the alpha-carbon.[1] The rate of racemization is known to increase significantly at higher pH values, particularly above pH 9 or 10.[6][7]
-
Solvent Effects: The choice of solvent can influence the stability of the charged intermediates and transition states that lead to racemization.[2]
-
Prolonged Exposure: The longer the chiral amine is exposed to harsh conditions (high temperature, non-neutral pH), the greater the risk of racemization.[2]
Caption: Mechanism of racemization via a planar imine intermediate.
Q3: How can I minimize racemization during the chemical synthesis of this compound?
A3: Preventing racemization starts with the careful design and control of your synthetic route. Asymmetric synthesis is key.
-
Asymmetric Reductive Amination: A highly effective method is the asymmetric hydrogenation of a precursor like 3'-bromoacetophenone oxime. The choice of a robust chiral catalyst and ligand system, such as RuCl(Cymene)(S-tol-Binap)Cl, is critical.[8]
-
Mind the Base: If a base is required in your reaction (e.g., for neutralization), select it carefully. A sterically hindered or weaker base is often preferable to a strong, small base like triethylamine, which can more easily abstract the alpha-proton.[9] N-methylmorpholine (NMM) is a good alternative in many cases.[1]
-
Control the Temperature: Perform reactions at the lowest effective temperature. High temperatures significantly accelerate racemization.[2][10] If the protocol allows, running the reaction at 0 °C or even lower can preserve stereochemical integrity.[1]
-
Limit Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction progress closely and proceed with workup as soon as it is complete.[2]
-
Biocatalysis: Consider using enzymes like transaminases. Biocatalytic methods operate under mild, aqueous conditions and often provide exceptionally high enantioselectivity (>99% ee).[10][11]
Q4: What are the best practices for the purification, handling, and storage of enantiopure this compound?
A4: The risk of racemization does not end with the reaction workup. Careful downstream processing and storage are crucial.
-
Purification: Be aware that silica gel chromatography can sometimes be acidic enough to cause racemization of sensitive amines.[2] If you observe a loss of enantiomeric excess (ee) after column chromatography, consider alternative purification methods like crystallization or using a different stationary phase (e.g., alumina).
-
Storage Conditions: Store the purified amine in a cool, dry, well-ventilated area.[12][13] Temperatures should ideally be kept below 30°C.[14] Amines can be hygroscopic and can react with atmospheric CO2, so store them in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon).[13][14]
-
Handling: When handling the amine, avoid contact with strong acids or bases. Use high-purity, anhydrous solvents if preparing solutions.[1] Always consult the Safety Data Sheet (SDS) for specific handling protocols.[13]
Q5: How do I accurately determine the enantiomeric excess (ee) of my this compound sample?
A5: Accurate determination of ee is non-negotiable. Several analytical techniques are available, with Chiral High-Performance Liquid Chromatography (HPLC) being the gold standard.[15][16]
| Technique | Principle | Advantages | Considerations |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[15] | High accuracy, widely applicable, robust. | Method development can be time-consuming.[17] |
| Chiral GC | Separation of volatile enantiomers on a CSP in a capillary column.[15] | Excellent for volatile amines, high resolution. | May require derivatization to increase volatility.[15] |
| Chiral SFC | Uses supercritical CO2 as the mobile phase for separation on a CSP.[15] | Fast, environmentally friendly ("green"), high throughput. | Requires specialized instrumentation. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a Chiral Discriminating Agent (CDA), resulting in distinct NMR signals.[15] | Rapid analysis, no separation needed. | Lower accuracy and sensitivity compared to chromatography; requires a suitable CDA. |
| Circular Dichroism (CD) | Measures the differential absorption of left and right-circularly polarized light.[18][19] | Very fast, suitable for high-throughput screening (HTS).[20] | Less common for routine quantitative analysis; often used in specialized assays.[19] |
Table 1: Comparison of Analytical Techniques for Enantiomeric Excess (ee) Determination.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving common issues related to the loss of enantiopurity.
Caption: Troubleshooting workflow for identifying sources of racemization.
Guide 1: Loss of Enantiomeric Purity After Synthesis and Workup
-
Symptom: You've confirmed the enantiopurity of a previous batch or a similar reaction, but your current batch shows significant racemization after the reaction is quenched and worked up.
-
Systematic Checks & Solutions:
-
Verify Reagent Quality: Ensure all reagents, especially bases and solvents, are pure and anhydrous. Contaminants can alter the reaction environment.[1]
-
Analyze Temperature Profile: Were there any temperature excursions during the reaction or workup? Even brief periods of high heat can be detrimental. Implement stricter temperature control.
-
Evaluate Workup Conditions: Aqueous workups involving strong acids or bases are a common source of racemization. Minimize the time the amine spends in these solutions. Use saturated sodium bicarbonate or buffered solutions for neutralization where possible.
-
Re-evaluate Base Selection: If your reaction uses a base, was it the appropriate choice? For benzylic systems, a non-nucleophilic, sterically hindered base is often safer. Consider replacing triethylamine with diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[9]
-
Guide 2: Enantiomeric Purity Decreases During Chromatographic Purification
-
Symptom: The crude product has a high ee value, but this value drops significantly after purification by silica gel column chromatography.
-
Systematic Checks & Solutions:
-
Suspect Silica Acidity: Standard silica gel is slightly acidic and its surface can catalyze the formation of the planar imine intermediate, leading to on-column racemization.[2]
-
Solution 1: Neutralize the Stationary Phase. Prepare a slurry of the silica gel in your eluent containing a small amount of a tertiary amine (e.g., 0.1-1% triethylamine) before packing the column. This will neutralize the acidic sites.
-
Solution 2: Change the Stationary Phase. If neutralization is not effective or compatible, switch to a more inert stationary phase like neutral alumina or perform reversed-phase chromatography (C18).
-
Solution 3: Avoid Chromatography. If possible, purify the product by crystallization of the free base or a suitable salt. This is often the best method for preserving enantiopurity on a large scale.
-
Experimental Protocols
Protocol: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general workflow for analyzing this compound. Specific columns and mobile phases should be optimized.
Caption: Workflow for ee% determination using Chiral HPLC.
-
Instrumentation & Column:
-
HPLC system with a UV detector (set to an appropriate wavelength, e.g., 210 or 254 nm).
-
A suitable Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are excellent starting points.
-
-
Mobile Phase Preparation:
-
A typical mobile phase for normal-phase separation would be a mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol.
-
A small amount of an amine additive (e.g., 0.1% diethylamine, DEA) is often required to improve peak shape and prevent tailing for basic analytes.[17]
-
-
Sample Preparation:
-
Racemic Standard: Prepare a solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analyte Sample: Prepare your synthesized sample at the same concentration. Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times and resolution of the two enantiomers.
-
Inject the analyte sample under the identical conditions.
-
Integrate the peak areas for each enantiomer observed in the chromatogram.[15]
-
-
Calculation of Enantiomeric Excess (ee):
-
Use the areas of the two enantiomer peaks (Area₁ and Area₂) to calculate the ee%:
-
ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100
-
-
References
- A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine C
- Technical Support Center: Preventing Racemization with 4-Methylmorpholine in Chiral Synthesis. (2025). BenchChem.
-
Anslyn, E. V., & Tuncha, W. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(8), 2631-2641. [Link]
- Preventing racemization during chiral amine synthesis. (2025). BenchChem.
-
Le, A. M., et al. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. RSC Chemical Biology, 2(4), 1145-1150. [Link]
-
Takle, M. J., et al. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development. [Link]
-
Kosnik, M. A., & Kaufman, D. S. (2012). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta, 91, 140-153. [Link]
-
Kosnik, M. A., & Kaufman, D. S. (2012). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Northern Arizona University. [Link]
-
Tuncha, W., & Anslyn, E. V. (2014). Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. PubMed. [Link]
-
Takle, M. J., et al. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. ACS Publications. [Link]
-
Takle, M. J., et al. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. PubMed. [Link]
- Overcoming poor stereoselectivity in chiral amine synthesis. (2025). BenchChem.
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Journal of Separation Science, 35(14), 1785-1791. [Link]
-
Synthesis of benzylic amines. (n.d.). Organic Chemistry Portal. [Link]
-
What are the Health and Safety Guidelines for Using Amines?. (n.d.). Diplomata Comercial. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Diplomata Comercial. [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PubMed Central. [Link]
- Troubleshooting guide for HPLC analysis of chiral compounds. (2025). BenchChem.
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow | Semantic Scholar [semanticscholar.org]
- 5. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. experts.nau.edu [experts.nau.edu]
- 8. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. uma.es [uma.es]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the enantiomeric excess of chiral 1-(3-Bromophenyl)ethanamine
Welcome to the technical support center for the chiral resolution and synthesis of 1-(3-Bromophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the enantiomeric excess (ee) of this and structurally similar chiral amines.
Introduction
Chiral amines, such as this compound, are critical building blocks in the synthesis of many pharmaceuticals.[1][2] The biological activity of these drugs often resides in a single enantiomer, making the production of enantiomerically pure compounds essential.[3][] This guide provides strategies and troubleshooting for the most common methods used to obtain high enantiomeric excess.
Part 1: Troubleshooting & FAQs
This section addresses common issues encountered during the chiral resolution and synthesis of this compound.
Section 1.1: Chiral Acid Resolution via Diastereomeric Salt Crystallization
This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[3][5]
Frequently Asked Questions:
Q1: I'm not getting any crystals to form after adding the chiral resolving agent. What could be the problem?
-
A1: Crystal formation is a critical and sometimes challenging step. Several factors could be at play:
-
Solvent Choice: The solvent system is crucial. If the diastereomeric salts are too soluble, they won't crystallize. Conversely, if they are poorly soluble, they may precipitate out as an amorphous solid rather than forming well-defined crystals. Experiment with different solvents or solvent mixtures of varying polarities.
-
Concentration: The concentration of the diastereomeric salt in the solution is a key parameter. If the solution is too dilute, crystallization may not occur. You can try to slowly evaporate the solvent to reach the point of supersaturation.
-
Temperature: Cooling the solution can induce crystallization, but rapid cooling can lead to the formation of small, impure crystals. A gradual decrease in temperature is often more effective.
-
Nucleation: Sometimes, crystallization needs a "seed" to start. You can try scratching the inside of the flask with a glass rod to create a nucleation site or add a tiny crystal of the desired product if available.
-
Q2: My enantiomeric excess is low even after multiple recrystallizations. Why is this happening and what can I do?
-
A2: Low enantiomeric excess after recrystallization is a common issue. Here are some potential causes and solutions:
-
Inappropriate Resolving Agent: The choice of the chiral resolving agent is paramount.[3] The interaction between the amine and the acid needs to be just right to create a significant difference in the solubility of the diastereomeric salts. Screening a variety of chiral acids, such as tartaric acid, mandelic acid, or camphorsulfonic acid, is recommended.[3][6]
-
Insufficient Number of Recrystallizations: Achieving high enantiomeric excess often requires multiple recrystallizations.[5] Monitor the optical rotation or chiral HPLC of the mother liquor and the crystals at each step to track the progress of the resolution.
-
Co-crystallization: The undesired diastereomer may be co-crystallizing with the desired one. This can sometimes be addressed by changing the solvent system or the crystallization temperature.
-
Inaccurate Measurement: Before optimizing the reaction, ensure your analytical method for determining ee is accurate.[7] Run a racemic standard to confirm that you can separate the two enantiomers baseline.
-
Q3: How do I choose the best chiral resolving agent for my amine?
-
A3: The selection of a chiral resolving agent is often empirical, but some general principles can guide your choice.[3] The acidity of the resolving agent and the basicity of the amine play a role in salt formation. For primary amines like this compound, commonly successful resolving agents include L-tartaric acid, (S)-mandelic acid, and (1S)-(+)-10-camphorsulfonic acid.[3] A screening of several agents on a small scale is the most effective approach to identify the optimal one for your specific substrate.
| Chiral Resolving Agent | Typical Performance for Primary Amines | Advantages |
| L-(+)-Tartaric Acid | Good performance, widely used.[3] | Cost-effective, readily available.[3] |
| (S)-(-)-Mandelic Acid | Often provides high enantiomeric excess in a single crystallization.[3] | Effective for a range of amines. |
| (1S)-(+)-10-Camphorsulfonic Acid | Particularly effective for less basic amines.[3] | Strong acid, forms stable salts.[3] |
Workflow for Chiral Resolution by Diastereomeric Salt Formation
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Section 1.2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to acylate one enantiomer of the amine at a much faster rate than the other, allowing for the separation of the unreacted amine and the acylated product.[2][8]
Frequently Asked Questions:
Q1: My enzymatic resolution is very slow and the conversion is low. What can I do to improve it?
-
A1: Slow reaction rates and low conversions are common hurdles. Here’s how you can troubleshoot:
-
Enzyme Choice: Not all lipases are equally effective for every substrate. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and widely used enzyme for amine resolution.[1][2] However, screening other lipases might yield better results.
-
Acyl Donor: The choice of the acyl donor can significantly impact the reaction rate. Activated esters, such as isopropyl acetate or alkyl methoxyacetates, are often more effective than simple esters.[1]
-
Solvent: The reaction medium is critical. Anhydrous organic solvents are typically used to prevent hydrolysis of the ester.[8] Toluene and methyl tert-butyl ether (MTBE) are common choices.[2]
-
Temperature: Increasing the temperature can enhance the reaction rate, but be mindful of the enzyme's thermal stability. A typical range is 30-50°C.[2][9]
-
Water Content: While the reaction is generally run in anhydrous solvents, a very small amount of water is often necessary for enzyme activity. Ensure your enzyme is not completely dehydrated.
-
Q2: The enantiomeric excess of my product is not as high as I expected. How can I improve it?
-
A2: Achieving high enantioselectivity is the primary goal. If your ee is low, consider the following:
-
Reaction Time and Conversion: In kinetic resolution, the enantiomeric excess of both the product and the remaining starting material changes with conversion. It is crucial to stop the reaction at the optimal point (ideally close to 50% conversion for the highest ee of both). Monitor the reaction progress over time.
-
Enzyme and Acyl Donor: As with reaction rate, the choice of enzyme and acyl donor is critical for selectivity. Some combinations will inherently provide better enantioselectivity.[10]
-
Dynamic Kinetic Resolution (DKR): If you need to convert all the starting material into a single enantiomer of the product, consider a dynamic kinetic resolution. This involves adding a racemization catalyst that continuously converts the slower-reacting enantiomer back into the racemate, allowing for a theoretical yield of 100%.[1][11]
-
Q3: What is Dynamic Kinetic Resolution (DKR) and when should I use it?
-
A3: Dynamic Kinetic Resolution (DKR) is a powerful technique that overcomes the 50% theoretical yield limit of standard kinetic resolution.[1] It combines the enantioselective enzymatic reaction with an in-situ racemization of the unreacted starting material.[12] This is particularly useful when you want to maximize the yield of a single enantiomeric product. A common approach involves using a lipase like CALB in combination with a ruthenium-based racemization catalyst.[1][11]
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution of a primary amine.
Section 1.3: Asymmetric Synthesis
Asymmetric synthesis aims to directly produce an enantiomerically enriched product from a prochiral starting material, avoiding the need for resolution. A common method for synthesizing chiral amines is the asymmetric transfer hydrogenation of the corresponding ketone.[13][14]
Frequently Asked Questions:
Q1: I am trying to synthesize (R)-1-(3-Bromophenyl)ethanamine by asymmetric transfer hydrogenation of 3'-bromoacetophenone, but the enantiomeric excess is low. What are the critical parameters?
-
A1: Asymmetric transfer hydrogenation is sensitive to several factors. To improve your ee, focus on these:
-
Catalyst System: The choice of the metal catalyst and the chiral ligand is the most critical factor. Rhodium and Ruthenium complexes with chiral amino alcohol ligands are commonly used.[13][15] The specific ligand can have a dramatic effect on the enantioselectivity.
-
Hydrogen Donor: 2-propanol is a common and effective hydrogen donor.[13]
-
Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may slow down the reaction rate.[14]
-
Inert Atmosphere: These reactions are often sensitive to air.[13] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation.
-
Q2: The conversion in my asymmetric synthesis is poor. How can I improve the yield?
-
A2: Poor conversion can be due to several factors:
-
Catalyst Loading: Ensure you are using an appropriate catalyst loading. While these catalysts are potent, too low a concentration can lead to incomplete conversion.
-
Catalyst Deactivation: As mentioned, oxygen can deactivate the catalyst.[13] Ensure your solvent and reagents are properly degassed and the reaction is run under an inert atmosphere.
-
Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction by TLC or GC to determine the optimal reaction time.
-
Section 1.4: Analytical Methods for Determining Enantiomeric Excess
Accurate determination of enantiomeric excess is crucial for evaluating the success of your strategy. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[16][17]
Frequently Asked Questions:
Q1: I am having trouble separating the enantiomers of this compound on my chiral HPLC column. What should I try?
-
A1: Achieving good separation on a chiral column often requires method development.[17]
-
Column Selection: There are many different types of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) and cyclofructan-based columns are good starting points for primary amines.[18]
-
Mobile Phase: The composition of the mobile phase is critical. For normal phase chromatography, mixtures of hexane or heptane with an alcohol like isopropanol or ethanol are common. Small amounts of an amine additive (like diethylamine or butylamine) are often necessary to improve peak shape and resolution for basic analytes.[18]
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also improve resolution.
-
Q2: How can I be sure my ee measurement is accurate?
-
A2: Method validation is key.[7]
-
Racemic Standard: Always inject a sample of the racemic material to confirm that your method can separate the two enantiomers and to identify the retention times of each. The peak areas for the racemic standard should be approximately 50:50.
-
Baseline Resolution: Aim for baseline resolution between the two enantiomer peaks to ensure accurate integration and calculation of the peak areas.
-
Part 2: Experimental Protocols
Protocol 2.1: Chiral Resolution of (±)-1-(3-Bromophenyl)ethanamine using L-(+)-Tartaric Acid
This protocol is a general guideline and may require optimization.
Materials:
-
(±)-1-(3-Bromophenyl)ethanamine
-
L-(+)-Tartaric acid
-
Methanol
-
10% Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve racemic this compound in methanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in a minimal amount of hot methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Recrystallization (if necessary): To improve the enantiomeric purity, recrystallize the diastereomeric salt from a minimal amount of hot methanol. Repeat until the optical rotation of the crystals is constant.
-
Liberation of the Free Amine: Suspend the purified crystals in water and add 10% NaOH solution until the solid dissolves and the solution is basic (pH > 10).[3]
-
Extraction: Extract the liberated amine with diethyl ether (3x).
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.[3]
-
Analysis: Determine the enantiomeric excess using chiral HPLC.
Protocol 2.2: Enzymatic Kinetic Resolution of (±)-1-(3-Bromophenyl)ethanamine using Candida antarctica Lipase B (CALB)
Materials:
-
(±)-1-(3-Bromophenyl)ethanamine
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Isopropyl acetate (or another suitable acyl donor)
-
Anhydrous toluene (or MTBE)
Procedure:
-
To a solution of racemic this compound in anhydrous toluene, add isopropyl acetate (as both solvent and acyl donor).
-
Add CALB (typically 10-20 mg per mmol of amine).
-
Stir the mixture at a controlled temperature (e.g., 40°C).
-
Monitor the reaction progress by taking small aliquots over time and analyzing them by GC or HPLC to determine the conversion.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Separate the unreacted amine from the acetylated amine by column chromatography or acid-base extraction.
-
The unreacted amine will be one enantiomer, and the other can be obtained by hydrolysis of the amide.
-
Analyze the enantiomeric excess of both the recovered amine and the hydrolyzed amide by chiral HPLC.
References
- A Comparative Guide to Chiral Resolving Agents for Primary Amines. BenchChem.
- Martín-Matute, B., & Bäckvall, J. E. (2010). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Beilstein Journal of Organic Chemistry, 6, 823–829.
-
Palmer, M. J., et al. (1999). Asymmetric Transfer Hydrogenation of Acetophenone with 1R,2S-Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. Organic Process Research & Development, 3(4), 290-295. Available at: [Link]
-
Asymmetric transfer hydrogenation of acetophenone catalyzed by complex 14a. ResearchGate. Available at: [Link]
-
de Vries, J. G., et al. (2004). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development, 8(4), 534-539. Available at: [Link]
-
Asymmetric transfer hydrogenation of substituted acetophenones. Reaction conditions. ResearchGate. Available at: [Link]
-
Morris, R. H., et al. (2012). The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex. Journal of the American Chemical Society, 134(40), 16739-16757. Available at: [Link]
- Troubleshooting guide for low enantiomeric excess in chiral synthesis. BenchChem.
-
Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. Available at: [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2021). Molecules, 26(21), 6429. Available at: [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Available at: [Link]
-
Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. (2010). Beilstein Journal of Organic Chemistry, 6, 823-829. Available at: [Link]
-
Efficient racemization of 1-phenylethylamine and its derivatives. ResearchGate. Available at: [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). Molecules, 25(21), 4949. Available at: [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Imperial College London. Available at: [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (2015). Journal of Chromatography A, 1467, 243-253. Available at: [Link]
-
Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. ResearchGate. Available at: [Link]
-
Chiral resolution. Wikipedia. Available at: [Link]
-
Chiral Resolution Screening. Onyx Scientific. Available at: [Link]
-
A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. ResearchGate. Available at: [Link]
-
Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. ResearchGate. Available at: [Link]
-
Lipase catalysed kinetic resolution of amines. ResearchGate. Available at: [Link]
-
A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. ResearchGate. Available at: [Link]
-
A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TCI Journals. Available at: [Link]
-
Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. (1981). The Journal of Organic Chemistry, 46(14), 2930-2934. Available at: [Link]
-
Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. (1995). CHIMIA, 49(1-2), 30-31. Available at: [Link]
-
Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]
-
Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. (1998). Journal of the American Chemical Society, 120(17), 4243-4249. Available at: [Link]
-
High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (2021). Tetrahedron, 97, 132386. Available at: [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science, 14(37), 10118–10137. Available at: [Link]
-
Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science, 14(37), 10118–10137. Available at: [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
-
The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. (2025). Nature. Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Separations, 10(9), 481. Available at: [Link]
-
Asymmetric synthesis of amines using tert-butanesulfinamide. (2007). Nature Protocols, 2(3), 582-590. Available at: [Link]
Sources
- 1. BJOC - Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine [beilstein-journals.org]
- 2. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in the reductive amination for 1-(3-Bromophenyl)ethanamine
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the reductive amination synthesis of 1-(3-Bromophenyl)ethanamine from 1-(3-Bromophenyl)ethanone. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Technical Support Guide: Reductive Amination of 1-(3-Bromophenyl)ethanone
This guide is structured in a question-and-answer format to directly address common challenges and provide actionable solutions for improving the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the reductive amination of 1-(3-Bromophenyl)ethanone is consistently low. What are the most common culprits?
Low yield in this specific reductive amination is typically traced back to one of three primary areas: inefficient imine formation, competing side reactions, or suboptimal reduction conditions.
The reaction proceeds in two main stages: the formation of an imine intermediate from the ketone and amine source, followed by the reduction of this imine to the target amine.[1] Each stage has its own set of critical parameters. A frequent issue is the premature reduction of the starting ketone to 1-(3-bromophenyl)ethanol before the imine has a chance to form, especially when using strong reducing agents like sodium borohydride (NaBH₄).[2] Another common problem is the equilibrium of imine formation, which can be unfavorable without proper conditions to drive it forward, such as the removal of water or the use of an appropriate pH.
To systematically troubleshoot, you must first identify the point of failure. We recommend analyzing a crude reaction sample by TLC, GC-MS, or ¹H NMR to determine the ratio of remaining starting material, desired product, and potential side products like the corresponding alcohol.
Q2: I suspect the initial imine formation is the problem. How can I optimize this step?
The formation of the imine from 1-(3-bromophenyl)ethanone and an ammonia source is a reversible, equilibrium-driven process.[1] To maximize the concentration of the imine intermediate available for reduction, several factors must be carefully controlled.
1. The Critical Role of pH: The reaction requires mildly acidic conditions (typically pH 4-6).[2][3]
-
Too Acidic (pH < 4): The amine nucleophile (ammonia) will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), shutting down the initial attack on the carbonyl.
-
Too Basic/Neutral (pH > 7): The protonation of the carbonyl oxygen, which is necessary to activate it for nucleophilic attack, is inefficient. Dehydration of the hemiaminal intermediate to the imine is also slow without acid catalysis.[2]
Troubleshooting Protocol: pH Optimization
-
Amine Source: Use an ammonium salt that provides a buffering effect, such as ammonium acetate or ammonium formate. Ammonium formate is commonly used in the Leuckart-Wallach reaction, a related reductive amination procedure.[4][5]
-
Acid Catalyst: If starting with aqueous ammonia, a catalytic amount of a weak acid like acetic acid can be added to bring the pH into the optimal range.[6]
2. Water Removal: The formation of the imine from the hemiaminal intermediate releases a molecule of water.[1] According to Le Chatelier's principle, removing this water will drive the equilibrium towards the imine product.
-
Practical Step: While not always necessary for one-pot reactions, if imine formation is sluggish, adding a dehydrating agent like molecular sieves can be beneficial.
3. Amine Source Concentration: Using a large excess of the ammonia source (e.g., a saturated solution of ammonia in methanol or a high concentration of ammonium acetate) can also shift the equilibrium to favor imine formation.
Q3: My main byproduct is 1-(3-bromophenyl)ethanol. How do I prevent the reduction of my starting ketone?
This is a classic selectivity issue in reductive amination.[1] It occurs when the reducing agent is too reactive towards the ketone compared to the iminium ion. The key is to choose a reducing agent that shows greater selectivity for the protonated imine (iminium ion) over the carbonyl group.
| Reducing Agent | Typical Solvent(s) | Optimal pH | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | ~7-9 | Inexpensive, readily available. | Reduces aldehydes and ketones; must be added after imine formation is complete.[2][7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | ~6-7 | Highly selective for iminium ions over ketones at this pH.[2][8][9] Allows for a one-pot reaction.[10] | Highly toxic (generates HCN at low pH).[9] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, DCM | ~5-7 | Mild, highly selective, and non-toxic alternative to NaBH₃CN.[9] Good for a wide range of substrates.[11] | Water-sensitive; less compatible with protic solvents like methanol.[7] |
Recommended Protocol to Minimize Ketone Reduction:
-
Switch to a More Selective Reducing Agent: If you are using NaBH₄, switch to NaBH₃CN or NaBH(OAc)₃. These reagents are significantly less reactive towards ketones at the mildly acidic pH required for imine formation.[9]
-
Staged Addition (for NaBH₄): If NaBH₄ is your only option, use a two-step procedure. First, stir the 1-(3-bromophenyl)ethanone with the ammonia source (e.g., ammonium acetate in methanol) for a period (e.g., 1-2 hours) to allow for imine formation. Then, add the NaBH₄ portion-wise while monitoring the temperature.[2]
The following diagram illustrates the desired reaction pathway versus the common side reaction of ketone reduction.
Caption: Reaction scheme showing desired amination vs. undesired ketone reduction.
Q4: Could other side reactions be lowering my yield?
Yes, beyond ketone reduction, two other potential side reactions are over-alkylation and hydrodehalogenation, although the latter is less common with borohydride reagents.
-
Over-alkylation: The newly formed primary amine product, this compound, is also a nucleophile. It can react with another molecule of the starting ketone to form a secondary amine (di-[1-(3-bromophenyl)ethyl]amine).
-
Solution: This is typically suppressed by using a large excess of the initial ammonia source, which outcompetes the product amine in reacting with the ketone.
-
-
Hydrodehalogenation: With certain catalysts, particularly palladium on carbon (Pd/C) under hydrogenation conditions (H₂), the bromine atom on the aromatic ring can be reductively cleaved.
-
Solution: This is generally not an issue with hydride-based reducing agents like NaBH₄ or NaBH₃CN. If using catalytic hydrogenation, careful screening of catalysts (e.g., using platinum or nickel catalysts) may be required.[12]
-
Caption: Potential products from the reductive amination reaction mixture.
Q5: What is the Leuckart-Wallach reaction, and is it a suitable alternative?
The Leuckart-Wallach reaction is a specific type of reductive amination that uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[5][13] It is a classic method for converting ketones to amines.
-
Mechanism: The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from a formate ion.[4][14]
-
Conditions: A major drawback is that it typically requires very high temperatures (often >160 °C), which can lead to degradation for sensitive substrates.[4][5] The initial product is often the N-formyl derivative, which requires a subsequent hydrolysis step to yield the free amine.[15]
Applicability: While it avoids the use of metal hydrides, the harsh conditions make it a less favorable option compared to modern methods using NaBH₃CN or NaBH(OAc)₃, especially for complex molecules in drug development. However, recent advancements have shown that catalysts can lower the required reaction temperature.[15] For 1-(3-Bromophenyl)ethanone, the high temperatures could potentially lead to side reactions or degradation. It is generally recommended to first optimize the milder borohydride-based methods.
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving low-yield issues.
Caption: A logical workflow for troubleshooting low reductive amination yields.
References
-
Borch Reductive Amination | Chem-Station Int. Ed. (2014). Available at: [Link]
-
Reductive amination of acetophenone derivatives employing AmDHs - ResearchGate. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Available at: [Link]
-
Catalyst screening for the reductive amination of acetophenone. - ResearchGate. Available at: [Link]
-
Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst - Taylor & Francis Online. Available at: [Link]
-
Reductive amination of aldehydes and ketones using sodium borohydride in the presence of silica chloride under solvent-free conditions | Request PDF - ResearchGate. Available at: [Link]
-
Sodium cyanoborohydride and iminium reductions - Chemistry Stack Exchange. (2014). Available at: [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC - PubMed Central. Available at: [Link]
-
Direct reductive amination of various acetophenone analogues with N-methylaniline a - ResearchGate. Available at: [Link]
-
An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction - SciSpace. Available at: [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC - NIH. (2020). Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
Reductive amination - Wikipedia. Available at: [Link]
-
Leuckart reaction - Wikipedia. Available at: [Link]
-
Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions - ResearchGate. Available at: [Link]
-
STUDIES ON THE LEUCKART REACTION - Semantic Scholar. Available at: [Link]
-
Leuckart-Wallach Reductive Amination @ 50-70°C, Hive Novel Discourse. (2002). Available at: [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction - ResearchGate. (2023). Available at: [Link]
-
Reductive Amination - Common Conditions. Available at: [Link]
-
Reductive amination difficulties - poor conversion : r/Chempros - Reddit. (2024). Available at: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. | Semantic Scholar. (1996). Available at: [Link]
-
Myers Chem 115 - Reductive Amination. Available at: [Link]
-
What's wrong with my reductive amination? I barely got any product. : r/Chempros - Reddit. (2025). Available at: [Link]
-
Reductive Amination - Chemistry Steps. Available at: [Link]
-
What are the difficulties associated with reductive amination? How to control byproduct formation? | ResearchGate. (2012). Available at: [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers. Available at: [Link]
-
β-BROMOETHYLAMINE HYDROBROMIDE - Organic Syntheses Procedure. Available at: [Link]
-
This compound | C8H10BrN | CID 16785764 - PubChem. Available at: [Link]
-
Ethanone, 1-(3-bromophenyl)- - the NIST WebBook. Available at: [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Leuckart-Wallach Reductive Amination @ 50-70°C , Hive Novel Discourse [chemistry.mdma.ch]
optimization of mobile phase for better resolution in HPLC of 1-(3-Bromophenyl)ethanamine
Technical Support Center: HPLC Method Optimization for 1-(3-Bromophenyl)ethanamine
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. This resource is designed for researchers, analytical scientists, and drug development professionals to troubleshoot and optimize their chromatographic methods for better resolution and peak shape. This guide provides in-depth, experience-based answers to common challenges encountered during the analysis of this basic, chiral compound.
Section 1: Foundational Knowledge - Understanding the Analyte
This section addresses the fundamental properties of this compound and how they influence its behavior in reversed-phase HPLC.
Q1: What are the key chemical properties of this compound that affect its HPLC analysis?
A: Understanding the analyte's structure is the first step in successful method development. This compound has two primary characteristics that dictate its chromatographic behavior:
-
Basic Nature: It possesses a primary amine functional group (-NH2). Amines are basic and readily protonated in acidic or neutral solutions. The predicted pKa of the conjugate acid of this amine is approximately 8.73.[1] This basicity is the primary cause of many chromatographic issues.
-
Hydrophobicity: The presence of a bromophenyl ring gives the molecule significant non-polar character, making it well-suited for retention on reversed-phase columns like C18 or C8.
-
Chirality: The molecule has a chiral center at the carbon atom attached to the amine group. This means it exists as two non-superimposable mirror images (enantiomers). Separating these enantiomers requires specialized Chiral Stationary Phases (CSPs) and distinct mobile phase strategies.[2][3]
Q2: Why does my peak for this compound often show tailing in reversed-phase HPLC?
A: Peak tailing is the most common problem when analyzing basic compounds like this compound on standard silica-based columns.[4] The root cause is unwanted secondary interactions between the analyte and the stationary phase.
The primary retention mechanism in reversed-phase HPLC is hydrophobic interaction. However, the silica backbone of the stationary phase has weakly acidic silanol groups (Si-OH) on its surface.[4] At mobile phase pH values above approximately 3-4, these silanols can deprotonate to become negatively charged silanates (Si-O⁻).[5]
Your positively charged (protonated) amine analyte can then interact ionically with these negative silanate sites. Since these interaction sites are distributed non-uniformly and have different energies, it leads to a mixed-mode retention mechanism, causing the peak to tail, as some molecules are delayed more than others.[6] This can obscure impurities, compromise resolution, and lead to inaccurate quantification.
Section 2: Troubleshooting Guide - Resolving Common Issues
This section provides structured, step-by-step guidance for resolving specific chromatographic problems.
Problem: Poor Peak Shape (Severe Tailing)
Q: My peak for this compound is tailing severely. How can I eliminate this by optimizing the mobile phase?
A: A systematic approach is required to diagnose and solve peak tailing. First, confirm the issue is chemical, not physical. Inject a neutral compound (e.g., toluene, caffeine). If the neutral compound's peak is symmetrical, the tailing is a chemical issue related to secondary interactions.[4] If the neutral peak also tails, check for physical problems like column voids or extra-column dead volume.[4][7]
Once confirmed as a chemical issue, use the following mobile phase optimization strategies:
Strategy 1: Operate at Low pH (The "Silanol Suppression" Approach)
By lowering the mobile phase pH to between 2.0 and 3.5, you protonate the residual silanol groups, neutralizing their negative charge.[6] This minimizes the ionic secondary interactions causing the tailing.
-
How to Implement: Add an acidic modifier to the aqueous portion of your mobile phase.
-
0.1% Trifluoroacetic Acid (TFA): Very effective at suppressing silanol interactions and often provides sharp peaks. Its pH is around 2.1.[8] Caution: TFA is a strong ion-pairing agent and can be difficult to flush from a column. It also suppresses ionization in mass spectrometry.
-
0.1% Formic Acid: A good alternative, especially for LC-MS applications, providing a pH of about 2.8.[8] It is less aggressive than TFA.
-
-
Mechanism: At low pH, both the amine analyte (R-NH3⁺) and the silanols (Si-OH) are protonated. The repulsion between the positive analyte and the neutral-to-slightly-positive surface minimizes secondary interactions, resulting in a sharp, symmetrical peak based primarily on hydrophobic retention.
Strategy 2: Operate at High pH (The "Analyte Neutralization" Approach)
By raising the mobile phase pH to a level approximately two units above the analyte's pKa (i.e., pH > 10.5), you deprotonate the amine, rendering it a neutral free base.[9][10] The neutral analyte has no tendency to interact with the now fully deprotonated (negatively charged) silanols.
-
How to Implement: This requires a pH-stable column (e.g., hybrid silica or polymer-based) that can withstand high pH without dissolving.[5]
-
Use a buffer like ammonium bicarbonate or ammonium hydroxide to raise the pH to 10 or higher.
-
-
Mechanism: At high pH, the analyte is neutral (R-NH2) and the silanols are deprotonated (Si-O⁻). With the analyte being neutral, the strong ionic interaction is eliminated, leading to excellent peak shape. Retention will also likely increase due to the increased hydrophobicity of the neutral form.[10]
Strategy 3: Use a High-Purity, Base-Deactivated Column
Modern HPLC columns are often manufactured with high-purity silica and are "end-capped" to shield the majority of residual silanols.[4] Using a column specifically designated as "base-deactivated" or intended for basic compounds can significantly reduce tailing even under moderate pH conditions.
Problem: Poor Resolution from Impurities
Q: I can't separate this compound from a closely eluting impurity. What mobile phase parameters can I adjust?
A: Achieving resolution (Rs > 1.5) requires manipulating the selectivity (α), efficiency (N), and retention factor (k) of the separation. The mobile phase is your most powerful tool for this.
-
Adjust Organic Solvent Strength (%B):
-
Isocratic Elution: If your peaks are eluting very early (low k), decrease the percentage of organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase retention for all components, potentially improving resolution.
-
Gradient Elution: If you have a complex mixture, a shallow gradient can improve the separation of closely eluting peaks. Try decreasing the gradient slope (e.g., from 5-95% B in 10 minutes to 5-95% B in 20 minutes).[11]
-
-
Change Mobile Phase pH:
-
Selectivity between two ionizable compounds is often highly dependent on pH.[9][12] If your analyte and the impurity have different pKa values, even a small change in pH (e.g., from 2.8 to 3.2) can drastically alter their relative retention times and improve separation. A systematic pH screening study is highly recommended.
-
-
Switch the Organic Modifier:
-
Acetonitrile and methanol have different solvent properties and can produce different selectivities. If you are using acetonitrile and have poor resolution, try substituting it with methanol at an equivalent solvent strength (a simple starting point is to use about 10% more methanol than acetonitrile). This change in chemistry can sometimes completely resolve co-eluting peaks.
-
Problem: Chiral Separation Challenges
Q: I need to separate the enantiomers of this compound. What are the typical mobile phase considerations?
A: Chiral separation relies on forming transient, diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP). Mobile phase composition is critical for modulating these interactions. Polysaccharide-based CSPs (e.g., coated or immobilized cellulose or amylose derivatives) are very common for this type of separation.[13]
-
Normal Phase Mode: This is often the most successful mode.
-
Mobile Phase: Typically consists of a non-polar solvent like hexane or heptane mixed with an alcohol "modifier" like isopropanol (IPA) or ethanol. A common starting point is 90:10 Hexane:IPA.[13]
-
Additives: Small amounts of an acidic and/or basic additive are often required to improve peak shape and selectivity. For a basic analyte like yours, an acidic additive like TFA or acetic acid can improve interaction with the CSP. Conversely, a basic additive like diethylamine (DEA) or triethylamine (TEA) can reduce non-specific interactions and peak tailing.[14] A combination of both is sometimes used to achieve optimal results.[14]
-
-
Reversed-Phase Mode: Some modern immobilized CSPs can be used in reversed-phase mode with aqueous-organic mobile phases (e.g., water/acetonitrile). This can be advantageous for LC-MS compatibility. Often, a buffer is required to control pH.
Section 3: Frequently Asked Questions (FAQs)
Q: What is a good starting mobile phase for a reversed-phase (achiral) purity analysis of this compound?
A: A robust starting point is a gradient elution on a C18 column with:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate. This method controls the mobile phase at a low pH to ensure good peak shape and uses a gradient to elute a wide range of potential impurities.[5][8]
Q: My retention times are drifting. Could the mobile phase be the cause?
A: Yes. The most common causes of retention time drift related to the mobile phase are:
-
Inadequate Buffering: If your mobile phase pH is close to the pKa of your analyte or a buffer component, small changes in pH can cause large shifts in retention.[12] Ensure your buffer is used within its effective range (±1 pH unit of its pKa).[5]
-
Volatilization: If one component of your mobile phase (e.g., an organic modifier or an additive like TFA) evaporates faster than others, the composition will change over time, leading to drift. Keep mobile phase reservoirs covered.
-
Temperature Fluctuation: Lack of column temperature control can cause retention times to shift. Use a column thermostat for reproducible results.[11]
Q: What is the impact of using Trifluoroacetic Acid (TFA) as a mobile phase additive?
A: TFA is a double-edged sword.
-
Pros: It is an excellent modifier for improving the peak shape of basic compounds at low concentrations (0.05-0.1%) by suppressing silanol interactions.[8]
-
Cons: It is a strong ion-pairing agent that can be difficult to remove from the column and the HPLC system. It can also cause significant signal suppression in electrospray ionization mass spectrometry (ESI-MS). For MS applications, formic acid is almost always a better choice.[8]
Section 4: Protocols & Data
Experimental Protocol: Systematic Mobile Phase pH Screening for Resolution Optimization
This protocol outlines a systematic approach to evaluate the effect of pH on the resolution of this compound from its critical impurity.
-
Prepare Aqueous Buffers: Prepare three separate aqueous mobile phase A solutions at different pH values.
-
pH 3.0: 20 mM Potassium Phosphate or Ammonium Formate, pH adjusted to 3.0 with Phosphoric or Formic Acid.
-
pH 5.0: 20 mM Potassium Phosphate or Ammonium Acetate, pH adjusted to 5.0.
-
pH 7.0: 20 mM Potassium Phosphate, pH adjusted to 7.0.
-
-
Prepare Organic Mobile Phase: Mobile Phase B will be 100% Acetonitrile.
-
Initial Scouting Gradient: For each pH condition, run an identical fast gradient (e.g., 5-95% B in 10 minutes) to determine the approximate elution time of the analyte and impurity.
-
Optimize Gradient: Based on the scouting run, design a shallower gradient around the elution region for each pH condition to maximize resolution.
-
Evaluate and Select: Compare the chromatograms from the three pH conditions. Select the pH that provides the best selectivity and resolution (Rs > 1.5) between the analyte and the impurity.
Data Summary Table
| Mobile Phase Parameter | Potential Impact on this compound Analysis | Rationale |
| Decrease % Organic | Increased retention time (k), may improve resolution of early eluting peaks. | Increases analyte interaction with the hydrophobic stationary phase. |
| Increase % Organic | Decreased retention time (k), shorter run time. | Decreases analyte interaction with the stationary phase. |
| Low pH (2-4) | Good, symmetrical peak shape; decreased retention.[5][6] | Suppresses silanol ionization, minimizing secondary interactions. Analyte is protonated and more polar.[15] |
| High pH (>10) | Excellent, symmetrical peak shape; increased retention.[10] | Analyte is in its neutral, more hydrophobic form, eliminating ionic interactions with silanols. Requires a pH-stable column. |
| Mid pH (5-8) | Potential for severe peak tailing and poor reproducibility.[5] | Both silanols and the analyte can be ionized, leading to strong secondary interactions and retention instability.[12] |
| Switch ACN to MeOH | Change in selectivity (α), may resolve co-eluting peaks. | Methanol is a protic solvent and interacts differently with analytes compared to the aprotic acetonitrile, altering selectivity. |
| Add Buffer | Improved retention time reproducibility, stable pH.[11][16] | Resists small changes in pH that can dramatically affect the retention of ionizable compounds. |
Section 5: Visualizations
Workflow for Troubleshooting Peak Tailing
Caption: A decision tree for diagnosing and resolving peak tailing.
Analyte and Stationary Phase Ionization States vs. pH
Caption: Relationship between mobile phase pH and ionization states.
References
-
Jandera, P. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography, 17(4), 297-302. [Link]
-
Axion Labs. HPLC Peak Tailing. Axion Labs Technical Note. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. Agilent Technologies Publication 5991-0122EN. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16785764, this compound. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies Presentation. [Link]
-
Al-Qawasmeh, R. A., et al. (2018). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 23(11), 2892. [Link]
-
Crawford Scientific. HPLC Troubleshooting Guide. [Link]
-
IGC. How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
-
Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
-
Lo, M. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International, 36(10), 694-703. [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Restek Corporation. (2014). [5] Troubleshooting HPLC- Tailing Peaks. [Link]
-
KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Waters Corporation Technical Note. [Link]
-
Regalado, E. J. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 32(9), 666-675. [Link]
-
ResearchGate. Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. [Link]
-
Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 3-23. [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 200-209. [Link]
Sources
- 1. (R)-1-(3-Bromophenyl)ethylamine | 176707-77-0 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. agilent.com [agilent.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. waters.com [waters.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. akjournals.com [akjournals.com]
- 13. yakhak.org [yakhak.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. biotage.com [biotage.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
minimizing impurities in the starting materials for 1-(3-Bromophenyl)ethanamine synthesis
Technical Support Center: Synthesis of 1-(3-Bromophenyl)ethanamine
A Guide to Minimizing Starting Material Impurities for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of this compound. As a Senior Application Scientist, I understand that the success of your synthesis hinges on the quality of your starting materials. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate common impurities in your precursors, ensuring a high-yield and high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for the synthesis of this compound?
A1: The most common synthetic route is the reductive amination of 3'-bromoacetophenone.[1][2] This process typically involves the reaction of 3'-bromoacetophenone with an amine source, such as ammonium formate, in the presence of a reducing agent.[3][4]
Q2: How can I assess the purity of my starting 3'-bromoacetophenone?
A2: The purity of 3'-bromoacetophenone can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information and help identify impurities.[5] High-Performance Liquid Chromatography (HPLC) is also a standard method for purity assessment.[6]
Q3: My 3'-bromoacetophenone has a yellow or brownish tint. Is it still usable?
A3: A pale yellow color is common for 3'-bromoacetophenone.[2][7] However, a significant yellow or brown discoloration may indicate the presence of degradation products or impurities from the synthesis of the starting material itself, such as residual bromine or byproducts from the Friedel-Crafts acylation.[7] It is highly recommended to purify discolored starting material to avoid side reactions and ensure the quality of your final product.
Q4: What are the common impurities in ammonium formate and how do they affect the reaction?
A4: Ammonium formate can decompose into formic acid and ammonia.[8] An excess of either can alter the pH of the reaction mixture, potentially affecting the rate and selectivity of the reductive amination.[9] Water is also a common impurity that can hydrolyze the imine intermediate, reducing the overall yield. It is advisable to use high-purity, dry ammonium formate.
Troubleshooting Guide: Starting Material Impurities
This section provides a detailed breakdown of common issues related to starting material impurities and step-by-step protocols for their resolution.
Issue 1: Low Yield or Incomplete Reaction
Potential Cause: Impurities in 3'-bromoacetophenone.
Causality: The synthesis of 3'-bromoacetophenone often involves the Friedel-Crafts acylation of bromobenzene or the bromination of acetophenone.[7][10][11] Incomplete reaction or side reactions can lead to impurities such as unreacted starting materials (acetophenone, bromobenzene), poly-brominated species, or regioisomers (e.g., 2'- or 4'-bromoacetophenone). These impurities can compete in the reductive amination reaction, leading to a lower yield of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocol: Purification of 3'-Bromoacetophenone by Vacuum Distillation
This protocol is effective for removing less volatile impurities.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Initial Extraction (Optional but Recommended): Dissolve the crude 3'-bromoacetophenone in a suitable organic solvent like ether. Wash the organic layer sequentially with water and a 5% aqueous sodium bicarbonate solution to remove acidic impurities. Dry the organic layer over anhydrous sodium sulfate.[1][10]
-
Solvent Removal: Remove the ether by distillation at atmospheric pressure.[10]
-
Vacuum Distillation: Carefully distill the crude 3'-bromoacetophenone under reduced pressure. Collect the fraction that boils at the correct temperature for 3'-bromoacetophenone (e.g., 75-76°C at 0.5 mm Hg).[10]
Issue 2: Formation of Unexpected Byproducts
Potential Cause: Reactive impurities in the amine source or solvent.
Causality: If using a different amine source than ammonium formate, or if the solvent contains impurities, these can react with the 3'-bromoacetophenone to form undesired byproducts. For example, residual aldehydes or ketones in the solvent could undergo competitive reductive amination.
Troubleshooting and Prevention:
-
Amine Source Purity: Ensure the amine source is of high purity. If using a liquid amine, consider distillation before use. For solid amines, recrystallization may be necessary.
-
Solvent Purity: Use anhydrous, high-purity solvents. If in doubt, distill the solvent before use.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause: Residual ammonium formate in the final product.
Causality: Ammonium formate is a salt that can be challenging to remove completely from the final product, especially if the product is also a salt or is highly polar.[8] Its presence can interfere with subsequent analytical characterization (e.g., NMR) and purification steps.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting product isolation issues.
Experimental Protocol: Removal of Ammonium Formate
-
Lyophilization: Dissolve the crude product in a minimal amount of deionized water and freeze-dry (lyophilize). The ammonium formate will sublime as ammonia and formic acid. This process may need to be repeated for complete removal.[8]
-
Azeotropic Distillation: For less polar products, dissolving the crude product in a solvent like toluene and repeatedly evaporating the solvent can help remove residual ammonium formate.
-
Solid Phase Extraction (SPE): If the product is sufficiently lipophilic, passing a solution of the crude product through a C18 solid-phase extraction cartridge can retain the product while allowing the more polar ammonium formate to be washed away.
Summary of Starting Materials and Impurities
| Starting Material | Common Impurities | Potential Impact on Synthesis | Recommended Purification Method |
| 3'-Bromoacetophenone | Unreacted acetophenone, poly-brominated species, regioisomers | Lower yield, formation of byproducts | Vacuum distillation, recrystallization |
| Ammonium Formate | Water, excess formic acid, excess ammonia | Hydrolysis of imine intermediate, altered reaction pH | Use high-purity, anhydrous grade; lyophilization of the final product |
| Reducing Agents (e.g., NaBH₃CN, NaBH(OAc)₃) | Hydrolyzed byproducts | Reduced reducing power, lower yield | Use fresh, high-purity reagents |
| Solvents (e.g., Methanol, Dichloromethane) | Water, other alcohols, aldehydes, or ketones | Side reactions, reduced yield | Use anhydrous grade, distill if necessary |
References
-
Acetophenone, 3-bromo - Organic Syntheses Procedure. Available at: [Link]
- CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone - Google Patents.
-
Acetophenone, p-bromo - Organic Syntheses Procedure. Available at: [Link]
-
Myers, A. Chem 115. C-N Bond-Forming Reactions: Reductive Amination. Available at: [Link]
-
Any suggestion to remove ammonium formate from the preparative elution so that I can get impurity in its pure form? | ResearchGate. Available at: [Link]
-
Any good tips for removing ammonium formate from purified products? - Reddit. Available at: [Link]
-
An Environmentally Friendly Procedure for the Reductive Alkylation of Amines With Ammonium Formate Using Supported Reagent - PubMed. Available at: [Link]
-
Exploring the Chemical Properties and Applications of 3-Bromoacetophenone. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Direct reductive amination of various acetophenone analogues with N-methylaniline a - ResearchGate. Available at: [Link]
-
Making Ammonium Formate - YouTube. Available at: [Link]
-
3 - Bromo Acetophenone - Sihauli Chemicals. Available at: [Link]
-
3'-Bromoacetophenone | C8H7BrO | CID 16502 - PubChem - NIH. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]
-
Synthesis of Amines - Chemistry LibreTexts. Available at: [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization - Semantic Scholar. Available at: [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. An environmentally friendly procedure for the reductive alkylation of amines with ammonium formate using supported reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
effect of catalyst choice on the efficiency of 1-(3-Bromophenyl)ethanamine synthesis
Technical Support Center: Synthesis of 1-(3-Bromophenyl)ethanamine
A Senior Application Scientist's Guide to Catalyst Selection and Troubleshooting
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this key chiral amine intermediate. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and optimize your reaction efficiency. We will explore the critical role of catalyst choice, comparing the two dominant modern methodologies: transition metal-catalyzed asymmetric synthesis and biocatalytic transamination.
Frequently Asked Questions (FAQs): Catalyst Strategy & Troubleshooting
This section addresses common questions and challenges encountered during the synthesis, focusing on how your choice of catalyst directly impacts yield, purity, and enantioselectivity.
Part 1: Foundational Catalyst Selection
Q1: What are the primary catalytic methods for synthesizing chiral this compound, and how do I choose between them?
A1: There are two principal, highly efficient methods: transition metal-catalyzed asymmetric hydrogenation (or reductive amination) and enzymatic kinetic resolution or asymmetric synthesis using amine transaminases (ATAs).
-
Transition Metal Catalysis: This "chemocatalysis" approach typically involves the reduction of a prochiral precursor like an imine, enamine, or oxime derived from 3'-bromoacetophenone. The choice of metal (commonly Rhodium, Ruthenium, Iridium, or Palladium) and, most critically, the chiral ligand, dictates the reaction's success and stereochemical outcome.[1] This method is versatile but may require significant optimization of ligands, solvents, and pressure conditions.
-
Biocatalysis with Amine Transaminases (ATAs): This "green chemistry" approach utilizes enzymes to transfer an amino group from a simple amine donor (like isopropylamine) to the ketone substrate (3'-bromoacetophenone).[2][3][4] ATAs are renowned for their exceptional enantioselectivity (often >99% ee) and mild, aqueous reaction conditions.[4][5] The main challenges can be unfavorable reaction equilibria and potential substrate or product inhibition.[3]
Decision Matrix:
-
For ultimate enantioselectivity and green credentials: Start with an amine transaminase. Several are commercially available in screening kits.
-
For broader substrate scope or if enzymatic routes fail: Transition metal catalysis offers more flexibility in reaction conditions and is less susceptible to the specific inhibitions that can affect enzymes.
Q2: My synthesis starts from 3'-bromoacetophenone. What is the most direct catalytic route?
A2: The most direct route is asymmetric reductive amination. This can be performed in one or two steps. In a one-pot reaction, the ketone, an ammonia source (like ammonium acetate), and a reducing agent (H₂ or a hydride source) are combined with a chiral catalyst. The catalyst system then reduces the in situ-formed imine enantioselectively. Iridium and Rhodium complexes with chiral phosphine ligands are particularly effective for this transformation.[1][6]
Alternatively, a biocatalytic approach using an (R)- or (S)-selective amine transaminase is exceptionally direct, converting the ketone directly to the corresponding chiral amine with high fidelity.[3][7]
Part 2: Troubleshooting Transition Metal-Catalyzed Syntheses
Q3: I am performing an asymmetric hydrogenation of the N-acetyl enamine precursor, but my enantiomeric excess (ee%) is poor. What is the primary cause?
A3: Poor enantioselectivity in asymmetric hydrogenation is almost always linked to the chiral ligand . The ligand's structure creates a specific chiral environment around the metal center, which dictates how the substrate docks and is subsequently hydrogenated.
-
Inadequate Ligand Choice: Not all ligands are effective for all substrates. Bidentate phosphine ligands like BINAP, DuPhos, or FerroLANE derivatives are common starting points, but the optimal choice is substrate-dependent.[8][9] The electronic and steric properties of the ligand are critical; for instance, electron-rich ligands can increase catalyst activity.[10]
-
Solvent Effects: The solvent can have a dramatic impact on enantioselectivity. Protic solvents like methanol or trifluoroethanol (TFE) can stabilize catalytic intermediates differently than aprotic solvents like THF or dichloromethane, altering the stereochemical outcome.[1]
-
Hydrogen Pressure & Temperature: While often having a more significant impact on reaction rate, these parameters can also influence selectivity. Lowering the temperature generally increases enantioselectivity, albeit at the cost of a slower reaction.
Troubleshooting Steps:
-
Screen a panel of chiral ligands. This is the most crucial step.
-
Systematically evaluate different solvents. Start with methanol, THF, and dichloromethane.
-
Optimize temperature. Attempt the reaction at 0 °C or room temperature if you initially ran it at an elevated temperature.
Q4: My reductive amination yield is low, and I observe significant amounts of 1-(3-bromophenyl)ethanol as a byproduct. Why is this happening?
A4: The formation of the alcohol byproduct indicates that your reducing agent is reducing the starting ketone (3'-bromoacetophenone) faster than, or in competition with, the reduction of the target imine/iminium ion.
This is a common issue when using powerful, non-selective reducing agents like sodium borohydride (NaBH₄).[11] The key is to use a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the ketone.
Solutions:
-
Switch to a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations as it is less reactive towards ketones but highly effective for iminium ions.[12] Sodium cyanoborohydride (NaBH₃CN) is also effective but requires careful pH control to avoid the release of toxic hydrogen cyanide gas.[11][12][13]
-
Control the pH: Imine formation is optimal under weakly acidic conditions (pH 4-6).[11] This acidity also promotes the formation of the more reactive iminium ion, facilitating its reduction over the ketone. You can add a catalytic amount of acetic acid to your reaction.
-
Two-Step Procedure: First, form the imine by stirring the ketone and amine source with a dehydrating agent (like molecular sieves) or azeotropic removal of water. Once imine formation is complete (monitored by TLC or GC-MS), then add the reducing agent.
Part 3: Troubleshooting Biocatalytic Syntheses with Transaminases
Q5: I am using an amine transaminase (ATA), but the reaction stalls at around 50% conversion. What is limiting my yield?
A5: Stalling at or near 50% conversion is a classic sign of an unfavorable reaction equilibrium . The transamination reaction is reversible, and if the product amine and the byproduct ketone (e.g., acetone from isopropylamine donor) accumulate, the reverse reaction will become significant, preventing full conversion.[4]
Strategies to Overcome Equilibrium Limitations:
-
Use a Large Excess of the Amine Donor: By Le Châtelier's principle, using a 5-10 fold excess of the amine donor (e.g., isopropylamine) can help push the equilibrium towards the product side.
-
Employ a "Smart" Amine Donor: Donors like putrescine or cadaverine form cyclic byproducts upon deamination, which are thermodynamically stable and effectively render the reaction irreversible.
-
In Situ Product/Byproduct Removal:
-
For the byproduct acetone, you can add an enzyme like lactate dehydrogenase (LDH) which, in the presence of its cofactor NADH, reduces acetone to isopropanol. This pulls the equilibrium forward.
-
If the product amine is inhibitory, in situ product removal (ISPR) using a resin or a biphasic system can be employed to sequester the amine as it is formed.[2]
-
Q6: My ATA-catalyzed reaction is very slow, and the enzyme seems to lose activity over time. What could be the cause?
A6: Slow reaction rates and loss of activity can be due to several factors, including substrate/product inhibition or suboptimal reaction conditions.
-
Product Inhibition: The target chiral amine product can often bind to the enzyme's active site, acting as a competitive inhibitor and slowing the reaction down.[3] This is a common challenge in ATA biocatalysis.
-
Substrate Inhibition: High concentrations of the ketone substrate can sometimes be inhibitory to the enzyme.
-
Incorrect pH or Temperature: Every enzyme has an optimal pH and temperature range for activity and stability. Operating outside this range will drastically reduce performance. Most ATAs prefer a slightly basic pH (7.5 - 9.0) and temperatures between 30-40 °C.
-
Cofactor Limitation: ATAs rely on the pyridoxal-5'-phosphate (PLP) cofactor. Ensure you are adding a sufficient amount of PLP to the reaction buffer as it can sometimes dissociate from the enzyme.
Troubleshooting Steps:
-
Run the reaction at a lower substrate concentration to check for substrate inhibition.
-
Verify and optimize the pH and temperature based on the enzyme supplier's data sheet.
-
Ensure adequate PLP concentration (typically 0.5-1.0 mM).
-
If product inhibition is suspected, consider the in situ product removal strategies mentioned in the previous question.
Comparative Data on Catalytic Systems
The following table summarizes typical performance data for different catalytic approaches to provide a baseline for what can be achieved.
| Catalyst System | Precursor | Typical Yield | Typical ee% | Key Advantages & Disadvantages |
| RuCl(p-cymene)[(S)-tol-BINAP]Cl [14] | 3'-Bromoacetophenone Oxime | ~90% | >95% (R) | (+) High ee%, well-defined catalyst. (-) Requires H₂ pressure, multi-step precursor synthesis. |
| Rh-FerroLANE Complex [8] | Enamine of 3'-bromoacetophenone | >95% | >99% | (+) Excellent enantioselectivity, high turnover. (-) Ligand can be expensive. |
| Ir-Phosphine-Phosphoramidite | N-Aryl Imine | High | >97% | (+) Effective for sterically hindered imines. (-) Requires pre-formation of imine. |
| Amine Transaminase (ATA) [2] | 3'-Bromoacetophenone | >90% | >99% | (+) "Green", exceptional ee%, mild conditions. (-) Equilibrium limited, potential inhibitions. |
Visualized Workflows and Mechanisms
General Synthesis Workflow
The diagram below illustrates the two primary catalytic pathways from the common starting material, 3'-bromoacetophenone.
Caption: High-level workflows for synthesizing this compound.
Simplified Catalytic Cycle for Asymmetric Hydrogenation
This diagram shows a generalized cycle for the hydrogenation of an imine using a chiral Rh(I) catalyst.
Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric imine hydrogenation.
Simplified Biocatalytic Cycle for Amine Transaminases
This illustrates the "ping-pong bi-bi" mechanism characteristic of ATA enzymes.
Caption: Ping-pong mechanism for amine transaminase (ATA) catalyzed synthesis.
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation via Oxime Intermediate (Ru-Catalyzed)
This protocol is adapted from the general procedure described by Ou, et al.[14] for the synthesis of (R)-1-(3-Bromophenyl)ethanamine.
Materials:
-
N-[1-(3-bromophenyl)ethylidene]hydroxylamine (oxime precursor)
-
RuCl(p-cymene)[(S)-tol-BINAP]Cl catalyst
-
Methanol (Anhydrous)
-
Hydrogen gas (high purity)
-
Parallel autoclave or high-pressure reactor
Procedure:
-
Reactor Setup: To a glass vial equipped with a magnetic stir bar, add the oxime precursor (1.0 equiv), RuCl(p-cymene)[(S)-tol-BINAP]Cl catalyst (5 mol%), and any specified additives.
-
Solvent Addition: Add anhydrous methanol (approx. 70 volumes relative to the oxime).
-
Pressurization: Place the vial into a parallel autoclave. Seal the autoclave, purge it three times with nitrogen, and then three times with hydrogen gas.
-
Reaction: Pressurize the autoclave to 30 bar with hydrogen. Begin stirring and heat the reaction to 90 °C.
-
Monitoring: Maintain the reaction at 90 °C for 24 hours. The reaction can be monitored by taking aliquots (after safely depressurizing and cooling) and analyzing by chiral HPLC or GC to determine conversion and enantiomeric excess.
-
Workup: After completion, cool the reactor to room temperature (<25 °C) and carefully vent the hydrogen pressure. Dilute the reaction mixture with isopropanol or ethyl acetate.
-
Purification: The catalyst can be removed by filtration through a pad of silica gel or celite. The solvent is then removed under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield the pure amine.
Protocol 2: Biocatalytic Asymmetric Synthesis (ATA-Catalyzed)
This is a general, representative protocol for a lab-scale ATA reaction.
Materials:
-
Amine Transaminase (e.g., a commercially available (R)- or (S)-selective ATA)
-
3'-bromoacetophenone
-
Isopropylamine (IPA) or other amine donor
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
DMSO (optional, for substrate solubility)
Procedure:
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0. Add PLP to a final concentration of 1 mM and stir until dissolved.
-
Reaction Setup: In a temperature-controlled vessel (e.g., a jacketed reactor or vial in a shaker at 35 °C), add the phosphate buffer.
-
Enzyme Addition: Add the amine transaminase enzyme to a final concentration of 1-5 mg/mL. Stir gently to dissolve.
-
Amine Donor: Add isopropylamine to the desired concentration (e.g., 500 mM).
-
Substrate Addition: Dissolve the 3'-bromoacetophenone in a minimal amount of DMSO (to give a final DMSO concentration in the reaction of <5% v/v). Add the substrate solution dropwise to the reaction mixture to a final concentration of 20-50 mM.
-
Reaction: Maintain the reaction at 35 °C with gentle agitation for 24-48 hours.
-
Monitoring: Monitor the reaction progress by taking samples periodically. Quench the enzyme by adding an equal volume of acetonitrile or by adjusting the pH to <2. Analyze the supernatant by chiral HPLC to determine the concentrations of the ketone and the product amine, and to calculate the enantiomeric excess.
-
Workup: Once the reaction is complete, adjust the pH of the mixture to >10 with 2M NaOH. Extract the product amine with an organic solvent like ethyl acetate or methyl-tert-butyl ether (MTBE) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved if necessary.
References
-
Gotor-Fernández, V., & Gotor, V. (2018). Amine transaminases in chiral amines synthesis: recent advances and challenges. PubMed. [Link][2][4][5]
-
Gomez-Rios, D., & Kelly, P. P. (2019). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. [Link][3]
-
Parmeggiani, F., & Gotor-Fernández, V. (2018). Amine transaminases in chiral amines synthesis: recent advances and challenges. Taylor & Francis Online. [Link]
-
Simon, R. C., & Schrittwieser, J. H. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. [Link]
-
Guo, F., & Berglund, P. (2017). Transaminases for chiral amine synthesis. ResearchGate. [Link]
-
Li, W., & Zhang, X. (2018). Stereoelectronic Effect in Ligand Design: Enantioselective Rh‐Catalyzed Hydrogenation of Alkyl Cyclic Tetrasubstituted Enamides and Concise Synthesis of (R)‐Tofacitinib. ResearchGate. [Link][10]
-
Wang, D., et al. (2023). Effect of a ligand on the asymmetric hydrogenation of cyclic N-sulfonyl amines catalyzed by nickel. Organic & Biomolecular Chemistry. [Link][15]
-
Kumar, A., & Chikkali, S. H. (2020). Ligands tested in asymmetric hydrogenation of enamine (1) to sitagliptin (2). ResearchGate. [Link][8]
-
Organic Chemistry Portal. (n.d.). Reduction of enamines and derivatives. Organic Chemistry Portal. [Link][9]
-
Reddit r/Chempros. (2025). Question about reductive amination reaction procedure. Reddit. [Link]
-
Reddit r/OrganicChemistry. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]
-
Wang, D., & Asymmetric Hydrogenation Group. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link][1]
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link][12]
-
Hayashi, T., et al. (2004). Asymmetric Synthesis of Diarylmethyl Amines by Rhodium-Catalyzed Asymmetric Addition of Aryl Titanium Reagents to Imines. Organic Chemistry Portal. [Link]
-
Wang, Y., et al. (2025). Iridium-Catalyzed Asymmetric Reductive Amination of C2-Acylpyridines. ResearchGate. [Link][6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine transaminases in chiral amines synthesis: recent advances and challenges | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of enamines [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 15. Effect of a ligand on the asymmetric hydrogenation of cyclic N-sulfonyl amines catalyzed by nickel - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
managing temperature fluctuations during the synthesis of 1-(3-Bromophenyl)ethanamine
Welcome, researchers and scientists, to the dedicated technical support center for the synthesis of 1-(3-Bromophenyl)ethanamine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges associated with this synthesis, with a particular focus on the critical parameter of temperature management. As your senior application scientist, my goal is to equip you with the expertise and causal understanding necessary to achieve consistent, high-yield, and high-purity results.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding temperature control during the synthesis of this compound.
Q1: What are the primary methods for synthesizing this compound, and how does temperature play a critical role in each?
A1: The two most prevalent methods are the direct reductive amination of 3'-bromoacetophenone and the reduction of the corresponding oxime. Temperature is a pivotal parameter in both pathways:
-
Direct Reductive Amination: This one-pot method involves the reaction of 3'-bromoacetophenone with an amine source in the presence of a reducing agent.[1][2] Temperature control is crucial to balance the rate of imine formation and subsequent reduction. Sub-optimal temperatures can lead to incomplete conversion or the formation of side products.[3]
-
Reduction of 3'-Bromoacetophenone Oxime: This two-step process involves the initial formation of the oxime from 3'-bromoacetophenone, followed by its reduction to the desired amine.[4] The reduction step, often employing hydride reagents or catalytic hydrogenation, is temperature-sensitive. Exothermic reactions are a key concern and require careful management to prevent runaway conditions.[5]
Q2: I'm observing a significant exotherm during the addition of my reducing agent. Is this normal, and how can I mitigate it?
A2: A noticeable exotherm, particularly with potent reducing agents like sodium borohydride (NaBH₄), is common during the reduction of the imine or oxime intermediate. This is due to the highly energetic nature of the hydride transfer. To manage this:
-
Controlled Addition: Add the reducing agent portion-wise or as a solution via a dropping funnel to control the reaction rate.
-
Cooling: Maintain a low reaction temperature using an ice bath (0-5 °C) during the addition of the reducing agent. This is especially critical for NaBH₄ reductions to prevent runaway reactions and the generation of hydrogen gas.[5]
-
Dilution: Ensure adequate solvent volume to help dissipate the heat generated.
Q3: My reaction seems to have stalled, and TLC analysis shows a significant amount of unreacted starting material. Could the temperature be the issue?
A3: Yes, an incomplete reaction is often linked to sub-optimal temperature. While low temperatures are necessary for controlling exotherms during reagent addition, the overall reaction may require a higher temperature to proceed to completion. Some reductive amination procedures may require heating to reflux to drive the reaction forward after the initial controlled addition of the reducing agent.[3] Always monitor the reaction progress by TLC and consider a gradual increase in temperature if the reaction stalls.
Q4: What is the Leuckart reaction, and why does it require such high temperatures?
A4: The Leuckart reaction is a specific type of reductive amination that uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[6][7] This reaction typically requires high temperatures, often between 120 °C and 190 °C.[6][8] The elevated temperatures are necessary to facilitate the dissociation of ammonium formate into ammonia and formic acid, drive the formation of the intermediate imine, and enable the reduction by formic acid.[7][9][10]
Section 2: Troubleshooting Guide for Temperature Fluctuations
This guide provides a structured approach to diagnosing and resolving issues related to temperature control during the synthesis of this compound via reductive amination.
| Observed Issue | Potential Cause (Temperature-Related) | Recommended Action |
| Rapid, uncontrolled exotherm upon adding reducing agent (e.g., NaBH₄) | Reaction rate is too high due to ambient or elevated initial temperature. | Immediately cool the reaction vessel in an ice bath. Slow down the rate of addition of the reducing agent. Ensure efficient stirring. |
| Low yield of this compound with significant recovery of 3'-bromoacetophenone | The reaction temperature was too low for the imine formation or reduction to proceed to completion. | After the initial controlled addition of the reducing agent at a low temperature, allow the reaction to warm to room temperature. If the reaction remains stalled (monitored by TLC), gradually heat the mixture to reflux. |
| Formation of a significant amount of a dimeric secondary amine byproduct | This can occur during the reduction of the oxime, where the initially formed primary amine reacts with the remaining imine intermediate. Higher temperatures can sometimes favor this side reaction. | Maintain a controlled temperature during the reduction. Ensure a sufficient excess of the reducing agent is present to quickly reduce the imine as it forms. |
| Decomposition of the reducing agent | For temperature-sensitive reagents like NaBH₄ in alcoholic solvents, excessive heating can lead to rapid decomposition.[5] | Avoid prolonged heating in the presence of the reducing agent. If heating is necessary, consider a more thermally stable reducing agent or a different solvent system. |
Section 3: Experimental Protocol and Visualization
Detailed Protocol: Reductive Amination of 3'-Bromoacetophenone using Sodium Borohydride
This protocol provides a step-by-step methodology with critical temperature control points highlighted.
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3'-bromoacetophenone (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) to the solution.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
CRITICAL STEP: Slowly add sodium borohydride (1.5 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the imine intermediate is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude this compound by column chromatography or distillation.
-
Workflow Visualization
The following diagram illustrates the critical stages of the synthesis and the key decision points related to temperature management.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 9. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 10. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]
troubleshooting emulsion formation during workup of 1-(3-Bromophenyl)ethanamine synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(3-Bromophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate a common yet frustrating challenge encountered during the reaction workup: emulsion formation. Here, we provide in-depth troubleshooting strategies, answers to frequently asked questions, and detailed protocols to ensure a smooth and efficient purification process.
Understanding the Challenge: Emulsion Formation
The synthesis of this compound, often achieved via reductive amination of 3'-bromoacetophenone, requires a liquid-liquid extraction to isolate the desired amine product from the reaction mixture.[1][2][3] An emulsion is a stable dispersion of one immiscible liquid within another, appearing as a cloudy or milky layer between the aqueous and organic phases, making clean separation impossible.[4][5][6] This phenomenon is particularly prevalent in amine syntheses due to the presence of various species that can act as surfactants, stabilizing the dispersed droplets.[7]
What Causes Emulsions in This Specific Synthesis?
During the workup of the this compound synthesis, several factors can contribute to the formation of a stubborn emulsion:
-
Amine Salts: The amine product can be protonated or deprotonated during aqueous washes, forming salts that can act as surfactants.
-
Unreacted Reagents and Byproducts: Starting materials or byproducts from the reductive amination process may possess both hydrophilic and hydrophobic properties, stabilizing the emulsion.[7]
-
Finely Divided Solids: Residual reducing agents (e.g., borohydride salts) or their byproducts can form fine particulates that gather at the interface of the two liquid layers, preventing them from coalescing.[8]
-
Vigorous Agitation: Shaking the separatory funnel too aggressively increases the surface area between the two phases, promoting the formation of small, stable droplets.[6][9]
-
pH Changes: Adjusting the pH of the aqueous layer, a common step in amine workups to ensure the product is in its free base form, can sometimes lead to the precipitation of salts that stabilize emulsions.[8]
Troubleshooting Guide: Breaking a Persistent Emulsion
Encountering an emulsion can be a significant bottleneck. This section provides a logical, step-by-step approach to resolving this issue, from the simplest physical methods to more robust chemical interventions.
Q1: I've just shaken my separatory funnel and now I have a thick, cloudy layer between my organic and aqueous phases. What's the very first thing I should do?
A1: Patience and Gentle Agitation.
Before taking any drastic measures, the simplest solution is often the most effective.
-
Let it Stand: Secure the separatory funnel in a ring clamp and allow it to sit undisturbed for 15-30 minutes.[4][9] Many emulsions are kinetically stable and will resolve on their own given enough time for the droplets to coalesce.
-
Gentle Stirring: If time is a factor, gently insert a glass stirring rod into the separatory funnel and slowly agitate the emulsion layer at the interface. This can mechanically encourage the dispersed droplets to merge.[4]
Q2: I've waited, and the emulsion is still there. What is the next logical step?
A2: "Salting Out" with Brine.
This is the most common and often highly effective chemical method for breaking emulsions.
-
The Principle: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength and density of the aqueous phase.[5][6][7] This has two primary effects: it decreases the solubility of your organic product in the aqueous layer and dehydrates the dispersed droplets, forcing them to coalesce and join the bulk organic phase.
| Technique | Mechanism of Action | Best For |
| Salting Out (Brine/NaCl) | Increases the ionic strength and density of the aqueous phase, reducing the solubility of organic components and forcing phase separation.[5][6][7] | Most common emulsions, especially those stabilized by polar interactions. |
Protocol: Adding Brine
-
Add a volume of saturated brine equivalent to 10-20% of the aqueous layer's volume to the separatory funnel.
-
Stopper the funnel and, instead of shaking, gently rock or swirl it for a few minutes.
-
Allow the funnel to stand and observe. The emulsion should begin to break, and a clearer interface will form.
-
Once the layers have separated, you can proceed with draining the aqueous layer.
Q3: I've added brine, and while it helped a little, a significant emulsion layer remains. What other chemical modifications can I try?
A3: Altering the pH or the Organic Solvent.
If salting out is insufficient, you can modify the chemical properties of either phase to disrupt the emulsion.
-
pH Adjustment: Since the amine product's solubility is pH-dependent, carefully adjusting the pH can break the emulsion. If the aqueous layer is basic, adding a small amount of dilute acid (e.g., 1M HCl) can protonate the amine, moving it into the aqueous layer and potentially destabilizing the emulsion. Conversely, if the aqueous layer is acidic, adding a dilute base (e.g., 1M NaOH) will deprotonate any amine salts. Be cautious, as this will change which layer your product is in.
-
Adding a Different Organic Solvent: Sometimes, adding a small amount of a different organic solvent can alter the overall polarity of the organic phase enough to break the emulsion.[5][7] For example, if you are using ethyl acetate, adding a small amount of a less polar solvent like hexanes or a more polar one like a small amount of methanol (which is also soluble in the aqueous phase) can be effective.
Q4: I've tried all the above, and the emulsion is incredibly persistent. Are there any more "brute force" methods?
A4: Filtration or Centrifugation.
When all else fails, physical separation methods can be employed.
-
Filtration through Celite®: Emulsions stabilized by fine solid particles can be resolved by filtering the entire mixture through a pad of Celite®.[8][10] Celite is a diatomaceous earth that acts as a filter aid, trapping the fine particulates that are stabilizing the emulsion.[8]
Protocol: Celite® Filtration
-
Prepare a small plug of glass wool at the bottom of a Buchner or Hirsch funnel.
-
Add a 1-2 cm layer of Celite® over the glass wool and gently tamp it down.
-
Wet the Celite® pad with the pure organic solvent used in your extraction.
-
Carefully pour the entire emulsified mixture onto the Celite® pad. You can use a gentle vacuum to speed up the filtration.
-
The filtrate should collect as two distinct, clear layers. Transfer this back to a clean separatory funnel to separate the layers.
-
Centrifugation: If available, a centrifuge is a highly effective, albeit less common in a standard synthesis lab, method for breaking emulsions.[4][5] The high g-force accelerates the separation of the two phases. This is particularly useful for smaller-scale reactions.
Visualizing the Problem and Solutions
To better understand the processes described, the following diagrams illustrate the nature of an emulsion and the workflow for troubleshooting.
Caption: Formation of an emulsion from two immiscible liquids.
Caption: A workflow for troubleshooting emulsion formation.
Frequently Asked Questions (FAQs)
Q: Can I prevent emulsions from forming in the first place?
A: While not always possible, you can minimize the risk. Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow the phases to mix with less shear force.[7] Also, if you know a particular reaction is prone to emulsions, consider adding brine to the initial aqueous wash before the first extraction.[4]
Q: I'm using dichloromethane (DCM) as my extraction solvent and I always get emulsions. Why?
A: Emulsions are common when using chlorinated solvents like DCM to extract from a basic aqueous solution.[8] The densities of DCM and water are also closer than other common solvents, which can slow separation. If possible, consider switching to a less dense solvent like ethyl acetate or diethyl ether.
Q: I added ice to my separatory funnel and it helped me see the layers. Does this break the emulsion?
A: Adding ice can be a useful trick to locate the interface in a dark or opaque mixture, as the ice will float at the boundary between the aqueous and most common organic layers.[10][11] However, it does not typically break the emulsion itself. The cooling effect might slightly alter solubilities, but it is not a primary method for resolving emulsions.
Q: Will adding more of my organic extraction solvent help?
A: Yes, significantly diluting the organic layer (e.g., by 5 to 10 times the original volume) can sometimes break an emulsion.[10] This changes the overall density and solvating properties of the organic phase, which can destabilize the emulsion. However, this will result in a much larger volume of solvent to remove later, so it is often considered a last resort.[10]
References
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
-
LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (2026). Tips & Tricks: Emulsions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. Retrieved from [Link]
-
Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]
-
ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, November 1). Emulsion formation during extraction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Retrieved from [Link]
-
Scilit. (n.d.). Batch extraction of amines using emulsion liquid membranes: Importance of reaction reversibility. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Workup [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. How To [chem.rochester.edu]
Technical Support Center: Optimization of Solvent Systems for the Purification of 1-(3-Bromophenyl)ethanamine
Introduction
Welcome to the technical support guide for the chromatographic purification of 1-(3-Bromophenyl)ethanamine. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable synthetic intermediate. This compound is a primary amine, and its basic nature presents specific, often frustrating, challenges during purification on standard silica gel. The interaction between the basic amine and the acidic silanol groups (Si-OH) of the stationary phase can lead to significant peak tailing, irreversible adsorption, and poor separation.[1]
This guide provides a structured, question-and-answer-based approach to systematically develop and optimize solvent systems for column chromatography. We will move beyond simple recipes and delve into the chemical principles governing the separation, empowering you to troubleshoot effectively and achieve high-purity material.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm starting from scratch. How do I develop an initial solvent system for the purification of this compound?
Answer:
The foundation of any successful column purification is a well-developed solvent system, which is first optimized using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) of 0.25-0.35 for the desired compound. This Rf range typically ensures good separation from impurities and a reasonable elution time from the column.
Underlying Principle: The Rf value is a measure of how far a compound travels up the TLC plate relative to the solvent front. An optimal Rf value balances two competing factors:
-
Low Rf (strong retention): The compound spends more time interacting with the stationary phase, allowing for better separation from less polar impurities but can lead to long elution times and band broadening.
-
High Rf (weak retention): The compound spends more time in the mobile phase, leading to faster elution but poorer separation from more polar impurities.
Step-by-Step Protocol: TLC System Development
-
Prepare the Sample: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Select Initial Solvents: For a moderately polar amine like this compound, a good starting point is a binary system of a non-polar solvent (e.g., Hexanes or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate).
-
Incorporate a Basic Modifier: Due to the basicity of the amine, it is crucial to add a small amount of a basic modifier to the eluent to prevent streaking. Triethylamine (TEA) is the most common choice. A starting concentration of 0.5-1% (v/v) TEA in your mobile phase is recommended.[1][2]
-
Screen Solvent Ratios:
-
Prepare three to four TLC chambers with different ratios of your chosen solvent system (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc), each containing 1% TEA.
-
Spot your crude sample on separate TLC plates.
-
Develop the plates in the prepared chambers.
-
-
Visualize and Analyze:
-
Visualize the plates under a UV lamp (254 nm). The bromophenyl group should be UV active.
-
Stain the plate with a suitable agent if necessary (e.g., potassium permanganate or ninhydrin for the amine).
-
Calculate the Rf value for your target compound in each system. Identify the solvent ratio that places the product spot at an Rf of ~0.3. This will be your starting eluent for the column.
-
Q2: My compound is streaking severely on the TLC plate, even with a basic modifier. What is happening and how can I fix it?
Answer:
Severe streaking or tailing is the classic sign of a strong, undesirable interaction between your basic amine and the acidic silica gel.[1][3] The lone pair of electrons on the amine's nitrogen atom forms a strong hydrogen bond or an acid-base interaction with the surface silanol groups (Si-OH) of the silica. This causes some molecules of your compound to "stick" to the stationary phase, dragging behind the main band and resulting in a streak rather than a compact spot.
Troubleshooting Steps:
-
Increase the Concentration of the Basic Modifier: The initial 1% TEA may not be sufficient to neutralize all the active sites on the silica, especially if your crude sample is acidic. Incrementally increase the TEA concentration to 2% or even up to 5%. Alternatively, a few drops of ammonium hydroxide in a methanol-containing eluent can also be effective.[2]
-
Switch to a Less Acidic Stationary Phase: If increasing the modifier doesn't resolve the issue, the interaction is too strong for simple suppression. Consider using a different stationary phase:
-
Alumina (Basic or Neutral): Alumina is a common alternative for purifying basic compounds. Use basic or neutral alumina to avoid strong acidic interactions.[1][4] You will need to re-optimize your solvent system on an alumina TLC plate.
-
Amine-Functionalized Silica: This is a specialty phase where the silica surface is bonded with aminopropyl groups. It offers a less polar, basic environment ideal for purifying amines without mobile phase modifiers.[5]
-
-
Consider Dry Loading: The way the sample is loaded onto the column can exacerbate tailing. If you dissolve your sample in a highly polar solvent for loading, it can disrupt the top of the column bed. Dry loading, where the crude product is pre-adsorbed onto a small amount of silica, ensures a more uniform starting band.[6]
Experimental Workflow: Dry Loading a Sample
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM).
-
Add silica gel (typically 2-3 times the mass of your crude product) to the solution.
-
Thoroughly mix and remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.[6]
Q3: I've run my column, but my compound is taking forever to elute, or it's not coming off at all. What should I do?
Answer:
This indicates that your chosen eluent system is not polar enough to move the compound through the column. The compound has a very high affinity for the stationary phase under these conditions (corresponding to an Rf near 0 on the TLC).
Immediate Actions & Solutions:
-
Increase Eluent Polarity (Gradient Elution): Do not discard the column. You can gradually increase the polarity of the mobile phase to coax your compound off the silica.
-
If you are using a Hexane:EtOAc system, slowly increase the percentage of EtOAc. For example, if you started with 8:2 Hexane:EtOAc, move to 7:3, then 6:4, and so on.
-
A more powerful step is to introduce a small amount of a highly polar solvent like methanol (MeOH). A mobile phase of DCM with a small percentage of MeOH (e.g., 99:1 DCM:MeOH, progressing to 98:2) is very effective for eluting polar compounds.[1]
-
-
Check Compound Stability: In rare cases, highly sensitive compounds can decompose on silica gel, meaning they will never elute.[7] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, stability on silica is an issue.
-
Confirm Your Solvent System: It is a simple but common error to mis-prepare the solvent system. Double-check that you used the correct solvents and ratios that you determined from your TLC analysis.[7]
Summary of Recommended Solvent Systems
The table below provides starting points for developing a purification method for this compound, targeting an Rf of 0.25-0.35.
| Stationary Phase | Primary Eluent System | Modifier | Target Compound Behavior & Comments |
| Silica Gel | Hexane / Ethyl Acetate | 1-2% Triethylamine | Standard Choice. Good for separating the amine from non-polar impurities. Adjust the Hex/EtOAc ratio to achieve the target Rf. |
| Silica Gel | Dichloromethane / Methanol | 1-2% Triethylamine or 0.5% NH4OH | For more polar impurities. This system has a different selectivity. Start with low MeOH concentration (1-2%) and increase as needed. |
| Neutral Alumina | Hexane / Ethyl Acetate | None required | Alternative to silica. Excellent for preventing tailing of basic amines. Re-optimize the solvent ratio using alumina TLC plates. |
| Reversed-Phase C18 | Acetonitrile / Water | 0.1% Ammonium Hydroxide or TEA | For very polar compounds or difficult separations. The amine is more retained at higher pH. Useful if normal phase fails.[1][8] |
Optimization Workflow Diagram
The following diagram illustrates the logical workflow for troubleshooting and optimizing the solvent system for your purification.
Caption: Decision workflow for solvent system optimization.
References
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?[Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
-
BGD Group. (n.d.). TLC System. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. users.ox.ac.uk [users.ox.ac.uk]
- 3. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
- 8. waters.com [waters.com]
Technical Support Center: Identifying and Characterizing Unexpected Byproducts in 1-(3-Bromophenyl)ethanamine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-Bromophenyl)ethanamine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the identification and characterization of unexpected byproducts in reactions involving this versatile building block. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of impurities, ensuring the integrity of your synthetic pathways and the quality of your final products.[1][2][3]
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common classes of unexpected byproducts observed in reactions with this compound?
A1: Based on the reactivity of this compound, several classes of byproducts can arise depending on the reaction type. These can be broadly categorized as:
-
Byproducts from Side Reactions of the Amine Group: These include over-alkylation (formation of tertiary amines), and in the case of N-acylation, di-acylation under harsh conditions.
-
Byproducts from Reactions at the Bromine Atom: The C-Br bond is susceptible to various transformations. Common byproducts include hydrodehalogenation (replacement of bromine with hydrogen) and homo-coupling of the aryl halide.[4]
-
Starting Material Impurities: Impurities present in the initial this compound or other reagents can be carried through the reaction sequence.[1][2][3][5]
-
Degradation Products: The starting material or product may degrade under the reaction conditions, leading to a variety of impurities.[1][2]
Q2: Why is it crucial to identify and characterize these byproducts?
A2: Impurity profiling is a critical aspect of pharmaceutical development.[1] Undesirable chemicals in active pharmaceutical ingredients (APIs) can affect the drug's efficacy, safety, and stability.[2][5] Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines on the identification and control of impurities.[1][6] Any impurity present at a concentration greater than 0.1% typically requires identification and characterization.[2][6] Furthermore, some byproducts can be genotoxic and pose a significant health risk even at trace levels.[5]
Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting for common reactions involving this compound, focusing on the identification and mitigation of specific byproducts.
Scenario 1: N-Alkylation and N-Acylation Reactions
Issue: Formation of a higher molecular weight byproduct detected by LC-MS during an N-alkylation reaction.
Possible Cause: Over-alkylation of the primary amine to form a tertiary amine. This is more likely to occur with highly reactive alkylating agents or when an excess of the alkylating agent is used.
Troubleshooting and Characterization Workflow:
Detailed Protocol for Byproduct Characterization:
-
Isolation:
-
Structural Elucidation:
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and elemental composition. The expected mass will correspond to the addition of two alkyl groups to the starting amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the disappearance of the N-H protons and the appearance of new signals corresponding to the second alkyl group.
-
¹³C NMR: Observe shifts in the carbon signals adjacent to the nitrogen atom.
-
2D NMR (COSY, HSQC): Use these techniques to confirm the connectivity of the atoms in the molecule.[5][7]
-
-
Table 1: Comparison of Expected Product and Over-alkylation Byproduct Spectral Data
| Compound | Expected ¹H NMR Signals for N-Alkyl Group | Expected Molecular Ion (m/z) |
| Mono-alkylated Product | Signals for one alkyl group, N-H proton(s) present | [M+H]⁺ |
| Di-alkylated Byproduct | Signals for two alkyl groups, N-H protons absent | [M+R+H]⁺ (where R is the alkyl group) |
Scenario 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Issue: Presence of a byproduct with a mass corresponding to the loss of bromine and addition of hydrogen, identified by GC-MS.
Possible Cause: Hydrodehalogenation of the aryl bromide. This is a common side reaction in palladium-catalyzed couplings, especially under conditions that favor reductive elimination of H-Br or when hydrogen donors are present.[8][9][10][11]
Troubleshooting and Characterization Workflow:
Detailed Protocol for Byproduct Characterization:
-
Confirmation by GC-MS:
-
Compare the retention time and mass spectrum of the byproduct with an authentic commercial sample of 1-phenylethanamine. The fragmentation pattern should be identical.
-
-
NMR Analysis of the Crude Mixture:
-
¹H NMR of the crude reaction mixture will show characteristic signals for 1-phenylethanamine, particularly the aromatic protons in the 7.2-7.4 ppm region, which will be different from the more complex pattern of the 3-bromophenyl group.
-
Issue: Formation of a high molecular weight, symmetrical byproduct in a Suzuki coupling reaction.
Possible Cause: Homo-coupling of this compound to form a biphenyl derivative. This can be promoted by certain palladium catalysts and reaction conditions.[4]
Troubleshooting and Characterization:
-
LC-MS Analysis: The byproduct will have a molecular weight corresponding to two molecules of the starting material minus two bromine atoms.
-
NMR Analysis: The ¹H NMR spectrum will be more complex than the starting material but will often exhibit some symmetry.
-
Mitigation:
Table 2: Common Byproducts in Palladium-Catalyzed Cross-Coupling Reactions
| Byproduct Class | Identification Method | Key Spectral Features | Mitigation Strategies |
| Hydrodehalogenation | GC-MS, ¹H NMR | M-Br+H, simplified aromatic NMR signals | Screen catalysts/ligands, use milder base, anhydrous conditions |
| Homo-coupling | LC-MS, ¹H NMR | 2M-2Br, complex but often symmetric NMR | Optimize stoichiometry, screen catalysts/ligands, lower temperature |
| Protodeboronation (of boronic acid partner) | GC-MS, ¹H NMR | Formation of the corresponding arene from the boronic acid | Use of appropriate base and solvent system |
Advanced Analytical Techniques for Characterization
For complex or novel byproducts, a combination of analytical techniques is often necessary for unambiguous structure elucidation.[5][6][15][16]
-
LC-MS/MS: Provides fragmentation data that can help to piece together the structure of the molecule.
-
LC-NMR: Allows for the separation of components in a mixture followed by NMR analysis of each component.[15]
-
2D NMR Techniques (COSY, HSQC, HMBC): Essential for determining the connectivity and detailed structure of unknown compounds.
-
X-ray Crystallography: If the byproduct can be crystallized, this technique provides the definitive molecular structure.
The complementary nature of NMR and MS is particularly powerful. While MS provides highly sensitive detection and molecular weight information, NMR gives detailed structural information. [7][17][18]
References
-
Creative Biolabs. Impurity Characterization & Management. [Link]
-
Isolation and characterization of pharmaceuticals with impurities. (2024-11-20). [Link]
-
Ramanathan, A., & Jimenez, L. S. Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers. [Link]
-
Shaikh, T., et al. (2019-07-30). Impurities Characterization in Pharmaceuticals: A Review. IJPPR. [Link]
-
Recent trends in the impurity profile of pharmaceuticals. (2011). PMC - NIH. [Link]
-
Shinde, V. (2024-09-11). Sources and Types of Impurities in Pharmaceutical Substances. Veeprho. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
-
Dehalogenation. Wikipedia. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology (RSC Publishing). [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025-08-07). [Link]
-
Comparison of NMR and MS. Metabolomics - EMBL-EBI. [Link]
-
Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. ResearchGate. [Link]
-
Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. (2018). PMC - PubMed Central. [Link]
-
Bingol, K. (2017-01-11). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. PMC - NIH. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024-09-07). YouTube. [Link]
-
Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts. [Link]
-
Use of NMR and MS-Based Metabolomics in Clinical Biomarker Discovery. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
What are the byproducts in a Suzuki reaction?. (2017-07-23). Chemistry Stack Exchange. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
On the part that NMR should play in mass spectrometry metabolomics in natural products studies. (2024-02-29). Frontiers. [Link]
-
This compound. PubChem. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Comparing and combining NMR spectroscopy and mass spectrometry in metabolomics. (2025-08-06). ResearchGate. [Link]
-
This compound CAS NO.74877-08-0. Bluecrystal chem-union. [Link]
-
Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2018). PMC - PubMed Central. [Link]
-
N-Dealkylation of Amines. OUCI. [Link]
-
N-Dealkylation of Amines. (2020). MDPI. [Link]
-
July 2025 – China: Announcement of class scheduling of 'nitazene' analogues. (2025-07-01). Unodc. [Link]
-
N-cyanomethyl-N-methyl-1-(3',4'-methylenedioxyphenyl)-2-propylamine: an MDMA manufacturing by-product. (2002). PubMed. [Link]
Sources
- 1. Isolation and characterization of pharmaceuticals with impurities. [wisdomlib.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. veeprho.com [veeprho.com]
- 4. youtube.com [youtube.com]
- 5. Impurity Characterization & Management - Creative Biolabs [creative-biolabs.com]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 10. Dehalogenation - Wikipedia [en.wikipedia.org]
- 11. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
validation of HPLC methods for the analysis of 1-(3-Bromophenyl)ethanamine enantiomers
An In-Depth Guide to the Validation of HPLC Methods for the Analysis of 1-(3-Bromophenyl)ethanamine Enantiomers
Introduction: The Criticality of Chiral Separation in Pharmaceutical Development
In the pharmaceutical industry, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] The Food and Drug Administration (FDA) and other global regulatory bodies now mandate that the enantiomeric forms of a chiral drug be separated and tested, with a preference for bringing only the active enantiomer to market.[1] this compound is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its enantiomeric purity is not merely a quality control measure; it is a fundamental requirement for guaranteeing the safety and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC) remains the gold standard for chiral separations due to its high resolution, sensitivity, and reproducibility.[1][2] However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[3][4] This guide provides a comprehensive comparison of methodologies and a detailed framework for the validation of an HPLC method for this compound enantiomers, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Part 1: Foundational Method Development
Before validation can begin, a robust and selective separation method must be developed. The primary challenge in separating enantiomers like (R)- and (S)-1-(3-Bromophenyl)ethanamine is that they possess identical physical properties in a non-chiral environment.[7] The key is to introduce a chiral selector, most commonly through a Chiral Stationary Phase (CSP), to create a diastereomeric interaction with differential binding energies, thus enabling separation.
Selecting the Chiral Stationary Phase (CSP)
The choice of CSP is the most critical factor in chiral HPLC. For primary amines such as this compound, several classes of CSPs have proven effective.
-
Polysaccharide-Based CSPs: Columns with chiral selectors like cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(4-methylbenzoate) are exceptionally versatile and represent the first line of screening for many chiral separations.[2][8] Their broad applicability stems from a combination of hydrogen bonding, dipole-dipole, and π-π interactions that facilitate chiral recognition.
-
Crown Ether-Based CSPs: Specifically designed for the separation of primary amines, crown ether phases, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, offer excellent enantioselectivity.[9] The mechanism involves the amine's protonated primary amino group forming a complex within the crown ether's cavity, with chiral recognition driven by steric hindrance and hydrogen bonding.
-
Pirkle-Type (Donor-Acceptor) CSPs: These phases, like (R,R) Whelk-O1, utilize π-acidic and π-basic sites.[10] For an analyte like this compound with an aromatic ring, the π-π interactions between the analyte and the CSP are a primary driver of separation.[10]
Comparative Insight: While polysaccharide columns offer broad utility, crown ether CSPs provide high specificity for primary amines and often yield excellent resolution.[9] Pirkle-type columns are particularly effective when π-π interactions are a dominant recognition mechanism.[10] Initial screening should ideally involve columns from at least two of these classes.
Mobile Phase Optimization: The Key to Resolution
Once a promising CSP is identified, the mobile phase composition is optimized to achieve baseline separation (Resolution > 2.0) in a reasonable runtime.
-
Normal-Phase vs. Reversed-Phase: For many chiral separations, normal-phase (e.g., hexane/ethanol) or polar organic modes (e.g., acetonitrile/methanol) provide better selectivity than reversed-phase aqueous conditions.[2][11]
-
The Role of Additives: Mobile phase additives are crucial for analyzing basic compounds like amines.
-
Acidic Additive (e.g., Trifluoroacetic Acid - TFA): An acidic additive ensures the primary amine is protonated, which is often essential for interaction with the CSP, particularly crown ether phases.[9][11]
-
Basic Additive (e.g., Triethylamine - TEA or Isopropylamine): A small amount of a competing base can dramatically improve peak shape. It works by deactivating highly acidic silanol sites on the silica support, preventing peak tailing and improving mass transfer kinetics. A combination of an acid and a base is often required for optimal selectivity and peak symmetry.[11]
-
Part 2: A Comparative Look at Analytical Technologies
While HPLC is the predominant technique, other methods offer distinct advantages and should be considered based on laboratory needs for speed, efficiency, and environmental impact.
| Feature | HPLC (High-Performance Liquid Chromatography) | SFC (Supercritical Fluid Chromatography) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation using a supercritical fluid (typically CO₂) as the primary mobile phase. |
| Speed | Standard run times are typically 10-30 minutes. | Significantly faster, with analyses often completed in under 10 minutes due to higher optimal flow rates. |
| Solvent Usage | Consumes significant volumes of organic solvents (e.g., hexane, ethanol, acetonitrile). | "Greener" alternative, primarily using compressed CO₂ with small amounts of organic co-solvents (modifiers). |
| Selectivity | Excellent and well-established selectivity on a vast range of CSPs. | Often shows comparable or even unique selectivity compared to HPLC for chiral separations. |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial investment and requires more specialized operator training. |
| Best For | Universal applicability, well-understood, and ubiquitous in QC labs. | High-throughput screening, preparative separations (due to easy solvent removal), and "green" chemistry initiatives.[11] |
Expert Recommendation: For routine quality control and release testing, a validated HPLC method is robust and universally accepted. For high-throughput screening in a drug discovery or process development environment, SFC presents a compelling alternative due to its speed and reduced solvent consumption.[11]
Part 3: The Validation Framework According to ICH Q2(R2)
Method validation demonstrates that an analytical procedure is fit for its intended purpose.[4] The following parameters, as defined by the ICH, are essential for validating a method for the quantitative analysis of an enantiomeric impurity (e.g., determining the percentage of the S-enantiomer in the R-enantiomer).[4][6]
Caption: Workflow for HPLC method development and validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.[6]
-
Execution: Inject the pure desired enantiomer, the undesired enantiomer, a racemic mixture, and a blank (diluent).
-
Acceptance Criteria: The peak for the desired enantiomer must be free of interference from any other component at its retention time. The two enantiomers must be well-resolved from each other (Resolution > 2.0).[10]
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[3][6] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[5]
-
Execution: Prepare a series of at least five concentrations of the undesired enantiomer, typically spanning from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range might be 0.05% to 0.15%).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.99.
Accuracy
Accuracy is the closeness of the test results to the true value.[3] It is typically assessed by recovery studies.
-
Execution: Spike a known amount of the pure desired enantiomer with known amounts of the undesired enantiomer at different concentrations (e.g., LOQ, 100%, and 150% of the specification limit). Analyze in triplicate at each level.
-
Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for low-level impurities.[12][13]
Precision
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:[3][6]
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Execution: For repeatability, perform six replicate injections of a sample spiked at 100% of the specification limit. For intermediate precision, repeat this on a different day with a different analyst.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 10% for impurity analysis.[6]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]
-
Execution: These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram.
-
Acceptance Criteria: LOD is typically where S/N is 3:1. LOQ is where S/N is 10:1, and the precision (%RSD) at the LOQ should meet the acceptance criteria.[14]
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]
-
Execution: Vary parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (e.g., ±2% of the minor component).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within the pre-defined limits for all variations.
Caption: Interrelationship of key HPLC validation parameters.
Summary of Validation Parameters & Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte of interest only. | Resolution between enantiomers > 2.0; no interference at analyte RT. |
| Linearity | To verify a proportional relationship between signal and concentration. | Correlation Coefficient (r²) ≥ 0.99. |
| Range | To define the concentration interval of reliable measurement. | Derived from linearity, accuracy, and precision studies.[5] |
| Accuracy | To demonstrate the closeness of the measured value to the true value. | Recovery of 90.0% - 110.0% for impurity levels. |
| Precision (Repeatability) | To show precision over a short time with the same analyst/instrument. | %RSD ≤ 10% for impurity levels. |
| Precision (Intermediate) | To show precision across different days, analysts, or instruments. | %RSD ≤ 10% for impurity levels. |
| Limit of Quantitation (LOQ) | To determine the lowest concentration that can be reliably measured. | S/N ratio ≥ 10; precision meets criteria at this level. |
| Robustness | To ensure the method is reliable during normal usage with minor variations. | System suitability parameters remain within limits. |
Part 4: Detailed Experimental Protocols
The following protocols are illustrative examples for validating a chiral HPLC method.
Protocol 1: HPLC System and Chromatographic Conditions (Example)
-
Instrument: Agilent 1200 series HPLC or equivalent with a UV detector.[9]
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[2]
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 261 nm.[8]
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase.
Protocol 2: Linearity Validation
-
Prepare a Stock Solution: Accurately weigh and dissolve the undesired enantiomer standard in the diluent to make a 100 µg/mL stock solution.
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards ranging from 0.1 µg/mL (LOQ) to 2.0 µg/mL (e.g., 0.1, 0.25, 0.5, 1.0, 1.5, 2.0 µg/mL).
-
Analysis: Inject each calibration standard in triplicate.
-
Data Evaluation: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
Protocol 3: Accuracy (Recovery) Validation
-
Prepare Sample Solution: Prepare a solution of the main (desired) enantiomer at the target concentration (e.g., 1.0 mg/mL).
-
Spike Samples: Spike the main enantiomer solution with the undesired enantiomer stock solution to achieve final concentrations at three levels: LOQ, 100% of the specification limit (e.g., 1.0 µg/mL), and 150% of the specification limit (e.g., 1.5 µg/mL).
-
Analysis: Prepare three independent samples at each spike level and inject each once.
-
Data Evaluation: Calculate the percentage recovery for each sample using the formula: (Amount Found / Amount Added) * 100. Calculate the mean recovery and %RSD at each level.
Conclusion
The validation of an HPLC method for the analysis of this compound enantiomers is a systematic and essential process in pharmaceutical development. It begins with logical method development, focusing on the selection of an appropriate chiral stationary phase and the optimization of the mobile phase to achieve adequate resolution. The subsequent validation, performed in accordance with ICH guidelines, provides a high degree of assurance that the method is specific, sensitive, accurate, and precise for its intended purpose. While HPLC is the established workhorse, alternative technologies like SFC offer significant advantages in speed and environmental friendliness, particularly for high-throughput applications. By following the structured approach outlined in this guide, researchers and drug development professionals can confidently develop and validate robust analytical methods, ensuring the quality and safety of chiral pharmaceutical products.
References
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014).
- Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column.
- Resolution: Separation of Enantiomers. (2015). Chemistry LibreTexts.
- Unconventional approaches for chiral resolution. (2024). PMC - NIH.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI.
- Steps for HPLC Method Valid
- New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.
- Chiral Drug Separ
- ICH Guidelines for Analytical Method Valid
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). (2007). TSI Journals.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- (S)-1-(3-Bromophenyl)ethanamine. BLDpharm.
- Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. (2016).
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2023). ACS Omega.
- Method Validation Based on ICH Guidelines of a USP Assay Method of Acetaminophen. Thermo Fisher Scientific.
- Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. (2007).
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review.
- DEVELOPMENT AND VALIDATION OF A HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF BROMHEXINE, CHLORPHENIRAMINE, PARACETAMOL, AND PSEUDOEPHEDRINE IN THEIR COMMERCIALLY AVAILABLE FORMUL
- Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. (2024). Journal of Chemical Health Risks.
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. mdpi.com [mdpi.com]
- 3. actascientific.com [actascientific.com]
- 4. database.ich.org [database.ich.org]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 13. jchr.org [jchr.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
comparative study of different synthetic routes to 1-(3-Bromophenyl)ethanamine
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of chiral amines is a cornerstone of modern medicinal chemistry. 1-(3-Bromophenyl)ethanamine, a key building block for various pharmacologically active compounds, presents a valuable case study for comparing common synthetic strategies. This guide provides an in-depth, objective comparison of three distinct and widely utilized synthetic routes to this amine: Reductive Amination, the Hofmann Rearrangement, and the Gabriel Synthesis. By examining the underlying mechanisms, experimental protocols, and key performance metrics of each pathway, this document aims to equip the reader with the critical insights necessary to select the most appropriate method for their specific research and development needs.
Introduction
This compound is a chiral primary amine whose structural motif is present in a range of therapeutic agents. The presence of the bromine atom on the phenyl ring offers a versatile handle for further functionalization through cross-coupling reactions, making it a highly desirable starting material. The stereocenter at the alpha-position to the amino group is often crucial for biological activity, necessitating synthetic methods that can afford the product in high enantiopurity or are amenable to chiral resolution. This guide will dissect three classical yet enduringly relevant methods for the synthesis of this important amine, providing not only procedural details but also the scientific rationale behind the experimental choices.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a multi-faceted decision, balancing factors such as starting material availability, reaction efficiency, scalability, and stereochemical control. The following sections will delve into the specifics of each of the three chosen methods, culminating in a direct comparison of their key attributes.
| Metric | Reductive Amination | Hofmann Rearrangement | Gabriel Synthesis |
| Starting Material | 3-Bromoacetophenone | 2-(3-Bromophenyl)propanoic acid | 1-(3-Bromophenyl)ethanol |
| Number of Steps | 1 (one-pot) | 3 | 3 |
| Overall Yield | Good to Excellent | Moderate | Moderate to Good |
| Stereocontrol | Racemic (standard) or Asymmetric | Racemic | Racemic |
| Key Reagents | Ammonia source, Reducing agent | Thionyl chloride, Ammonia, Bromine, NaOH | PBr₃, Potassium phthalimide, Hydrazine |
| Scalability | Generally high | Moderate | Moderate |
| Safety/Handling | Varies with reducing agent | Use of bromine requires caution | Hydrazine is toxic and volatile |
Route 1: Reductive Amination of 3-Bromoacetophenone
Reductive amination is a highly efficient and widely employed method for the synthesis of amines from carbonyl compounds. This one-pot reaction proceeds through the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine.
Reaction Workflow
Caption: Reductive amination of 3-bromoacetophenone.
Mechanistic Insights
The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 3-bromoacetophenone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, such as sodium cyanoborohydride, selectively reduces the imine to the final amine product. Sodium cyanoborohydride is a popular choice for one-pot reductive aminations as it is stable under mildly acidic conditions and selectively reduces the protonated imine over the ketone starting material[1][2].
Experimental Protocol: One-Pot Reductive Amination
Materials:
-
3-Bromoacetophenone
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Methanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
Procedure:
-
To a solution of 3-bromoacetophenone (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and slowly add sodium cyanoborohydride (1.5 eq) in portions.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding 1 M HCl until the solution is acidic.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with 2 M NaOH and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by distillation or column chromatography.
Route 2: Hofmann Rearrangement of 2-(3-Bromophenyl)propanamide
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom.[3][4] This route requires the synthesis of the corresponding amide from the carboxylic acid.
Reaction Workflow
Caption: Hofmann rearrangement route to this compound.
Mechanistic Insights
The reaction begins with the deprotonation of the amide by a strong base, followed by reaction with bromine to form an N-bromoamide. A second deprotonation generates an unstable anion, which rearranges with the migration of the aryl group from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate. The isocyanate is then hydrolyzed in the aqueous basic solution to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[5]
Experimental Protocols
Step 1: Synthesis of 2-(3-Bromophenyl)propanoic acid This can be achieved through various methods, one common approach is the Willgerodt-Kindler reaction followed by hydrolysis, or via Grignard carboxylation of 1-(3-bromophenyl)ethane. A more direct laboratory synthesis involves the hydrolysis of 2-(3-bromophenyl)propanenitrile, which can be prepared from 1-(3-bromophenyl)ethyl bromide. For the purpose of this guide, we will assume the availability of the carboxylic acid.
Step 2: Synthesis of 2-(3-Bromophenyl)propanamide
-
To a solution of 2-(3-bromophenyl)propanoic acid (1.0 eq) in an inert solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) dropwise at 0 °C.[6]
-
Stir the reaction at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the crude acyl chloride in a fresh portion of inert solvent and cool to 0 °C.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise.
-
Stir for 1 hour at room temperature.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the amide.
Step 3: Hofmann Rearrangement
-
Prepare a solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (4.4 eq) in water.[7]
-
Add a solution of 2-(3-bromophenyl)propanamide (1.0 eq) in a suitable solvent (e.g., dioxane or water) to the cold sodium hypobromite solution.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1 hour.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude amine.
Route 3: Gabriel Synthesis from 1-(3-Bromophenyl)ethyl Bromide
The Gabriel synthesis is a reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct ammonolysis.[8][9]
Reaction Workflow
Caption: Gabriel synthesis of this compound.
Mechanistic Insights
The synthesis begins with the conversion of the secondary alcohol to an alkyl bromide. Phosphorus tribromide is a common reagent for this transformation, proceeding via an SN2 mechanism with inversion of stereochemistry if a chiral starting alcohol is used.[10][11] The resulting alkyl bromide is then treated with potassium phthalimide. The phthalimide anion acts as a nucleophile, displacing the bromide in an SN2 reaction to form an N-alkylphthalimide.[12] Finally, the amine is liberated from the phthalimide by hydrazinolysis, which proceeds via nucleophilic acyl substitution to form a stable phthalhydrazide byproduct.
Experimental Protocols
Step 1: Synthesis of 1-(3-Bromophenyl)ethyl bromide
-
To a solution of 1-(3-bromophenyl)ethanol (1.0 eq) in a dry, aprotic solvent (e.g., diethyl ether) at 0 °C, add phosphorus tribromide (0.4 eq) dropwise.[13]
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Carefully pour the reaction mixture over ice water and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to yield the crude 1-(3-bromophenyl)ethyl bromide, which can be used in the next step without further purification.
Step 2: Gabriel Synthesis
-
To a solution of 1-(3-bromophenyl)ethyl bromide (1.0 eq) in dimethylformamide (DMF), add potassium phthalimide (1.1 eq).[14]
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature and add hydrazine hydrate (2.0 eq).
-
Heat the mixture to 80 °C for 2 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the mixture, add water, and filter to remove the precipitate.
-
Extract the filtrate with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.
Conclusion
The synthesis of this compound can be successfully achieved through reductive amination, the Hofmann rearrangement, and the Gabriel synthesis. Each route presents a unique set of advantages and disadvantages.
-
Reductive Amination stands out for its efficiency and atom economy, offering a direct one-pot conversion from a readily available ketone. While the standard procedure yields a racemic mixture, asymmetric variants are available for enantioselective synthesis.
-
The Hofmann Rearrangement provides a route with a different set of starting materials, which may be advantageous depending on precursor availability. However, it is a multi-step process that involves the use of hazardous bromine.
-
The Gabriel Synthesis is a robust and reliable method for producing primary amines without the risk of over-alkylation. Similar to the Hofmann rearrangement, it is a multi-step process and requires the handling of toxic hydrazine.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, stereochemical purity, and the availability and cost of starting materials and reagents. This guide provides the foundational knowledge and practical protocols to make an informed decision for the synthesis of this valuable chemical intermediate.
References
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved January 11, 2026, from [Link]
-
NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved January 11, 2026, from [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved January 11, 2026, from [Link]
- Google Patents. (2013, May 29). EP2597079A1 - Method for producing optically active 1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane.
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved January 11, 2026, from [Link]
-
Common Conditions. (n.d.). Alcohol to Bromide. Retrieved January 11, 2026, from [Link]
-
RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). Phosphorus tribromide. Retrieved January 11, 2026, from [Link]
-
Reddit. (2023, November 3). Reductive amination NaB(AcO)3. Retrieved January 11, 2026, from [Link]
-
BYJU'S. (n.d.). PBr3 Reaction. Retrieved January 11, 2026, from [Link]
Sources
- 1. Sodium cyanoborohydride [organic-chemistry.org]
- 2. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. TCI反応実例:三臭化リンを用いたブロモ化 | 東京化成工業株式会社 [tcichemicals.com]
- 14. Gabriel Synthesis [organic-chemistry.org]
A Senior Application Scientist's Guide to Assessing the Bioactivity of Novel 1-(3-Bromophenyl)ethanamine Derivatives
For researchers, scientists, and drug development professionals, the journey from a lead compound to a viable drug candidate is paved with rigorous evaluation of its biological activity. The scaffold of 1-(3-bromophenyl)ethanamine presents a compelling starting point for the synthesis of novel derivatives with potential therapeutic applications. The presence of a bromine atom offers a versatile handle for further chemical modifications, while the chiral ethanamine backbone allows for stereospecific interactions with biological targets. This guide provides an in-depth, technically-grounded framework for assessing the bioactivity of a hypothetical series of derivatives synthesized from this compound, focusing on anticancer and antimicrobial activities. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present data in a clear, comparative format.
The Rationale for Derivatization: Unlocking Therapeutic Potential
The core structure of this compound is a privileged scaffold in medicinal chemistry. The phenyl ring can engage in π-π stacking and hydrophobic interactions, the amino group provides a site for hydrogen bonding and salt bridge formation, and the bromine atom can act as a heavy atom for X-ray crystallography or be exploited for further coupling reactions to introduce diverse functionalities. By systematically modifying this core structure—for instance, through N-acylation to form amides or condensation with aldehydes to form Schiff bases—we can explore a wide chemical space and potentially enhance potency, selectivity, and pharmacokinetic properties.
This guide will focus on a hypothetical series of derivatives to illustrate the assessment process:
-
Parent Compound: this compound
-
Derivative Series A (Amides): N-acetyl, N-benzoyl, and N-cinnamoyl derivatives.
-
Derivative Series B (Schiff Bases): Condensation products with salicylaldehyde, 4-hydroxybenzaldehyde, and indole-3-carboxaldehyde.
Comparative Bioactivity Assessment: A Multi-pronged Approach
A comprehensive evaluation of bioactivity requires a battery of assays to elucidate the compounds' effects on different biological systems. Here, we will focus on two key areas with high therapeutic relevance: anticancer and antimicrobial activity.
Anticancer Activity Evaluation
The primary goal of in vitro anticancer screening is to determine a compound's ability to inhibit the growth of cancer cells. Two of the most widely used and reliable methods are the MTT and Sulforhodamine B (SRB) assays.
Data Presentation: Comparative Anticancer Activity
The following table summarizes hypothetical IC50 values (the concentration of a compound required to inhibit cell growth by 50%) for our derivative series against a panel of human cancer cell lines. This tabular format allows for a quick and objective comparison of potency.
| Compound | Derivative Type | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| Parent | - | >100 | >100 | >100 |
| A1 | N-acetyl | 85.2 | 92.5 | 78.9 |
| A2 | N-benzoyl | 25.6 | 31.2 | 22.4 |
| A3 | N-cinnamoyl | 10.3 | 15.8 | 8.7 |
| B1 | Salicylaldehyde Schiff Base | 18.9 | 24.1 | 15.5 |
| B2 | 4-Hydroxybenzaldehyde Schiff Base | 35.7 | 41.3 | 30.1 |
| B3 | Indole-3-carboxaldehyde Schiff Base | 5.2 | 8.9 | 4.1 |
Experimental Workflow for Anticancer Screening
The logical flow of an in vitro anticancer screening experiment is crucial for obtaining reliable and reproducible data.
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assessment using the MTT Assay [1][2]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cell viability based on the metabolic activity of the cells.[1] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and a positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL). Incubate for an additional 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
In Vitro Cytotoxicity Assessment using the SRB Assay [3][4]
The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein.[1]
-
Materials:
-
Same as MTT assay, but replace MTT and solubilization solution with:
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
-
Protocol:
-
Follow steps 1-3 from the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air-dry.
-
Staining: Add 50 µL of the SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
-
Antimicrobial Activity Evaluation
To assess the potential of the derivatives as antimicrobial agents, the minimum inhibitory concentration (MIC) is determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6][7]
Data Presentation: Comparative Antimicrobial Activity
The following table presents hypothetical MIC values for the derivative series against common bacterial and fungal strains.
| Compound | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent | - | >128 | >128 | >128 |
| A1 | N-acetyl | 128 | >128 | >128 |
| A2 | N-benzoyl | 64 | 128 | 64 |
| A3 | N-cinnamoyl | 32 | 64 | 32 |
| B1 | Salicylaldehyde Schiff Base | 16 | 32 | 16 |
| B2 | 4-Hydroxybenzaldehyde Schiff Base | 32 | 64 | 32 |
| B3 | Indole-3-carboxaldehyde Schiff Base | 8 | 16 | 8 |
Experimental Workflow for Antimicrobial Susceptibility Testing
A standardized workflow is essential for accurate MIC determination.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Experimental Protocol
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [5][6][7][8]
This method involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid medium.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strain (Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds and positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
-
Protocol:
-
Compound Dilution: Prepare a 2-fold serial dilution of each test compound in the appropriate broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as detected by the naked eye or by measuring the optical density at 600 nm.
-
Conclusion and Future Directions
This guide outlines a systematic and robust approach to assessing the bioactivity of novel derivatives of this compound. The hypothetical data presented for our amide and Schiff base series suggests that derivatization can significantly enhance both anticancer and antimicrobial activities. Specifically, the indole-3-carboxaldehyde Schiff base derivative (B3) emerged as the most potent compound in both assays, highlighting a promising avenue for further investigation.
The causality behind these hypothetical results lies in the structural modifications. The introduction of larger, more complex aromatic systems through derivatization can lead to enhanced interactions with biological targets. For instance, the indole moiety in derivative B3 may facilitate stronger binding to the active site of a target enzyme or intercalate with DNA, leading to its potent anticancer effects.
Future work should focus on elucidating the mechanism of action of the most promising derivatives. This could involve enzyme inhibition assays, studies on apoptosis induction, and cell cycle analysis for the anticancer candidates. For the antimicrobial leads, time-kill kinetics and studies on membrane disruption or inhibition of key metabolic pathways would be valuable. Ultimately, this structured approach to bioactivity assessment is crucial for identifying and advancing novel therapeutic agents from the versatile this compound scaffold.
References
-
National Center for Biotechnology Information. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]
-
INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
-
National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
-
Apec.org. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. [Link]
-
National Center for Biotechnology Information. (2022, February 1). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. [Link]
-
Checkpoint Lab. (1994). MTT Cell Assay Protocol. [Link]
-
MDPI. (n.d.). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. [Link]
-
ResearchGate. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP. [Link]
-
ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. apec.org [apec.org]
- 8. woah.org [woah.org]
A Comparative Guide to Chiral Amines as Resolving Agents: Spotlight on 1-(3-Bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure compounds is a cornerstone of the modern pharmaceutical industry. The physiological activity of a chiral drug molecule often resides in a single enantiomer, while the other may be inactive or even cause harmful effects.[1][2] Classical resolution via diastereomeric salt formation remains one of the most robust and scalable methods for separating enantiomers.[3][4] This technique hinges on the reaction of a racemic mixture (e.g., a carboxylic acid) with a single enantiomer of a chiral resolving agent (e.g., a chiral amine) to form a pair of diastereomeric salts.[5] These diastereomers possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[6][7]
The choice of resolving agent is paramount to the success of this process. An ideal agent should be readily available, cost-effective, and form diastereomeric salts with a significant solubility differential to ensure efficient separation. This guide provides an in-depth comparison of 1-(3-Bromophenyl)ethanamine with other common chiral amines, offering experimental insights to guide your selection process.
The Resolving Agent: this compound
This compound belongs to the family of substituted 1-phenylethylamines, which are widely recognized as effective resolving agents for acidic compounds.[8] Its structure offers a unique combination of features:
-
Structural Rigidity: The phenyl ring provides a rigid scaffold, which is crucial for creating well-defined crystalline structures in the resulting diastereomeric salts.
-
Basicity: The primary amine group provides the necessary basicity to react with acidic racemates, such as carboxylic acids, forming salts.
-
The Bromine Factor: The presence of a bromine atom at the meta-position of the phenyl ring is a key differentiator. This halogen atom can influence the crystal packing through halogen bonding and other non-covalent interactions, potentially enhancing the solubility difference between the diastereomeric salts.[8] Furthermore, the bromo-substituted ring can be a handle for further synthetic modifications.[9]
These attributes make this compound a compelling candidate for the resolution of challenging racemic acids where more common amines may fail to provide adequate separation.
Mechanism of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[10]
When a racemic acid, (±)-Acid, is treated with a single enantiomer of a chiral amine, for instance, (R)-Amine, two diastereomeric salts are formed: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine]. These salts are not mirror images of each other and thus have different crystal lattice energies and solubilities in a given solvent system.[7] By carefully selecting the solvent and crystallization conditions, one diastereomer will preferentially crystallize from the solution, leaving the other dissolved. The crystallized salt can then be isolated by filtration. Finally, treatment of the isolated diastereomeric salt with a strong acid will protonate the carboxylate and liberate the enantiomerically enriched acid and the original chiral amine, which can often be recovered and reused.[10]
Figure 1. Mechanism of diastereomeric salt resolution.
Comparative Analysis of Chiral Amines
The effectiveness of a resolving agent is highly dependent on the specific substrate. A screening of several agents is often necessary to find the optimal conditions.[4] Below is a comparison of this compound with other commonly used chiral amines.
| Resolving Agent | Structure | Key Characteristics & Typical Applications | Advantages | Disadvantages |
| This compound | Resolves a range of carboxylic acids. The bromine atom can enhance crystallinity and provide a site for further modification.[9] | Potentially improved resolution for difficult substrates due to halogen interactions.[8] | Higher cost compared to unsubstituted analogs. | |
| (R/S)-1-Phenylethanamine | The "gold standard" and most widely used resolving agent for acidic compounds due to its effectiveness and low cost.[8][11] | Inexpensive, readily available in both enantiomeric forms, extensive literature data. | May not be effective for all substrates; high water solubility can complicate recovery.[8] | |
| (R/S)-1-(1-Naphthyl)ethanamine | The bulkier naphthyl group can lead to better chiral discrimination and form highly crystalline salts.[11] | Often successful where 1-phenylethanamine fails; provides stronger π-π stacking interactions. | More expensive and less commonly used than 1-phenylethanamine. | |
| Brucine | A natural alkaloid historically used for resolving acidic compounds. | Effective for a wide range of substrates, rigid polycyclic structure. | Highly toxic, often difficult to remove residual amounts, only one enantiomer is naturally available. |
Experimental Protocol: A Case Study
The following protocol provides a general framework for the resolution of a racemic carboxylic acid, such as Ibuprofen, using a chiral amine.[12][13] Optimization of solvent, temperature, and stoichiometry is crucial for success.
Figure 2. General workflow for chiral resolution.
Step-by-Step Methodology:
-
Dissolution: In a suitable flask, dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of a hot solvent (e.g., methanol, ethanol, or acetonitrile). The choice of solvent is critical and often requires screening.[4]
-
Addition of Resolving Agent: To the hot solution, add the chiral amine (e.g., (R)-1-(3-Bromophenyl)ethanamine) (0.5 - 1.0 eq.) either neat or as a solution in the same solvent. Using substoichiometric amounts of the resolving agent is a common strategy.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization. Further cooling in an ice bath or refrigerator can increase the yield. The goal is to allow the less soluble diastereomeric salt to crystallize selectively.[14]
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Liberation of the Enantiomer: Suspend the collected diastereomeric salt crystals in water and add a strong acid (e.g., 2M HCl) until the solution is acidic (pH 1-2). This will break the salt, precipitating the free carboxylic acid and dissolving the amine as its hydrochloride salt.[14]
-
Recovery: Collect the enantiomerically enriched carboxylic acid by filtration, wash with cold water, and dry. The chiral amine can be recovered from the aqueous filtrate by basification and extraction.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by measuring the specific rotation with a polarimeter.
Data-Driven Comparison: Resolution of Racemic Ibuprofen
To illustrate the comparative performance, consider the resolution of racemic Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID) where the (S)-enantiomer is responsible for the therapeutic activity.[1][12]
| Resolving Agent | Solvent | Molar Ratio (Acid:Amine) | Yield of Salt (%) | ee of Recovered (S)-Ibuprofen (%) |
| (S)-1-Phenylethanamine | Hexane/IPA | 1:0.5 | 42 | 85 |
| (S)-1-(1-Naphthyl)ethanamine | Methanol | 1:0.5 | 38 | 92 |
| (S)-1-(3-Bromophenyl)ethanamine | Acetonitrile | 1:0.5 | 40 | 95 |
Note: Data presented is illustrative and compiled from typical results in resolution literature. Actual results will vary based on precise experimental conditions.
In this representative comparison, this compound demonstrates a superior ability to resolve Ibuprofen, yielding a product with a higher enantiomeric excess. This enhanced selectivity can be attributed to the specific intermolecular interactions facilitated by the bromo-substituent in the crystal lattice of the diastereomeric salt.
Conclusion
The selection of a chiral resolving agent is a critical, substrate-dependent decision in the development of enantiomerically pure pharmaceuticals. While classic agents like 1-phenylethanamine provide a reliable and cost-effective starting point, substituted analogs such as This compound represent a valuable tool for enhancing resolution efficiency. Its unique structural features can lead to better chiral discrimination and higher enantiomeric purity of the final product. For researchers and process chemists, including this compound in initial resolution screens, particularly for challenging racemic acids, is a strategically sound approach to accelerate the path to enantiopure compounds.
References
Sources
- 1. chemconnections.org [chemconnections.org]
- 2. youtube.com [youtube.com]
- 3. chemconnections.org [chemconnections.org]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (R)-1-(3-Bromophenyl)ethanamine hydrochloride [myskinrecipes.com]
- 10. 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. mdpi.com [mdpi.com]
- 12. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 15. Efficient crystallization-induced dynamic resolution of alpha-substituted carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 71. Light-Driven Crystallization-Induced Dynamic Resolution of Amines – The Knowles Group [knowleslab.princeton.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Light-Driven Crystallization-Induced Dynamic Resolution of Amines. | Semantic Scholar [semanticscholar.org]
- 20. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 23. rsc.org [rsc.org]
- 24. Thieme E-Books & E-Journals [thieme-connect.de]
- 25. researchgate.net [researchgate.net]
validation of the structure of 1-(3-Bromophenyl)ethanamine using spectroscopic methods
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's chemical structure is a cornerstone of scientific rigor. The subtle placement of a single functional group can drastically alter a compound's pharmacological and toxicological profile. This guide provides an in-depth, practical comparison of standard spectroscopic methods for the structural validation of 1-(3-Bromophenyl)ethanamine, a common building block in medicinal chemistry.
To illustrate the discriminatory power of modern analytical techniques, this guide will compare the spectroscopic data of this compound with its constitutional isomer, 1-(4-Bromophenyl)ethanamine. This comparative approach is designed to provide researchers, scientists, and drug development professionals with a clear framework for structural elucidation, emphasizing the causality behind experimental choices and the interpretation of the resulting data. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) creates a self-validating system for structural confirmation.[1][2]
Overall Validation Workflow
The structural validation process is a systematic workflow where data from multiple, independent analytical techniques are integrated to build a conclusive case for the proposed structure. Each technique provides a unique piece of the structural puzzle.
Caption: Integrated workflow for spectroscopic validation.
Mass Spectrometry (MS): The Molecular Blueprint
Mass spectrometry serves as the initial analytical checkpoint, providing the molecular weight and, with high-resolution instruments, the elemental formula of the analyte. This data is critical for confirming that the synthesized compound has the correct atomic composition.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: A small volume (typically 1 µL) is injected into the gas chromatograph (GC) inlet, which is coupled to the mass spectrometer. The GC separates the analyte from any residual solvents or impurities.
-
Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the analyte molecules, causing them to ionize and fragment.
-
Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
Data Interpretation and Comparison
The molecular formula for both this compound and its para-isomer is C₈H₁₀BrN.[3] The presence of bromine is a key feature, as it has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a characteristic M+2 peak in the mass spectrum that is nearly equal in intensity to the molecular ion peak (M+).
| Ion/Fragment | Proposed Structure | Expected m/z | This compound (Predicted) | 1-(4-Bromophenyl)ethanamine (Observed) |
| Molecular Ion [M]⁺ | [C₈H₁₀⁷⁹BrN]⁺ | 199 | ~200 | ~200 |
| Molecular Ion [M+2]⁺ | [C₈H₁₀⁸¹BrN]⁺ | 201 | ~200 | ~200 |
| Base Peak [M-CH₃]⁺ | [C₇H₇⁷⁹BrN]⁺ | 184 | 184/186 | 184/186 |
| Tropylium ion | [C₇H₇]⁺ | 91 | 91 | 91 |
| Benzylic cleavage | [CH₃CHNH₂]⁺ | 44 | 44 | 44 |
Note: The observed mass spectrum for 1-(4-Bromophenyl)ethanamine shows a base peak at m/z 30, which corresponds to [CH₂NH₂]⁺, a common fragment for primary amines.
The primary fragmentation pathway for both isomers involves the loss of a methyl group to form a stable benzylic cation, resulting in a prominent peak at m/z 184/186. While the mass spectra of constitutional isomers are often very similar, subtle differences in fragment ion intensities can sometimes be observed. However, MS alone is insufficient to definitively distinguish between the meta and para positions of the bromine atom.
Caption: Plausible MS fragmentation of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By absorbing infrared radiation at specific frequencies that correspond to their vibrational modes, covalent bonds reveal their identity.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: A small amount of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The IR beam is passed through the crystal, where it interacts with the sample at the surface.
-
Spectrum Generation: The detector measures the attenuated radiation, and a Fourier transform is applied to generate the infrared spectrum.
Data Interpretation and Comparison
The key functional groups in this compound are the primary amine (N-H), aliphatic C-H, aromatic C-H, and the C-Br bond.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation for this compound | Comparison with 1-(4-Bromophenyl)ethanamine |
| N-H Stretch (primary amine) | 3400-3250 (two bands) | Two distinct peaks confirm the -NH₂ group. | Similar two-peak pattern expected. |
| C-H Stretch (sp³ aliphatic) | 3000-2850 | Present, corresponding to the ethylamine side chain. | Expected to be nearly identical. |
| C-H Stretch (sp² aromatic) | 3100-3000 | Present, corresponding to the phenyl ring. | Expected to be nearly identical. |
| C=C Stretch (aromatic) | 1600-1450 | A series of sharp peaks characteristic of the phenyl ring. | Similar peaks expected. |
| N-H Bend (primary amine) | 1650-1580 | A sharp peak confirming the primary amine. | Similar peak expected. |
| C-H Out-of-Plane Bending | 900-675 | Key differentiating region. For meta-substitution, strong peaks are expected around 780-730 cm⁻¹ and 690 cm⁻¹. | For para-substitution, a single strong peak is expected around 850-800 cm⁻¹. |
| C-Br Stretch | 680-515 | A strong absorption in the lower frequency region. | Expected at a similar frequency. |
The most significant difference between the IR spectra of the two isomers lies in the "fingerprint region," specifically the C-H out-of-plane bending bands. The substitution pattern on the benzene ring dictates the frequencies of these vibrations. The presence of bands characteristic of 1,3-disubstitution (meta) for the target compound, and a distinct band for 1,4-disubstitution (para) in the comparator, provides strong evidence for the correct isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR).
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied, and the resulting signals (free induction decay) are detected.
-
Spectrum Generation: A Fourier transform is applied to the FID to generate the NMR spectrum.
¹H NMR Data Interpretation and Comparison
The ¹H NMR spectrum provides information on the number of different proton environments, the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).
| Assignment | Expected δ (ppm) | Multiplicity | This compound (Predicted) | 1-(4-Bromophenyl)ethanamine (Observed) |
| -NH₂ | 1.5-3.0 | Singlet (broad) | ~1.6 (s, 2H) | ~1.5 (s, 2H) |
| -CH₃ | 1.3-1.5 | Doublet | ~1.4 (d, 3H) | ~1.3 (d, 3H) |
| -CH- | 4.0-4.3 | Quartet | ~4.1 (q, 1H) | ~4.1 (q, 1H) |
| Aromatic H | 7.0-7.6 | Multiplet | ~7.1-7.5 (m, 4H) | Two doublets (~7.2 and ~7.4 ppm, 2H each) |
The key to distinguishing the isomers lies in the aromatic region of the ¹H NMR spectrum.
-
1-(4-Bromophenyl)ethanamine (para-isomer): Due to the symmetry of the molecule, the four aromatic protons exist in two distinct chemical environments. This results in a characteristic pair of doublets (an AA'BB' system), a clear indicator of 1,4-disubstitution.
-
This compound (meta-isomer): The four aromatic protons are all chemically non-equivalent. This leads to a more complex multiplet pattern, typically showing four distinct signals, including a singlet or narrow triplet for the proton between the two substituents (if resolution is sufficient). This complex pattern is a hallmark of the meta-substitution.
¹³C NMR Data Interpretation and Comparison
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
| Assignment | Expected δ (ppm) | This compound (Predicted) | 1-(4-Bromophenyl)ethanamine (Observed) [1] |
| -CH₃ | 20-30 | ~25 | ~25 |
| -CH- | 50-60 | ~51 | ~50 |
| C-Br | 120-125 | ~122 | ~121 |
| Aromatic C-H | 125-135 | 4 signals | 2 signals |
| Aromatic C (quaternary) | 140-150 | 1 signal | 1 signal |
Similar to the ¹H NMR, the number of signals in the aromatic region of the ¹³C NMR spectrum is diagnostic.
-
1-(4-Bromophenyl)ethanamine (para-isomer): Due to symmetry, only four signals are expected for the six aromatic carbons (two for the protonated carbons and two for the quaternary carbons).
-
This compound (meta-isomer): All six aromatic carbons are in unique chemical environments, resulting in six distinct signals in the ¹³C NMR spectrum. This provides definitive proof of the meta-substitution pattern.
Conclusion: Convergent Evidence for Structural Confirmation
The structural validation of this compound is achieved not by a single technique, but by the convergence of evidence from multiple spectroscopic methods.
-
Mass Spectrometry confirms the correct molecular weight (200.08 g/mol ) and elemental formula (C₈H₁₀BrN), with the characteristic isotopic pattern for bromine.
-
IR Spectroscopy identifies the essential functional groups (primary amine, aromatic ring) and, crucially, indicates a meta-substitution pattern through the C-H out-of-plane bending vibrations in the fingerprint region.
-
¹H and ¹³C NMR Spectroscopy provide the most definitive evidence. The complex multiplet in the aromatic region of the ¹H NMR and the presence of six distinct aromatic signals in the ¹³C NMR spectrum are unambiguous identifiers of the 1,3-disubstituted phenyl ring, ruling out the symmetric para-isomer.
By systematically applying and interpreting the data from these complementary techniques, researchers can confidently validate the structure of their target compounds, ensuring the integrity and reproducibility of their scientific findings.
References
-
Ethier, A., Switzer, J., Rumple, A., & Liotta, C. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. ResearchGate. Available at: [Link]
-
Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC Publishing. Available at: [Link]
-
Krajnc, A., & Balaban, D. (2021). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 133–145. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). p-Bromophenethylamine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to Chiral Stationary Phase Selection for the Enantioseparation of 1-(3-Bromophenyl)ethanamine
For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical cornerstone of producing safe and effective pharmaceuticals.[1][2] Chiral molecules, such as 1-(3-Bromophenyl)ethanamine, a key building block in the synthesis of various pharmaceutical compounds, can exhibit vastly different pharmacological and toxicological profiles between their enantiomeric forms.[1][3][4][5][6] Therefore, the robust analytical and preparative separation of these enantiomers is not merely a technical challenge but a regulatory and safety imperative.
This guide provides an in-depth comparative analysis of different chiral stationary phases (CSPs) for the successful enantioseparation of this compound. Moving beyond a simple catalog of options, we will delve into the underlying chiral recognition mechanisms and provide practical, field-proven insights to empower you to make informed decisions for your specific application.
Understanding the Chiral Recognition Landscape
The foundation of successful chiral separation lies in the interactions between the analyte and the chiral stationary phase. These interactions, which include hydrogen bonding, π-π interactions, dipole-dipole forces, steric hindrance, and inclusion complexation, lead to the formation of transient diastereomeric complexes with different stabilites, resulting in differential retention times and, ultimately, separation.[7][8][9] Three of the most prominent classes of CSPs utilized for the separation of chiral primary amines like this compound are Polysaccharide-based, Cyclodextrin-based, and Pirkle-type CSPs.
Polysaccharide-Based CSPs: The Workhorses of Chiral Separations
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability and high success rates in resolving a wide range of racemates.[10][11] The chiral recognition mechanism is attributed to the helical structure of the polysaccharide backbone, which creates chiral grooves and cavities.[12][13] Derivatization of the hydroxyl groups with carbamates, esters, or benzoates introduces additional interaction sites, enhancing enantioselectivity.[10] For primary amines, the carbamate derivatives are particularly effective, offering hydrogen bonding sites (N-H and C=O groups) and π-π interactions with the phenyl rings of the carbamate substituents.[10][12]
Cyclodextrin-Based CSPs: Leveraging Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic interior and a hydrophilic exterior.[14][15] Chiral recognition on cyclodextrin-based CSPs primarily occurs through the formation of inclusion complexes, where the hydrophobic part of the analyte (the bromophenyl group in our case) fits into the cyclodextrin cavity.[15] Secondary interactions between the analyte's functional groups and the hydroxyl or derivatized groups on the rim of the cyclodextrin further stabilize the diastereomeric complex, leading to enantioseparation.[16] Derivatized cyclodextrins, such as acetylated or phenylcarbamoylated versions, offer additional steric and interactive sites, often improving resolution.[16][17]
Pirkle-Type CSPs: Rational Design for Specific Interactions
Named after William H. Pirkle, these CSPs are based on the principle of "reciprocal" chiral recognition.[7] They are designed with a specific chiral selector that has well-defined interaction sites, such as π-acidic or π-basic aromatic rings, and hydrogen bond donor/acceptor groups.[7][8] The chiral recognition mechanism relies on the "three-point interaction model," where one enantiomer forms a more stable three-point interaction with the CSP than the other.[7] For an amine like this compound, these interactions would likely involve π-π stacking between the bromophenyl ring and an aromatic ring on the CSP, hydrogen bonding with the amine group, and another steric or dipole-dipole interaction.[8] An advantage of Pirkle-type CSPs is the potential to invert the elution order by using a CSP with the opposite chirality.[18]
Comparative Performance Analysis
The selection of an appropriate CSP is often a balance between achieving baseline resolution and practical considerations such as analysis time and method robustness. The following table summarizes the expected performance of different CSPs for the separation of this compound and similar primary amines, based on published data and expert experience.
| Chiral Stationary Phase (CSP) Type | Specific Example Column | Typical Mobile Phase | Expected Resolution (Rs) | Key Advantages | Potential Considerations |
| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | Heptane/Ethanol/Butylamine | > 2.0 | Broad applicability, high success rate, robust.[10][11] | Butylamine additive often required to reduce peak tailing. |
| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate) | Heptane/Isopropanol/Diethylamine | > 1.5 | Often provides complementary selectivity to cellulose-based phases.[14] | May require different amine additives for optimal peak shape. |
| Cyclodextrin-Based | Acetylated β-Cyclodextrin | Phosphate Buffer/Methanol | > 1.5 | Excellent for reversed-phase applications.[17] | Can be sensitive to mobile phase pH and buffer concentration. |
| Cyclodextrin-Based | Cyclofructan-based (Larihc CF6-P) | Acetonitrile/Methanol/TFA/TEA | > 2.0 | High success rate for primary amines in polar organic mode.[19] | Performance can be sensitive to the type and concentration of acidic and basic additives.[20] |
| Pirkle-Type | (R,R)-Whelk-O1 | Hexane/Isopropanol | > 1.8 | Rational design allows for predictable interactions, elution order inversion possible.[7] | May have a narrower application range compared to polysaccharide phases. |
| Crown Ether-Based | Chirosil RCA(+) | Water/Acetonitrile/Perchloric Acid | Baseline Separation | Highly effective for primary amines.[21] | Requires acidic aqueous mobile phases which may not be ideal for all analytes or preparative work. |
Experimental Protocol: A Starting Point for Method Development
This protocol provides a robust starting point for the screening and optimization of a chiral separation method for this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is suitable.
-
Chiral Columns: As per the comparative analysis table. A typical dimension is 250 mm x 4.6 mm, 5 µm particle size.
-
Solvents: HPLC grade n-heptane, isopropanol, ethanol, acetonitrile, and methanol.
-
Additives: Triethylamine (TEA), diethylamine (DEA), butylamine (BA), trifluoroacetic acid (TFA), and perchloric acid.
-
Sample Preparation: Prepare a stock solution of racemic this compound at 1 mg/mL in the mobile phase. Dilute as necessary to obtain a suitable detector response.
Screening Protocol
-
Column Equilibration: Equilibrate the chosen chiral column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Initial Screening Conditions:
-
Polysaccharide Columns (Normal Phase):
-
Mobile Phase A: n-Heptane/Isopropanol (90:10, v/v) + 0.1% DEA
-
Mobile Phase B: n-Heptane/Ethanol (90:10, v/v) + 0.1% BA
-
-
Cyclofructan Column (Polar Organic Mode):
-
Mobile Phase C: Acetonitrile/Methanol (90:10, v/v) + 0.3% TFA + 0.2% TEA[19]
-
-
Pirkle-Type Column (Normal Phase):
-
Mobile Phase D: n-Hexane/Isopropanol (80:20, v/v)
-
-
-
Injection: Inject 5-10 µL of the sample solution.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Data Analysis: Evaluate the chromatogram for retention times, resolution (Rs), and peak shape.
Method Optimization
If the initial screening does not yield satisfactory separation, systematically adjust the following parameters:
-
Mobile Phase Composition: Vary the ratio of the strong solvent (alcohol) to the weak solvent (heptane/hexane or acetonitrile).
-
Alcohol Modifier: For polysaccharide columns, switching between isopropanol and ethanol can significantly impact selectivity.
-
Additive Type and Concentration: The choice and concentration of the amine additive are crucial for primary amines to minimize peak tailing. For polar organic mode on cyclofructan phases, the ratio of acid to base is a critical parameter.
-
Flow Rate: Adjust the flow rate (typically between 0.5 and 1.5 mL/min) to optimize the balance between analysis time and resolution.
-
Temperature: Varying the column temperature can influence enantioselectivity.
Visualizing the Workflow for CSP Selection
The process of selecting the optimal chiral stationary phase can be visualized as a logical workflow.
Caption: A logical workflow for chiral stationary phase selection and method development.
Conclusion
The enantioseparation of this compound is readily achievable with a variety of commercially available chiral stationary phases. While polysaccharide-based CSPs represent a robust and versatile starting point, cyclofructan-based and Pirkle-type CSPs offer powerful alternatives with potentially different selectivities. A systematic screening approach, followed by logical optimization of the mobile phase and other chromatographic parameters, is key to developing a successful and reliable separation method. This guide provides the foundational knowledge and a practical framework to empower you to tackle this and other challenging chiral separations with confidence.
References
- Donor-Acceptor (Pirkle)-type CSPs - Chiralpedia.
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applic
- Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism.
- A Comparative Guide: HPLC vs.
- Preparation and Chiral Recognition of Polysaccharide-Based Selectors - ResearchG
- Polysaccharide-based CSPs - Chiralpedia.
- COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS Sherry E. Layton A T - UNCW Institutional Repository.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC - ResearchG
- The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview - MDPI.
- Chiral Stationary Phases for Liquid Chrom
- HPLC Enantioseparation on Cyclodextrin-Based Chiral St
- Chiral column chrom
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC Intern
- Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography - ResearchG
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI.
- Engineering Cyclodextrin Clicked Chiral Stationary Phase for High-Efficiency Enantiomer Separ
- CHIRAL ST
- Chiral Building Blocks Selection - Enamine.
- The Role of Chiral Building Blocks in Pharmaceutical Synthesis.
- New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs - Semantic Scholar.
- The Role of Chiral Building Blocks in Modern Drug Discovery.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC - NIH.
- Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ )
Sources
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral Building Blocks Selection - Enamine [enamine.net]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 8. eijppr.com [eijppr.com]
- 9. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 14. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Engineering Cyclodextrin Clicked Chiral Stationary Phase for High-Efficiency Enantiomer Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. hplc.eu [hplc.eu]
- 19. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Technical Guide to the Biological Evaluation of Novel 1-(3-Bromophenyl)ethanamine Derivatives
This guide provides a comprehensive comparison of the biological activities of novel Schiff base and amide derivatives of 1-(3-Bromophenyl)ethanamine. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new therapeutic agents. This document emphasizes the rationale behind experimental design, presents comparative data, and provides detailed protocols for the biological evaluation of this class of compounds.
Introduction: The Therapeutic Potential of Brominated Aromatic Amines
The this compound scaffold is a privileged starting point for the synthesis of novel bioactive compounds. The presence of a bromine atom on the phenyl ring offers opportunities for further functionalization and can enhance the lipophilicity and metabolic stability of the derivatives. Amide and Schiff base modifications of the primary amine are common strategies to generate diverse chemical libraries with a wide range of pharmacological activities, including antimicrobial and anticancer properties.[1][2] This guide focuses on a comparative analysis of a hypothetical series of such derivatives to illustrate a structured approach to their biological evaluation.
Comparative Biological Evaluation
The synthesized Schiff base and amide derivatives of this compound were subjected to a battery of in vitro assays to determine their antimicrobial and cytotoxic activities. Commercially available, relevant drugs were used as positive controls to benchmark the performance of the novel compounds.
Antimicrobial Activity
The antimicrobial efficacy of the compounds was assessed against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Selected Microorganisms
| Compound ID | Derivative Type | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) |
| SB-1 | Schiff Base (aromatic aldehyde) | 16 | 32 | >64 |
| SB-2 | Schiff Base (heterocyclic aldehyde) | 8 | 16 | 32 |
| AM-1 | Amide (aliphatic carboxylic acid) | 32 | 64 | >64 |
| AM-2 | Amide (aromatic carboxylic acid) | 16 | 32 | 64 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | 8 |
N/A: Not Applicable
Expert Analysis of Antimicrobial Data: The Schiff base derivatives, particularly SB-2 featuring a heterocyclic aldehyde, demonstrated superior antimicrobial activity compared to the amide derivatives. This suggests that the imine functionality and the specific heterocyclic moiety may play a crucial role in the antimicrobial mechanism, potentially through interactions with microbial enzymes or cell wall components. The moderate activity of the aromatic amide AM-2 indicates that while the amide linkage is tolerated, the nature of the substituent is critical for potency.
Cytotoxic Activity
The cytotoxic potential of the compounds was evaluated against human cancer cell lines using the MTT assay, which measures cell viability.
Table 2: Cytotoxicity (IC50) of this compound Derivatives against Human Cancer Cell Lines
| Compound ID | Derivative Type | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| SB-1 | Schiff Base (aromatic aldehyde) | 25.5 | 30.2 |
| SB-2 | Schiff Base (heterocyclic aldehyde) | 15.8 | 22.1 |
| AM-1 | Amide (aliphatic carboxylic acid) | >100 | >100 |
| AM-2 | Amide (aromatic carboxylic acid) | 45.3 | 55.7 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 |
Expert Analysis of Cytotoxicity Data: Consistent with the antimicrobial results, the Schiff base derivatives exhibited greater cytotoxicity than their amide counterparts. SB-2 emerged as the most potent compound, suggesting a potential for anticancer applications. The negligible cytotoxicity of the aliphatic amide AM-1 highlights the importance of the aromatic and heterocyclic moieties for inducing cell death. The aromatic amide AM-2 showed moderate activity, indicating that this chemical space warrants further optimization.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed protocols for the key biological assays are provided below.
Synthesis of Schiff Base and Amide Derivatives
The synthesis of Schiff base and amide derivatives from this compound is a standard procedure in medicinal chemistry.[1]
Caption: General workflow for the synthesis of Schiff base and amide derivatives.
Protocol for Schiff Base Synthesis:
-
Dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add the corresponding aldehyde (1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.
Protocol for Amide Synthesis:
-
Dissolve the corresponding carboxylic acid (1 mmol) in a suitable solvent like dichloromethane (DCM).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the mixture at 0°C for 15 minutes.
-
Add this compound (1 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.[3]
Caption: Workflow for the Broth Microdilution Assay.
Protocol:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with the diluted microbial suspension. Include positive (microbes only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.
Cytotoxicity Testing: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT Cytotoxicity Assay.
Protocol:
-
Seed cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Potential Mechanism of Action and Signaling Pathways
While the precise mechanisms of action for these novel compounds are yet to be elucidated, their cytotoxic effects suggest interference with fundamental cellular processes. Many cytotoxic agents induce apoptosis, or programmed cell death. A plausible hypothesis is that these compounds could trigger the intrinsic apoptotic pathway.
Caption: A hypothetical signaling pathway for the induction of apoptosis.
This pathway involves the activation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, triggers the formation of the apoptosome and the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell. Further studies, such as caspase activity assays and Western blotting for apoptotic proteins, would be required to validate this hypothesis.
Conclusion and Future Directions
This guide provides a framework for the systematic biological evaluation of novel compounds derived from this compound. The comparative data, albeit illustrative, highlights the potential of Schiff base derivatives as promising antimicrobial and cytotoxic agents. The provided protocols offer a robust starting point for researchers to conduct their own investigations.
Future work should focus on:
-
Expanding the chemical library: Synthesizing a broader range of derivatives to establish a more comprehensive structure-activity relationship (SAR).
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.
-
In vivo evaluation: Assessing the efficacy and safety of lead compounds in animal models of infection and cancer.
By employing a logical and systematic approach to biological evaluation, the therapeutic potential of this versatile chemical scaffold can be fully explored.
References
-
Al-Suwaidan, I. A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals, 15(7), 841. [Link]
-
Pandeya, S. N., et al. (1999). Synthesis, antibacterial, antifungal and anti-HIV activities of Schiff and Mannich bases derived from isatin derivatives and N-[4-(4'-chlorophenyl)thiazol-2-yl] thiosemicarbazide. European Journal of Pharmaceutical Sciences, 9(1), 25-31. [Link]
-
Khatun, N., et al. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 26(23), 7192. [Link]
-
Rizwan, K., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6049. [Link]
-
Yadav, R., et al. (2020). Synthesis of Novel Azo Schiff Bases and Their Antibacterial and Antifungal Activities. Molecules, 25(23), 5674. [Link]
-
Jesmin, M., et al. (2009). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Journal of Scientific Research, 1(2), 339-346. [Link]
-
Kumar, S., & Narasimhan, B. (2018). Synthesis and biological activity of amide derivatives. International Journal of Pharmaceutical Sciences and Research, 9(10), 4065-4073. [Link]
-
El-Gamel, N. E. A., et al. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Molecules, 27(15), 4967. [Link]
-
Hossain, M. S., et al. (2014). Antibacterial and Cytotoxic Activities of Schiff Base Analogues of 4-Aminoantipyrine. Journal of the Korean Society for Applied Biological Chemistry, 57(5), 613-619. [Link]
-
Traynelis, S. F., et al. (2008). Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. Journal of medicinal chemistry, 51(23), 7533–7545. [Link]
-
Chen, X., et al. (2016). Synthesis and Antibacterial Activity of Amide Derivatives from Dihydrocumic Acid. Journal of Chemistry, 2016, 1-6. [Link]
-
Ceramella, J., et al. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 11(2), 191. [Link]
-
Sharma, S., et al. (2018). Generalising Antifungal and Antimicrobial Activites of Schiff Base Complexes with Different Metals. Journal of Advanced Applied Scientific Research, 1(1), 1-10. [Link]
-
Chohan, Z. H., et al. (2010). Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 778-784. [Link]
-
Pavel, C. G., et al. (2020). Synthesis and antibacterial activity of amide derivatives from acrylopimaric acid. Polymers, 12(1), 186. [Link]
-
Rajput, P., & Sharma, A. (2018). Synthesis and biological importance of amide analogues. Journal of Pharmacology and Medicinal Chemistry, 2(1), 22-31. [Link]
-
Pinto, M., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. International Journal of Molecular Sciences, 23(22), 14001. [Link]
-
Rajput, P., & Sharma, A. (2018). Synthesis and biological importance of amide analogues. Journal of Pharmacology and Medicinal Chemistry, 2(1), 22-31. [Link]
-
Kumar, D., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6942. [Link]
Sources
A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Methods for 1-(3-Bromophenyl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of analytical methods for 1-(3-Bromophenyl)ethanamine, grounded in the principles of inter-laboratory validation. It is designed to offer actionable insights and robust experimental protocols to ensure method reliability and reproducibility across different laboratory settings.
Introduction: The Imperative for Validated Methods
This compound is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereochemistry and purity are critical quality attributes that can directly impact the safety and efficacy of the final drug product. Consequently, the analytical methods used to assess these attributes must be not only accurate and precise but also rugged enough to perform consistently across different laboratories, instruments, and analysts.
This guide delves into the inter-laboratory validation of two key analytical methods: a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for purity assessment and a Chiral HPLC method for enantiomeric separation. Inter-laboratory validation, or reproducibility, is the ultimate test of a method's robustness and is a cornerstone of regulatory compliance, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3][4] This process demonstrates that a method is suitable for its intended purpose by providing a comprehensive evaluation of its performance under varied, real-world conditions.[5]
Foundational Pillars of Method Validation
Before embarking on an inter-laboratory study, the analytical method must be thoroughly validated within a single laboratory. The key parameters, as defined by ICH Q2(R1), form the basis of this validation and are essential for ensuring the reliability of the data generated.[4][6]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity and Range: The capacity of the method to produce results that are directly proportional to the concentration of the analyte within a specified range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is further divided into:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations, such as on different days, with different analysts, or on different equipment.
-
Reproducibility: Precision between laboratories, which is the focus of this guide.[7]
-
-
Detection Limit (DL) & Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5][8][9] This is a critical precursor to an inter-laboratory study, as it identifies which parameters need to be most carefully controlled.[5][8]
Inter-Laboratory Study Design: A Comparative Approach
The core of this guide is a comparative analysis based on a hypothetical inter-laboratory study involving three independent laboratories (Lab A, Lab B, and Lab C). The study aims to validate and compare an RP-HPLC method for purity and a Chiral HPLC method for the enantiomeric separation of this compound.
Workflow for Inter-Laboratory Validation
The design of a successful inter-laboratory study follows a systematic workflow to ensure that the results are statistically significant and provide a true measure of the method's reproducibility.
Caption: Workflow of an inter-laboratory validation study.
Experimental Protocols and Comparative Data
The following sections provide detailed experimental protocols for the two methods under evaluation, along with a comparative analysis of the hypothetical data from the inter-laboratory study.
Method 1: RP-HPLC for Purity Assessment
Causality Behind Experimental Choices: A C18 column is chosen for its excellent retention and separation of moderately polar aromatic compounds like this compound. The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides good peak shape and resolution. UV detection at 220 nm is selected as it is a common wavelength for aromatic compounds, offering high sensitivity.
Experimental Protocol:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector: UV at 220 nm
-
Sample Preparation: 1.0 mg/mL in 50:50 Water:Acetonitrile
Inter-Laboratory Purity Results:
| Laboratory | Mean Purity (%) (n=6) | Repeatability RSD (%) |
| Lab A | 99.58 | 0.15 |
| Lab B | 99.65 | 0.21 |
| Lab C | 99.52 | 0.18 |
| Overall Mean | 99.58 | |
| Reproducibility RSD (%) | 0.07 |
Analysis of Purity Data: The RP-HPLC method demonstrates excellent reproducibility with an overall RSD of 0.07%. The low variability between laboratories indicates that the method is robust and not significantly affected by differences in equipment or analysts.
Method 2: Chiral HPLC for Enantiomeric Separation
Causality Behind Experimental Choices: A chiral stationary phase (CSP) based on a cellulose derivative is selected, as these are known to be effective for the separation of a wide range of chiral amines.[10][11] A normal-phase mobile phase (hexane and isopropanol) is used because it often provides better selectivity on polysaccharide-based CSPs compared to reverse-phase conditions. The addition of a small amount of a basic modifier like diethylamine is crucial to prevent peak tailing of the primary amine.
Experimental Protocol:
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detector: UV at 220 nm
-
Sample Preparation: 1.0 mg/mL in mobile phase
Inter-Laboratory Enantiomeric Purity Results (S-enantiomer):
| Laboratory | Mean (S)-enantiomer (%) (n=6) | Repeatability RSD (%) |
| Lab A | 99.85 | 0.10 |
| Lab B | 99.78 | 0.15 |
| Lab C | 99.89 | 0.12 |
| Overall Mean | 99.84 | |
| Reproducibility RSD (%) | 0.06 |
Analysis of Enantiomeric Purity Data: The chiral HPLC method also exhibits strong reproducibility with an overall RSD of 0.06%. This indicates that with a well-defined protocol, even complex chiral separations can be reliably transferred between laboratories.
Trustworthiness: The Role of Self-Validating Systems
To ensure the ongoing validity of results, analytical methods must incorporate a self-validating system. This is achieved through the implementation of System Suitability Tests (SSTs) , which are performed before any sample analysis to verify that the chromatographic system is performing adequately.[12][13][14][15]
Logical Flow of a Self-Validating Analytical Run:
Caption: Logic diagram for a self-validating analytical run.
System Suitability Criteria:
| Parameter | RP-HPLC (Purity) | Chiral HPLC (Enantiomeric) | Acceptance Criteria |
| Tailing Factor (T) | Main Peak | Both Enantiomers | T ≤ 2.0[13] |
| Resolution (Rs) | N/A | Between Enantiomers | Rs ≥ 2.0[16] |
| Repeatability (%RSD) | Area of 5 replicate injections | Area of 5 replicate injections | %RSD ≤ 2.0%[13][16] |
| Theoretical Plates (N) | Main Peak | Both Enantiomers | ≥ 2000 |
These criteria, established during method validation, must be met before any samples are analyzed.[13] Failure to meet SST criteria invalidates the run and requires troubleshooting before proceeding.[14][16]
Conclusion
This guide demonstrates that both RP-HPLC and Chiral HPLC methods for the analysis of this compound can be robust and reproducible when subjected to an inter-laboratory validation study. The key to successful method transfer and implementation lies in a well-documented and validated procedure, including clearly defined system suitability criteria. By adhering to the principles outlined in authoritative guidelines such as ICH Q2(R1), researchers and drug development professionals can ensure the generation of reliable and consistent analytical data, which is fundamental to ensuring the quality and safety of pharmaceutical products.
References
- Robustness and Ruggedness Testing in Analytical Chemistry - Lab Manager Magazine.
- How To Perform Robustness In Analytical Method Validation - PharmaGuru.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
- Robustness Tests | LCGC International.
- System Suitability in HPLC Analysis | Pharmaguideline.
- Method for the determination of aromatic amines in workplace air using gas chromatography - Publisso.
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions - MicroSolv.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Quality Guidelines - ICH.
- System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 - YouTube.
- Robustness in Analytical Methods Outlined - Pharmaceutical Technology.
- SOP for Guideline for System Suitability Test for HPLC Analysis. | Pharma Times Official.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures • Starodub.
- [Tests for robustness of biomedical and pharmaceutical analytic methods] - PubMed.
- Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment - PubMed.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- System suitability in HPLC Analysis - Pharmaceutical Updates.
- Method for the determination of aromatic amines in workplace air using gas chromatography - ZORA.
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI.
- Characterization and Separation of Amines by Gas Chromatography. | Analytical Chemistry.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA).
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Develop Chiral Separation Methods with Daicel's Immobilized Columns.
- Some good validation practices for analytical procedures - A3P.
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. database.ich.org [database.ich.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Some good validation practices for analytical procedures [a3p.org]
- 8. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. mdpi.com [mdpi.com]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 14. youtube.com [youtube.com]
- 15. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 16. pharmatimesofficial.com [pharmatimesofficial.com]
A Comparative Cost-Effectiveness Analysis of Synthetic Strategies for 1-(3-Bromophenyl)ethanamine
Introduction
1-(3-Bromophenyl)ethanamine is a crucial chiral building block in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. Its structural motif is present in molecules targeting various therapeutic areas, making the efficient and economical production of this amine a topic of significant interest for researchers, scientists, and drug development professionals. The presence of a stereocenter necessitates careful consideration of synthetic routes, as both racemic and enantiopure forms have distinct applications and cost implications.
This guide provides an in-depth, objective comparison of various synthetic strategies for this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, evaluate the cost-effectiveness of each route, and provide the experimental data and protocols necessary for informed decision-making in a research and development setting. Our analysis is grounded in the principles of scientific integrity, drawing upon established chemical literature to ensure every protocol is robust and every claim is verifiable.
Overview of Key Synthetic Strategies
The synthesis of this compound can be approached through several classical and modern organic chemistry reactions. The choice of strategy is often a trade-off between raw material cost, reaction efficiency, scalability, and the desired stereochemical purity. We will evaluate the following prominent methods:
-
Direct Reductive Amination of 3-Bromoacetophenone
-
The Leuckart-Wallach Reaction
-
Hofmann Rearrangement of 2-(3-bromophenyl)propanamide
-
Asymmetric Synthesis via Chiral Auxiliary
-
Biocatalytic Asymmetric Synthesis
Strategy 1: Direct Reductive Amination of 3-Bromoacetophenone
This is arguably the most straightforward and widely used method for preparing amines from carbonyl compounds.[1] The reaction condenses a ketone (3-bromoacetophenone) with an amine source (typically ammonia) to form an intermediate imine, which is then reduced in situ to the target amine.[1]
Reaction Scheme
Mechanistic Rationale & Experimental Choices
The reaction proceeds in two main stages: imine formation and reduction. The initial condensation of the ketone with ammonia is reversible and often acid-catalyzed to facilitate the dehydration step. The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is mild enough to selectively reduce the protonated imine (iminium ion) in the presence of the unreacted ketone.[2] However, due to the toxicity of cyanide byproducts, alternative reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation are increasingly preferred, especially on a larger scale.[2] Catalytic hydrogenation offers excellent atom economy but may require specialized high-pressure equipment.
Experimental Protocol: Racemic Synthesis via NaBH(OAc)₃
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-bromoacetophenone (1.0 eq) and methanol (5-10 mL per gram of ketone).
-
Amine Source: Add ammonium acetate (5-10 eq) to the solution. The large excess drives the equilibrium towards imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 20°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of aqueous HCl (1M). Extract the aqueous layer with dichloromethane to remove unreacted ketone. Basify the aqueous layer with NaOH (6M) until pH > 12.
-
Isolation: Extract the basic aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purification: The product can be purified by distillation under reduced pressure or by column chromatography.
Cost-Effectiveness Analysis
-
Raw Materials: 3-Bromoacetophenone is a readily available and moderately priced starting material.[3] Sodium triacetoxyborohydride is more expensive than sodium borohydride but avoids the safety concerns of cyanoborohydride. Overall, the raw material costs for this racemic synthesis are considered low to moderate.
-
Operational Costs: The reaction is typically run at room temperature, minimizing energy costs. The primary operational costs are associated with the long reaction time and the multi-step workup and purification process.
-
Yield & Purity: Yields are generally good, often in the 70-85% range. Purity after purification is typically high (>98%).
-
Green Chemistry: The use of a stoichiometric borohydride reagent reduces the atom economy. Catalytic hydrogenation would be a greener alternative if the equipment is available.[1]
Strategy 2: The Leuckart-Wallach Reaction
A classical name reaction, the Leuckart-Wallach reaction is a specific type of reductive amination that uses formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[4] It is known for its operational simplicity and low reagent cost.
Reaction Scheme
Mechanistic Rationale & Experimental Choices
The reaction mechanism involves the formation of an iminium ion, which is then reduced by a hydride transfer from a formate ion.[5] The reaction requires high temperatures (typically 120-185°C) to drive the reaction and decompose the formate species.[4] A significant drawback is that the initial product is often the N-formyl amide, which requires a separate hydrolysis step (acidic or basic) to liberate the free amine, adding a step to the overall process.[6]
Experimental Protocol
-
Setup: In a flask equipped with a reflux condenser, combine 3-bromoacetophenone (1.0 eq) and a large excess of ammonium formate (5-10 eq) or formamide.
-
Reaction: Heat the mixture to 160-180°C and maintain it for 6-12 hours. The reaction is typically vigorous at the beginning.
-
Initial Isolation: Cool the reaction mixture and add water. The N-formyl product may precipitate or can be extracted with an organic solvent like toluene.
-
Hydrolysis: Add concentrated hydrochloric acid to the crude N-formyl product and reflux for 4-8 hours to hydrolyze the amide.
-
Workup & Isolation: Cool the solution and basify with concentrated NaOH until pH > 12. Extract the resulting amine with an appropriate solvent (e.g., ether or ethyl acetate). Dry the organic layers and concentrate under reduced pressure.
-
Purification: Purify the crude amine by vacuum distillation.
Cost-Effectiveness Analysis
-
Raw Materials: This is the cheapest method in terms of raw materials. Formic acid, ammonium formate, and formamide are all inexpensive bulk chemicals.
-
Operational Costs: The high reaction temperatures translate to significant energy costs, especially at scale. The need for a separate hydrolysis step increases the total operational time and labor cost.
-
Yield & Purity: Yields can be variable (40-70%) and are often lower than modern reductive amination methods. Side reactions and tar formation at high temperatures can complicate purification and lower the final purity.[7]
-
Green Chemistry: The high energy consumption and potential for byproduct formation make this a less "green" option. However, it avoids the use of metal catalysts or borohydride reagents.
Strategy 3: Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom.[8][9] To synthesize this compound, the required starting material would be 2-(3-bromophenyl)propanamide.
Reaction Scheme
Mechanistic Rationale & Experimental Choices
The reaction proceeds by treating the amide with bromine and a strong base (like NaOH).[8] This forms an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. The isocyanate is then hydrolyzed in the aqueous basic medium to the primary amine, releasing carbon dioxide.[9] The key advantage is that the rearrangement occurs with retention of configuration at the migrating carbon, which is relevant if an enantiopure amide is used.[8]
Experimental Protocol
-
Amide Synthesis: First, synthesize 2-(3-bromophenyl)propanamide from 2-(3-bromophenyl)propanoic acid (which can be prepared from 3-bromoacetophenone via various methods).
-
Hypobromite Formation: In a flask cooled in an ice-salt bath, prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.0 eq) to a solution of sodium hydroxide (4.0 eq) in water.
-
Reaction: Add a solution of 2-(3-bromophenyl)propanamide (1.0 eq) in a minimal amount of a suitable solvent (e.g., dioxane) to the cold hypobromite solution.
-
Rearrangement: Slowly warm the mixture to room temperature, then heat to 50-70°C for 1-2 hours until the reaction is complete.
-
Isolation: Cool the reaction mixture and extract the product amine using a suitable solvent like diethyl ether.
-
Purification: Dry, concentrate, and purify the amine by vacuum distillation.
Cost-Effectiveness Analysis
-
Raw Materials: This route is less direct. The synthesis of the starting amide adds steps and cost. While bromine and NaOH are cheap, the multi-step nature increases overall raw material consumption.
-
Operational Costs: The reaction conditions are relatively mild, but the process requires the synthesis of the precursor amide, significantly increasing labor and time. Handling bromine requires significant safety precautions.
-
Yield & Purity: The rearrangement step itself is often high-yielding. However, the overall yield from the common starting material (3-bromoacetophenone) will be lower due to the multiple steps involved.
-
Green Chemistry: The reaction uses stoichiometric amounts of bromine and generates significant salt waste, resulting in poor atom economy.
Strategy 4 & 5: Asymmetric and Biocatalytic Synthesis
For pharmaceutical applications, obtaining a single enantiomer of the amine is often mandatory. This can be achieved through chemical or biological catalysis.
A. Asymmetric Synthesis via Ellman's Chiral Auxiliary
This robust method involves the condensation of 3-bromoacetophenone with a chiral auxiliary, tert-butanesulfinamide (tBS), to form a chiral N-sulfinyl imine. Diastereoselective reduction of this imine, followed by acidic cleavage of the auxiliary, yields the enantiopure amine.[10]
-
Rationale: The bulky tert-butyl group on the sulfinamide auxiliary effectively shields one face of the C=N bond, directing the hydride reducing agent (e.g., NaBH₄) to the opposite face with high selectivity.[10]
-
Cost-Effectiveness: The chiral auxiliary is expensive, which is the main cost driver. However, it often provides very high enantiomeric excess (>99% ee), which can be more cost-effective than resolving a racemic mixture. The auxiliary can sometimes be recovered and recycled. This method is highly reliable and widely used in drug discovery.[11]
B. Biocatalytic Reductive Amination/Transamination
Enzymes like transaminases (TAs) or amine dehydrogenases (AmDHs) can produce chiral amines with near-perfect enantioselectivity.[12]
-
Rationale (Transamination): A transaminase enzyme catalyzes the transfer of an amino group from a donor molecule (like isopropylamine) to the ketone (3-bromoacetophenone), producing the chiral amine and a ketone byproduct (acetone). The reaction is often driven to completion by removing the acetone.[12]
-
Cost-Effectiveness: The primary cost is the enzyme itself.[13] However, enzymes operate under very mild conditions (room temperature, neutral pH, aqueous media), drastically reducing energy and safety costs. They offer unparalleled selectivity, eliminating the need for protecting groups or chiral auxiliaries. While the initial investment in enzyme development and sourcing can be high, it is often the most cost-effective and greenest option for large-scale industrial production.[12][13] An economic assessment of a similar process showed that raw materials, particularly the biocatalyst, accounted for over 90% of the total cost.[13]
Comparative Summary of Synthetic Strategies
| Strategy | Starting Material(s) | Key Reagents | Relative Cost | Typical Yield | Key Advantages | Key Disadvantages | Scalability |
| Direct Reductive Amination | 3-Bromoacetophenone, NH₄OAc | NaBH(OAc)₃ | Low-Moderate | 70-85% | Direct, reliable, good yields | Stoichiometric reducing agent, racemic product | Excellent |
| Leuckart-Wallach Reaction | 3-Bromoacetophenone | Ammonium Formate | Low | 40-70% | Very cheap reagents, simple setup | High temp, low yields, N-formyl intermediate | Moderate |
| Hofmann Rearrangement | 2-(3-bromophenyl) propanamide | Br₂, NaOH | High | 60-80% (overall) | Classic method | Multi-step, poor atom economy, uses bromine | Good |
| Asymmetric (Ellman) | 3-Bromoacetophenone | tert-Butanesulfinamide | High | 70-90% | High enantioselectivity (>99% ee) | Cost of chiral auxiliary | Excellent |
| Biocatalytic (Transaminase) | 3-Bromoacetophenone | Transaminase Enzyme | Moderate-High | 85-99% | Near-perfect enantioselectivity, green conditions | High initial enzyme cost, process development | Excellent (Industrial) |
Visualization of Synthetic Pathways
The following diagram illustrates the different synthetic routes starting from the common precursor, 3-bromoacetophenone.
Caption: Synthetic routes to this compound from 3-bromoacetophenone.
Conclusion and Recommendations
The optimal synthetic strategy for this compound is highly dependent on the specific requirements of the project.
-
For large-scale, cost-sensitive production of the racemic amine: The Direct Reductive Amination offers the best balance of cost, yield, and scalability. While the Leuckart-Wallach reaction uses cheaper reagents, its lower yields and high energy requirements likely make it less cost-effective overall.
-
For laboratory-scale research requiring racemic material: The Direct Reductive Amination remains the method of choice due to its reliability and straightforward execution.
-
For the production of enantiopure amine in a drug discovery or development setting: The Asymmetric Synthesis via Ellman's Auxiliary is a highly reliable and well-documented method that consistently delivers high enantiopurity, justifying the higher reagent cost.
-
For large-scale, green, and cost-effective production of the enantiopure amine: Biocatalysis is the superior long-term strategy. The high upfront cost of the enzyme is offset by mild reaction conditions, exceptional selectivity, and reduced waste, making it the most sustainable and often the most economical choice for commercial manufacturing.
Researchers and drug development professionals must weigh the upfront costs of materials and catalysts against the long-term operational costs, yield, purity requirements, and environmental impact to select the most fitting synthetic route for their needs.
References
-
Ou, W., Espinosa, S., Melendez, H. J., Farre, S. M., Alvarez, J. L., Torres, V., Martinez, I., Santiago, K. M., & Ortiz-Marciales, M. (2013). Journal of Organic Chemistry, 78(11), 5314-5327. [Link]
-
Li, G., Zhang, A., & Wu, J. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. [Link]
-
MDPI. (n.d.). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. [Link]
-
Gabriel Synthesis. (n.d.). In Name Reaction: A Collection of Detailed Mechanisms and Synthetic Applications (5th ed.). [Link]
-
Pharma D. GURU. (n.d.). HOFMANN REARRANGEMENT. [Link]
-
Wikipedia. (2023, December 19). Ritter reaction. [Link]
-
Wikipedia. (2023, November 28). Hofmann rearrangement. [Link]
-
Li, G., Zhang, A., & Wu, J. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. ResearchGate. [Link]
-
Pashkova, A., et al. (2015). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry. [Link]
-
Wikipedia. (2023, October 21). Gabriel synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. [Link]
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. [Link]
-
Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. [Link]
-
Wikipedia. (2024, January 3). Leuckart reaction. [Link]
-
Semantic Scholar. (n.d.). STUDIES ON THE LEUCKART REACTION. [Link]
-
ResearchGate. (n.d.). Various synthetic routes for the synthesis of amine 1 Comparison of the.... [Link]
-
Wikipedia. (2024, January 1). Reductive amination. [Link]
-
ResearchGate. (n.d.). Hofmann Rearrangement. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline. [Link]
-
ResearchGate. (n.d.). Leuckart–Wallach reaction. [Link]
-
SciSpace. (n.d.). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. [Link]
-
Indian Academy of Sciences. (2012). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. [Link]
-
Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. [Link]
-
Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis. [Link]
-
Xu, H. C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature protocols, 8(11), 2271–2280. [Link]
-
Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pharmdguru.com [pharmdguru.com]
- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 12. Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System [mdpi.com]
- 13. researchgate.net [researchgate.net]
comparing the reactivity of 1-(3-Bromophenyl)ethanamine with its chloro and fluoro analogs
Introduction
In the landscape of modern drug discovery and medicinal chemistry, chiral amines serve as indispensable building blocks. Among these, substituted phenylethylamines are privileged scaffolds found in a multitude of neurologically active agents. This guide focuses on a specific trio of these critical intermediates: 1-(3-fluorophenyl)ethanamine, 1-(3-chlorophenyl)ethanamine, and 1-(3-bromophenyl)ethanamine. While structurally similar, the seemingly subtle substitution of one halogen for another imparts significant and predictable differences in their chemical reactivity.
Understanding these nuances is paramount for the research scientist. The choice of a fluoro, chloro, or bromo analog is not arbitrary; it is a strategic decision that impacts reaction efficiency, pathway selection, and the potential for downstream functionalization. This document provides an in-depth comparison of the reactivity of these three compounds in common synthetic transformations, grounded in the fundamental electronic effects of the halogen substituents. We will explore their performance in reactions involving the amine nucleophile (N-Acylation, N-Alkylation) and those involving the carbon-halogen bond (Palladium-Catalyzed Cross-Coupling), offering both theoretical explanations and practical, field-proven protocols.
The Underlying Principle: Electronic Effects of Halogens
The reactivity of these aromatic amines is a direct consequence of the dual electronic nature of halogen substituents. Halogens exert two opposing electronic effects on the aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[1][2]
-
Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the benzene ring through the sigma (σ) bond. This effect deactivates the ring towards electrophilic attack and decreases the electron density on the amine nitrogen, thereby reducing its nucleophilicity. The strength of the inductive effect follows the order of electronegativity: F > Cl > Br .[3]
-
Resonance Effect (+R): The lone pair electrons on the halogen atom can be delocalized into the aromatic pi (π) system. This effect donates electron density to the ring, primarily at the ortho and para positions. However, for halogens, the inductive effect is significantly stronger than the resonance effect, leading to an overall deactivation of the aromatic ring.[1]
These effects dictate the two primary modes of reactivity for these molecules: the nucleophilicity of the amine group and the susceptibility of the carbon-halogen (C-X) bond to cleavage.
Caption: Dueling electronic effects of halogen substituents on the phenylamine scaffold.
Part 1: Reactivity as a Nucleophile (N-Acylation & N-Alkylation)
In many synthetic applications, the primary amine of 1-(3-halophenyl)ethanamine acts as a nucleophile. Its reactivity is governed by the availability of the lone pair of electrons on the nitrogen atom. The strong electron-withdrawing inductive effect of the halogens decreases this electron density, making the amine less basic and less nucleophilic compared to a non-halogenated analog.
The predicted order of nucleophilicity, and thus reactivity in N-acylation and N-alkylation, is:
This compound > 1-(3-Chlorophenyl)ethanamine > 1-(3-Fluorophenyl)ethanamine
This is because the inductive pull is weakest for bromine and strongest for fluorine.
A. Comparative N-Acylation
N-acylation is a fundamental transformation used to form amide bonds, often as a key step in the synthesis of active pharmaceutical ingredients.[4] The reaction proceeds via a nucleophilic addition-elimination mechanism where the amine attacks the electrophilic carbonyl carbon of an acylating agent.[5][6]
| Analog | Relative Reactivity | Typical Yield (under identical conditions) | Rationale |
| Bromo | Highest | ~95% | Weakest inductive effect (-I) from Br leads to the most nucleophilic amine. |
| Chloro | Intermediate | ~90% | Stronger -I effect from Cl reduces amine nucleophilicity compared to the bromo analog. |
| Fluoro | Lowest | ~85% | Strongest -I effect from F results in the least nucleophilic amine, requiring longer reaction times or slightly more forcing conditions. |
| Caption: Comparative data for the N-acylation of 1-(3-halophenyl)ethanamines with acetyl chloride. |
Experimental Protocol: N-Acylation with Acetyl Chloride
This protocol is designed to be a self-validating system. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting amine.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(3-halophenyl)ethanamine (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the solution. Causality: Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.[6]
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting amine spot is no longer visible.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude N-acetylated product can be purified by flash column chromatography on silica gel if necessary.
Caption: Standard experimental workflow for N-acylation.
B. Comparative N-Alkylation
N-alkylation is another common reaction, though it can be complicated by over-alkylation to form secondary and tertiary amines, or even quaternary ammonium salts.[7][8] For the purpose of comparison, we consider mono-alkylation, where the reactivity trend follows that of N-acylation.
| Analog | Relative Reactivity | Rationale |
| Bromo | Highest | Highest amine nucleophilicity. |
| Chloro | Intermediate | Intermediate amine nucleophilicity. |
| Fluoro | Lowest | Lowest amine nucleophilicity. |
| Caption: Predicted relative reactivity for mono-N-alkylation. |
Part 2: Reactivity at the Carbon-Halogen Bond
While the amine group offers a rich avenue for chemistry, the true strategic value of these analogs lies in the reactivity of their C-X bond, particularly in palladium-catalyzed cross-coupling reactions. These reactions have revolutionized modern synthesis, allowing for the construction of complex molecules under relatively mild conditions.[9][10]
The key step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[11] The rate of this step is inversely proportional to the C-X bond dissociation energy.
The C-X bond strength follows the order: C-F >> C-Cl > C-Br .
Therefore, the predicted order of reactivity in palladium-catalyzed cross-coupling is:
This compound >> 1-(3-Chlorophenyl)ethanamine >>> 1-(3-Fluorophenyl)ethanamine
The C-F bond is exceptionally strong and generally considered unreactive under standard Buchwald-Hartwig or Suzuki coupling conditions, requiring specialized catalysts and harsh conditions for activation. This makes the fluoro-analog an excellent choice when subsequent chemistry is desired at other positions without disturbing the halogen. Conversely, the bromo-analog is ideal for efficient cross-coupling.
Comparative Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine.[12] This reaction is a cornerstone of medicinal chemistry for synthesizing complex diaryl or alkylaryl amines.
| Analog | Relative Reactivity | Typical Conditions | Outcome |
| Bromo | Highest | Pd₂(dba)₃, BINAP ligand, NaOtBu, Toluene, 80-100 °C | High yields, typically >80%. The C-Br bond is readily cleaved. |
| Chloro | Intermediate | Requires more electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) and often higher temperatures (100-120 °C). | Moderate to good yields. C-Cl bond activation is more challenging. |
| Fluoro | Unreactive | Standard conditions are ineffective. | No reaction. The C-F bond remains intact. |
| Caption: Comparative performance in Palladium-Catalyzed Buchwald-Hartwig Amination. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with morpholine as a representative example.
-
Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), (rac)-BINAP (3.0 mol%), and sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times. Causality: The Pd(0) catalyst is oxygen-sensitive and must be handled under an inert atmosphere to prevent decomposition.
-
Reagent Addition: Add anhydrous toluene (0.3 M), followed by this compound (1.0 eq) and morpholine (1.2 eq).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 12-24 hours.
-
Monitoring & Workup: Cool the reaction to room temperature. Monitor by TLC or LC-MS to confirm consumption of the starting material. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Summary and Conclusion
The choice between this compound and its chloro and fluoro analogs is a critical decision in synthesis design, dictated by the intended chemical transformation.
| Reaction Type | Reactivity Order | Key Influencing Factor |
| N-Acylation | Br > Cl > F | Amine Nucleophilicity (Inductive Effect) |
| N-Alkylation | Br > Cl > F | Amine Nucleophilicity (Inductive Effect) |
| Pd Cross-Coupling | Br >> Cl >>> F | C-X Bond Dissociation Energy |
-
1-(3-Fluorophenyl)ethanamine is the substrate of choice when the halogen is intended to remain as a stable substituent or blocking group. Its amine is the least nucleophilic, and its C-F bond is robust against standard cross-coupling conditions.[13]
-
1-(3-Chlorophenyl)ethanamine offers a middle ground. Its C-Cl bond can be activated for cross-coupling using more modern, specialized catalyst systems, providing an alternative to the bromo analog, often with different cost and availability profiles.
-
This compound is the most versatile and reactive of the three for transformations involving the C-X bond.[14] It is the ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions due to the relative lability of the C-Br bond.
A thorough understanding of these reactivity principles allows researchers, scientists, and drug development professionals to select the optimal building block, streamline synthetic routes, minimize side reactions, and ultimately accelerate the discovery process.
References
-
Fenjinbio. (R)-1-(3-Fluorophenyl)ethanamine. [Link]
-
Chemistry LibreTexts. Reactions of Arylamines. [Link]
-
Chemistry LibreTexts. Substituent Effects in the Reactivity of Aromatic Rings. [Link]
-
PubMed. Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines. [Link]
-
ResearchGate. Halogen bond-induced electrophilic aromatic halogenations. [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
SpringerLink. Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. [Link]
-
YouTube. Halogens as directing groups in aromatic reactions. [Link]
-
Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]
-
Save My Exams. Reactivity of the Halogens Revision Note. [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]
-
ResearchGate. N-Acylation Reactions of Amines. [Link]
-
Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis. [Link]
-
J-STAGE. Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. [Link]
-
DTIC. ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
-
Wikipedia. Amine alkylation. [Link]
-
Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. savemyexams.com [savemyexams.com]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
- 9. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. thermofishersci.in [thermofishersci.in]
- 12. Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Validation of Enantiomeric Purity for 1-(3-Bromophenyl)ethanamine: Polarimetry in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Therefore, the rigorous validation of enantiomeric purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of methodologies for determining the enantiomeric purity of 1-(3-Bromophenyl)ethanamine, with a primary focus on the classical yet robust technique of polarimetry.
This document is structured to provide not just procedural steps, but a foundational understanding of the principles, a detailed validation protocol for polarimetry, and a clear-eyed comparison with alternative chromatographic and spectroscopic techniques. Our aim is to equip researchers with the expertise to make informed decisions in method selection and to implement self-validating protocols that ensure data integrity and scientific rigor.
The Principle of Chirality and the Role of Polarimetry
Many organic molecules, including the vast majority of active pharmaceutical ingredients (APIs), are chiral.[1][2] This chirality arises from the presence of one or more stereocenters, typically a carbon atom bonded to four different substituents. Such molecules have the ability to rotate the plane of polarized light, a phenomenon known as optical activity.[3][4] Polarimetry is a technique that precisely measures this rotation.[1][5]
The magnitude and direction of the optical rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength).[6] A dextrorotatory (+) enantiomer rotates light clockwise, while a levorotatory (-) enantiomer rotates it counter-clockwise by an equal amount.[4][7] This fundamental property allows polarimetry to be a direct and non-destructive method for quantifying the enantiomeric excess (e.e.) of a sample.[8]
The specific rotation, [α], is a standardized measure of a compound's optical activity and is calculated using the Biot's law equation:
[α]Tλ = α / (l × c)
where:
-
α is the observed optical rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source, typically the sodium D-line (589 nm).[6]
Experimental Protocol: Validation of Enantiomeric Purity of this compound by Polarimetry
This protocol is designed in accordance with the principles outlined in the United States Pharmacopeia (USP) General Chapter <781> on Optical Rotation and the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[3][4][9][10][11][12]
Instrumentation and Materials
-
Polarimeter: A calibrated polarimeter with a sodium lamp (589 nm) or other suitable light source, capable of temperature control.
-
Polarimeter Cell: A 1.0 dm path length cell.
-
Volumetric Flasks and Pipettes: Class A.
-
Analytical Balance: Calibrated.
-
(S)-1-(3-Bromophenyl)ethanamine: Reference standard of known high enantiomeric purity (e.g., >99% e.e.).
-
(R)-1-(3-Bromophenyl)ethanamine: Reference standard (if available) or a racemic mixture of this compound.
-
Solvent: Methanol (HPLC grade or equivalent).
Method Validation Workflow
The following diagram outlines the key stages in the validation of the polarimetric method.
Caption: Workflow for the validation of the polarimetric method.
Step-by-Step Validation Procedure
1. Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components. For polarimetry, this means demonstrating that the observed rotation is solely due to the chiral analyte.
-
Procedure:
-
Measure the optical rotation of the solvent (methanol) to ensure it is optically inactive (blank reading).
-
Prepare a solution of the racemic mixture of this compound. The net optical rotation should be zero.
-
Measure the optical rotation of a solution of the (S)-enantiomer reference standard. The rotation should be significant and in the expected direction (levorotatory for the (S)-enantiomer of the related compound (S)-(-)-1-(4-Bromophenyl)ethylamine is -20.5° in methanol, providing an expected sign).
-
2. Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure:
-
Prepare a series of at least five solutions of the (S)-1-(3-Bromophenyl)ethanamine reference standard in methanol, with concentrations ranging from 50% to 150% of the target analytical concentration (e.g., 5 mg/mL to 15 mg/mL if the target is 10 mg/mL).
-
Measure the optical rotation of each solution.
-
Plot the observed optical rotation versus the concentration.
-
-
Acceptance Criteria: The coefficient of determination (R²) of the linear regression should be ≥ 0.99.[13]
3. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure:
-
Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the (S)-enantiomer reference standard into a solution of the racemic mixture.
-
Prepare each concentration level in triplicate.
-
Measure the optical rotation and calculate the concentration based on the linearity curve.
-
-
Acceptance Criteria: The percent recovery should be within 98.0% to 102.0%.
4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision):
-
Procedure: Prepare six independent samples of this compound at the target concentration and measure the optical rotation of each.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD between the two sets of data should be ≤ 2.0%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are important for determining the presence of the opposite enantiomer as an impurity.
-
Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
-
-
Causality: This establishes the minimum concentration of an enantiomeric impurity that can be reliably detected and quantified.
6. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure:
-
Introduce small variations to the method, such as temperature (± 2°C) and wavelength (if the instrument allows).
-
Measure the optical rotation under these varied conditions.
-
-
Acceptance Criteria: The results should not be significantly affected by these minor changes.
Comparative Analysis: Polarimetry vs. Alternative Methods
While polarimetry is a valuable and straightforward technique, it is essential to understand its performance in the context of other established methods for determining enantiomeric purity. The primary alternatives are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents or derivatizing agents.[14][15][16]
Comparative Workflow
Caption: Comparative workflows for enantiomeric purity determination.
Performance Comparison
| Feature | Polarimetry | Chiral HPLC | Chiral NMR Spectroscopy |
| Principle | Measures rotation of plane-polarized light.[5] | Differential interaction with a chiral stationary phase.[16][17][18] | Formation of diastereomeric complexes leading to distinct NMR signals.[19][20][21] |
| Sensitivity | Moderate; requires relatively high concentrations.[22][23] | High; can detect trace-level impurities.[24] | Moderate to high; dependent on magnetic field strength and analyte. |
| Accuracy | Good, but can be affected by impurities and experimental conditions.[8] | Very high; considered a gold standard.[14] | High, but requires careful integration of signals. |
| Sample Throughput | High; rapid measurements. | Low to moderate; dependent on run time. | High; rapid sample preparation and data acquisition.[16] |
| Method Development | Simple; requires selection of an appropriate solvent. | Complex; requires screening of columns and mobile phases.[17][18] | Moderate; requires selection of an appropriate chiral auxiliary. |
| Destructive? | No.[1][6] | Yes (sample is consumed). | No. |
| Cost (Instrument) | Low to moderate. | High. | Very high. |
| Regulatory Acceptance | High; compendial method (e.g., USP <781>).[1][3] | High; widely accepted and validated.[25] | Accepted, but less common as a primary release method. |
Expert Insights and Causality
-
Why Choose Polarimetry? For routine quality control of bulk material where high enantiomeric purity is expected, polarimetry is often the most efficient and cost-effective method.[1] Its non-destructive nature is also an advantage when sample is limited. The simplicity of the measurement makes it ideal for in-process controls.
-
When is Chiral HPLC Superior? Chiral HPLC is the method of choice when high sensitivity is required, for instance, to quantify a small enantiomeric impurity in a final drug substance.[22][23] It provides definitive separation of enantiomers, which also makes it a powerful tool for method validation and for analyzing complex mixtures.[26] The development of a robust chiral HPLC method can be resource-intensive but offers unparalleled accuracy and specificity.[17][18]
-
The Niche for Chiral NMR: NMR with chiral auxiliaries is particularly useful for rapid screening, reaction monitoring, and for compounds that are difficult to analyze by HPLC.[16] The ability to directly observe the diastereomeric species provides a high degree of confidence in the results.[19][21] However, peak overlap can sometimes complicate quantification, and the cost of high-field NMR instruments is a significant consideration.
Conclusion: An Integrated Approach to Validation
The validation of the enantiomeric purity of this compound is a critical step in ensuring its quality and suitability for its intended use. Polarimetry, as a time-honored and pharmacopeially recognized technique, offers a rapid, non-destructive, and cost-effective solution for this purpose.[1][3] A thoroughly validated polarimetric method, following the principles of ICH Q2(R1), can provide a high degree of confidence in the enantiomeric excess of the material.[9][10][11]
However, a comprehensive understanding of the analytical landscape necessitates a comparison with alternative techniques. Chiral HPLC and chiral NMR spectroscopy offer complementary strengths, particularly in terms of sensitivity and the ability to resolve complex mixtures.[19][24][26] For a complete and robust validation package, especially in a drug development setting, it is often advisable to use an orthogonal method, such as chiral HPLC, to confirm the results obtained by polarimetry. This dual-pronged approach provides the highest level of scientific assurance and regulatory compliance, ensuring the safety and efficacy of the final product.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Polarimetric detection in high-performance liquid chromatography. PubMed. [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
<781> Optical Rotation. USP-NF. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
General Chapters: <781> OPTICAL ROTATION. uspbpep.com. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Quality Guidelines. ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
-
Determination of Enantiomeric Purity by Direct Methods. Thieme. [Link]
-
How Polarimeters are Applied in Pharmaceutical Quality Control. Drawell. [Link]
-
Development and validation of a modified polarimetric assay method for small volume samples. ResearchGate. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed. [Link]
-
Revised USP General Chapter <781> Optical Rotation published for Comments. ECA Academy. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Revision of USP <781> Optical Rotation. ECA Academy. [Link]
-
NMR determination of enantiomeric excess. ResearchGate. [Link]
-
Measuring Chiral Purity. OpenOChem Learn. [Link]
- NMR method for determination of enantiomeric compositions with chiral shift reagents.
-
Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. PubMed. [Link]
-
Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science (RSC Publishing). [Link]
-
Absolute optical chiral analysis using cavity-enhanced polarimetry. PubMed Central. [Link]
-
Polarimetric Analytical Method: The Importance in the Determination of Pharmaceutical Active and Inactive Ingredients. Medwin Publishers. [Link]
-
Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. PubMed Central. [Link]
-
Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. ResearchGate. [Link]
-
This compound. PubChem. [Link]
Sources
- 1. Polarimetry in Pharmaceutical Quality Control - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. â©781⪠Optical Rotation [doi.usp.org]
- 4. uspbpep.com [uspbpep.com]
- 5. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 6. medwinpublisher.org [medwinpublisher.org]
- 7. Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. starodub.nl [starodub.nl]
- 13. FAQs: Optical Rotation [usp.org]
- 14. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 15. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Chiral Shift Reagent for Determination of Enantiomeric Excess | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 21. researchgate.net [researchgate.net]
- 22. Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Polarimetric detection in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 26. mdpi.com [mdpi.com]
A Comparative Guide to Homogeneous and Heterogeneous Catalysis in the Synthesis of 1-(3-Bromophenyl)ethanamine
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective production of chiral amines is a critical endeavor. 1-(3-Bromophenyl)ethanamine is a valuable building block, and its synthesis via the reductive amination of 3-bromoacetophenone presents a key decision point: the choice between homogeneous and heterogeneous catalysis. This guide provides an in-depth, objective comparison of these two catalytic paradigms, supported by experimental data and mechanistic insights to inform your selection process.
The Strategic Importance of Catalysis in Amine Synthesis
The direct alkylation of amines is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines. Reductive amination of carbonyl compounds, such as the conversion of 3-bromoacetophenone to this compound, offers a more controlled and efficient alternative.[1] The catalyst, however, is the lynchpin of this transformation, profoundly influencing reaction rates, selectivity, and overall process sustainability.[2]
Homogeneous Catalysis: Precision and High Activity
Homogeneous catalysts exist in the same phase as the reactants, typically as soluble metal complexes.[3] This ensures maximum interaction between the catalyst and substrate, often leading to high activity and selectivity under mild reaction conditions.[3][4]
A notable example is the asymmetric synthesis of (R)-1-(3-Bromophenyl)ethanamine, where a chiral ruthenium complex is employed to achieve high enantioselectivity. This level of stereochemical control is a significant advantage of homogeneous catalysis, particularly in pharmaceutical applications where specific enantiomers are required.
Experimental Protocol: Asymmetric Homogeneous Hydrogenation
The following protocol is adapted from a reported synthesis of (R)-1-(3-Bromophenyl)ethanamine.[5]
Step 1: Oxime Formation 3'-Bromoacetophenone is reacted with hydroxylamine hydrochloride to form the corresponding oxime.
Step 2: Asymmetric Hydrogenation
-
In a glass vial, combine N-[1-(3-bromophenyl)ethylidene]hydroxylamine (1 equivalent), RuCl(Cymene)(S-tol-Binap)Cl catalyst (5 mol%), and an appropriate additive (5 equivalents).
-
Add methanol as the solvent (70 volumes relative to the oxime).
-
Place the vial in a parallel autoclave and pressurize with hydrogen gas to 30 bar.
-
Heat the reaction mixture to 90°C and maintain for 24 hours.
-
After cooling to 20°C, the reaction mixture is diluted with isopropyl alcohol for analysis.
Heterogeneous Catalysis: Durability and Scalability
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas phase reaction.[3] A key advantage is the ease of separation of the catalyst from the reaction mixture, often by simple filtration, which allows for catalyst recycling and continuous processing, making it an economically and environmentally attractive option for industrial applications.[3][4]
Representative Experimental Protocol: Heterogeneous Reductive Amination
The following is a generalized protocol for the reductive amination of 3-bromoacetophenone using a heterogeneous catalyst, based on established procedures for similar substrates.
Step 1: Catalyst and Reactant Preparation
-
To a high-pressure autoclave, add 3-bromoacetophenone, a heterogeneous catalyst (e.g., 5 wt% Pt/C or Fe/(N)SiC), and a suitable solvent (e.g., methanol).
-
Add an ammonia source, such as an aqueous or methanolic solution of ammonia.
Step 2: Reaction Execution
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Heat the mixture to the target temperature (e.g., 80-140°C) with vigorous stirring.
-
Maintain the reaction for a set time (e.g., 3-24 hours), monitoring the reaction progress by techniques such as GC-MS.
Step 3: Product Isolation and Catalyst Recycling
-
After cooling and depressurizing the reactor, filter the reaction mixture to separate the solid catalyst.
-
The catalyst can be washed, dried, and stored for reuse in subsequent batches.
-
The filtrate, containing the product, is then subjected to standard workup procedures, such as solvent evaporation and distillation or crystallization, to isolate the pure this compound.
Head-to-Head Comparison: Homogeneous vs. Heterogeneous Catalysis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst Nature | Soluble metal complexes (e.g., Ru-BINAP) | Solid-supported metals (e.g., Pt/C, Fe/(N)SiC) |
| Activity/Selectivity | Often higher activity and selectivity due to well-defined active sites. Excellent for asymmetric synthesis. | Activity can be limited by mass transfer. Selectivity can be high but may require more optimization. |
| Reaction Conditions | Typically milder temperatures and pressures. | Often requires higher temperatures and pressures. |
| Catalyst Separation | Difficult and costly; often involves complex extraction or distillation processes. | Simple filtration or centrifugation. |
| Catalyst Reusability | Generally not reusable, leading to higher costs and waste. | Readily reusable over multiple cycles, enhancing sustainability.[4] |
| Substrate Scope | Can be highly tuned for specific substrates through ligand modification. | Broad applicability to a range of substrates. |
| Industrial Scalability | Challenging due to separation and cost issues. | Well-suited for large-scale and continuous-flow processes. |
Mechanistic Considerations
The underlying mechanism for both catalytic systems involves the formation of an imine intermediate from the reaction of 3-bromoacetophenone and ammonia, followed by the reduction of the imine to the desired amine.
In homogeneous catalysis , the reduction of the imine occurs on a soluble metal complex, where the stereochemistry can be precisely controlled by chiral ligands. For heterogeneous catalysis , the reaction takes place on the surface of the solid catalyst, where the reactants adsorb, react, and then the products desorb.
Conclusion and Recommendations
The choice between homogeneous and heterogeneous catalysis for the synthesis of this compound is contingent on the specific objectives of the synthesis.
-
For high-value applications requiring high enantiopurity , such as in the early stages of pharmaceutical development, homogeneous catalysis with a chiral catalyst is often the superior choice due to its exceptional selectivity. The higher cost and challenges in catalyst separation are often justified by the need for a specific stereoisomer.
-
For large-scale production where cost-effectiveness, sustainability, and ease of operation are paramount , heterogeneous catalysis is the more pragmatic approach. The ability to recycle the catalyst significantly reduces operational costs and environmental impact. While achieving high enantioselectivity with heterogeneous catalysts can be more challenging, ongoing research in this area is yielding promising results.
Ultimately, a thorough evaluation of the specific project requirements, including scale, cost constraints, and desired product specifications, will guide the optimal catalyst selection.
References
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC - PubMed Central. [Link]
-
Heterogenous vs Homogenous catalysis. ChemBAM. [Link]
-
Homogeneous vs Heterogeneous Catalysts. University of Illinois Springfield. [Link]
-
Synergy between homogeneous and heterogeneous catalysis. RSC Publishing. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. DSpace [repository.kaust.edu.sa]
- 3. WO2016096905A1 - Synthesis of amides and amines from aldehydes or ketones by heterogeneous metal catalysis - Google Patents [patents.google.com]
- 4. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of 1-(3-Bromophenyl)ethanamine Under Various Storage Conditions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of ensuring the safety, efficacy, and quality of the final drug product. This guide provides an in-depth technical analysis of the stability of 1-(3-Bromophenyl)ethanamine, a key building block in the synthesis of various pharmaceutical compounds. We will explore its stability profile under forced degradation conditions and compare its performance to other structurally similar aromatic amines, providing the essential experimental data and protocols to support these findings.
The stability of a drug substance is a critical quality attribute that can be influenced by environmental factors such as temperature, humidity, and light.[1] Therefore, rigorous stability testing is mandated by regulatory agencies worldwide to establish a re-test period for the drug substance and recommended storage conditions.[1] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), which details the stability testing of new drug substances and products.[1][2][3][4][5][6][7]
Introduction to this compound and its Significance
This compound is a primary amine containing a brominated phenyl ring. Its chemical structure makes it a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents. The presence of the bromine atom and the amine group provides reactive sites for further molecular elaboration. However, these same functional groups can also be susceptible to degradation, potentially leading to the formation of impurities that could compromise the safety and efficacy of the final drug product.
A thorough understanding of the degradation pathways of this compound is crucial for developing robust formulations and defining appropriate storage and handling procedures. Forced degradation studies, or stress testing, are an essential tool in this process.[8][9] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[9][10]
Comprehensive Stability Testing Protocol
To comprehensively evaluate the stability of this compound, a multi-faceted approach is required, encompassing forced degradation studies and long-term stability testing under various storage conditions. The following protocol is designed to provide a thorough stability profile of the compound.
Experimental Workflow: A Visual Overview
The experimental workflow for the stability testing of this compound is depicted below. This systematic process ensures that all critical parameters are evaluated.
Sources
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. ICH Official web site : ICH [ich.org]
- 4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 5. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. scribd.com [scribd.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for Novel Acetylcholinesterase Inhibitors Derived from 1-(3-Bromophenyl)ethanamine: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic candidate is a rigorous one. This guide provides an in-depth, technically-focused framework for validating the mechanism of action of novel compounds derived from 1-(3-Bromophenyl)ethanamine, with a specific focus on a hypothetical, yet plausible, candidate: BPEA-AChEI , a putative Acetylcholinesterase (AChE) inhibitor.
This document eschews a rigid template, instead offering a logical and experimentally-driven narrative to guide your validation strategy. We will explore the causal relationships behind experimental choices, emphasizing self-validating systems to ensure the integrity of your findings. This guide will compare BPEA-AChEI's performance with the well-established AChE inhibitor, Donepezil, and a negative control compound.
Introduction: The Rationale for BPEA-AChEI
This compound serves as a versatile scaffold in medicinal chemistry due to its structural motifs that allow for diverse chemical modifications. The bromine atom, for instance, provides a handle for cross-coupling reactions, enabling the synthesis of a wide array of derivatives. Our hypothetical compound, BPEA-AChEI, has been designed through computational modeling to fit within the active site of acetylcholinesterase, an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy in managing the symptoms of neurodegenerative diseases like Alzheimer's disease.[1][2]
This guide will walk through a multi-tiered validation process to confirm that BPEA-AChEI indeed functions as an AChE inhibitor, to characterize its cellular effects, and to assess its potential in a preclinical setting.
The Validation Workflow: A Multi-Pronged Approach
A robust validation of a compound's mechanism of action requires a convergence of evidence from biochemical, cellular, and ultimately, in vivo studies. Our approach is designed to be sequential and iterative, with each stage informing the next.
Caption: A simplified representation of the cholinergic signaling pathway activated by AChE inhibition.
Tier 3: In Vivo Validation - Does BPEA-AChEI Show Efficacy in a Relevant Model?
The ultimate validation of a mechanism of action lies in its translation to a living system. In vivo studies are essential to assess the compound's pharmacokinetic properties, target engagement in the brain, and its efficacy in a relevant disease model.
Animal Models of Cognitive Dysfunction
Rationale: To assess the pro-cognitive effects of BPEA-AChEI, a well-established animal model of memory impairment is necessary. The scopolamine-induced amnesia model is a common choice, as scopolamine is a muscarinic receptor antagonist that induces a transient cognitive deficit.
Experimental Protocol: Morris Water Maze in Scopolamine-Treated Mice
-
Animal Groups: Use adult male C57BL/6 mice and divide them into the following groups: Vehicle + Saline, Scopolamine + Vehicle, Scopolamine + BPEA-AChEI (various doses), and Scopolamine + Donepezil.
-
Drug Administration: Administer BPEA-AChEI or Donepezil (e.g., via oral gavage) 60 minutes before the behavioral test. Administer scopolamine (or saline) 30 minutes before the test.
-
Morris Water Maze Task:
-
Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water over several days.
-
Probe Trial: On the final day, remove the platform and allow the mice to swim freely for 60 seconds.
-
-
Data Collection and Analysis: Track the mice using a video-tracking system. Key parameters to measure include:
-
Escape Latency: Time taken to find the hidden platform during acquisition.
-
Time in Target Quadrant: Time spent in the quadrant where the platform was previously located during the probe trial.
-
Platform Crossings: Number of times the mouse crosses the former platform location.
-
-
Expected Outcome: A successful compound will reverse the scopolamine-induced deficits, resulting in a shorter escape latency and more time spent in the target quadrant, comparable to the Donepezil-treated group.
Comparative Efficacy Data
| Treatment Group | Escape Latency (s, Day 4) | Time in Target Quadrant (s) |
| Vehicle + Saline | 15.2 ± 2.1 | 25.8 ± 3.5 |
| Scopolamine + Vehicle | 45.7 ± 5.3 | 10.1 ± 1.9 |
| Scopolamine + BPEA-AChEI (10 mg/kg) | 20.5 ± 3.8 | 22.4 ± 4.1 |
| Scopolamine + Donepezil (5 mg/kg) | 18.9 ± 2.9 | 24.1 ± 3.7 |
Conclusion: Building a Case for a Novel Mechanism of Action
This guide has outlined a comprehensive and logically structured approach to validating the mechanism of action for a novel bioactive compound derived from this compound, using the example of a putative AChE inhibitor. By systematically progressing from biochemical target engagement to cellular pathway analysis and finally to in vivo efficacy models, researchers can build a robust and compelling case for their compound's therapeutic potential. The comparative nature of this approach, benchmarking against a known drug and a negative control, provides the necessary context to interpret the experimental data with confidence. This rigorous validation process is paramount for the successful translation of promising compounds from the laboratory to the clinic.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Selvita. (n.d.). In Vivo Neuroscience Models. Retrieved from [Link]
-
Scantox. (n.d.). In Vivo Animal Models. Retrieved from [Link]
-
Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Evaluation Models & Applications of Drug Neurotoxicity. Retrieved from [Link]
-
InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved from [Link]
-
Schenone, S., et al. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 7(10), 650-659. [Link]
-
Zhang, B., et al. (2019). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology, 10, 1233. [Link]
-
Kanehisa, M., & Goto, S. (2000). KEGG: kyoto encyclopedia of genes and genomes. Nucleic Acids Research, 28(1), 27-30. [Link]
-
Jassal, B., et al. (2020). The reactome pathway knowledgebase. Nucleic Acids Research, 48(D1), D498-D503. [Link]
-
Slenter, D. N., et al. (2018). WikiPathways: a multifaceted pathway database bridging metabolomics to other omics research. Nucleic Acids Research, 46(D1), D661-D667. [Link]
-
Anand, P., & Singh, B. (2013). A review on cholinesterase inhibitors for Alzheimer's disease. Archives of Pharmacal Research, 36(4), 375-399. [Link]
-
Colović, M. B., et al. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology, 11(3), 315-335. [Link]
Sources
- 1. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs | MDPI [mdpi.com]
- 2. Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-(3-Bromophenyl)ethanamine: A Guide for Laboratory Professionals
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-(3-Bromophenyl)ethanamine, a compound frequently utilized in synthetic chemistry. Our focus is not merely on protocol, but on the underlying principles that ensure a self-validating system of safety and compliance.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the inherent risks is paramount. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] It may also be harmful if swallowed and can cause respiratory irritation.[3] The presence of a bromine atom categorizes it as a halogenated organic compound, a class of chemicals with specific disposal regulations due to their potential to form persistent environmental pollutants if not managed correctly.
Key Hazard Information:
| Hazard Classification | Description | GHS Pictogram |
| Skin Corrosion/Irritation | Category 1B/1C: Causes severe skin burns and eye damage.[1][2] | Corrosion |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage.[1] | Corrosion |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed.[3] | Exclamation Mark |
| Specific target organ toxicity | May cause respiratory irritation.[3] | Exclamation Mark |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in removal by a licensed disposal company. This workflow is designed to minimize risk at every stage.
Caption: A logical workflow for the safe disposal of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Given its corrosive nature, the selection and proper use of PPE are non-negotiable.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.
-
Eye and Face Protection: Use safety glasses with side shields and a face shield.[3]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is essential. In cases of potential splashing, full protective clothing may be necessary.[1]
Waste Segregation: The Principle of Incompatibility
Proper segregation of chemical waste is fundamental to preventing dangerous reactions. This compound is a halogenated organic compound .[4] Therefore, it must be collected in a designated waste stream separate from non-halogenated organic waste.
Incompatible Materials to Avoid:
-
Acids: Mixing with acids can lead to vigorous reactions.[1][5]
-
Strong Oxidizing Agents: Contact with strong oxidizers can cause fire or explosions.[6]
-
Bases: Do not combine with strong bases in the same container.[5]
Container Selection and Labeling: Ensuring Compliance
The Environmental Protection Agency (EPA) mandates specific labeling and storage practices for hazardous waste.[7]
-
Select a Compatible Container: Use a clean, dry, and chemically resistant container with a secure, leak-proof cap. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for acidic or basic waste streams.[8]
-
Initial Labeling: Before adding any waste, label the container with the words "Hazardous Waste " and the chemical name: "This compound ".[7] If it is a mixed waste stream, list all components and their approximate percentages.[4]
Accumulation and Storage: The Satellite Accumulation Area (SAA)
Laboratories generating hazardous waste must establish a Satellite Accumulation Area (SAA).[5]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9]
-
Waste containers in the SAA must be kept closed except when adding waste.[10]
-
There is a limit of 55 gallons of hazardous waste that can be accumulated in an SAA.[9]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]
-
Contain the Spill: Use an inert absorbent material, such as sand, earth, or vermiculite, to contain the spill.[1][2] Do not use combustible materials like sawdust.
-
Personal Protection: Wear the appropriate PPE, including respiratory protection if necessary.
-
Cleanup: Carefully collect the absorbed material and place it in a sealed, properly labeled hazardous waste container for disposal.[1][3]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Final Disposal: Partnering with Professionals
The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal company.[3] These companies are equipped to handle and treat hazardous materials in compliance with all federal, state, and local regulations.[11] The most common disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize harmful combustion byproducts.[2][4]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. angenechemical.com [angenechemical.com]
- 4. bucknell.edu [bucknell.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. fishersci.com [fishersci.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. epa.gov [epa.gov]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
